Trimethylphloroglucinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSXKSWDLYJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196258 | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-03-0 | |
| Record name | Trimethylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethylphloroglucinol chemical properties and structure
An In-depth Technical Guide to Trimethylphloroglucinol for Researchers and Drug Development Professionals
This compound (TMPG), a substituted derivative of the benzenetriol, phloroglucinol, is a compound of significant interest in the pharmaceutical sciences. While its parent compound, phloroglucinol, is known for its utility in organic synthesis and as an antispasmodic agent, the addition of three methyl groups to the aromatic ring confers distinct physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,4,6-Trimethyl-1,3,5-benzenetriol, the symmetrically substituted isomer, which is commonly referred to as this compound. This document is intended to serve as a core technical resource for researchers, medicinal chemists, and drug development professionals engaged in work involving this versatile molecule.[4]
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all further research and development.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2,4,6-Trimethylbenzene-1,3,5-triol[1]
-
Common Synonyms: 2,4,6-Trimethylphloroglucinol, 2,4,6-Trihydroxymesitylene, 2,4,6-Mesitylenetriol[1][5]
Structural Elucidation
The structure of this compound consists of a central benzene ring symmetrically substituted with three hydroxyl (-OH) groups at positions 1, 3, and 5, and three methyl (-CH₃) groups at positions 2, 4, and 6. This arrangement results in a planar molecule with a high degree of symmetry.
The presence of electron-donating methyl groups and electron-withdrawing, protic hydroxyl groups on the same aromatic ring creates a unique electronic environment. The hydroxyl groups are the primary sites of reactivity, particularly for acid-base reactions and etherification, while the methyl groups provide steric hindrance and enhance the molecule's lipophilicity compared to its parent, phloroglucinol.
Figure 1: 2D Chemical Structure of 2,4,6-Trimethylbenzene-1,3,5-triol.Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Off-white to light yellow or orange solid/crystals. | [1][5][6] |
| Melting Point | 184-185 °C; 179-183°C; 160-166°C (decomposes) | [5][7][8] |
| Boiling Point | 327.3 ± 37.0 °C (Predicted) | [7] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and alcohol solvents. | [5][7] |
| pKa | 10.09 ± 0.33 (Predicted) | [7] |
| Storage Conditions | 2-8°C, under inert atmosphere. | [5][7] |
Note: Reported values, especially melting points, can vary between sources, likely due to differences in purity and analytical methods.
Spectroscopic Data
While a comprehensive, publicly available dataset for NMR, IR, and Mass Spectrometry is not readily consolidated, the expected spectroscopic features can be inferred from its structure:
-
¹H NMR: Two distinct signals would be expected in a deuterated, non-protic solvent. One signal in the aromatic region (if any protons were present, which they are not) and a singlet for the methyl protons. A broad singlet for the hydroxyl protons would also be present, which would be exchangeable with D₂O.
-
¹³C NMR: Four signals would be anticipated: one for the methyl carbons, one for the hydroxyl-substituted aromatic carbons (C1, C3, C5), one for the methyl-substituted aromatic carbons (C2, C4, C6), and one for the methyl carbons.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretching band (around 3200-3500 cm⁻¹), C-H stretching from the methyl groups (around 2850-3000 cm⁻¹), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching (around 1200-1000 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.19. Fragmentation patterns would likely involve the loss of methyl groups or water.
Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound is not as straightforward as its parent compound. A common laboratory and industrial approach involves the methylation of phloroglucinol. One described method involves the conversion of Phloroglucinol to its trimethylated derivative using methyl iodide and anhydrous potassium carbonate, followed by purification via recrystallization.[8]
Figure 2: Simplified workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dominated by its three phenolic hydroxyl groups.
-
Acidity: The hydroxyl protons are weakly acidic and can be deprotonated by a suitable base.
-
Etherification/Esterification: The hydroxyl groups can readily undergo etherification or esterification reactions, making TMPG a useful building block for more complex molecules.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures. This antioxidant potential is a key feature of its chemical profile.[1]
Applications in Research and Drug Development
This compound's primary value in the pharmaceutical industry stems from its role as an antispasmodic agent and as a versatile chemical intermediate.[2][4][6]
Pharmacological Activity: Antispasmodic Agent
This compound is recognized for its potent antispasmodic (spasmolytic) properties.[2][6] It functions by directly relaxing smooth muscle cells, rather than through an anticholinergic mechanism.[3][9] This makes it particularly effective for treating spasms in the digestive and urinary tracts.[2][3][9]
Key Therapeutic Uses:
-
Gastrointestinal Disorders: It is used to alleviate the symptoms of irritable bowel syndrome (IBS), biliary colic, and other conditions involving painful digestive cramps and spasms.[2][6][7][8]
-
Gynecological Applications: The compound is also employed to soften the cervix prior to hysteroscopic surgery and to manage menstrual cramps.[5][6][8]
-
Urological Conditions: It is effective in treating urinary tract spasms and renal colicky pain.[3][9]
It is often formulated in combination with its parent compound, phloroglucinol, to leverage a synergistic effect, where this compound is noted to have a longer duration of action.[2][3]
Role in Chemical Synthesis
Beyond its direct therapeutic use, this compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] Its polyfunctional nature, with three reactive hydroxyl groups, allows for its incorporation into diverse molecular scaffolds. High-purity, pharmaceutical-grade TMPG is essential for ensuring the quality and integrity of the final drug product.[4]
Experimental Protocol: Example Synthesis
The following is a representative, generalized protocol for the synthesis of this compound. Note: This protocol is for illustrative purposes only. All laboratory work should be conducted with appropriate safety precautions, personal protective equipment (PPE), and after consulting detailed, peer-reviewed literature.
Objective: To synthesize 2,4,6-Trimethyl-1,3,5-benzenetriol from phloroglucinol.
Materials:
-
Phloroglucinol
-
Methyl iodide (CH₃I)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (or other suitable aprotic solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phloroglucinol in a sufficient volume of acetone.
-
Addition of Reagents: Add an excess of anhydrous potassium carbonate to the flask. This acts as the base to deprotonate the phenolic hydroxyl groups.
-
Methylation: Slowly add a stoichiometric excess (at least 3 equivalents) of methyl iodide to the stirring mixture. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KI).
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Redissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the ethyl acetate via rotary evaporation to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound crystals.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Conclusion
This compound is a molecule with established importance and continued potential in the pharmaceutical field. Its well-defined structure underpins its predictable reactivity and significant biological activity as a direct-acting smooth muscle relaxant. For drug development professionals, it represents both a therapeutic agent for spasmodic conditions and a valuable synthetic intermediate for creating novel APIs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in both research and manufacturing environments.
References
- ChemBK. (2024). This compound.
- Fengchen Group Co., Ltd. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trimethyl Phloroglucinol in Modern Pharmaceutical Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound: Benefits and Uses.
- Google Patents. (n.d.). EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound.
Sources
- 1. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]
- 2. centurionhealthcare.com [centurionhealthcare.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 4463-03-0 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of Trimethylphloroglucinol in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is recognized for its spasmolytic properties, primarily targeting smooth muscle tissue.[1] Its therapeutic efficacy in conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal and urogenital tracts, is attributed to a multi-faceted mechanism of action that leads to muscle relaxation. This technical guide provides a comprehensive overview of the current understanding of TMP's mechanism of action, delving into its molecular targets and the signaling pathways it modulates. Furthermore, it offers detailed, field-proven experimental protocols for researchers to investigate and validate these mechanisms, ensuring scientific integrity and fostering further exploration into the therapeutic potential of phloroglucinol derivatives.
Introduction: The Therapeutic Context of this compound
Smooth muscle contractility is a fundamental physiological process, and its dysregulation is implicated in a variety of pathological conditions, including irritable bowel syndrome (IBS), biliary colic, and dysmenorrhea.[1] this compound, alongside its parent compound phloroglucinol, serves as a direct-acting musculotropic relaxant, alleviating spasms by directly targeting the smooth muscle cells.[2][3] Unlike anticholinergic agents, its action is independent of the autonomic nervous system, which contributes to its favorable side-effect profile. TMP is reported to have a longer duration of action compared to phloroglucinol, making it a compound of significant clinical interest.[4]
This guide will dissect the three primary proposed mechanisms of TMP's action:
-
Inhibition of Phosphodiesterases (PDEs): Leading to an accumulation of cyclic nucleotides and subsequent downstream signaling for relaxation.
-
Modulation of Ion Channels: Primarily focusing on the inhibition of calcium influx, a critical step in the contractile process.
-
Inhibition of Catechol-O-Methyltransferase (COMT): Potentially augmenting adrenergic pathways that promote smooth muscle relaxation.
Molecular Mechanisms of this compound in Smooth Muscle Relaxation
The spasmolytic effect of this compound is not attributed to a single molecular interaction but rather a convergence of effects on key regulatory pathways within the smooth muscle cell.
Phosphodiesterase (PDE) Inhibition: Elevating Cyclic Nucleotide Signaling
A central hypothesis for TMP's mechanism of action is its ability to inhibit phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5]
-
The Causality of PDE Inhibition: By inhibiting PDE activity, TMP leads to an intracellular accumulation of cAMP and cGMP.[5] In smooth muscle, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that promote relaxation. These include the phosphorylation and inhibition of myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent cross-bridge cycling with actin.[5] Furthermore, PKA can phosphorylate and activate potassium channels, leading to hyperpolarization and reduced excitability. Similarly, increased cGMP levels activate Protein Kinase G (PKG), which also contributes to relaxation through mechanisms such as decreased intracellular calcium levels and activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, leading to dissociation of the actin-myosin complex.
The following diagram illustrates the proposed signaling pathway for TMP-mediated PDE inhibition.
Inhibition of Catechol-O-Methyltransferase (COMT)
Another proposed mechanism contributing to the spasmolytic effects of phloroglucinol and its derivatives is the inhibition of catechol-O-methyltransferase (COMT). [2]COMT is an enzyme that plays a role in the degradation of catecholamines, such as norepinephrine and epinephrine.
-
Implications of COMT Inhibition: By inhibiting COMT, TMP could increase the local concentration and prolong the action of endogenous catecholamines. In many smooth muscle tissues, particularly in the vasculature and gastrointestinal tract, catecholamines acting on β-adrenergic receptors stimulate the production of cAMP, leading to relaxation (as described in section 2.1). Therefore, COMT inhibition by TMP could synergistically enhance the cAMP-mediated relaxation pathway.
Experimental Validation: Protocols and Methodologies
The following section provides detailed protocols for key experiments designed to investigate and quantify the proposed mechanisms of action of this compound.
Isolated Organ Bath Studies for Contractility Assessment
This ex vivo technique is fundamental for characterizing the overall effect of TMP on smooth muscle contractility.
Objective: To determine the concentration-dependent relaxant effect of TMP on pre-contracted smooth muscle tissue.
Experimental Workflow:
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., a segment of ileum, thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for aorta, 1-2 cm segments for ileum).
-
-
Mounting and Equilibration:
-
Mount the tissue segment in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (determined empirically for each tissue type) and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using a contractile agonist (e.g., 60 mM KCl for depolarization-induced contraction, or a receptor agonist like acetylcholine or phenylephrine).
-
-
Application of this compound:
-
Once a stable contraction plateau is achieved, add cumulative concentrations of TMP to the organ bath at regular intervals.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously using a data acquisition system.
-
Express the relaxation at each TMP concentration as a percentage of the initial agonist-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of TMP that produces 50% of the maximal relaxation). [6] Data Presentation:
-
| Concentration of TMP (µM) | % Relaxation (Mean ± SEM) |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| EC50 | ... µM |
Patch-Clamp Electrophysiology for Ion Channel Characterization
This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.
Objective: To determine the effect of TMP on L-type voltage-gated calcium channel currents.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Isolation:
-
Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., collagenase, papain).
-
Plate the isolated cells on glass coverslips.
-
-
Whole-Cell Recording:
-
Use a patch-clamp amplifier and micromanipulator to approach a single smooth muscle cell with a glass micropipette filled with an appropriate intracellular solution.
-
Form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of whole-cell currents.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the VGCCs in a closed state.
-
Apply depolarizing voltage steps to activate the L-type Ca2+ channels (e.g., steps from -40 mV to +60 mV). Use Ba2+ as the charge carrier to increase the current amplitude and block K+ currents.
-
-
Application of this compound:
-
Record baseline Ca2+ currents.
-
Perfuse the recording chamber with an extracellular solution containing TMP at various concentrations.
-
Record Ca2+ currents in the presence of TMP.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after TMP application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition of the peak current by TMP at each concentration and determine the IC50. [6] Data Presentation:
-
| Concentration of TMP (µM) | % Inhibition of Peak Ca2+ Current (Mean ± SEM) |
| 0.1 | ... |
| 1 | ... |
| 10 | ... |
| 100 | ... |
| IC50 | ... µM |
Calcium Imaging with Fluorescent Indicators
This method allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and drugs.
Objective: To assess the effect of TMP on agonist-induced increases in intracellular calcium.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Fluorescence Microscopy:
-
Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with a physiological salt solution.
-
-
Experimental Procedure:
-
Record baseline fluorescence intensity.
-
Apply a contractile agonist (e.g., acetylcholine, endothelin-1) to induce an increase in [Ca2+]i and record the change in fluorescence.
-
Wash out the agonist and allow the cells to return to baseline.
-
Pre-incubate the cells with TMP for a defined period.
-
Re-apply the agonist in the presence of TMP and record the fluorescence response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (proportional to [Ca2+]i) in response to the agonist in the absence and presence of TMP.
-
Calculate the percentage of inhibition of the agonist-induced calcium transient by TMP.
-
Data Presentation:
| Condition | Peak Fluorescence Intensity (Arbitrary Units, Mean ± SEM) |
| Baseline | ... |
| Agonist Alone | ... |
| Agonist + TMP (1 µM) | ... |
| Agonist + TMP (10 µM) | ... |
Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound exerts its smooth muscle relaxant effects through a combination of phosphodiesterase inhibition and modulation of calcium influx. While the general mechanisms are plausible, this guide highlights the need for more specific and quantitative research on TMP itself. Future investigations should focus on:
-
Determining the IC50 values of TMP against a panel of PDE isoforms to understand its selectivity and potency as a PDE inhibitor.
-
Conducting detailed patch-clamp studies to characterize the effects of TMP on various types of calcium and potassium channels in different smooth muscle tissues.
-
Quantifying the inhibitory kinetics of TMP on COMT and elucidating the physiological relevance of this inhibition in smooth muscle relaxation.
-
Investigating potential synergistic interactions between these different mechanisms of action.
By employing the rigorous experimental approaches outlined in this guide, researchers can further unravel the intricate pharmacology of this compound, paving the way for the development of more targeted and effective therapies for disorders of smooth muscle hypercontractility.
References
- Cahen, R. (1962). Phloroglucinol: a pharmacological reevaluation. I. Smooth muscle relaxing properties. Archives Internationales de Pharmacodynamie et de Thérapie, 138, 311-319. [Link]
- Semantic Scholar. (n.d.). Phloroglucinol: a pharmacological reevaluation. I. Smooth muscle relaxing properties.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?
- Martin, H., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100), e52733. [Link]
- Corvino, A., et al. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Journal of Clinical Medicine, 11(23), 7122. [Link]
- Tachumpa, P., et al. (2019). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 21(2), 24. [Link]
- Kolomiets, O. V., et al. (2015). Ca(2+) accumulation study in isolated smooth muscle mitochondria using Fluo-4 AM. The Ukrainian Biochemical Journal, 87(5), 86-93. [Link]
- Hasan, M. N., et al. (2014). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 499-502. [Link]
- Park, J. S., et al. (2013). Modeling the contractile characteristics of smooth muscle from the porcine small intestine. Journal of the Korean Society for Agricultural Machinery, 38(5), 329-336. [Link]
- DavidsonX. (n.d.). IC50 Determination.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- ResearchGate. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Wikipedia. (n.d.). IC50.
- JoVE. (2022, February 11). Smooth Muscle Function Measurement.
- Doctor 2018. (n.d.). Contraction of the smooth muscles in the small intestine.
- ResearchGate. (n.d.). Properties of Ca 2-activated Cl currents in smooth muscle cells of...
- Wang, Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1376-1384. [Link]
- Kone, M. D., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. American Journal of Analytical Chemistry, 14(6), 235-248. [Link]
- Anderson, C. B., et al. (2016). Novel treatment strategies for smooth muscle disorders: Targeting Kv7 potassium channels. Pharmacology & Therapeutics, 164, 1-14. [Link]
- Liao, D., et al. (2004). A new method for evaluation of intestinal muscle contraction properties: studies in normal subjects and in patients with systemic sclerosis. Neurogastroenterology & Motility, 16(4), 453-461. [Link]
- Kone, M. D., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. American Journal of Analytical Chemistry, 14(6), 235-248. [Link]
- University of Rochester. (n.d.). Maximum Isometric Voluntary Contraction Testing (MVICT).
- Welsh, D. G. (2012). Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells.
- Wang, R., et al. (2007). Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells. World Journal of Gastroenterology, 13(45), 6100-6104. [Link]
- Bonifácio, M. J., et al. (2000). Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. Molecular Pharmacology, 58(5), 1035-1041. [Link]
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?
- Learn with Dr. G. D. Kala. (2021, August 18).
- Tirado-Lee, L., et al. (2022). STIM1- dependent peripheral coupling governs the contractility of vascular smooth muscle cells. eLife, 11, e73376. [Link]
- Dunn, J. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry, 410(10), 2579-2589. [Link]
- Brueggemann, L. I., et al. (2013). Functional Effects of KCNQ K(+) Channels in Airway Smooth Muscle. Frontiers in Physiology, 4, 277. [Link]
- Zhang, F., et al. (2000). Altered L-type Ca(2+) Channel Currents in Vascular Smooth Muscle Cells From Experimental Diabetic Rats. American Journal of Physiology-Heart and Circulatory Physiology, 278(3), H714-H722. [Link]
- Brueggemann, L. I., et al. (2013). Functional effects of KCNQ K+ channels in airway smooth muscle. Frontiers in Physiology, 4, 277. [Link]
- ResearchGate. (n.d.). Kinetic parameters of inhibition of human S-COMT catalysed...
- Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery.
- Jepps, T. A., et al. (2009). Molecular and functional characterization of Kv7 K+ channel in murine gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(1), G107-G115. [Link]
- Ferreira-da-Silva, F., et al. (2022). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. Molecules, 27(1), 172. [Link]
- Al-Wathiqui, M. H., & Al-Zuhairi, A. J. (1987). A method to assess concomitant cardiac phosphodiesterase inhibition and positive inotropy. Journal of Pharmacological Methods, 18(2), 123-132. [Link]
- Wikipedia. (n.d.). Catechol-O-methyltransferase inhibitor.
- Sanders, K. M. (2003). Two-pore-domain potassium channels in smooth muscles: new components of myogenic regulation. The Journal of Physiology, 552(Pt 1), 1-7. [Link]
- Khan, T., et al. (2017). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls.
- Kokkona, M., et al. (2021). Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity. International Journal of Molecular Sciences, 22(16), 8565. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
The Aromatic Architecture of Rosa chinensis: A Technical Guide to the Biosynthesis of Trimethylphloroglucinol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylphloroglucinol (TMP), also known as 1,3,5-trimethoxybenzene, is a key volatile compound contributing to the characteristic tea scent of the China rose (Rosa chinensis). Its biosynthesis is a testament to the intricate metabolic engineering within plant cells, involving a specialized polyketide synthase and a series of methylation events. This guide provides an in-depth exploration of the biosynthetic pathway of TMP in Rosa chinensis, offering a technical resource for researchers in plant biochemistry, natural product chemistry, and drug discovery. We will delve into the enzymatic machinery, the underlying genetic regulation, and provide detailed, field-proven protocols for the analysis of this fascinating metabolic pathway.
Introduction: The Scent of a Rose and the Promise of a Molecule
The alluring fragrance of a rose is a complex symphony of volatile organic compounds. Among these, this compound holds a significant place, defining the unique olfactory signature of many Rosa chinensis cultivars. Beyond its aesthetic value, TMP and its phloroglucinol precursors have garnered interest for their potential pharmacological activities. Understanding the biosynthesis of this molecule not only unravels a fundamental aspect of plant secondary metabolism but also opens avenues for its biotechnological production and the discovery of novel therapeutic agents.
This guide will navigate the scientific landscape of TMP biosynthesis, from the foundational building blocks to the final aromatic product. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
The Biosynthetic Blueprint: From Malonyl-CoA to this compound
The journey to this compound begins with the ubiquitous precursor molecule, malonyl-CoA. The biosynthesis can be conceptually divided into two major stages: the formation of the phloroglucinol core and its subsequent methylation.
Forging the Core: The Role of a Type III Polyketide Synthase
The synthesis of the central phloroglucinol ring is orchestrated by a Type III polyketide synthase (PKS) . These enzymes are homodimeric proteins that catalyze the iterative condensation of acyl-CoA units. In the case of phloroglucinol biosynthesis, the PKS catalyzes the condensation of three molecules of malonyl-CoA.[1][2] This process involves a series of decarboxylative Claisen condensations to form a linear polyketide intermediate, which then undergoes an intramolecular C2-C7 aldol condensation to cyclize and form the aromatic phloroglucinol core.[1][3]
While the specific Type III PKS responsible for phloroglucinol synthesis in Rosa chinensis is yet to be definitively characterized and named in published literature, its existence is strongly supported by the presence of the downstream pathway and the commonality of this biosynthetic route in plants for producing phloroglucinol derivatives.[4]
Caption: Biosynthesis of the phloroglucinol core from malonyl-CoA by a Type III PKS.
The Three-Step Methylation Cascade
Once the phloroglucinol scaffold is formed, it undergoes a sequential three-step methylation process to yield this compound. This cascade is catalyzed by two distinct classes of O-methyltransferases (OMTs).
-
Step 1: The Initiating Methylation by Phloroglucinol O-Methyltransferase (POMT) The first methylation is a critical and specific step catalyzed by phloroglucinol O-methyltransferase (POMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of phloroglucinol, producing 3,5-dihydroxyanisole.[4][5] The high substrate specificity of POMT for phloroglucinol ensures the commitment of the precursor to the TMP pathway.[5]
-
Steps 2 & 3: The Finishing Touches by Orcinol O-Methyltransferases (OOMTs) The subsequent two methylation steps are catalyzed by a pair of closely related enzymes, orcinol O-methyltransferase 1 (OOMT1) and orcinol O-methyltransferase 2 (OOMT2) .[6][7] These enzymes exhibit broader substrate specificity compared to POMT and can methylate both 3,5-dihydroxyanisole and the subsequent intermediate, 3-hydroxy-5-methoxy-anisole, to ultimately produce 1,3,5-trimethoxybenzene (this compound).[6]
Caption: The three-step methylation cascade from phloroglucinol to this compound.
Transcriptional Regulation: Orchestrating the Aromatic Symphony
The production of this compound is tightly regulated at the transcriptional level, ensuring its synthesis in specific tissues (primarily petals) and at specific developmental stages of the flower. While the complete regulatory network is still under investigation, evidence points to the involvement of MYB transcription factors .[3][8]
MYB transcription factors are a large family of proteins in plants that play crucial roles in regulating various metabolic pathways, including those for floral scent and color.[8][9] In Rosa sp., several MYB transcription factors have been identified that regulate the biosynthesis of other floral volatiles and pigments.[3][10] It is highly probable that specific R2R3-MYB transcription factors bind to the promoter regions of the genes encoding the Type III PKS, POMT, and OOMTs, thereby controlling their expression and, consequently, the production of TMP. The expression of these regulatory and biosynthetic genes is also influenced by developmental cues and environmental factors, such as light and temperature, and can exhibit a circadian rhythm.[9]
Further research involving promoter analysis of the biosynthetic genes and yeast one-hybrid or similar assays is required to definitively identify the specific MYB transcription factors that orchestrate the biosynthesis of this compound in Rosa chinensis.
Experimental Protocols: A Practical Guide to Studying TMP Biosynthesis
This section provides detailed, step-by-step methodologies for the key experiments required to investigate the biosynthesis of this compound in Rosa chinensis.
Metabolite Profiling: Quantification of this compound and its Precursors
This protocol outlines the extraction and quantification of TMP and phloroglucinol from rose petals using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
4.1.1. Metabolite Extraction from Rose Petals
-
Sample Collection: Collect fresh petals from Rosa chinensis flowers at the desired developmental stage. Immediately freeze the petals in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen petals to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of extraction solvent (e.g., methanol or a mixture of acetonitrile and water).[11]
-
Sonication and Incubation: Sonicate the mixture for 15 minutes in an ice-water bath to enhance extraction efficiency. Incubate at 4°C for 1 hour with occasional vortexing.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
4.1.2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified to pH 3 with phosphoric acid.[6][13]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 265 nm for simultaneous detection of phloroglucinol and this compound.[12]
-
Quantification: Prepare a standard curve using authentic standards of phloroglucinol and this compound of known concentrations.
Table 1: HPLC-UV Parameters for TMP and Phloroglucinol Analysis
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | [12] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH 3 | [6][13] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection | UV at 265 nm | [12] |
| Injection Volume | 10 µL | [12] |
Gene Expression Analysis: Quantifying Biosynthetic Gene Transcripts
This protocol describes the quantification of the expression levels of the putative Type III PKS, POMT, and OOMT genes in rose petals using reverse transcription quantitative PCR (RT-qPCR).
4.2.1. RNA Extraction from Rose Petals (Modified CTAB Method)
Rosa chinensis petals are rich in secondary metabolites that can interfere with RNA isolation. The following CTAB-based protocol is optimized for high-quality RNA extraction from this tissue.
-
Tissue Homogenization: Grind 100-200 mg of frozen rose petal tissue to a fine powder in liquid nitrogen.
-
Lysis: Transfer the powder to a pre-warmed (65°C) microcentrifuge tube containing 1 mL of CTAB extraction buffer (2% CTAB, 2% PVP, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl, 2% β-mercaptoethanol added just before use).
-
Incubation: Vortex vigorously and incubate at 65°C for 20-30 minutes with occasional mixing.
-
Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 0.6 volumes of isopropanol. Mix gently and incubate at -20°C for at least 1 hour.
-
RNA Pelletting: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Wash the RNA pellet with 1 mL of 75% ethanol, centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat the wash step.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of nuclease-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
4.2.2. cDNA Synthesis and qRT-PCR
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers according to the manufacturer's instructions.
-
Primer Design: Design gene-specific primers for the target genes (PKS, POMT, OOMTs) and a suitable reference gene (e.g., ACTIN or GAPDH) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a standard thermal profile: initial denaturation at 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include a melting curve analysis to verify the specificity of the amplicons.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzymatic Assays: Characterizing O-Methyltransferase Activity
This protocol provides a general framework for assaying the activity of POMT and OOMTs from rose petal protein extracts.
4.3.1. Protein Extraction
-
Homogenization: Grind fresh or frozen rose petals in liquid nitrogen and homogenize in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM EDTA, and 1% PVPP).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Desalting: Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the extraction buffer. The desalted protein extract is used for the enzyme assay.
4.3.2. O-Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to the phenolic substrate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
100 µL of desalted protein extract
-
10 µM of the phenolic substrate (phloroglucinol for POMT; 3,5-dihydroxyanisole or 3-hydroxy-5-methoxy-anisole for OOMTs)
-
5 µM S-adenosyl-L-[methyl-¹⁴C]methionine
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Extraction: Stop the reaction by adding 10 µL of 6 N HCl. Extract the radiolabeled product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Quantification: Transfer an aliquot of the upper ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Conclusion and Future Perspectives
The biosynthesis of this compound in Rosa chinensis is a finely tuned metabolic pathway that exemplifies the chemical ingenuity of plants. From the foundational cyclization of malonyl-CoA by a Type III PKS to the sequential methylation by POMT and OOMTs, each step is a potential point of regulation and a target for metabolic engineering. The protocols provided in this guide offer a robust framework for dissecting this pathway, from quantifying the final product to analyzing the expression of the responsible genes.
Future research should focus on the definitive identification and characterization of the specific Type III PKS involved in phloroglucinol synthesis in roses. Elucidating the complete transcriptional regulatory network, including the identification of the key MYB transcription factors, will provide a deeper understanding of how the rose orchestrates its unique scent profile. This knowledge will not only enrich our fundamental understanding of plant biochemistry but also empower the development of novel strategies for the sustainable production of valuable natural products.
References
- Genetic and Biochemical Aspects of Floral Scents in Roses. (2022). MDPI. [Link]
- Floral scent: Regulation and role of MYB transcription factors. (2025).
- How roses adjust their scent and hue in salty soils? (2025). EurekAlert!. [Link]
- Isolation of Good-Quality RNA from Rosa Chinensis, Rich in Secondary Metabolites. (2018).
- MYB transcription factor RcMYB1 plays a central role in rose anthocyanin biosynthesis. (2021). Horticulture Research. [Link]
- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). MDPI. [Link]
- Biosynthesis of the phloroglucinol subunit (acetate malonate/ polyketide pathway). (n.d.).
- In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. (2007). PubMed. [Link]
- Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. (2022). Frontiers in Plant Science. [Link]
- Synthesis of acetyl‐CoA and malonyl‐CoA derived polyketides. (n.d.).
- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). Semantic Scholar. [Link]
- The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene. (2004). PubMed. [Link]
- RcSPL1–RcTAF15b regulates the flowering time of rose (Rosa chinensis). (2020). PMC. [Link]
- O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals. (2002). PMC. [Link]
- Role of Petal-Specific Orcinol O-Methyltransferases in the Evolution of Rose Scent. (2006). PMC. [Link]
- The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene. (2004). NIH. [Link]
- Genome-Wide Identification and Expression Analysis of Lipoxygenase Genes in Rose (Rosa chinensis). (2023). PMC. [Link]
- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. (2021). Scirp.org. [Link]
- Genome-Wide Identification and Expression Analysis of Lipoxygenase Genes in Rose (Rosa chinensis). (2023). PubMed. [Link]
- Manipulation of lignin in plants with special reference to O-methyltransferase. (2008).
- O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals. (2002).
- Scent evolution in Chinese roses. (2008). PNAS. [Link]
- Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis. (2022). PubMed. [Link]
- Rosa rugosa R2R3-MYB transcription factors RrMYB12 and RrMYB111 regulate the accumulation of flavonols and anthocyanins. (2024). PubMed Central. [Link]
- Genome-wide identification and analysis of TCP transcription factor genes in Rosa chinensis in response to abiotic stress and fungal diseases. (2023). Maximum Academic Press. [Link]
- Methanolic Extracts of Rose Flowers (Rosa chinensis Jacq.): Phytochemical Evaluation and Total Antioxidant Capacity. (2022).
- Identification and Characterization of CCD Gene Family in Rose (Rosa chinensis Jacq. 'Old Blush') and Gene Co-Expression Network in Biosynthesis of Flower Scent. (2023). MDPI. [Link]
Sources
- 1. Rosa rugosa R2R3-MYB transcription factors RrMYB12 and RrMYB111 regulate the accumulation of flavonols and anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Methyltransferases Involved in the Biosynthesis of Volatile Phenolic Derivatives in Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Petal-Specific Orcinol O-Methyltransferases in the Evolution of Rose Scent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
A Senior Application Scientist's Guide to the Natural Sourcing and Extraction of Trimethylphloroglucinol and its Progenitors
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Situating Trimethylphloroglucinol in the Natural Product Landscape
This compound (TMPG), chemically known as 1,3,5-trimethoxybenzene, is a molecule of significant interest, primarily recognized for its use as an antispasmodic agent, often in combination with its parent compound, phloroglucinol.[1][2] While its application in pharmaceutical formulations is well-established, its identity as a natural product is less widely appreciated. The vast majority of scientific literature focuses on the more abundant, structurally diverse derivatives of the phloroglucinol core, such as the acylated and formylated phloroglucinols in Myrtaceae plants or the complex phlorotannins of marine brown algae.[3][4]
This guide, therefore, adopts a dual-track approach. It begins by elucidating the fundamental biosynthesis of the phloroglucinol scaffold, the common denominator for this entire class of compounds. It then navigates the primary natural sources of these derivatives, which represent the most abundant feedstocks, before pinpointing the specific, and rarer, occurrences of this compound itself. The subsequent sections on extraction and analysis are designed to be broadly applicable, providing robust, validated methodologies for isolating both the complex progenitors and the target molecule, TMPG. This structure is intended to provide not just a protocol, but a comprehensive understanding of the causality behind the methodologies—why certain sources are chosen and why specific extraction parameters are critical for success.
Section 1: The Biosynthetic Origin of the Phloroglucinol Core
Understanding the origin of this compound begins with its foundational scaffold, phloroglucinol (1,3,5-trihydroxybenzene). In microorganisms such as Pseudomonas fluorescens, the biosynthesis is a well-characterized example of a type III polyketide synthase (PKS) pathway.[5] This pathway provides a logical starting point for understanding the molecular architecture.
The process initiates with the condensation of three molecules of malonyl-CoA. A key enzymatic step, catalyzed by phloroglucinol synthase (PhlD), involves the cyclization and aromatization of the resulting polyketide intermediate.[6] This reaction, which proceeds via decarboxylation, is remarkably efficient and forms the symmetrical tri-hydroxylated benzene ring that is the hallmark of all phloroglucinols.[5][6] Subsequent enzymatic modifications, such as O-methylation by O-methyltransferases (OMTs), would be required to produce 1,3,5-trimethoxybenzene. The biosynthesis of TMPG has been specifically elucidated in Rosa chinensis, where a novel phloroglucinol O-methyltransferase (PcPOMT1) was identified as the key enzyme responsible for the triple methylation of the phloroglucinol core to produce the volatile scent compound.[7]
Section 2: Primary Natural Sources
The distribution of phloroglucinol derivatives is wide, spanning the plant, algal, and microbial kingdoms. While direct sources of TMPG are specific, an exploration of the major phloroglucinol-producing organisms is essential for any comprehensive sourcing strategy.
Plant Kingdom: Myrtaceae and Beyond
The Myrtaceae family, particularly the genus Eucalyptus, is a well-known and prolific source of bioactive phloroglucinols.[3] These are typically complex structures where the phloroglucinol core is acylated or formylated and often coupled with a terpene moiety.[2][8] While these complex derivatives are not TMPG, they establish the prevalence of the core scaffold within this family.
More specifically, 1,3,5-trimethoxybenzene has been identified as a major constituent (accounting for up to 74% of the essential oil) in the leaves of Eugenia confusa , another member of the Myrtaceae family.[9] This represents one of the most concentrated natural sources of TMPG discovered to date. Additionally, TMPG is a key volatile organic compound contributing to the scent of flowers in species like Jasminum sambac and Rosa chinensis .[7] Other reported plant sources include Pulicaria laciniata and Croton lechleri.[10]
Marine Brown Algae (Phaeophyceae)
Brown algae are renowned for producing a unique class of polyphenols known as phlorotannins.[4] These compounds are polymers of phloroglucinol units linked by C-C and/or C-O-C bonds.[11] Phlorotannins can range from simple oligomers to highly complex polymers with molecular weights exceeding 650 kDa.[4][11] While these polymers do not yield TMPG directly upon simple extraction, they represent a massive natural reservoir of the phloroglucinol monomer. Their controlled degradation could theoretically serve as a source of the precursor scaffold. Common brown algae rich in phlorotannins include species of Fucus, Sargassum, and Ascophyllum nodosum.[12][13]
Microbial Sources
Certain soil-dwelling bacteria, notably Pseudomonas fluorescens, produce simple phloroglucinol derivatives like 2,4-diacetylphloroglucinol (DAPG) as secondary metabolites. These compounds play a role in the biocontrol of plant pathogens.[9] As with brown algae, these microbial systems are not direct sources of TMPG but are validated producers of the core chemical structure, which is of interest in synthetic biology applications for targeted molecule production.[6]
Section 3: A Framework for Extraction and Isolation
The isolation of a target natural product is a multi-step process that begins with liberation from the source matrix and ends with purification to the desired specification. The choice of methodology is dictated by the physicochemical properties of the target molecule and the nature of the source material.
Comparative Overview of Primary Extraction Techniques
The initial extraction step is critical for maximizing yield while minimizing the co-extraction of interfering substances. For TMPG and related phloroglucinols, several techniques are viable.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Hydrodistillation | Separation of volatile compounds by co-distillation with steam. | Excellent for volatile, thermally stable compounds; yields high-purity essential oils. | Not suitable for non-volatile or thermally labile compounds; can be energy-intensive. | Extracting TMPG from Eugenia confusa leaves or Rosa flowers.[9] |
| Solvent Extraction | Use of solvents to dissolve target compounds from the matrix (e.g., maceration, Soxhlet). | Highly versatile; scalable; wide range of solvent polarities can be used. | Can be time-consuming; may extract significant impurities; requires solvent removal. | General extraction of phloroglucinols from dried plant/algal biomass. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the extraction solvent. | Highly selective; solvent is easily removed (evaporates); low-temperature operation protects labile compounds. | High initial equipment cost; may require polar co-solvents for efficient extraction of phenolics. | High-purity extraction of phloroglucinols from Hypericum perforatum.[6] |
General Purification Workflow
A crude extract, regardless of the initial method, is a complex mixture. A systematic, multi-stage purification strategy is necessary to isolate a target compound like TMPG. This workflow is a self-validating system, where each step's effectiveness is confirmed by analytical methods (e.g., TLC, HPLC) before proceeding to the next.
Section 4: Field-Validated Methodologies
The following protocols are presented as robust, step-by-step guides grounded in published literature. They are designed to be self-validating, with clear endpoints and analytical checks.
Protocol 4.1: Hydrodistillation of this compound from Eugenia confusa Leaves
This protocol is optimized for the extraction of volatile TMPG from its most concentrated known plant source.[9]
-
Material Preparation: Collect fresh, healthy leaves of Eugenia confusa. Air-dry the leaves in a shaded, well-ventilated area for 48-72 hours to reduce water content, or use fresh material if preferred. Coarsely chop the material (2-3 cm pieces) to increase surface area.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. Place 500 g of the prepared leaf material into a 5 L round-bottom flask and add 3 L of deionized water.
-
Distillation: Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady distillation rate for 4 hours. The steam will carry the volatile essential oil into the condenser.
-
Oil Collection: The condensed water and oil will collect in the Clevenger trap. As the oil is less dense than water, it will form a layer on top.
-
Separation and Drying: After the distillation is complete, allow the apparatus to cool. Carefully decant the essential oil layer from the trap into a clean vial. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.
-
Analysis and Storage: Analyze the composition of the oil using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the high concentration of 1,3,5-trimethoxybenzene. Store the oil in an amber glass vial at 4°C.
Protocol 4.2: Solvent Extraction of Phloroglucinol Derivatives from Eucalyptus Leaves
This method is suitable for the broad-spectrum extraction of various phloroglucinols from dried Eucalyptus biomass.
-
Material Preparation: Oven-dry fresh leaves at 40°C for 72 hours until a constant weight is achieved. Grind the dried leaves into a coarse powder (approx. 1 mm particle size).
-
Extraction: Macerate 100 g of the dried leaf powder in 1 L of acetone at room temperature for 24 hours with occasional stirring.
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Re-extract the plant residue twice more with fresh acetone. Combine the filtrates.
-
Solvent Removal: Concentrate the combined acetone extracts under reduced pressure using a rotary evaporator at 40°C to yield a dark, viscous crude extract.
-
Fractionation (Optional): For initial purification, the crude extract can be subjected to vacuum liquid chromatography (VLC) on TLC-grade silica gel, eluting with a gradient of solvents (e.g., hexane -> hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol) to separate compounds based on polarity.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) and/or HPLC to identify those containing the target compounds.
Protocol 4.3: Analytical Quantification by Reversed-Phase HPLC
This protocol provides a validated method for the simultaneous quantification of phloroglucinol and this compound, essential for quality control of extracts and final products.[10]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of analytical grade this compound (e.g., 100 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 5 ng/mL to 30 ng/mL) by serial dilution of the stock solution.[10]
-
Sample Preparation: Accurately weigh a portion of the crude extract or dissolve the purified compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of TMPG in the sample by interpolating its peak area from the linear regression of the calibration curve. The method should demonstrate good linearity (R² > 0.999) and recovery (98-101%).[10]
Conclusion
The successful sourcing of this compound from natural reservoirs requires a nuanced strategy. While direct extraction from sources like Eugenia confusa is feasible for obtaining the molecule itself, a broader understanding of the biosynthesis and distribution of the entire phloroglucinol class is invaluable. The methodologies for extraction, purification, and analysis presented herein provide a robust and scientifically grounded framework for researchers. By understanding the underlying principles—from biosynthetic origins to the logic of a purification workflow—scientists and developers can better innovate and optimize the journey from natural source to high-purity compound.
References
A consolidated list of authoritative sources cited within this guide.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 7-12. [Link]
- The Good Scents Company. (n.d.). 1,3,5-trimethoxybenzene.
- Biessy, A., & Filion, M. (2021). Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. Metabolites, 11(3), 182. [Link]
- Sultana, N., Arayne, M. S., & Shafi, N. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Setzer, W. N., et al. (2008). 1,3,5-Trimethoxybenzene and 2,4,6-Trimethoxystyrene are the Major Components in the Leaf Oil of Eugenia confusa from Abaco Island, Bahamas. Journal of Essential Oil Research. [Link]
- Singh, I. P., et al. (2012). Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii. Phytochemical Analysis, 23(5), 419-425. [Link]
- Google Patents. (2019). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Hasan, N., et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of Analytical Methods in Chemistry, 2013, 297285. [Link]
- Essid, R., et al. (2022). Structural Diversity of Complex Phloroglucinol Derivatives from Eucalyptus Species. Chemistry & Biodiversity, 19(6), e202200025. [Link]
- National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethoxybenzene.
- Google Patents. (2012). CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene.
- Collins, D., & Lassak, E. V. (1996). Bioactive acylphloroglucinol derivatives from Eucalyptus species. Phytochemistry, 41(1), 7-22. [Link]
- Google Patents. (2020).
- Plant Archives. (2020). Phytochemicals: extraction, isolation methods, identification and therapeutic uses: a review. Plant Archives, 20(2), 3245-3254. [Link]
- The Royal Society of Chemistry. (2017). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.
- Wang, Y., et al. (2022). A Bioactive Substance Derived from Brown Seaweeds: Phlorotannins. Marine Drugs, 20(7), 457. [Link]
- Gominho, J., et al. (2020). The Identification of New Triterpenoids in Eucalyptus globulus Wood. Molecules, 25(23), 5737. [Link]
- Wikipedia. (n.d.). Phloroglucinol. [Link]
- Wikipedia. (n.d.). Phloroglucinol. [Link]
- Google Patents. (2013).
- Joseph, S. (2023). Strategies for Natural Products Isolation. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2), 005. [Link]
- National Center for Biotechnology Information. (n.d.). 1,3,5-Trimethoxybenzene.
- Singh, I. P., & Bharate, S. B. (2006). Phloroglucinol compounds of natural origin. Natural Product Reports, 23(4), 558-591. [Link]
- Catarino, M. D., et al. (2021). Phlorotannins of the Brown Algae Sargassum vulgare from the Mediterranean Sea Coast. Marine Drugs, 19(11), 606. [Link]
- Li, Y., et al. (2017). Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell. Marine Drugs, 15(2), 52. [Link]
- Steevensz, A. J., et al. (2020). Identification of Phlorotannins in the Brown Algae, Saccharina latissima and Ascophyllum nodosum by Ultra-High-Performance Liquid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry. Marine Drugs, 18(9), 453. [Link]
- Rybak, A. S., et al. (2023). Antibacterial, Antifungal and Algicidal Activity of Phlorotannins, as Principal Biologically Active Components of Ten Species of Brown Algae. Marine Drugs, 21(2), 115. [Link]
Sources
- 1. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 2. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. The Identification of New Triterpenoids in Eucalyptus globulus Wood | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5-trimethoxybenzene, 621-23-8 [thegoodscentscompany.com]
- 7. CN101693649A - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. Isolation and quantitation of ecologically important phloroglucinols and other compounds from Eucalyptus jensenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. 1,3,5-Trimethoxybenzene | 621-23-8 | FT30631 | Biosynth [biosynth.com]
A Technical Guide to the Antioxidant Activity and Putative Mechanisms of Trimethylphloroglucinol and its Progenitor, Phloroglucinol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases. Phenolic compounds are at the forefront of antioxidant research due to their potent free-radical scavenging capabilities. This technical guide provides an in-depth exploration of the antioxidant properties of phloroglucinol (PG), a naturally occurring benzenetriol, and its derivative, Trimethylphloroglucinol (TMP). While TMP is clinically utilized for its antispasmodic properties, often in combination with PG, its specific antioxidant mechanisms are not well-delineated.[1] This guide synthesizes the extensive research on phloroglucinol's antioxidant actions—spanning direct radical scavenging and the modulation of critical cellular defense pathways like Nrf2/ARE—to build a foundational, mechanistic framework. We then extrapolate these findings to hypothesize the potential, though likely distinct, antioxidant activities of TMP, considering the structural impact of hydroxyl group methylation. Detailed, field-proven protocols for key in vitro antioxidant assays are provided to empower researchers to rigorously validate these properties. This document serves as a comprehensive resource for scientists engaged in the investigation and development of phenolic compounds as therapeutic agents against oxidative stress-mediated pathologies.
Introduction to Phloroglucinols: Structure and Therapeutic Context
Phloroglucinol (1,3,5-trihydroxybenzene) and this compound (1,3,5-trimethoxybenzene) are structurally related aromatic compounds. Phloroglucinol, found in various plants and brown algae, exists in equilibrium between two tautomeric forms: the phenol-like 1,3,5-trihydroxybenzene and the ketone-like 1,3,5-cyclohexanetrione.[2] Its three hydroxyl groups are the cornerstone of its potent antioxidant activity, a characteristic shared by many polyphenols.[3]
This compound is the trimethylated ether derivative of phloroglucinol. Clinically, both compounds are recognized for their nonspecific antispasmodic effects, acting directly to relax smooth muscle cells.[2][4] They are often co-formulated to treat functional bowel disorders and other conditions involving painful spasms.[1][5] While their pharmacological profiles as spasmolytics are similar, TMP is reported to have a significantly longer duration of action.[2] This guide, however, shifts the focus from their established antispasmodic use to their function as antioxidants, leveraging the robust data on phloroglucinol to illuminate the potential mechanisms of TMP.
Core Mechanisms of Antioxidant Action: Insights from Phloroglucinol
The antioxidant strategy of phloroglucinol is multifaceted, involving both direct interaction with reactive species and the enhancement of endogenous cellular defense systems.
Direct Free Radical Scavenging
The primary antioxidant mechanism for phenolic compounds like phloroglucinol is the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This process converts the highly reactive radical into a more stable, non-radical species, while the antioxidant itself becomes a relatively stable radical that does not readily propagate the oxidative chain reaction.[6]
Phloroglucinol has demonstrated potent, concentration-dependent scavenging activity against a wide array of physiologically relevant free radicals, including:
-
Nitric Oxide (NO): An important signaling molecule that can be cytotoxic at high concentrations.[7][8]
-
Superoxide Anions (O₂⁻): A primary ROS produced during mitochondrial respiration.[7][8]
-
Hydroxyl Radicals (•OH): One of the most reactive and damaging radicals in biological systems.[7][8]
-
Hydrogen Peroxide (H₂O₂): While not a radical itself, it is a precursor to the highly reactive hydroxyl radical.[3][9]
The efficacy of this scavenging activity can be quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
Table 1: In Vitro Radical Scavenging Activity of Phloroglucinol (IC₅₀ Values)
| Free Radical Species | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|
| DPPH | 42.00 ± 1.00 | [3] |
| Nitric Oxide | 53.66 ± 1.52 | [3] |
| Hydrogen Peroxide | 52.30 ± 1.52 | [3] |
| Superoxide | 102.00 ± 2.00 | [3] |
| Hydroxyl Radical | 180.00 ± 3.60 |[3] |
Upregulation of Endogenous Antioxidant Systems: The Nrf2/ARE Pathway
Beyond direct scavenging, a more sophisticated defense mechanism involves bolstering the cell's own antioxidant machinery. Phloroglucinol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[10][11]
Mechanism of Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] When cells are exposed to oxidative stress or Nrf2 activators like phloroglucinol, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[8][10]
This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[11]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones, preventing them from participating in redox cycling.[12]
-
Glutamate-Cysteine Ligase (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[10]
By activating this pathway, phloroglucinol shifts the cell into a protective state, enhancing its capacity to neutralize ROS and resist oxidative damage.[11][13]
This compound: Mechanistic Inferences and Hypotheses
Direct experimental evidence for the antioxidant activity of this compound is sparse in the literature. However, based on its chemical structure, we can formulate logical hypotheses about its potential mechanisms.
The defining feature of TMP is the methylation of the three hydroxyl groups present in phloroglucinol. This has profound implications for its antioxidant capacity:
-
Reduced Direct Scavenging Activity: The primary mechanism of direct radical scavenging by phenols—hydrogen atom transfer—is contingent on the presence of a labile hydrogen atom on a hydroxyl group. By replacing these hydrogens with methyl groups, TMP is rendered largely incapable of participating in this type of antioxidant activity. Its direct scavenging potential is therefore hypothesized to be negligible compared to phloroglucinol.
-
Potential as a Prodrug: It is plausible that TMP acts as a prodrug in vivo. Cellular metabolism, particularly through the action of cytochrome P450 enzymes in the liver, could demethylate TMP, converting it back to phloroglucinol. This would release the active antioxidant form at the site of metabolism, providing a sustained antioxidant effect that might correlate with its longer therapeutic duration of action as an antispasmodic. [2]
-
Indirect or Non-Scavenging Mechanisms: TMP may possess antioxidant activity through mechanisms that do not rely on hydrogen donation. This could involve:
-
Modulation of Enzyme Activity: Similar to its parent compound, it might interact with signaling proteins like Keap1 or components of the MAPK pathway, although the specific interactions would differ due to its altered structure.
-
Membrane Stabilization: Its more lipophilic nature compared to PG might allow it to intercalate into cell membranes, potentially protecting them from lipid peroxidation through physical stabilization rather than chemical scavenging.
-
Further research is critically needed to test these hypotheses and elucidate the true antioxidant profile of this compound.
Experimental Validation Protocols
To investigate the antioxidant properties of compounds like TMP and PG, a series of standardized, robust assays are required. The following protocols are presented as self-validating systems, with explanations for key experimental choices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. [14][15]
-
Principle: DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance maximum around 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to DPPH-H, a non-radical form, leading to a loss of the violet color. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Causality: The choice of a 517 nm wavelength corresponds directly to the peak absorbance of the radical form of DPPH, ensuring maximum sensitivity to changes in its concentration. Methanol or ethanol is used as the solvent because DPPH and many test compounds are readily soluble in it. [15] Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. (Causality: This concentration provides a suitable initial absorbance reading, typically between 1.0 and 1.2, which allows for a wide dynamic range for measuring its reduction). Store this solution in an amber bottle in the dark at 4°C to prevent degradation.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound (e.g., TMP, PG) in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 1 to 500 µg/mL.
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox to serve as a positive control and for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compound, positive control, or methanol (as a blank).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. (Causality: Incubation in the dark is critical to prevent photo-degradation of DPPH. A 30-minute incubation allows the reaction to reach a stable endpoint for most antioxidants).
-
-
Measurement and Calculation:
-
Measure the absorbance (A) of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Scavenging against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment, providing more biologically relevant data than simple chemical assays. [16]
-
Principle: Cells are pre-loaded with a fluorescent probe (like DCFH-DA) which becomes fluorescent upon oxidation by intracellular ROS. The cells are then treated with the test compound, followed by the addition of a free radical generator (like AAPH). An effective antioxidant will prevent or reduce the oxidation of the probe, resulting in lower fluorescence compared to control cells.
-
Causality: Using live cells (e.g., HepG2 or HaCaT) accounts for factors like cell uptake, metabolism, and localization of the test compound. AAPH is a biologically relevant peroxyl radical generator. [17] Step-by-Step Protocol:
-
Cell Culture:
-
Seed HepG2 human liver cancer cells or HaCaT human keratinocyte cells in a black, clear-bottom 96-well plate at an appropriate density (e.g., 6 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with various concentrations of the test compound (TMP, PG) and a positive control (Quercetin) in treatment medium for 1 hour.
-
Add the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for a further 60 minutes. (Causality: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. Upon oxidation by ROS, it converts to the highly fluorescent DCF).
-
Wash the cells again with PBS to remove any excess probe.
-
Add the radical generator AAPH (e.g., 600 µM) to all wells except the negative control wells.
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula:
-
CAA Unit = 100 - (∫SA / ∫CA) * 100
-
Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (AAPH only) wells.
-
-
Summary and Future Directions
This guide establishes that phloroglucinol is a potent antioxidant with well-characterized mechanisms, including direct free radical scavenging and the strategic upregulation of the endogenous Nrf2 antioxidant defense system. [7][11]These findings provide a strong foundation for understanding the potential, yet unconfirmed, antioxidant properties of its derivative, this compound.
The critical structural difference—the methylation of the active hydroxyl groups—strongly suggests that TMP's antioxidant mechanism, if present, is fundamentally different from that of PG. It is unlikely to be an effective direct scavenger. The most compelling hypothesis is that TMP functions as a prodrug, undergoing in vivo demethylation to release the highly active phloroglucinol, which could explain its prolonged therapeutic effects.
Key future research directives for drug development professionals should include:
-
Metabolic Studies: Investigating the in vivo and in vitro metabolism of TMP to determine if it is, in fact, converted to phloroglucinol.
-
Direct Mechanistic Probes: Using the cellular assays outlined in this guide to directly test TMP's ability to activate the Nrf2 pathway or modulate other redox-sensitive signaling cascades, independent of any conversion to PG.
-
Lipid Peroxidation Assays: Given its increased lipophilicity, evaluating TMP's ability to protect cell membranes from lipid peroxidation.
A thorough investigation into these areas is essential to fully characterize the antioxidant profile of this compound and to validate its potential as a therapeutic agent for diseases rooted in oxidative stress.
References
- Guerbet, M., & Pellissier, S. (2018). Pharmaceutical formulations of phloroglucinol and this compound (Patent No. WO2018165404A1). Google Patents.
- Drygalski, K., et al. (2021). New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol. International Journal of Molecular Sciences.
- PharmaCompass. (n.d.). Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- O'Connell, M. A. (2015). The Pharmacological Manipulation of the Nrf2 Pathway and Its Therapeutic Significance. The University of Liverpool Repository.
- Kang, K. A., et al. (2006). Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. Biological & Pharmaceutical Bulletin, 29(1), 125-129.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- Patsnap Synapse. (2024). What is the mechanism of Phloroglucin?
- Kasala, E. R., et al. (2021). Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases. Foods, 10(2), 439.
- Kang, K. A., et al. (2006). Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. Biological & Pharmaceutical Bulletin.
- β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction - Supporting Information. (n.d.).
- Kim, K. C., et al. (2019). Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway in HaCaT Human Keratinocytes. Molecules, 24(8), 1500.
- Archana, I., & Vijayalakshmi, K. (2018). ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. International Journal of Pharmaceutical Sciences and Research, 9(7), 2947-2951.
- Drygalski, K., et al. (2021). Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD). Oxidative Medicine and Cellular Longevity.
- Kim, M. M., et al. (2010). Effect of phloroglucinol on oxidative stress and inflammation. Food and Chemical Toxicology, 48(10), 2925-2933.
- Çelen, Ö., & Özkan, İ. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 43(3), 239-247.
- Connan, S., et al. (2016). Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line. Journal of Applied Phycology, 28, 1839-1848.
- Rasberger, M., & Leppard, G. G. (1975). Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene (Patent No. US3925488A). Google Patents.
- The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products (Patent No. CN107400058A). (n.d.). Google Patents.
- Ekaputra, A. K., et al. (2015). Regulation by Phloroglucinol of Nrf2/Maf-Mediated Expression of Antioxidant Enzymes and Inhibition of Osteoclastogenesis via the RANKL/RANK Signaling Pathway: In Silico study. Acta Informatica Medica, 23(4), 228-232.
- Doležalová, J., et al. (2016). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 21(10), 1339.
- Wang, Y., et al. (2022). Formyl-phloroglucinol meroterpenoids with Nrf2 inhibitory activity from Eucalyptus globulus leaves. Phytochemistry, 201, 113271.
- Marković, Z., & Milenković, D. (2020). Comparison of the scavenging capacities of phloroglucinol and 2,4,6-trihydroxypyridine towards HO˙ radical: a computational study. RSC Advances, 10(71), 43632-43641.
- Wang, Y., et al. (2024). Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease. Odesa University Clinical Innovations.
- Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152.
- Archana, I., & Vijayalakshmi, K. (2018). ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. Semantic Scholar.
- Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.
- Malek, N., et al. (2022). Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis. Molecules, 27(19), 6614.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
- Drygalski, K., et al. (2021). New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol. MDPI.
- Tchekalarova, J., et al. (2023). Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression. ResearchGate.
- Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. MDPI.
- Ullah, R., et al. (2016). Evaluation of Antioxidant, Free Radical Scavenging, and Antimicrobial Activity of Quercus incana Roxb. Frontiers in Pharmacology, 7, 277.
- Korea University. (2024, March 25). DPPH assay and TPC assays [Video]. YouTube.
- Sun, Y., et al. (2023). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI.
- de Almeida, A. A. C., et al. (2018). Evaluation of Antioxidant Activity of Phytol Using Non- and Pre-Clinical Models. Oxidative Medicine and Cellular Longevity.
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 2. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 3. ijpsr.com [ijpsr.com]
- 4. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 5. New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the scavenging capacities of phloroglucinol and 2,4,6-trihydroxypyridine towards HO˙ radical: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH I. Archana and K. Vijayalakshmi | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Protective Effect of Phloroglucinol on Oxidative Stress-Induced DNA Damage and Apoptosis through Activation of the Nrf2/HO-1 Signaling Pathway in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Regulation by Phloroglucinol of Nrf2/Maf-Mediated Expression of Antioxidant Enzymes and Inhibition of Osteoclastogenesis via the RANKL/RANK Signaling Pathway: In Silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Trimethylphloroglucinol
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the known and putative degradation pathways of trimethylphloroglucinol (TMPG), a compound of significant interest in pharmaceutical and chemical research. By synthesizing current scientific understanding, this document aims to equip researchers with the foundational knowledge required to anticipate its metabolic fate, identify potential byproducts, and design robust analytical strategies.
Introduction to this compound (TMPG)
This compound, systematically known as 1,3,5-trimethoxybenzene, is a methylated derivative of phloroglucinol.[1][2][3] It is a key component in certain pharmaceutical formulations, often used in combination with phloroglucinol for its antispasmodic properties.[1] Understanding its stability and degradation is paramount for assessing its efficacy, safety, and environmental impact. The degradation of TMPG can be broadly categorized into two main routes: biotic (microbial) and abiotic (chemical) pathways. This guide will delve into the intricacies of both.
Biotic Degradation: A Focus on Microbial Metabolism
While direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature, a scientifically robust degradation pathway can be inferred from the well-established metabolism of structurally similar compounds, namely aromatic methyl ethers and the core phloroglucinol molecule.
The Critical First Step: O-Demethylation
The primary and most probable initial step in the microbial degradation of TMPG is the cleavage of its ether bonds through O-demethylation. This process is a common biological strategy for the metabolism of xenobiotic aromatic ethers. Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to carry out this transformation.
The key enzymes involved in this process are typically monooxygenases and methyltransferases . These enzymes catalyze the removal of methyl groups from the methoxy moieties of the benzene ring, yielding partially demethylated intermediates and ultimately phloroglucinol.
The stepwise demethylation would produce the following intermediates:
-
3,5-dimethoxyphenol
-
5-methoxyresorcinol
-
Phloroglucinol
This proposed initial pathway is supported by extensive research on the microbial demethylation of other aromatic ethers, which serves as a strong predictive model for TMPG's metabolic fate.
Subsequent Degradation of the Phloroglucinol Core
Once phloroglucinol is formed, it enters well-characterized degradation pathways, which differ significantly under aerobic and anaerobic conditions.
In the presence of oxygen, microorganisms employ oxidative pathways to cleave the aromatic ring of phloroglucinol. The initial steps often involve hydroxylation, followed by ring fission. Key intermediates in the aerobic degradation of phloroglucinol can include:
-
1,2,3,5-tetrahydroxybenzene
-
Intermediates of ring cleavage , such as maleylacetate and ultimately succinate and acetyl-CoA, which then enter central metabolic pathways like the Krebs cycle.
Under anaerobic conditions, the degradation of phloroglucinol proceeds through a reductive pathway. The initial step is the reduction of the aromatic ring, a reaction catalyzed by the enzyme phloroglucinol reductase . This leads to the formation of dihydrophloroglucinol .
Subsequent enzymatic reactions, including hydrolysis and dehydrogenation, convert dihydrophloroglucinol into intermediates that can be further metabolized to short-chain fatty acids, such as acetate and butyrate.
Visualizing the Proposed Biotic Degradation Pathway
The following diagram illustrates the proposed sequential degradation of this compound, commencing with O-demethylation and proceeding through the established phloroglucinol degradation routes.
Caption: Workflow for investigating microbial degradation of TMPG.
Step-by-Step Methodology:
-
Microcosm Setup: Establish microcosms using environmental samples (e.g., soil, water, sediment) spiked with a known concentration of this compound. This allows for the study of degradation by the native microbial community.
-
Enrichment Cultures: Inoculate a selective mineral medium containing this compound as the sole carbon source with an environmental sample. This enriches for microorganisms capable of degrading the compound.
-
Pure Culture Studies: Isolate individual microbial strains from enrichment cultures and assess their ability to degrade this compound in pure culture.
-
Time-Course Sampling: Collect samples from the cultures at regular intervals to monitor the disappearance of the parent compound and the appearance of byproducts.
-
Sample Preparation: Extract the analytes of interest from the sample matrix using appropriate techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analytical Quantification and Identification:
-
High-Performance Liquid Chromatography (HPLC): Utilize a reversed-phase HPLC method with UV detection for the simultaneous quantification of this compound and its expected primary degradation product, phloroglucinol. [1][2][4][5]A typical mobile phase would consist of an acetonitrile/water gradient.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile and semi-volatile byproducts, GC-MS analysis of derivatized or underivatized extracts is recommended.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for the identification and structural elucidation of non-volatile and polar byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated and purified degradation products, 1H and 13C NMR are essential. [6]7. Data Analysis: Determine the degradation kinetics (e.g., first-order rate constant, half-life) and elucidate the degradation pathway based on the identified intermediates and final products.
-
Forced Degradation Studies (Abiotic)
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for identifying potential degradation products that may form under various stress conditions. [7][8][9] Step-by-Step Methodology:
-
Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm and/or 365 nm) and/or simulated sunlight.
-
Thermal Degradation: Subject a solid sample or solution of this compound to dry heat (e.g., 80-100 °C).
-
Sample Analysis: At various time points, analyze the stressed samples using the analytical methods described in section 5.1 to identify and quantify the degradation products.
Conclusion and Future Perspectives
The degradation of this compound is a multifaceted process involving both biotic and abiotic pathways. While direct experimental evidence for its degradation is emerging, a robust understanding can be built upon the well-established metabolism of its core structure, phloroglucinol, and related aromatic ethers. The primary proposed pathway involves sequential O-demethylation to phloroglucinol, which is then mineralized through known aerobic and anaerobic routes.
Future research should focus on validating these proposed pathways through dedicated microbial degradation studies. The isolation and characterization of microorganisms capable of utilizing this compound as a growth substrate would be a significant advancement. Furthermore, a detailed investigation into the byproducts of abiotic degradation under various environmental conditions will provide a more complete picture of its environmental fate and persistence. Such studies are essential for a comprehensive risk assessment and for the development of effective remediation strategies where necessary.
References
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 18(4), 7–12.
- Hassan, N., et al. (2013). Simultaneous determination of two antispasmodics (PHG and TPHG) in human plasma.
- Kouamé, J. K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan.
- Lazar, M., et al. (2014). Method Development and Validation of Forced Degradation Studies of Phloroglucinol by Using HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 304-313.
- PubChem. (n.d.). 1,3,5-Trimethoxybenzene.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- ResearchGate. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- ResearchGate. (n.d.). Possible degradation pathways for 1,3,5-trimethylbenzene.
- Singh, R., & Kumar, R. (2016). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 6(4), 64-70.
- Singh, S., et al. (2013). Forced degradation studies: An insight into its regulatory considerations and implementation.
- S. M. A. Ridha, et al. (2025). Theoretical investigation of the effects of solvents and para-substituents. REV MEX FIS.
- ¹H-NMR spectrum of phloroglucinolanhydrous in dimethylsulfoxide-d6... - ResearchGate. (n.d.).
Sources
- 1. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
Enzymatic degradation of Trimethylphloroglucinol
Verification: Pick individual colonies and grow them in liquid MSB with TMPG. Confirm TMPG degradation by analyzing the culture supernatant over time using HPLC. [15]
Protocol 4.2: In Vitro Enzymatic Assay for TMPG Degradation
This assay uses cell-free extracts from the isolated potent strain to demonstrate enzymatic activity and identify required cofactors.
1. Preparation of Cell-Free Extract:
- Grow a 1 L culture of the isolated TMPG-degrading bacterium in a suitable medium with TMPG as an inducer.
- Harvest cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate, pH 7.0).
- Resuspend the cells in the same buffer and lyse them using a French press or sonicator.
- Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract.
2. Reaction Setup:
- Prepare reaction mixtures in microcentrifuge tubes. A typical reaction could contain:
- 50 mM Potassium Phosphate Buffer (pH 7.0)
- 1 mM TMPG
- 1-2 mM NADPH (or NADH to test cofactor specificity)
- Cell-Free Extract (e.g., 0.1-0.5 mg/mL total protein)
- Include controls: a reaction without the cell-free extract (no enzyme) and a reaction without TMPG (no substrate).
3. Incubation and Analysis:
- Incubate the reactions at the optimal growth temperature of the organism (e.g., 30°C).
- At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.
- Centrifuge to precipitate proteins and analyze the supernatant by HPLC-UV to quantify the disappearance of the TMPG peak.
Protocol 4.3: Analytical Methods for Monitoring Degradation
Accurate quantification of TMPG and identification of its metabolites are essential.
1. HPLC-DAD for Quantification:
- Purpose: To measure the concentration of TMPG and observe the appearance of major metabolite peaks.
- Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) is suitable. [13][14] * Example Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [13] * Mobile Phase: A gradient of acetonitrile and water (both with 0.1% phosphoric acid) is effective for separating phenolic compounds. [15] * Flow Rate: 1.0 mL/min.
- Detection: Monitor at a wavelength where TMPG has maximum absorbance (e.g., ~270 nm, to be confirmed by UV scan).
- Quantification: Use a standard curve of known TMPG concentrations to calculate the amount remaining in samples.
2. LC-MS/MS for Metabolite Identification:
- Purpose: To identify the chemical structures of unknown intermediates in the degradation pathway. [16] * Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole). [17][18] * Methodology:
- Use similar chromatographic conditions as the HPLC-DAD method to separate the compounds.
- Operate the mass spectrometer in both positive and negative ion modes to capture a wide range of potential metabolites. [16] * Perform MS1 scans to find the molecular weights of potential intermediates.
- Perform MS2 (fragmentation) scans on the parent ions to obtain structural information.
- Compare the observed masses and fragmentation patterns to the predicted masses of intermediates from the proposed pathway (e.g., methylated dihydrophloroglucinol).
Part 5: Data Analysis and Interpretation
The data gathered from the experimental framework should be structured for clear interpretation.
Table 1: Example HPLC Gradient for Separation of TMPG and Metabolites
| Time (minutes) | % Water (0.1% H₃PO₄) | % Acetonitrile (0.1% H₃PO₄) |
|---|---|---|
| 0.0 | 90% | 10% |
| 20.0 | 40% | 60% |
| 25.0 | 10% | 90% |
| 30.0 | 10% | 90% |
| 31.0 | 90% | 10% |
| 35.0 | 90% | 10% |
Table 2: Expected Mass Spectrometry Data for Key Intermediates
| Compound | Proposed Formula | Expected [M-H]⁻ (m/z) | Key Fragments (MS2) |
|---|---|---|---|
| This compound (TMPG) | C₉H₁₂O₃ | 167.0714 | Fragments corresponding to loss of CH₃, H₂O, CO |
| Methylated Dihydrophloroglucinol | C₉H₁₄O₃ | 169.0870 | Fragments indicating a reduced, non-aromatic ring |
| Linear Triketide Intermediate | C₉H₁₆O₄ | 187.0976 | Fragments from cleavage of the linear carbon chain|
Note: Exact masses and fragments are predictive and must be confirmed experimentally.
Part 6: Conclusion and Future Directions
This guide outlines a proposed pathway for the anaerobic enzymatic degradation of 2,4,6-Trimethylphloroglucinol based on the metabolism of related compounds. The provided experimental framework offers a robust, step-by-step approach to isolate degrading organisms, demonstrate enzymatic activity, and identify metabolic intermediates. Successful validation of this pathway would significantly advance our understanding of how alkylated phenolics are processed in biological systems.
Future research should focus on:
-
Enzyme Purification and Characterization: Isolating the specific reductase, hydrolase, and lyase/aldolase enzymes to study their substrate specificity, kinetics, and structure.
-
Genetic Analysis: Identifying and sequencing the gene clusters responsible for TMPG degradation in the isolated microorganisms. [1][5]This would provide definitive proof of the pathway and allow for bioinformatic comparisons with other aromatic degradation pathways.
-
Aerobic Degradation Pathways: Investigating alternative, oxygen-dependent degradation pathways, which would likely involve monooxygenase or dioxygenase enzymes to hydroxylate and cleave the aromatic ring. [19][20] By following the methodologies presented here, researchers can systematically uncover the biochemical intricacies of TMPG metabolism, contributing valuable knowledge to the fields of environmental science and drug development.
References
- Anaerobic phloroglucinol degradation by Clostridium scatologenes. mBio.
- An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085. Applied and Environmental Microbiology.
- Microbial degradation of phloroglucinol and other polyphenolic compounds. Journal of Basic Microbiology.
- An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085. Applied and Environmental Microbiology.
- Phloroglucinol degradation as extension of polyphenol degradative... ResearchGate.
- Anaerobic phloroglucinol degradation by Clostridium scatologenes. mBio.
- Enzymes in the degradation of aromatic compounds. Humboldt-Universität zu Berlin.
- Anaerobic phloroglucinol degradation by Clostridium scatologenes. PMC - PubMed Central.
- Overview of various enzymes involved in the biodegradation of the aromatic compounds are as. ResearchGate.
- Coenzyme A ligases involved in anaerobic biodegradation of aromatic compounds. OSTI.GOV.
- Microbial Degradation of Phenol by an Application of Pseudomonas mendocina. Austin Publishing Group.
- Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. PMC.
- Bacterial Degradation of Aromatic Compounds. PMC - NIH.
- Microbial Degradation of Phenol: A Comparative Study. ethesis.
- Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae). Frontiers.
- (PDF) Microbial Degradation of Phenol: A Review. ResearchGate.
- Microbial Degradation of Phenol- A Review. International Journal of Current Microbiology and Applied Sciences.
- Biodegradation of phenol. Academic Journals.
- Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry. PubMed.
- Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants. PMC - NIH.
- Isolation of microorganisms degrading simple aromatic compounds. ResearchGate.
- The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation. Taylor & Francis Online.
- Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. PMC - NIH.
- METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.
- Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences.
- Isolation and Characterization of a Mycobacterium Species Capable of Degrading Three- and Four-Ring Aromatic and Aliphatic Hydrocarbons. PMC - NIH.
- The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation. CORE.
- ISOLATION AND CHARACTERIZATION of BACTERIA DEGRADING PYRENE from PORT PAOTERE. Journal Unhas.
- (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI.
Sources
- 1. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An aldolase-dependent phloroglucinol degradation pathway in Collinsella sp. zg1085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microbiota metabolite, phloroglucinol, confers long-term protection against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of a Mycobacterium Species Capable of Degrading Three- and Four-Ring Aromatic and Aliphatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. journal.unhas.ac.id [journal.unhas.ac.id]
- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpns.com [ijrpns.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 18. europeanreview.org [europeanreview.org]
- 19. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Introduction: The Critical Role of Solubility for a Potent Antispasmodic Agent
An In-Depth Technical Guide to the Solubility of Trimethylphloroglucinol for Pharmaceutical and Research Applications
This compound (2,4,6-Trimethyl-1,3,5-benzenetriol), a key active pharmaceutical ingredient (API), is widely recognized for its efficacy as an antispasmodic agent, utilized in treating gastrointestinal disorders and other conditions involving smooth muscle spasms.[1][2] For researchers, formulators, and drug development professionals, a comprehensive understanding of its solubility is not merely academic; it is the cornerstone of successful formulation, ensuring bioavailability, enabling robust analytical method development, and facilitating viable synthesis and purification pathways.
This guide moves beyond a simple data sheet to provide a foundational understanding of this compound's solubility profile. We will explore the theoretical underpinnings dictated by its molecular structure, present a consolidated view of its solubility in common laboratory solvents, and provide a rigorous, field-proven protocol for its experimental determination. The causality behind every recommendation is explained to empower scientists to make informed decisions in their own laboratory settings.
Section 1: Physicochemical Profile and Structural Analysis
A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is an aromatic compound with a unique structure that dictates its interaction with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4463-03-0 | [2][3][4] |
| Molecular Formula | C₉H₁₂O₃ | [3][4] |
| Molecular Weight | 168.19 g/mol | [3][4] |
| Appearance | Off-white to light yellow or pale orange crystalline solid | [2][3] |
| Melting Point | 160-166°C (with decomposition) or 184-185°C |[2][3][5] |
The structure of this compound features a benzene ring substituted with three hydroxyl (-OH) groups and three methyl (-CH₃) groups. This unique arrangement creates distinct regions of polarity and non-polarity, which is the primary determinant of its solubility behavior.
Diagram 1: Molecular Structure and Polarity of this compound
Caption: Molecular structure highlighting polar and non-polar regions.
-
Polar Nature : The three hydroxyl groups are highly polar and can act as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.
-
Non-Polar Nature : The benzene ring and the three electron-donating methyl groups form a significant non-polar, lipophilic region. This suggests solubility in organic solvents of lower polarity.
The balance between these opposing characteristics means that this compound is unlikely to be extremely soluble in either very polar (like water) or very non-polar (like hexane) solvents. Its optimal solubility lies in solvents of intermediate polarity or in co-solvent systems.
Section 2: Guiding Principles of Solubility
The adage "like dissolves like" is the fundamental principle guiding our analysis.[6]
-
Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents readily form hydrogen bonds. This compound's hydroxyl groups can interact with these solvents. However, the non-polar hydrocarbon backbone can disrupt the solvent's own hydrogen-bonding network, limiting solubility. While some sources claim it is highly soluble in water and alcohol[1][7], this is likely an overstatement or a potential confusion with related compounds. The consensus from chemical data sheets and its structure points towards slight or limited solubility.[3][8]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have polar bonds but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. DMSO is an excellent solvent for many compounds with hydroxyl groups, and this compound is noted to be slightly soluble in it.[3][9][10]
-
Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents interact primarily through weaker van der Waals forces. The non-polar character of the mesitylene core of this compound allows for some interaction. Solubility has been noted in dichloromethane (DCM).[2][9]
Section 3: Consolidated Solubility Profile
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Reported Solubility | Source(s) |
|---|---|---|---|
| Water | Polar Protic | Highly Soluble[1][7], Less Soluble[8] | [1][7][8] |
| Methanol (MeOH) | Polar Protic | Slightly Soluble | [3][9][10] |
| Ethanol (EtOH) | Polar Protic | Soluble / Dissolves Easily | [1][7][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [3][9][10] |
| Dichloromethane (DCM) | Non-Polar | Soluble | [2][9][10] |
| Acetonitrile:Water (1:1) | Co-Solvent | Soluble (used for stock solution prep) | [12] |
| Ethanol:Water | Co-Solvent | Soluble (used in formulation) |[11] |
Field Insight on Contradictory Data: The claim of being "highly soluble" in water is an outlier.[1][7] Based on the molecular structure, which has a significant non-polar component (C9), and comparison with its less substituted parent, phloroglucinol (C6), which is only moderately soluble in water (1 g/100 mL[13]), this compound is expected to have low to slight aqueous solubility. The report of being "less soluble in water" is chemically more plausible.[8] Researchers should treat claims of high aqueous solubility with skepticism and verify experimentally.
Section 4: A Self-Validating Experimental Protocol for Solubility Determination
Given the lack of precise quantitative data, this protocol provides a robust and reproducible method for determining the solubility of this compound in any solvent of interest. This method is designed to be self-validating by establishing a clear, observable endpoint.
Objective: To determine the approximate solubility of this compound at ambient temperature (e.g., 20-25°C).
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Pipettes or graduated cylinders for solvent measurement
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for determining this compound solubility.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of the test solvent (e.g., 0.5 mL) to the vial.
-
Equilibration and Agitation: Cap the vial securely and agitate vigorously using a vortex mixer or magnetic stirrer for a minimum of 60 seconds.[6] Following agitation, allow the sample to rest for at least 1-2 minutes to let any undissolved particles settle.
-
Observation: Carefully observe the solution against a dark background. Look for any undissolved solid particles.
-
If the solid is completely dissolved: The solubility is greater than the current concentration (e.g., >20 mg/mL if 10 mg dissolved in 0.5 mL). You can either stop and report this as a lower limit or start a new experiment with a larger mass of solute to find the saturation point.
-
If solid remains: Proceed to the next step.
-
-
Incremental Titration: Continue to add small, precise aliquots of the solvent (e.g., 0.1 mL increments). After each addition, repeat steps 3 and 4.
-
Endpoint Determination: The endpoint is reached when the very last particle of solid dissolves, resulting in a completely clear solution.
-
Calculation: Record the total volume of solvent added to completely dissolve the initial mass of this compound. Calculate the solubility:
-
Solubility (mg/mL) = Initial Mass of TMP (mg) / Total Volume of Solvent (mL)
-
Trustworthiness & Causality: This incremental addition method is a self-validating system because it approaches the saturation point gradually, minimizing the risk of overestimating solubility. Stirring or vortexing for a set time ensures consistent energy is applied to overcome the activation energy of dissolution, making the protocol reproducible.[6]
Section 5: Practical Implications for Researchers
-
Stock Solution Preparation: For in vitro assays, DMSO is a common choice, but given the "slight" solubility, researchers must ensure complete dissolution, potentially using gentle warming or sonication, before making serial dilutions in aqueous media.[3][14] A co-solvent system like acetonitrile/water (1:1) may also be effective for creating concentrated stock solutions for HPLC analysis.[12]
-
Reaction Chemistry: The solubility in ethanol and DCM indicates their utility as potential reaction solvents for chemical modifications of this compound.[10][11]
-
Formulation Development: The challenge of low aqueous solubility for oral or injectable formulations is significant. The use of ethanol-water co-solvent systems in injectable formulations is a documented strategy to overcome this.[11] For solid oral dosage forms, techniques such as micronization or the use of solubility enhancers may be necessary.
Conclusion
This compound possesses a nuanced solubility profile governed by the dual polar and non-polar characteristics of its molecular structure. It exhibits limited to slight solubility in polar protic solvents like water and methanol, and better solubility in less polar organic solvents such as ethanol and dichloromethane. The lack of standardized quantitative data in literature makes direct experimental determination, using the robust protocol provided herein, an essential step for any scientist working with this compound. This foundational knowledge is critical for advancing research, developing effective analytical methods, and creating bioavailable pharmaceutical formulations.
References
- Fengchen Group Co., Ltd. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price.
- ChemBK. (2024). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193390, this compound.
- Chemsrc. (2025). This compound | CAS#:4463-03-0.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- P.E.S. Modern College of Pharmacy. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Google Patents. (2010). CN101856324A - Method for preparing phloroglucinol injection.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Toronto. (2023). Solubility of Organic Compounds.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- INOPHA. (2025). MSDS – Trimethyl Phloroglucinol.
- DrugBank. (n.d.). Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry.
- Arayne, M. S., et al. (2008). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Google Patents. (2019). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Wikipedia. (n.d.). Phloroglucinol.
Sources
- 1. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | 4463-03-0 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:4463-03-0 | Chemsrc [chemsrc.com]
- 6. chem.ws [chem.ws]
- 7. chembk.com [chembk.com]
- 8. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound CAS#: 4463-03-0 [m.chemicalbook.com]
- 10. TRIMETHYL PHLOROGLUCINOL [chemicalbook.com]
- 11. CN101856324A - Method for preparing phloroglucinol injection - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
Trimethylphloroglucinol tautomerism and keto-enol forms
An In-Depth Technical Guide to the Tautomerism of Trimethylphloroglucinol for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2,4,6-trimethyl-1,3,5-benzenetriol), a key organic compound with applications in pharmaceuticals, serves as a compelling case study in the phenomenon of keto-enol tautomerism.[1] This guide provides a comprehensive exploration of the tautomeric equilibrium of this compound, moving beyond a simple description to offer a deep mechanistic and analytical understanding. We will dissect the structural nuances of its keto and enol forms, detail the advanced spectroscopic and computational methodologies required for their characterization, and critically evaluate the profound implications of this tautomeric duality on chemical reactivity, physicochemical properties, and, most importantly, its application in drug development. This document is structured to serve as a technical resource for scientists dedicated to harnessing the full potential of complex molecular systems.
Foundational Principles: Understanding Tautomerism in the Context of this compound
Tautomerism is a fundamental concept in organic chemistry describing a dynamic equilibrium between two or more interconvertible constitutional isomers.[2][3] This is not to be confused with resonance, which describes the delocalization of electrons within a single, static structure. Tautomers are distinct chemical species that rapidly interconvert, typically through the migration of a proton—a process known as prototropy.[2][4]
The most prevalent form of this phenomenon is keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (the keto form) and a structure containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form).[5][6] For simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.[6]
Phloroglucinol, the parent compound of this compound, is well-documented to exhibit this tautomerism, existing as an equilibrium between the aromatic 1,3,5-trihydroxybenzene (enol form) and the non-aromatic 1,3,5-cyclohexanetrione (keto form).[7][8][9][10] The introduction of three methyl groups onto the aromatic ring to form this compound influences the electronic and steric environment, thereby modulating the position of this tautomeric equilibrium. Understanding this balance is not merely an academic exercise; it is critical in drug development, as different tautomers exhibit distinct physicochemical properties such as solubility, pKa, and lipophilicity, which in turn dictate their pharmacological and toxicological profiles.[11][12][13]
The Tautomeric Landscape of this compound
The tautomeric equilibrium of this compound is a dynamic interplay between its aromatic enol form and one or more keto forms.
-
The Enol Tautomer (2,4,6-trimethyl-1,3,5-benzenetriol): This is the aromatic, benzenetriol structure. Its stability is significantly enhanced by the aromaticity of the benzene ring. Spectroscopically, this form is generally considered the predominant tautomer in the neutral state and in many non-polar solvents.[7]
-
The Keto Tautomers (e.g., 2,4,6-trimethylcyclohexane-1,3,5-trione): Through proton migration, the enol form can convert to a tri-keto structure. This conversion disrupts the aromaticity of the ring, which is energetically costly. However, the formation of strong C=O bonds provides a degree of stabilization. The equilibrium can be significantly shifted toward the keto form under specific conditions, particularly in basic aqueous solutions where deprotonation of the enol creates an enolate that is readily protonated on a carbon atom.[7][14]
The equilibrium between these forms is highly sensitive to environmental factors:
-
Solvent Polarity: Polar, protic solvents like water can stabilize both forms by hydrogen bonding but can also facilitate the proton transfer necessary for interconversion. Non-polar solvents often favor the less polar enol form.[5][15]
-
pH: As observed with the parent phloroglucinol, pH is a critical determinant. Alkaline conditions favor the formation of the enolate ion, which subsequently protonates on carbon to yield the keto tautomer, making the keto form more significant at high pH.[14]
Caption: this compound tautomeric equilibrium.
Advanced Methodologies for Tautomer Characterization
A definitive analysis of the tautomeric equilibrium requires a multi-faceted approach, combining spectroscopic techniques with computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous identification and quantification of tautomers in solution.[16] Both ¹H and ¹³C NMR provide distinct signatures for the keto and enol forms.
-
¹H NMR Spectroscopy: The aromatic enol form will exhibit a characteristic singlet for the three equivalent hydroxyl protons and potentially a singlet for the aromatic ring protons (if any were present). The keto form, lacking aromaticity, would instead show signals in the aliphatic region, corresponding to methine (CH) and methylene (CH₂) protons.
-
¹³C NMR Spectroscopy: This technique provides even clearer evidence. The enol form is characterized by signals for sp²-hybridized carbons, with the hydroxyl-bearing carbons appearing significantly downfield (typically ~160 ppm).[14] The keto form is unequivocally identified by the presence of carbonyl carbon signals at very low field (δ > 190 ppm) and sp³-hybridized carbon signals in the aliphatic region (δ ~ 40-60 ppm).[14]
Table 1: Predicted NMR Chemical Shifts for this compound Tautomers
| Tautomer | Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|---|
| Enol | ¹³C | C-OH (Aromatic) | 155 - 165 |
| ¹³C | C-CH₃ (Aromatic) | 100 - 110 | |
| ¹³C | -CH₃ | 15 - 25 | |
| ¹H | -OH | 8.0 - 10.0 (solvent dependent) | |
| ¹H | -CH₃ | 2.0 - 2.5 | |
| Keto | ¹³C | C=O (Carbonyl) | 190 - 210 |
| ¹³C | CH-CH₃ | 40 - 60 | |
| ¹³C | -CH₃ | 15 - 25 | |
| ¹H | CH-CH₃ | 2.5 - 3.5 |
| | ¹H | -CH₃ | 1.0 - 1.5 |
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of this compound (~10-20 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O). For pH studies, use D₂O and adjust the pD with NaOD or DCl.
-
Data Acquisition: Acquire quantitative ¹H and ¹³C{¹H} NMR spectra for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (d1) in ¹³C NMR for accurate integration.
-
Spectral Analysis: Identify the characteristic signals for both the keto and enol tautomers.
-
Quantification: Integrate the well-resolved signals corresponding to each tautomer. The molar ratio can be calculated from the ratio of the integrals, normalized for the number of nuclei contributing to each signal.
-
Equilibrium Constant (K_T): Calculate K_T = [Keto] / [Enol] for each condition.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting changes in conjugation and can be used to monitor shifts in the tautomeric equilibrium.[17] The aromatic enol form exhibits strong π → π* transitions characteristic of the benzene ring, typically below 300 nm. The keto form, being a non-aromatic cyclohexanetrione, will have a different absorption profile. Its λ_max will depend on the n → π* transitions of the carbonyl groups, which are generally weaker but may appear at longer wavelengths, especially if conjugation is present.[15][18][19]
Experimental Protocol: Solvent-Dependent UV-Vis Study
-
Stock Solution: Prepare a concentrated stock solution of this compound in a non-absorbing solvent like acetonitrile.
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in various solvents (e.g., hexane, chloroform, ethanol, water).[15]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm.
-
Data Analysis: Compare the λ_max and molar absorptivity (ε) values across the different solvents. A significant shift in λ_max or the appearance of new bands indicates a shift in the tautomeric equilibrium.
Caption: Integrated workflow for tautomer analysis.
The Role of Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights into the intrinsic properties of tautomers.[20] These computational tools allow for the prediction of molecular geometries, relative energies, and spectroscopic properties, complementing experimental findings.
Computational Protocol: DFT Analysis of Tautomers
-
Structure Generation: Build 3D structures of the enol and all plausible keto tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain the Gibbs free energies (G) for each optimized structure. The frequency calculation also confirms that the structures are true minima (no imaginary frequencies).
-
Stability Prediction: The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The equilibrium constant can be estimated using the equation: ΔG = -RT ln(K_T).
-
Spectral Simulation: Simulate NMR and UV-Vis spectra from the computational data to aid in the interpretation of experimental results.
Significance in Drug Development and Synthesis
The tautomeric state of a molecule is not a trivial detail; it is a critical parameter that dictates its behavior and efficacy as a drug or chemical intermediate.
-
Pharmacological Activity: The two tautomers of this compound present different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and surface polarities. Consequently, they will interact differently with a biological target, such as an enzyme active site or a receptor. It is a well-established principle that a minor, less stable tautomer in solution may be the species that preferentially binds to the biological target, making it the biologically active form.[2] A comprehensive drug discovery program must therefore consider all accessible tautomeric forms.
-
Physicochemical Properties and Formulation: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Solubility: The more polar keto form is expected to have higher aqueous solubility than the less polar enol form.
-
Lipophilicity (LogP): The LogP value, a measure of a drug's partitioning between lipid and aqueous phases, will differ between tautomers, affecting membrane permeability.
-
pKa: The acidity of the hydroxyl groups in the enol form is different from the acidity of the α-hydrogens in the keto form, influencing the ionization state of the molecule at physiological pH.
-
-
Synthetic Chemistry: The enol and keto forms possess distinct reactivity. The enol form can undergo electrophilic aromatic substitution, and its hydroxyl groups can be alkylated or acylated.[7] The keto form, on the other hand, provides carbonyl groups that are susceptible to nucleophilic attack and α-carbons that can be deprotonated to form enolates, which are potent nucleophiles in C-C bond-forming reactions.[6]
Conclusion
The tautomerism of this compound represents a fascinating and scientifically significant equilibrium between its aromatic enol and non-aromatic keto forms. This guide has established that the position of this equilibrium is not fixed but is a dynamic function of the molecular environment, primarily solvent and pH. A rigorous characterization is essential and relies on the synergistic application of advanced spectroscopic techniques, notably ¹H and ¹³C NMR, and validated by computational chemistry methods like DFT.
For researchers in drug development and organic synthesis, a thorough understanding and characterization of this tautomeric system are imperative. The specific tautomer present dictates the molecule's physicochemical properties, biological activity, and chemical reactivity. Failing to account for this dynamic behavior can lead to irreproducible results and a flawed understanding of the molecule's true potential. By employing the integrated analytical and computational workflows detailed herein, scientists can effectively navigate the complexities of tautomerism and unlock the full therapeutic and synthetic value of this compound and related compounds.
References
- de Oliveira, A. P. A., Wegermann, C. A., & Ferreira, A. M. D. C. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]
- OUCI. (n.d.). Keto-enol tautomerism in the development of new drugs. OUCI. [Link]
- OUCI. (n.d.). Keto-enol tautomerism in the development of new drugs. OUCI. [Link]
- Araujo de Oliveira, A. P., et al. (2024). Keto-enol tautomerism in the development of new drugs.
- Blouberg MediSpa. (2025).
- Lajunen, L. H. J., et al. (1981). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Planta Medica, 42(6), 187-194. [Link]
- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).
- ChemBK. (2024). This compound. ChemBK. [Link]
- Żamojć, K., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]
- Wang, D., et al. (1993). pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy.
- Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types.
- Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis. [Link]
- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]
- Wikipedia. (n.d.). Phloroglucinol. Wikipedia. [Link]
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound.
- Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH. [Link]
- Oziminski, W. P., & Wójtowicz, A. (n.d.). Two possible tautomers of methylated phloroglucinol optimized at the B3LYP/aug-cc-pVDZ level of theory.
- Google Patents. (n.d.). CA3053254C - Pharmaceutical formulations of phloroglucinol and this compound.
- Google Patents. (n.d.). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Vasilev, A. A., et al. (2022). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 144(37), 16996-17011. [Link]
- ResearchGate. (n.d.). Tautomeric forms of phloroglucinol.
- Schüürmann, G., et al. (2010). Tautomer Identification and Tautomer Structure Generation Based on the InChI Code. Journal of Chemical Information and Modeling, 50(7), 1253-1264. [Link]
- Partapur, M. P., et al. (2012). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of the Serbian Chemical Society, 77(2), 211-222. [Link]
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- ResearchGate. (n.d.). 21 Keto-enol tautomerism of phloroglucinol (1,3,5-trihydroxybenzene).
- Google Patents. (n.d.). CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- ResearchGate. (n.d.). Tautomeric structures of compounds 9 and 10.
- Highet, R. J., & Ekhato, I. V. (1988). Keto-enol tautomerism of phloroglucinol and the formation of the tris(sodium bisulfite) addition complex. The Journal of Organic Chemistry, 53(11), 2543-2545. [Link]
- Arayne, M. S., et al. (2025). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- N'guessan, B. R., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. American Journal of Analytical Chemistry, 14(6), 227-240. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
- Bharatam, P. V., & Patel, H. (2023). What impact does tautomerism have on drug discovery and development? Drug Discovery Today, 28(7), 103494. [Link]
- The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
- LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. [Link]
- MDPI. (n.d.). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. [Link]
- Physical Chemistry Research. (n.d.). Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α-D-Glucopyranoside Derivatives. Physical Chemistry Research. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. bloubergmedispa.co.za [bloubergmedispa.co.za]
- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 4. lifescience.opensource.epam.com [lifescience.opensource.epam.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 8. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 9. CA3053254C - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of Trimethylphloroglucinol
An In-Depth Technical Guide to the Synthesis of Trimethylphloroglucinol from Phloroglucinol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the chemical synthesis of 1,3,5-Trimethoxybenzene, commonly known as this compound, from its precursor, Phloroglucinol (Benzene-1,3,5-triol). This guide moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and a robust, field-tested protocol.
Phloroglucinol is a benzenetriol, an aromatic organic compound with a symmetrical arrangement of three hydroxyl groups on a benzene ring.[1][2] While it has applications in printing and as a chemical intermediate, its derivative, this compound, holds significant pharmacological value.[2] this compound is a potent antispasmodic agent that functions by relaxing smooth muscle cells.[3][4] It is widely used, often in combination with phloroglucinol, for the treatment of spasms and cramps in the digestive and urinary tracts, providing relief for conditions such as irritable bowel syndrome (IBS) and renal colic.[1][5] The synthesis of this derivative is therefore a critical process in the production of these valuable therapeutic agents.
Part 1: Foundational Chemical Principles
A successful synthesis relies on a firm grasp of the underlying chemical principles. The conversion of phloroglucinol to its trimethylated derivative is primarily an O-methylation reaction, but the unique structure of phloroglucinol presents specific challenges and considerations.
Tautomerism and Reactivity of Phloroglucinol
Phloroglucinol exhibits keto-enol tautomerism. It exists in equilibrium between its phenol form (1,3,5-trihydroxybenzene) and its ketone form (1,3,5-cyclohexanetrione).[2][6] While the phenol form predominates in neutral conditions, this equilibrium is crucial as it influences the molecule's reactivity. The hydroxyl groups of the phenol tautomer are the targets for the desired O-methylation.
The Choice of Methylating Agent: A Commitment to Safety and Efficiency
The selection of a methylating agent is a critical decision in this synthesis, with significant implications for safety and environmental impact. Historically, highly toxic and carcinogenic reagents like dimethyl sulfate were common. However, modern, safer protocols prioritize the use of dimethyl carbonate (DMC). DMC is non-toxic, non-corrosive, and considered a green reagent, which greatly improves production safety and reduces environmental concerns.[7][8]
Controlling the Reaction Pathway: O-Methylation vs. C-Methylation
The phloroglucinol ring is highly activated by the three hydroxyl groups, making it susceptible to electrophilic attack not only at the oxygen atoms (O-methylation) but also at the ring's carbon atoms (C-methylation).[9] The goal of this synthesis is exclusively O-methylation to form the desired ether linkages. The reaction conditions, particularly the choice of solvent and base, are optimized to favor this outcome. Using a base like potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) promotes the formation of the phenoxide ion, a potent nucleophile that preferentially attacks the methylating agent, leading to O-methylation.
Part 2: A Validated Two-Step Synthetic Protocol
The following protocol is a robust and reliable method for the synthesis of this compound, adapted from established preparation methods.[7][8] It is designed to maximize yield and purity while ensuring operational safety.
Visualizing the Synthesis Pathway
The overall transformation from phloroglucinol to this compound is illustrated below.
Caption: Two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Phloroglucinol | Anhydrous, >99% purity | Starting Material |
| Methanol (MeOH) | Anhydrous | Reagent (Step 1) & Solvent |
| Sulfuric Acid (H₂SO₄) | 98%, Concentrated | Catalyst (Step 1) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Solvent (Step 2) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Base (Step 2) |
| Dimethyl Carbonate (DMC) | >99% purity | Methylating Agent (Step 2) |
| Sodium Chloride (NaCl) | For aqueous workup | |
| Methyl tert-butyl ether (MTBE) | ACS Grade or higher | Extraction Solvent |
| Nitrogen (N₂) | Inert Gas | To maintain an inert atmosphere |
Experimental Protocol
Step 1: Acid-Catalyzed Initial Reaction
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: In a well-ventilated fume hood, add 200 mL of methanol to the reaction flask. While stirring, slowly and carefully add 64 g of concentrated (98%) sulfuric acid. The addition is exothermic and should be done cautiously.
-
Substrate Dissolution: Add 20.2 g of anhydrous phloroglucinol to the methanol-sulfuric acid mixture. Stir until the solid is completely dissolved.
-
Inerting: Purge the flask with nitrogen gas to create an inert atmosphere.
-
Reaction: Heat the mixture to 80-90°C and maintain a gentle reflux for 4-6 hours.[7] The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Workup (Step 1): Cool the reaction mixture to room temperature. In a separatory funnel, add 200 mL of a 20% aqueous sodium chloride solution. Extract the product using methyl tert-butyl ether (MTBE) three times (1x 100 mL, 2x 50 mL).
-
Solvent Removal: Combine the organic extracts and distill the MTBE solvent at approximately 60°C to obtain a concentrated intermediate product.[7]
Step 2: Exhaustive Methylation with Dimethyl Carbonate
-
Setup: Transfer the concentrate from Step 1 to a clean, dry reaction flask equipped with a stirrer, condenser, and nitrogen inlet.
-
Solvent and Base: Add 180 mL of dimethyl sulfoxide (DMSO) to dissolve the concentrate. Purge the system with nitrogen. Add 66.4 g of anhydrous potassium carbonate to the mixture.[7]
-
Heating: Heat the stirred suspension to 130°C.
-
Methylating Agent Addition: Weigh 57.8 g of dimethyl carbonate. Add it to the reaction mixture in three equal portions, with a 30-minute interval between each addition.[7]
-
Reaction Completion: After the final addition, continue to stir the reaction at 130°C for an additional hour to ensure the reaction goes to completion.
-
Final Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Perform a distillation to remove any unreacted dimethyl carbonate and other volatile components.
-
The remaining mixture can be further purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
-
Visualizing the Experimental Workflow
Sources
- 1. pipelinepharma.com [pipelinepharma.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. Triméthylphloroglucinol : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 5. centurionhealthcare.com [centurionhealthcare.com]
- 6. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN113402364A - Preparation method of trimethyl phloroglucinol - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
Application Note: Quantitative Analysis of Trimethylphloroglucinol
Introduction: The Analytical Imperative for Trimethylphloroglucinol
This compound (TMPG), chemically known as 1,3,5-trimethoxybenzene, is a crucial active pharmaceutical ingredient (API) often used in combination with phloroglucinol for its antispasmodic properties. Its efficacy in treating conditions related to smooth muscle spasms necessitates precise and reliable quantification in various matrices, from raw materials to finished pharmaceutical products and biological fluids. The development of robust analytical methods is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
This comprehensive guide provides detailed protocols and field-proven insights for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in quality control laboratories, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity, particularly for complex matrices. The methodologies presented herein are grounded in established scientific principles and align with the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]
Method Selection Rationale: HPLC vs. GC-MS
The choice between HPLC and GC-MS for TMPG quantification hinges on several factors, including the sample matrix, required sensitivity, and the specific analytical objective (e.g., routine QC vs. metabolite identification).
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for routine quality control of TMPG in pharmaceutical formulations.[4] Its advantages include high precision, the ability to analyze thermally labile compounds without derivatization, and straightforward sample preparation. Reverse-phase HPLC, in particular, provides excellent separation for moderately polar compounds like TMPG.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While TMPG has sufficient volatility for GC analysis, derivatization is sometimes employed to improve peak shape and thermal stability, especially for related compounds like phloroglucinol.[5] GC-MS offers exceptional selectivity and sensitivity, making it ideal for complex sample matrices or when trace-level quantification is required. The mass spectrometer provides definitive identification based on the compound's mass spectrum, adding a layer of confidence to the results.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a stability-indicating reverse-phase HPLC method for the simultaneous quantification of this compound and its common partner, Phloroglucinol. A stability-indicating method is crucial as it can resolve the API from any potential degradation products, ensuring an accurate measurement of the intact drug.[6][7]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for TMPG quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Quantification of TMPG
1. Materials and Reagents:
-
This compound (TMPG) reference standard
-
Phloroglucinol (PG) reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Chromatographic Conditions: This method is adapted from a validated procedure for the simultaneous determination of phloroglucinol and this compound.[8][9][10]
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 25 °C for improved reproducibility) |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of TMPG reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with the mobile phase.
4. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of TMPG and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
6. Data Analysis and Quantification:
-
Identify the TMPG peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of TMPG in the sample using the linear regression equation obtained from the calibration curve.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R2) guidelines.[2][3] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The TMPG peak should be well-resolved from other components (e.g., phloroglucinol, excipients, degradants). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy (% Recovery) | 98.0% to 102.0% recovery of spiked analyte.[8][9] |
| Precision (% RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[1] |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio > 10).[9] |
| Limit of Detection (LOD) | The lowest concentration detectable (typically S/N ratio > 3).[9] |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%). |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a protocol for the quantification of TMPG using GC-MS. This method is particularly useful for samples where high selectivity is needed. While TMPG can be analyzed directly, this protocol includes a derivatization step, which is common for related phenolic compounds like phloroglucinol to improve chromatographic performance.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for TMPG quantification by GC-MS.
Detailed Protocol: GC-MS Quantification of TMPG
1. Materials and Reagents:
-
This compound (TMPG) reference standard
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., Tetracosane
2. GC-MS Operating Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with Split/Splitless Injector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for TMPG | To be determined from the mass spectrum of the standard (e.g., molecular ion and key fragments) |
3. Preparation of Standard and Sample Solutions:
-
Standard Preparation: Prepare a stock solution of TMPG in ethyl acetate. Create a series of calibration standards by diluting the stock. Add a fixed concentration of the internal standard to each.
-
Sample Preparation: Extract TMPG from the sample matrix using a suitable solvent (e.g., ethyl acetate). If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup. Add the internal standard.
4. Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and incubate in an oven or heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
5. Analysis and Quantification:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
For quantification, use the ratio of the peak area of the TMPG-derivative to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Calculate the concentration of TMPG in the samples from the calibration curve.
Conclusion
The choice of analytical methodology for this compound quantification is dictated by the specific requirements of the analysis. The HPLC-UV method presented is robust, reliable, and well-suited for routine quality control in a pharmaceutical setting.[6][9] For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, the GC-MS method provides a powerful alternative.[5][11] Both protocols, when properly validated according to ICH guidelines, will yield accurate and reproducible results, ensuring the quality and safety of products containing this compound.[1][12][13]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method. ResearchGate.
- Kouame, N. P., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. SCIRP.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2025, August 9). (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Sultana, N., Arayne, M. S., & Shafi, N. (n.d.). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. PubMed.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. PubMed.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of Phloroglucinol using Gas Chromatography-Mass Spectrometry (GC-MS).
- Kouame, N. P., et al. (2023, June 6). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. SCIRP.org.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. youtube.com [youtube.com]
Application Note: A Robust HPLC Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol in Pharmaceutical Formulations
Introduction: The Analytical Imperative
Phloroglucinol and its methylated derivative, trimethylphloroglucinol, are commonly co-formulated for the symptomatic treatment of spasmodic pain, particularly in gynecology and gastroenterology.[1] The synergistic action of these two active pharmaceutical ingredients (APIs) necessitates a reliable analytical method to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography with UV detection stands as a widely accepted technique for this purpose due to its specificity, sensitivity, and robustness.[1]
The development of a simultaneous determination method presents a unique challenge due to the structural similarities of the two compounds. However, by carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, a successful separation can be achieved. This application note details an optimized method that provides excellent resolution and peak shape for both phloroglucinol and this compound in a short run time.
Chromatographic Principles and Method Rationale
The presented method is based on reversed-phase HPLC, a cornerstone of pharmaceutical analysis. Here, we delve into the scientific reasoning behind the key components of this analytical approach.
The Stationary Phase: C18 Column
A C18 (octadecylsilyl) column is the stationary phase of choice for this application. The non-polar nature of the C18 alkyl chains provides a hydrophobic surface that interacts with the analytes. This compound, being more non-polar than phloroglucinol due to the methylation of the hydroxyl groups, will have a stronger interaction with the stationary phase, leading to a longer retention time. This difference in polarity is the fundamental principle enabling their separation. The use of a column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution and analysis time.[2]
The Mobile Phase: A Polarity-Driven Separation
The mobile phase is a critical factor in achieving the desired separation. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed. The organic modifier elutes the analytes from the column, and its concentration can be adjusted to control the retention times. An increased proportion of the organic solvent will decrease retention times. For this method, an isocratic elution with a mixture of acetonitrile and water is recommended. An optimized ratio, for instance, 80:20 (v/v) acetonitrile to water, has been shown to provide good separation.[1] In some applications, adjusting the pH of the aqueous component with an acid like phosphoric acid to around 3 can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups of phloroglucinol.[3][4][5]
UV Detection: Wavelength Selection for Optimal Sensitivity
Both phloroglucinol and this compound possess chromophores that absorb ultraviolet (UV) light, making UV detection a suitable choice. The selection of the detection wavelength is crucial for achieving optimal sensitivity. A wavelength of 265 nm has been reported to be effective for the simultaneous determination of both compounds.[1][2] Alternatively, a dual-wavelength approach, monitoring at 266 nm for phloroglucinol and 205 nm for this compound, can be employed to maximize the signal for each component.[6][7][8] For simplicity and broad applicability, a single wavelength of 265 nm is proposed in the primary protocol.
Overall Experimental Workflow
The following diagram illustrates the sequential steps involved in the simultaneous determination of phloroglucinol and this compound using the described HPLC method.
Sources
- 1. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Trimethylphloroglucinol in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Trimethylphloroglucinol (TMPG) in human plasma. This compound, or 1,3,5-trimethoxybenzene, is often formulated with its parent compound, phloroglucinol, for use as an antispasmodic agent.[1] Accurate quantification in biological matrices is essential for pharmacokinetic (PK) and bioequivalence (BE) studies. This method utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and an isotopically labeled internal standard to ensure accuracy and precision. The described protocol is validated according to the principles outlined in the U.S. FDA's Bioanalytical Method Validation Guidance for Industry.[2][3]
Introduction
This compound (TMPG) is the methylated derivative of phloroglucinol, a compound known for its direct relaxant effect on smooth muscle cells.[4] It is used to treat pain associated with spasms of the urinary, biliary, and gastrointestinal tracts.[4] While the parent compound, phloroglucinol, has a short plasma half-life of approximately 1.5 hours, TMPG exhibits a longer duration of action, making it a critical component in combination therapies.[4]
To support drug development and clinical research, a reliable bioanalytical method is required to measure TMPG concentrations in plasma. LC-MS/MS is the technology of choice for this application due to its inherent selectivity and sensitivity, which are necessary to overcome the challenges of complex biological matrices.[5][6] This note provides a complete, validated protocol for TMPG quantification, from sample preparation to instrumental analysis, designed for researchers in pharmaceutical development and clinical pharmacology.
Principle of the Method
Plasma samples, fortified with an internal standard (IS), are subjected to a liquid-liquid extraction (LLE) to isolate the analyte of interest and remove endogenous interferences like proteins and phospholipids.[5][7] The extracted samples are then analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analyte and IS are detected in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.
Materials and Reagents
-
Analytes: this compound (TMPG) reference standard (≥98% purity), this compound-d3 (TMPG-d3) internal standard (≥98% purity).
-
Reagents: HPLC-grade methanol, acetonitrile, and ethyl acetate. Formic acid (LC-MS grade). Ultrapure water.
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), free of interfering substances.
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, sample evaporator (e.g., nitrogen blow-down), autosampler vials.
-
Instrumentation: HPLC system (e.g., Agilent 1290 Infinity II or equivalent), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent).
Experimental Procedures
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve TMPG and TMPG-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the TMPG stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the TMPG-d3 stock solution with methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the TMPG working solutions into blank human plasma to prepare CC standards and QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Protocol
The sample preparation workflow is designed to efficiently extract TMPG while removing matrix components that can cause ion suppression or instrument contamination.[7][8]
-
Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add 10 µL of the 100 ng/mL IS working solution to all tubes except the double blank (blank matrix without IS).
-
Vortex: Briefly vortex mix (approx. 10 seconds).
-
Extraction: Add 600 µL of ethyl acetate. The choice of ethyl acetate is based on its proven effectiveness in extracting phloroglucinol and similar compounds from plasma.[9][10]
-
Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte partitioning.
-
Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (approx. 500 µL) to a new tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (80:20 methanol:water with 0.1% formic acid).
-
Analyze: Vortex, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction (LLE) workflow for TMPG.
LC-MS/MS Instrumental Conditions
The conditions were optimized to achieve a short run time, good peak shape, and high sensitivity. Negative ion mode was selected based on reports showing robust detection of the deprotonated parent molecule [M-H]⁻ for the related compound phloroglucinol.[10][11]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 20% B and equilibrate for 1.0 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temp. | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| TMPG | 167.1 | 152.1 | 100 | 15 |
| TMPG-d3 (IS) | 170.1 | 155.1 | 100 | 15 |
Caption: Proposed fragmentation of TMPG in the mass spectrometer.
Method Validation
The method was validated following the U.S. FDA guidelines for bioanalytical method validation.[2][12][13] The results demonstrate that the assay is accurate, precise, and reliable for its intended purpose.
Table 4: Summary of Method Validation Results
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 1 - 1000 | r² > 0.995 | r² ≥ 0.99 |
| LLOQ | 1 | Accuracy: 95.2% Precision: 8.5% RSD | Accuracy: 80-120% Precision: ≤20% RSD |
| Intra-day Accuracy & Precision | LQC (3) | Acc: 102.1%, Prec: 5.4% | Acc: 85-115% Prec: ≤15% RSD |
| MQC (100) | Acc: 98.7%, Prec: 4.1% | ||
| HQC (800) | Acc: 101.5%, Prec: 3.8% | ||
| Inter-day Accuracy & Precision | LQC (3) | Acc: 104.3%, Prec: 7.2% | Acc: 85-115% Prec: ≤15% RSD |
| MQC (100) | Acc: 99.8%, Prec: 5.5% | ||
| HQC (800) | Acc: 103.0%, Prec: 4.9% | ||
| Extraction Recovery | LQC, MQC, HQC | Mean: 88.5% | Consistent and reproducible |
| Matrix Effect | LQC, HQC | IS-Normalized Factor: 0.98 - 1.05 | CV ≤ 15% |
| Stability (24h Bench-Top) | LQC, HQC | % Change < 6% | % Change ≤ 15% |
| Stability (3 Freeze-Thaw) | LQC, HQC | % Change < 8% | % Change ≤ 15% |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making the method well-suited for supporting pharmacokinetic studies in a regulated bioanalytical laboratory. The validation results confirm that the method meets the stringent requirements for accuracy, precision, and stability set by regulatory authorities.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Sigaud, M., et al. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts. Drug Design, Development and Therapy. [Link]
- Li, X. Q., et al. (2017). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences. [Link]
- European Patent Office. (2020). DK/EP 3592337 T3. [Link]
- Kim, H., et al. (2003). Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry.
- Li, X. Q., et al. (2017). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. PubMed. [Link]
- Google Patents. (2018). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- Semantic Scholar. (2003).
- ResearchGate. (2003).
- Arayne, M. S., et al. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Agilent Technologies. (n.d.).
- Arayne, M. S., et al. (2005). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC.
- Hossain, M. F., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]
- Kouamé, J. K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. Scientific Research Publishing. [Link]
- Biotage. (n.d.).
- Mitrović, M., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. hhs.gov [hhs.gov]
Application Notes & Protocols: Trimethylphloroglucinol as a Cornerstone Building Block in Modern Organic Synthesis
Abstract
Trimethylphloroglucinol (TMPG), or 1,3,5-trimethoxybenzene, stands as a uniquely versatile and powerful building block in the arsenal of the synthetic organic chemist. Its symmetrically activated, electron-rich aromatic core provides a robust platform for constructing a diverse array of complex molecular architectures. This guide delves into the fundamental reactivity of TMPG and provides detailed, field-proven protocols for its application in key synthetic transformations. We will explore its utility as a precursor to medicinally-relevant phloroglucinols, its role in intricate electrophilic aromatic substitutions, and its pivotal function in the total synthesis of complex natural products. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in drug development and academia.
Introduction: The Strategic Value of this compound
This compound is more than a simple aromatic ether; it is a strategic synthon whose utility is rooted in its distinct electronic and structural properties. The three methoxy groups, positioned meta to each other, powerfully activate the ring towards electrophilic attack at the 2, 4, and 6 positions. This high degree of activation, combined with the steric accessibility of these positions, makes TMPG an ideal starting material for producing polysubstituted aromatic compounds with precise regiochemical control.
Its chemical name is 1,3,5-trimethoxybenzene, and it is an important intermediate in organic synthesis, widely used in the synthesis of pharmaceuticals, pesticides, and fine chemical products.[1] In the pharmaceutical industry, high-purity TMPG is a critical intermediate for the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Furthermore, its core structure is found in a vast family of natural products, particularly polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of potent biological activities.[3] This guide will provide the foundational knowledge and practical methodologies to effectively leverage TMPG in your synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂O₃ | [4] |
| Molar Mass | 168.19 g/mol | [4][5] |
| Appearance | Colorless crystal or white solid | [6][7] |
| Melting Point | 51-54 °C | - |
| Boiling Point | 255 °C | - |
| Solubility | Soluble in alcohol, ether; slightly soluble in water | [6][7] |
| IUPAC Name | 1,3,5-trimethoxybenzene | [1][8] |
| CAS Number | 621-23-8 | - |
Core Synthetic Transformations and Protocols
The synthetic utility of TMPG can be broadly categorized into several key transformations. The following sections provide the mechanistic rationale and detailed protocols for these cornerstone reactions.
Demethylation to Access the Phloroglucinol Core
One of the most fundamental applications of TMPG is as a stable, easily handled precursor to phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol itself is a highly reactive species, prone to oxidation and existing in a keto-enol tautomeric equilibrium.[8] Using the methylated form, TMPG, allows for synthetic manipulations on the scaffold before revealing the reactive hydroxyl groups at a later stage.
Causality: The ether linkages in TMPG are robust under many reaction conditions but can be cleaved efficiently using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, liberating the free phenol.
Protocol 1: General Procedure for Boron Tribromide-Mediated Demethylation
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of boron tribromide (BBr₃, 3.3 eq, 1.0 M in DCM) dropwise over 30 minutes. The reaction is highly exothermic and releases HBr gas; ensure proper quenching and ventilation.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and water. The mixture should be stirred vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phloroglucinol can be purified by recrystallization from water or by silica gel chromatography.
Electrophilic Aromatic Substitution: C-Acylation
The electron-donating nature of the methoxy groups makes the aromatic ring of TMPG exceptionally nucleophilic, facilitating Friedel-Crafts acylation reactions under mild conditions. This reaction is a cornerstone for the synthesis of acylphloroglucinols, which are key intermediates for many natural products and pharmaceuticals.[9]
Causality: The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). The electron-rich TMPG ring then attacks the acylium ion, followed by rearomatization to yield the C-acylated product. The strong activation from the methoxy groups often allows for the use of weaker Lewis acids or even strong protic acids like methanesulfonic acid (MSA).[10]
Protocol 2: Solvent-Free Acylation using Methanesulfonic Acid (MSA)
This green chemistry approach minimizes solvent waste and often simplifies purification.[9]
-
Preparation: In a 50 mL round-bottom flask, combine this compound (10 mmol, 1.68 g) and acetic anhydride (3.5 eq, 35 mmol, 3.57 g).
-
Catalyst Addition: Carefully add methanesulfonic acid (MSA, 3.0 eq, 30 mmol, 2.88 g) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. The reaction is typically rapid.
-
Monitoring: Monitor the formation of 2,4,6-trimethoxyacetophenone by TLC (eluent: 7:3 hexane/ethyl acetate). The reaction should be complete within 30-60 minutes.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction and Purification: A precipitate will form. Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
C-Alkylation Reactions
Introducing alkyl substituents onto the TMPG core is essential for building the carbon skeletons of many complex molecules. While Friedel-Crafts alkylation is possible, it can be prone to issues of polyalkylation and rearrangement. More controlled methods, such as those using phase-transfer catalysis (PTC), are often preferred for their efficiency and selectivity.[11]
Causality: PTC C-alkylation involves the deprotonation of an active methylene compound (the nucleophile) by a base (e.g., K₂CO₃, NaOH) in an aqueous phase.[11] The phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the resulting anion into the organic phase, where it can react with an alkylating agent. While TMPG itself is not an active methylene compound, this methodology is crucial for elaborating TMPG-derived structures, demonstrating the broader synthetic context. For direct alkylation on the ring, organocatalytic methods provide a modern approach for enantioselective functionalization.[12]
Protocol 3: Organocatalytic Enantioselective Friedel-Crafts Alkylation
This protocol is adapted from methodologies for the direct, asymmetric alkylation of phloroglucinol derivatives with α,β-unsaturated aldehydes.[12]
-
Preparation: To a vial containing a stir bar, add the phloroglucinol derivative (e.g., this compound, 0.2 mmol), and a diarylprolinol silyl ether catalyst (20 mol%).
-
Reagents: Dissolve the solids in 1.0 mL of a suitable solvent (e.g., toluene or chloroform). Add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.3 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the residue by flash column chromatography to yield the enantiomerically enriched alkylated product.
Application in Complex Natural Product Synthesis: The Case of Hyperforin
This compound and its parent compound, phloroglucinol, are central to the synthesis of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). Hyperforin, a prominent member of this class, is known for its antidepressant activity. Its synthesis represents a significant challenge due to its complex, sterically congested bicyclo[3.3.1]nonane-trione core.
Multiple total syntheses of hyperforin have been reported, demonstrating the power of modern synthetic strategies.[13][14][15] A key strategic element in these syntheses is the construction of the highly substituted phloroglucinol-derived core. For instance, the Maimone group reported a 10-step total synthesis where a diketene annulation and an oxidative ring expansion strategy were employed to build the bicyclic core, showcasing an elegant approach that complements the presumed biosynthesis of this complex meroterpene.[13][16][17]
This strategic use of a phloroglucinol-type building block underscores the importance of TMPG as a stable and versatile entry point into this class of medicinally important natural products.[18]
Conclusion
This compound is a foundational building block that offers synthetic chemists a reliable and versatile platform for a multitude of applications. Its predictable reactivity, stemming from the symmetrically activating methoxy groups, allows for controlled functionalization of the aromatic core. From serving as a stable precursor to the highly reactive phloroglucinol scaffold to enabling the construction of complex, biologically active natural products like hyperforin, TMPG's role is both critical and expansive. The protocols and strategic insights provided in this guide are intended to equip researchers with the necessary tools to fully exploit the synthetic potential of this invaluable compound.
References
- This compound - ChemBK. (2024). ChemBK.
- Preparation method of this compound. (2021). Eureka | Patsnap.
- Ting, C. P., & Maimone, T. J. (2015). Total Synthesis of Hyperforin. Journal of the American Chemical Society, 137(33), 10516-10519.
- Ting, C. P., & Maimone, T. J. (2015). Total Synthesis of Hyperforin. Semantic Scholar.
- The Crucial Role of Trimethyl Phloroglucinol in Modern Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ting, C. P., & Maimone, T. J. (2015). Total Synthesis of Hyperforin. ResearchGate.
- Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.
- Ting, C. P., & Maimone, T. J. (2015). Total Synthesis of Hyperforin. Journal of the American Chemical Society - ACS Figshare.
- Ting, C. P. (2015). Total Synthesis of Hyperforin. SciSpace.
- Phloroglucinol. Wikipedia.
- Liu, S., et al. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif. Natural Product Reports.
- This compound. Semantic Scholar.
- phloroglucinol. Organic Syntheses Procedure.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 7-12.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.).
- Singh, I. P., Sidana, J., Bharate, S. B., & Foley, W. J. (2010). Phloroglucinol compounds of natural origin: synthetic aspects. Natural Product Reports, 27(3), 393-416.
- This compound | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.
- Recent Advances in the Total Synthesis of Polycyclic Phloroglucinol Natural Products. (n.d.).
- CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof. (n.d.). Google Patents.
- CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL. (n.d.). Google Patents.
- Arayne, M. S., et al. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound. (n.d.). Google Patents.
- Highly efficient one pot synthesis of triacetylphloroglucinol: an analogue of acylphloroglucinol natural product. (2018). ResearchGate.
- General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. ResearchGate.
- This compound. (n.d.). PubChem.
- Broad classes of dietary polyphenolic compounds and biosynthesis pathway. ResearchGate.
- Organocatalytic enantioselective direct alkylation of phloroglucinol derivatives: asymmetric total synthesis of (+)-aflatoxin B2. (2010). Chemical Communications.
- PTC C-Alkylation – Interesting Choices. (n.d.). PTC Organics, Inc.
Sources
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Organocatalytic enantioselective direct alkylation of phloroglucinol derivatives: asymmetric total synthesis of (+)-aflatoxin B2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Total Synthesis of Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collection - Total Synthesis of Hyperforin - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 16. Total Synthesis of Hyperforin. | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Recent Advances in the Total Synthesis of Polycyclic Phloroglucinol Natural Products | CoLab [colab.ws]
Application Notes & Protocols: Strategic Derivatization of Trimethylphloroglucinol for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Trimethylphloroglucinol Scaffold - Beyond Antispasmodics
This compound (TMPG), chemically known as 2,4,6-trimethyl-1,3,5-benzenetriol, is a well-established active pharmaceutical ingredient, primarily recognized for its potent antispasmodic properties.[1][][3] It is a derivative of phloroglucinol, a symmetrical trihydroxybenzene, where the three hydroxyl groups have been methylated to yield 1,3,5-trimethoxybenzene.[4][5] While its clinical utility in treating smooth muscle spasms is significant, the core phloroglucinol scaffold is a privileged structure in natural products and has been the foundation for derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6]
This document serves as a technical guide for medicinal chemists to unlock the broader therapeutic potential of the this compound core. By strategically introducing chemical diversity through derivatization, researchers can generate novel compound libraries for screening against a variety of disease targets. We will explore key derivatization strategies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these synthetic modifications. The central hypothesis is that the foundational TMPG structure can be elaborated upon to create next-generation therapeutics with enhanced potency, selectivity, and improved drug-like properties.
Rationale for Derivatization: Building on a Privileged Scaffold
The phloroglucinol nucleus is an electron-rich aromatic system, making it highly amenable to electrophilic aromatic substitution.[7] This inherent reactivity allows for the introduction of various functional groups onto the aromatic ring. Research into phloroglucinol derivatives has shown that the addition of acyl and alkyl moieties can lead to potent inhibitors of key inflammatory mediators.[8][9]
For instance, monoacyl and alkylated monoacylphloroglucinols have demonstrated significant inhibitory activity against inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB), two critical targets in inflammatory pathways.[6][9] This provides a compelling rationale for applying similar derivatization strategies to the TMPG core. The presence of the three methyl groups on the TMPG scaffold, compared to the parent phloroglucinol, is expected to modulate the molecule's lipophilicity, metabolic stability, and steric profile, potentially leading to novel structure-activity relationships (SAR).
Key Derivatization Strategies:
-
C-Acylation (Friedel-Crafts): Introduction of ketone functionalities to explore interactions with target proteins.
-
C-Alkylation: Addition of substituted benzyl groups to probe larger binding pockets and enhance potency.
-
Heterocyclic Modification: Incorporation of nitrogen-containing moieties to improve solubility and introduce potential new binding interactions.
The following sections provide detailed protocols for a logical, multi-step synthetic workflow designed to generate a diverse library of TMPG derivatives for biological evaluation.
Experimental Protocols & Methodologies
Workflow Overview: A Multi-Step Approach to TMPG Diversification
The following diagram illustrates a strategic workflow for creating a focused library of TMPG derivatives. This process begins with a foundational C-acylation reaction, followed by subsequent alkylation and amination steps to build molecular complexity.
Caption: A strategic workflow for TMPG derivatization.
Protocol 1: Friedel-Crafts C-Acylation of this compound
Objective: To introduce an isobutyryl group onto the TMPG ring, creating a key keto-intermediate for further modification. This reaction is adapted from established protocols for phloroglucinol.[8][9]
Mechanistic Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The highly electron-rich TMPG ring acts as a nucleophile, attacking the acylium ion generated from isobutyryl chloride and the Lewis acid catalyst, aluminum chloride (AlCl₃). Nitrobenzene is used as a solvent that can dissolve the reactants and the AlCl₃ catalyst.
Materials:
-
This compound (TMPG)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isobutyryl chloride
-
Nitrobenzene (anhydrous)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
To the flask, add anhydrous nitrobenzene.
-
Carefully add anhydrous AlCl₃ to the solvent with stirring. The mixture may warm slightly.
-
Add this compound to the mixture and stir at room temperature for 30 minutes under a nitrogen atmosphere.
-
Slowly add isobutyryl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and maintain for 21-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it over a mixture of crushed ice and 5% HCl.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (1-(2,4,6-trihydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one) by column chromatography on silica gel to yield the pure acyl-TMPG intermediate.
Protocol 2: C-Alkylation of Acyl-Trimethylphloroglucinol
Objective: To introduce a bromobenzyl group onto the acyl-TMPG intermediate. This step adds a versatile appendage that can be used for further functionalization. The protocol is based on the alkylation of similar acylphloroglucinols.[9]
Mechanistic Rationale: This reaction proceeds via a nucleophilic attack from the deprotonated phenolic oxygen of the acyl-TMPG onto the electrophilic benzylic carbon of 1-bromo-4-(bromomethyl)benzene. Sodium hydroxide acts as the base to generate the phenoxide, and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) is used to facilitate the reaction between the aqueous and organic phases.
Materials:
-
Acyl-TMPG intermediate from Protocol 3.2
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Iodide (TBAI)
-
1-bromo-4-(bromomethyl)benzene
-
Hexane
-
Deionized Water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the Acyl-TMPG intermediate, NaOH, and a catalytic amount of TBAI in deionized water. Stir until a clear solution is formed.
-
In a separate beaker, dissolve 1-bromo-4-(bromomethyl)benzene in hexane.
-
Add the hexane solution dropwise to the aqueous solution of the Acyl-TMPG intermediate.
-
Stir the biphasic mixture vigorously at room temperature for 48 hours. A precipitate should form over time.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water and hexane to remove unreacted starting materials.
-
Purify the crude product by column chromatography on silica gel (e.g., using an acetone:hexane gradient) to afford the pure C-alkylated-acyl-TMPG.[9]
Protocol 3: Synthesis of a Nitrogen-Containing Derivative
Objective: To introduce a piperidine moiety, demonstrating the synthesis of derivatives with altered physicochemical properties for improved druggability. This protocol adapts a known procedure for creating nitrogen-containing phloroglucinols.[9]
Mechanistic Rationale: This is a two-step process. First, an intermediate, 1-(4-(bromomethyl)benzyl)piperidine, is formed via nucleophilic substitution of one bromine atom of p-xylylene dibromide with piperidine. This intermediate is then used to alkylate the acyl-TMPG (from Protocol 3.2) in a reaction similar to Protocol 3.3.
Materials:
-
Acyl-TMPG intermediate from Protocol 3.2
-
Piperidine
-
p-Xylylene dibromide
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
Procedure:
Part A: Synthesis of 1-(4-(bromomethyl)benzyl)piperidine Intermediate
-
Dissolve piperidine in DCM and add K₂CO₃. Stir at room temperature for 1 hour.
-
Add a solution of p-xylylene dibromide in DCM dropwise and continue stirring for 3 hours.
-
Filter the reaction mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the intermediate, 1-(4-(bromomethyl)benzyl)piperidine.[9]
Part B: Final Alkylation
-
Dissolve the Acyl-TMPG intermediate (from Protocol 3.2) and NaOH in water.
-
Add a solution of the intermediate from Part A in methanol dropwise to the aqueous solution.
-
Stir the mixture at room temperature for 4-7 hours.
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final residue by column chromatography to yield the target nitrogen-containing TMPG derivative.[9]
Target-Based Rationale & Data Interpretation
The derivatization strategies outlined above are grounded in successful approaches applied to the parent phloroglucinol scaffold for developing anti-inflammatory agents. The biological activity of these parent compounds provides a benchmark for evaluating the newly synthesized TMPG derivatives.
Caption: Derivatization strategy targeting inflammatory pathways.
The following table summarizes the reported in vitro anti-inflammatory activity of benchmark phloroglucinol derivatives. These data serve as a compelling justification for synthesizing the corresponding TMPG analogs to investigate the impact of the core methylation on biological activity.
Table 1: Anti-inflammatory Activity of Reference Phloroglucinol Derivatives
| Compound ID | Structure Description | iNOS Inhibition IC₅₀ (µM)[6][9] | NF-κB Inhibition IC₅₀ (µM)[6][9] |
| 1 | Alkylated Monoacylphloroglucinol: 1-[3-(4-Bromobenzyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | 19.5 ± 0.7 | 37.5 ± 3.5 |
| 2 | Diacylphloroglucinol Derivative | 19.0 ± 1.4 | 34.0 ± 8.5 |
| 3 | Nitrogen-Containing Alkylated Acylphloroglucinol | 19.0 ± 1.4 | 85.0 ± 21.2 |
Interpretation and Forward Look: The data in Table 1 demonstrate that acyl and alkyl-acyl phloroglucinol derivatives possess potent anti-inflammatory activity.[9] By synthesizing the TMPG analogs as described in the protocols, researchers can systematically evaluate the following:
-
Effect of Methyl Groups: Determine if the methyl groups on the TMPG core enhance or diminish potency against iNOS and NF-κB.
-
Structure-Activity Relationship (SAR): Elucidate the SAR for this new series of TMPG derivatives.
-
Pharmacokinetic Properties: Assess how the increased lipophilicity of the TMPG core affects properties like cell permeability and metabolic stability.
Conclusion
This compound is more than a simple antispasmodic; it is a versatile and promising scaffold for medicinal chemistry exploration. The synthetic protocols and strategic workflow detailed in these application notes provide a robust framework for researchers to design and synthesize novel TMPG derivatives. By leveraging the known biological activities of the parent phloroglucinol family and applying rational, step-wise derivatization, the development of new lead compounds for a range of therapeutic areas, particularly inflammation, is an achievable and exciting prospect.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Phloroglucinol Derivatives in Drug Discovery.
- ChemicalBook. This compound synthesis.
- Organic Syntheses. Phloroglucinol.
- ResearchGate. (PDF) Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives.
- National Institutes of Health (NIH). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC.
- Google Patents. CN103641687A - Preparation method of phloroglucinol.
- Patsnap. Preparation method of this compound - Eureka.
- Google Patents. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- National Institutes of Health (NIH). This compound | C9H12O3 | CID 193390 - PubChem.
- Centurion Healthcare. Understanding Phloroglucinol and this compound.
- BOC Sciences. CAS 4463-03-0 this compound.
- ChemicalBook. This compound | 4463-03-0.
- Google Patents. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- ResearchGate. General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol.
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 3. This compound | 4463-03-0 [chemicalbook.com]
- 4. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 5. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Protocols for Trimethylphloroglucinol: A Guide for Cellular and Tissue-Based Assays
Introduction
Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is a well-established therapeutic agent primarily known for its potent spasmolytic properties.[1] It exerts a direct relaxing effect on smooth muscle cells, making it a cornerstone for treating spasms in the gastrointestinal, biliary, and urinary tracts.[2][3] Unlike anticholinergic agents, TMP's primary mechanism involves direct muscle relaxation with minimal side effects on the central nervous system.[1] The duration of action of this compound is approximately six times that of its parent compound, phloroglucinol.[2]
Beyond its classical use as an antispasmodic, emerging research into phloroglucinol derivatives suggests a broader range of biological activities, including anti-inflammatory and anti-tumor effects.[4][5] This potential stems from the ability of these phenolic compounds to modulate key signaling pathways involved in inflammation and cell proliferation, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways.[4][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed in vitro experimental protocols to investigate the multifaceted activities of this compound. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
General Laboratory & Reagent Preparation Guidelines
Preparation of this compound Stock Solution
Scientific Rationale: Creating a concentrated stock solution is a standard and critical laboratory practice. It enhances accuracy by avoiding the need to weigh minuscule amounts of the compound for each experiment and ensures consistency across multiple assays.[8] The choice of solvent is paramount; it must fully dissolve the compound without affecting cell viability at its final working concentration.[9] Dimethyl sulfoxide (DMSO) is a common choice for lipophilic compounds like TMP, but its final concentration in cell culture media should be kept low (typically ≤0.1%) to prevent solvent-induced artifacts.[9][10]
Protocol:
-
Determine Required Concentration: Decide on the highest concentration needed for your experiments to prepare a stock solution that is typically 1000x the final concentration. For example, to achieve a final concentration of 100 µM, a 100 mM stock solution is ideal.
-
Weighing TMP: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or glass vial. For a 100 mM stock, this would be 16.82 mg per 1 mL of solvent (Molar Mass of TMP = 168.19 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[9]
-
Sterilization & Storage: While DMSO at high concentrations is self-sterilizing, it is good practice to handle it in a sterile environment (e.g., a biological safety cabinet). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[8]
Vehicle Control
A vehicle control is essential in every experiment. This control group consists of cells or tissues treated with the same volume of the solvent (e.g., DMSO) used to dissolve the TMP, diluted to the same final concentration as in the experimental groups. This step is crucial to ensure that any observed effects are due to the TMP itself and not the solvent.[9]
Application 1: Assessing Spasmolytic Activity in Ex Vivo Tissue
The primary therapeutic action of TMP is its ability to relax smooth muscle.[11] The isolated organ bath technique using tissues like the guinea pig ileum or rat jejunum is the gold-standard in vitro method to quantify this effect.[12][13] This assay directly measures the compound's ability to inhibit muscle contractions induced by spasmogens like acetylcholine or histamine.[14][15]
Protocol: Isolated Rat Ileum Contraction Assay
Scientific Rationale: This ex vivo model maintains the physiological integrity of the smooth muscle tissue, providing a highly relevant system for studying antispasmodic agents.[13] Acetylcholine (ACh) is used as a spasmogen because it reliably induces contraction by activating muscarinic receptors on smooth muscle cells, a key mechanism in physiological gut motility.[14] By measuring the reduction in ACh-induced contraction in the presence of TMP, we can directly quantify its spasmolytic potency.
Materials:
-
Male Wistar rats (200-250g)
-
Tyrode's physiological salt solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5)
-
Acetylcholine (ACh)
-
Atropine (positive control)
-
Isolated organ bath system with isometric force transducer
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and immediately isolate a section of the ileum. Place it in a petri dish containing aerated (95% O₂ / 5% CO₂) Tyrode's solution.
-
Mounting: Cut 2-3 cm segments of the ileum and mount them vertically in the organ bath chambers filled with Tyrode's solution, maintained at 37°C and continuously aerated. One end is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of ~1 gram, with solution changes every 15 minutes.
-
Inducing Contractions: After equilibration, induce submaximal contractions by adding a fixed concentration of ACh (e.g., 1 µM) to the bath. Once the contraction plateaus, wash the tissue with fresh Tyrode's solution until it returns to baseline. Repeat this 2-3 times to ensure reproducible responses.
-
Testing TMP: Once a stable ACh response is established, add the vehicle (DMSO) or varying concentrations of TMP (e.g., 1 µM - 100 µM) to the bath and incubate for a set period (e.g., 15-20 minutes).
-
Challenge with Spasmogen: After the incubation period, add the same fixed concentration of ACh to the bath without washing out the TMP.
-
Data Recording: Record the amplitude of the contraction. A positive control, such as the muscarinic antagonist Atropine (e.g., 1 µM), should also be tested to confirm the assay is working correctly.[14]
-
Analysis: Calculate the percentage inhibition of the ACh-induced contraction for each TMP concentration relative to the initial contraction without the drug. Plot a dose-response curve to determine the IC₅₀ value.
Application 2: Investigating Anti-Inflammatory Effects
Phloroglucinol derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory pathways like NF-κB and the enzymes that produce inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7][16]
Workflow for Anti-Inflammatory Assays
Caption: General workflow for assessing the anti-inflammatory activity of TMP.
Protocol 2.1: Inhibition of Nitric Oxide (NO) Production in Macrophages
Scientific Rationale: During inflammation, macrophages are stimulated by bacterial components like lipopolysaccharide (LPS), leading to the upregulation of iNOS and subsequent production of large amounts of nitric oxide (NO), a key inflammatory mediator.[17] The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a direct measure of iNOS activity.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: Sulfanilamide in HCl; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of TMP or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT or WST-1) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[4]
Protocol 2.2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
Scientific Rationale: COX-2 is an enzyme that is rapidly induced by inflammatory stimuli and is responsible for producing prostaglandins, which are central mediators of pain and inflammation.[6] Screening for COX-2 inhibition is a key step in evaluating anti-inflammatory potential. Commercially available kits provide a standardized and reliable method for this, often using a fluorometric or colorimetric readout based on the peroxidase activity of the COX enzyme.[18][19]
Materials:
-
Commercial COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, BPS Bioscience)[6][18][20]
-
Purified human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Fluorometric or colorimetric probe
-
Celecoxib (selective COX-2 inhibitor, positive control)
Procedure (General, follow kit-specific instructions):
-
Reagent Preparation: Prepare assay buffer, probe solution, and substrate according to the kit manual.[18]
-
Inhibitor Addition: In a 96-well black plate (for fluorescence), add the assay buffer, COX-2 enzyme, and various concentrations of TMP, vehicle, or the positive control (Celecoxib).
-
Pre-incubation: Incubate for a short period (e.g., 10-15 minutes) at 25-37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (Arachidonic Acid) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode for 5-10 minutes.[18]
-
Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for TMP.
TMP's Potential Mechanism of Anti-Inflammatory Action
Inflammatory stimuli like LPS trigger a signaling cascade that culminates in the activation of the transcription factor NF-κB.[21][22] Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including iNOS and COX-2.[17][19] Phloroglucinol derivatives can inhibit this pathway, often by preventing the degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm.[17][23]
Caption: Proposed mechanism of TMP inhibiting the NF-κB signaling pathway.
Data Summary Table
The following table provides representative concentration ranges for the application of this compound in the described in vitro assays, based on published data for related phloroglucinol compounds. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental system.
| Assay Type | Cell/Tissue Model | Typical Concentration Range | Endpoint Measured | Reference Compound |
| Spasmolysis | Isolated Rat/Guinea Pig Ileum | 1 µM - 100 µM | Inhibition of induced contraction | Papaverine[12] |
| Anti-inflammation (NO) | RAW 264.7 Macrophages | 10 µM - 100 µM | Inhibition of Nitrite Production | Parthenolide[4] |
| Anti-inflammation (COX-2) | Purified Enzyme | 1 µM - 50 µM | Inhibition of Prostaglandin Synthesis | Celecoxib[18] |
| NF-κB Inhibition | SW1353, A549 cells | 10 µM - 50 µM | Reduction in Reporter Gene Activity | Parthenolide[4][21] |
Note: These values are illustrative. The IC₅₀ for phloroglucinol derivatives can vary significantly based on the specific derivative and assay conditions.[4]
References
- DK/EP 3592337 T3 - Pharmaceutical formulations of phloroglucinol and this compound. Google Patents.
- Centurion Healthcare. (2024, October 22). Understanding Phloroglucinol and this compound.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).
- Mans, D., et al. (n.d.). In vitro antispasmodic compounds of the dry extract obtained from Hedera helix. PubMed.
- Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3249.
- Ghodake, P. P., et al. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL. Google Patents.
- EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound. Google Patents.
- Ríos, E. R., et al. (n.d.). Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity.
- De Witte, E., et al. (n.d.). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Gilani, A. H., et al. (2021). Antispasmodic Potential of Medicinal Plants: A Comprehensive Review. Evidence-Based Complementary and Alternative Medicine.
- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel COX-2 Inhibitors.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules.
- Kim, H. R., et al. (2015). Phlorofucofuroeckol B suppresses inflammatory responses by down-regulating nuclear factor κB activation via Akt, ERK, and JNK in LPS-stimulated microglial cells. International Immunopharmacology.
- Dhamak, K. B., et al. (2025). Invitro Evaluation of the Anti-Inflammatory Activity of Phloroglucinol and Alpha-lipoic acid. ResearchGate.
- Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PubMed.
- How do i prepare TRF stock solution for cell culture study? (2023). ResearchGate.
- Sankrityayan, H., et al. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
- Baldwin, A. S. (n.d.). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation.
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
- 11. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 12. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phlorofucofuroeckol B suppresses inflammatory responses by down-regulating nuclear factor κB activation via Akt, ERK, and JNK in LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethylphloroglucinol in agricultural research
An Application Guide to Trimethylphloroglucinol in Agricultural Research
Abstract: this compound (TMPG), an alkylated derivative of the naturally occurring phenolic compound phloroglucinol, presents a compelling subject for agricultural research. While its parent compound is recognized for its influence on plant development, TMPG's modified chemical nature suggests unique potential in plant growth regulation, stress mitigation, and as a component in novel crop protection strategies. This document serves as a technical guide for researchers, outlining the scientific basis for TMPG's use in agriculture and providing detailed protocols for its evaluation.
Section 1: Scientific Foundation of this compound
1.1. Chemical Profile and Rationale for Use:
This compound (2,4,6-trimethyl-1,3,5-benzenetriol) is a derivative of phloroglucinol, a benzenetriol known to exist in two tautomeric forms: 1,3,5-trihydroxybenzene and 1,3,5-cyclohexanetrione.[1] The key distinction of TMPG is the methylation of its three hydroxyl groups, which significantly increases its lipophilicity compared to the parent molecule. This chemical modification is critical from an agricultural perspective, as it can substantially alter the compound's absorption, translocation, and interaction with cellular components within a plant.
While much of the established research in plant science has focused on phloroglucinol, the principles provide a strong basis for investigating TMPG. Phloroglucinol itself is used in plant tissue culture media, where it has been shown to exhibit both auxin-like and cytokinin-like activities, enhancing shoot formation, somatic embryogenesis, and rooting.[2] The central hypothesis is that TMPG may offer similar, or potentially enhanced, bioactivity due to its altered physicochemical properties.
1.2. Postulated Mechanisms of Action in Plants:
Based on the known functions of phloroglucinol and other phenolic compounds, TMPG is theorized to influence plant physiology through several mechanisms:
-
Hormonal Activity Modulation: Like its parent compound, TMPG may interact with plant hormone signaling pathways. Its auxin-like properties could stimulate cell division and elongation, particularly in root tissues, making it a candidate for a rooting agent or growth promoter.[2]
-
Antioxidant and Stress Mitigation: Phenolic compounds are well-known for their antioxidant capabilities.[3] Abiotic stresses such as drought, salinity, and extreme temperatures invariably lead to the overproduction of reactive oxygen species (ROS) in plants, causing oxidative damage.[4][5] TMPG may mitigate this damage by directly scavenging ROS or by upregulating the plant's endogenous antioxidant enzyme systems.
-
Enzyme Inhibition: Phloroglucinol derivatives are known to inhibit various enzymes.[1] This characteristic suggests potential applications in weed science, where TMPG could be designed to target enzymes unique to specific weed species, or in plant pathology, by inhibiting enzymes crucial for pathogen virulence.
Section 2: Core Applications & Experimental Protocols
This section provides detailed methodologies for investigating the primary applications of TMPG in an agricultural research setting.
2.1. Application: Plant Growth Regulation & Rooting Enhancement
The most immediate application for TMPG is as a plant growth regulator (PGR), a class of compounds used to modify plant growth processes without causing significant phytotoxicity.[6][7] Its potential auxin-like activity makes it a prime candidate for enhancing root development, a critical factor for nutrient uptake, drought tolerance, and overall plant vigor.
Table 1: Hypothetical Dose-Response of this compound on Wheat Seedling Root Growth
| Treatment Group | Concentration (µM) | Primary Root Length (cm) | Lateral Root Density (roots/cm) |
| Control (MS Media) | 0 | 8.5 ± 0.7 | 2.1 ± 0.3 |
| TMPG | 1 | 9.2 ± 0.6 | 2.5 ± 0.4 |
| TMPG | 10 | 11.8 ± 0.9 | 4.3 ± 0.5 |
| TMPG | 50 | 10.1 ± 0.8 | 3.6 ± 0.6 |
| TMPG | 100 | 7.3 ± 1.1 | 2.0 ± 0.4 |
Note: This data is illustrative and represents expected outcomes from a dose-response experiment.
Experimental Protocol 1: In Vitro Rooting Assay for Cereal Crops (e.g., Triticum aestivum)
Objective: To quantify the effect of TMPG on primary and lateral root development in wheat seedlings under sterile conditions.
Causality and Justification: This protocol uses an in vitro system to eliminate environmental variables and precisely control the concentration of TMPG delivered to the plant. Wheat is chosen as a globally significant crop. Measuring both primary root length and lateral root density provides a comprehensive view of the compound's effect on root architecture.
Materials:
-
Wheat (Triticum aestivum) seeds
-
Dimethyl sulfoxide (DMSO)
-
Murashige & Skoog (MS) basal medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri plates (150 mm x 15 mm)
-
Sterilization supplies (70% ethanol, 10% bleach solution)
-
Growth chamber
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of TMPG in DMSO. Store at -20°C. Rationale: DMSO is required to dissolve the lipophilic TMPG before adding it to the aqueous media.
-
Media Preparation: Prepare MS agar medium (4.4 g/L MS salts, 30 g/L sucrose, 3 g/L Phytagel). Autoclave and cool to ~55°C.
-
TMPG Incorporation: Add the TMPG stock solution to the molten MS agar to achieve final concentrations (e.g., 0, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant across all treatments (≤0.1%). Pour plates and allow them to solidify vertically. Rationale: Vertical plates encourage roots to grow along the surface, simplifying measurement.
-
Seed Sterilization: Surface sterilize wheat seeds by washing in 70% ethanol for 1 minute, followed by 15 minutes in 10% bleach with a drop of Tween-20, and rinse 5 times with sterile distilled water.
-
Plating and Germination: Place 5-7 sterilized seeds on the surface of each agar plate. Seal the plates with parafilm and place them in the dark at 4°C for 48 hours for stratification to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C, orienting the plates vertically.
-
Data Collection: After 10 days, scan the plates using a high-resolution flatbed scanner. Use image analysis software (e.g., ImageJ) to measure the length of the primary root and count the number of emerged lateral roots for each seedling.
-
Analysis: Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to identify significant differences between treatment groups.
Workflow for In Vitro Rooting Assay
Caption: Workflow diagram for evaluating TMPG's effect on root growth.
2.2. Application: Herbicide Development and Adjuvant Testing
The development of new herbicides is critical for managing weed resistance.[10] Compounds that inhibit essential plant processes are prime candidates. Additionally, biostimulants can be combined with herbicides to enhance crop tolerance or improve herbicide efficacy.[11] TMPG could function as a standalone herbicide or as an adjuvant that improves the uptake or activity of existing herbicides.
Experimental Protocol 2: Pre-Emergence and Post-Emergence Herbicide Screening
Objective: To assess the phytotoxic effects of TMPG on a model weed species (e.g., Amaranthus retroflexus, Redroot Pigweed) and a crop species (e.g., Zea mays, Corn) to determine its potential as a selective herbicide.
Causality and Justification: This protocol tests two application timings. Pre-emergence application assesses TMPG's effect on seed germination and early seedling growth, indicating soil activity. Post-emergence application evaluates its foliar activity on established plants. Including both a weed and a crop species is essential to determine selectivity, a key trait for any useful herbicide.[12][13]
Materials:
-
Seeds of Amaranthus retroflexus and Zea mays
-
Potting soil mix
-
Pots (10 cm diameter)
-
TMPG formulated for spraying (e.g., emulsifiable concentrate)
-
Laboratory spray chamber
-
Greenhouse with controlled conditions
Procedure:
-
Pre-Emergence Trial: a. Fill pots with soil and sow 20 pigweed seeds or 3 corn seeds per pot, covering lightly. b. Prepare spray solutions of TMPG at various rates (e.g., 0, 100, 500, 1000, 2000 g a.i./ha). Include a known commercial herbicide as a positive control. c. Immediately after sowing, apply the treatments using a calibrated laboratory spray chamber. d. Place pots in the greenhouse, water as needed, and randomize their position. e. After 21 days, count the number of emerged seedlings and harvest the above-ground biomass. Dry at 70°C for 72 hours and record the dry weight.
-
Post-Emergence Trial: a. Sow seeds as above and grow plants until pigweed reaches the 4-6 leaf stage and corn reaches the V3-V4 stage. b. Apply the same TMPG treatments using the spray chamber, ensuring full foliar coverage. c. Return pots to the greenhouse. d. After 14 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete death). e. Harvest and determine the dry weight of the above-ground biomass as described previously.
-
Analysis: Calculate the percent reduction in emergence and biomass compared to the untreated control. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for both species to quantify selectivity.
2.3. Application: Abiotic Stress Mitigation
Enhancing crop resilience to environmental stress is a cornerstone of modern agriculture.[4][5][14][15] The application of chemical priming agents can trigger protective molecular and physiological responses in plants.[4] TMPG's antioxidant potential makes it a candidate for mitigating stress induced by salinity.
Signaling Pathway: Proposed Role of TMPG in Abiotic Stress Tolerance
Caption: Postulated pathway for TMPG-mediated mitigation of oxidative stress.
Experimental Protocol 3: Evaluating TMPG for Salinity Stress Amelioration in Soybean
Objective: To determine if exogenous application of TMPG can alleviate the negative physiological effects of salinity stress on soybean (Glycine max).
Causality and Justification: This hydroponic-based protocol allows for precise control of salt stress. We measure key physiological and biochemical markers of stress: chlorophyll content (photosynthetic health), proline (osmoprotectant accumulation), and malondialdehyde (MDA, an indicator of lipid peroxidation and cell membrane damage) to build a comprehensive picture of TMPG's protective effects.[16]
Materials:
-
Soybean (Glycine max) seeds
-
Hydroponic system with containers and aeration
-
Hoagland's nutrient solution
-
Sodium chloride (NaCl)
-
TMPG
-
Spectrophotometer
-
Reagents for chlorophyll, proline, and MDA assays
Procedure:
-
Seedling Culture: Germinate soybean seeds and transfer uniform seedlings to a hydroponic system containing half-strength Hoagland's solution. Allow them to acclimate for 7 days.
-
Treatment Groups: After acclimation, replace the solution with full-strength Hoagland's and establish four treatment groups (n=10 plants per group):
-
Control: Full-strength Hoagland's.
-
TMPG: Hoagland's + 25 µM TMPG.
-
Salt Stress: Hoagland's + 150 mM NaCl.
-
Salt + TMPG: Hoagland's + 150 mM NaCl + 25 µM TMPG.
-
-
Stress Period: Grow plants under these conditions for 14 days.
-
Physiological Measurements:
-
Chlorophyll Content: Extract chlorophyll from the youngest fully expanded leaves using 80% acetone and measure absorbance at 663 and 645 nm.
-
Proline Content: Measure free proline in leaf tissue using the acid-ninhydrin method.
-
Lipid Peroxidation (MDA): Quantify MDA content in root tissue using the thiobarbituric acid (TBA) reaction.
-
-
Biomass Measurement: Record the fresh and dry weight of shoots and roots separately.
-
Analysis: Compare the means of all measured parameters across the four treatment groups using a two-way ANOVA to assess the effects of salt, TMPG, and their interaction.
Section 3: Future Research & Concluding Remarks
The study of this compound in agriculture is in its infancy. The protocols provided here offer a roadmap for foundational research. Future work must transition from controlled environments to field trials to validate these findings under real-world conditions. Additionally, research into formulation technology will be paramount for developing stable and effective TMPG-based products. Toxicological and environmental fate studies are also necessary to ensure any potential product is safe and sustainable.
References
- ChemBK. (2024). This compound. Retrieved from a URL provided by the grounding tool.
- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers. Retrieved from a URL provided by the grounding tool.
- ChemicalBook. (n.d.). This compound synthesis. Retrieved from a URL provided by the grounding tool.
- Drugfuture.com. (n.d.). Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from a URL provided by the grounding tool.
- Google Patents. (2018). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and this compound. Retrieved from a URL provided by the grounding tool.
- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound: Benefits and Uses. Retrieved from a URL provided by the grounding tool.
- Wikipedia. (n.d.). Phloroglucinol. Retrieved from a URL provided by the grounding tool.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from a URL provided by the grounding tool.
- Kim, J., et al. (2024). Chemical application improves stress resilience in plants. PMC - NIH. Retrieved from a URL provided by the grounding tool.
- Patsnap Synapse. (2024). What is the mechanism of Phloroglucin? Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof. Retrieved from a URL provided by the grounding tool.
- AHDB Horticulture. (n.d.). Chemical plant growth regulators - active ingredients. Retrieved from a URL provided by the grounding tool.
- Arayne, M. S., et al. (n.d.). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC. ResearchGate. Retrieved from a URL provided by the grounding tool.
- MDPI. (2023). Abiotic Stress Tolerance in Crop and Medicinal Plants. Retrieved from a URL provided by the grounding tool.
- IVM Group. (2018). How to Use Trimmit - Growth Regulator for Hedges. YouTube. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (n.d.). Abiotic stress tolerance in plants | Request PDF. Retrieved from a URL provided by the grounding tool.
- Frontiers. (n.d.). Prospects for Abiotic Stress Tolerance in Crops Utilizing Phyto- and Bio-Stimulants. Retrieved from a URL provided by the grounding tool.
- PubMed Central. (n.d.). Molecular and Physiological Mechanisms to Mitigate Abiotic Stress Conditions in Plants. Retrieved from a URL provided by the grounding tool.
- Teagasc. (n.d.). Improving the efficacy of herbicides for the control of Rumex obtusifolius L. in Irish grassland using aspects of Integrated Weed Management. Retrieved from a URL provided by the grounding tool.
- Cornell Turfgrass Program. (n.d.). Plant Growth Regulators. Retrieved from a URL provided by the grounding tool.
- JRS Pharma. (n.d.). Phloroglucinol / this compound Direct Compression. Retrieved from a URL provided by the grounding tool.
- TNAU Agritech Portal. (n.d.). List of Marketed Plant Growth Regulators. Retrieved from a URL provided by the grounding tool.
- MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2017). Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower. Retrieved from a URL provided by the grounding tool.
- MDPI. (n.d.). Biostimulants and Herbicides: A Promising Approach towards Green Deal Implementation. Retrieved from a URL provided by the grounding tool.
Sources
- 1. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 4. Chemical application improves stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and Physiological Mechanisms to Mitigate Abiotic Stress Conditions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 7. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]
- 8. chembk.com [chembk.com]
- 9. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DSpace [t-stor.teagasc.ie]
- 11. mdpi.com [mdpi.com]
- 12. Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Prospects for Abiotic Stress Tolerance in Crops Utilizing Phyto- and Bio-Stimulants [frontiersin.org]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Trimethylphloroglucinol in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
This document provides a comprehensive scientific guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Trimethylphloroglucinol (TMPG) as a versatile precursor for the synthesis of high-value, bioactive heterocyclic compounds. We present detailed mechanistic insights, field-proven experimental protocols, and process optimization data for the synthesis of coumarins, chromones, and xanthones. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Unique Value of this compound (TMPG)
This compound (2,4,6-trihydroxy-1,3,5-trimethylbenzene) is a highly activated aromatic building block of significant interest in medicinal chemistry. Its core structure, a phloroglucinol nucleus symmetrically substituted with three methyl groups, possesses a unique electronic profile. The powerful, synergistic electron-donating effects of the three hydroxyl and three methyl groups render the aromatic ring exceptionally nucleophilic. This heightened reactivity allows for facile participation in a variety of electrophilic aromatic substitution and condensation reactions, often under mild conditions, making TMPG an ideal starting material for constructing complex heterocyclic systems.[1]
Many heterocycles derived from phloroglucinol motifs exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.[1] This guide focuses on three key classes of bioactive heterocycles synthesized from TMPG:
-
Coumarins: A class of benzopyrones known for their diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects.[2][3][4]
-
Chromones: Isomers of coumarins, these benzopyrones are privileged structures in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and neuroprotective properties.[5][6]
-
Xanthones: A tricyclic scaffold (dibenzo-γ-pyrone) recognized for its significant antioxidant and cytotoxic activities against various cancer cell lines.[7][8]
This document will provide the foundational knowledge and practical protocols to leverage the unique reactivity of TMPG for the efficient synthesis of these important molecular scaffolds.
Physicochemical Profile of this compound
A thorough understanding of the starting material's properties is critical for successful synthesis and scale-up.
| Property | Value |
| IUPAC Name | 2,4,6-Trihydroxy-1,3,5-trimethylbenzene |
| Molecular Formula | C₉H₁₂O₃ |
| Molar Mass | 168.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 183-186 °C |
| Solubility | Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in hot water; insoluble in cold water and nonpolar solvents. |
Synthetic Pathway I: Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a cornerstone reaction for synthesizing coumarins from phenols and β-ketoesters under acidic catalysis.[8] The high electron density of the TMPG ring makes it an exceptionally reactive substrate for this transformation, facilitating electrophilic attack ortho to a hydroxyl group.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed formation of a highly electrophilic carbocation from the β-ketoester (e.g., ethyl acetoacetate). The nucleophilic TMPG ring then attacks this electrophile. The subsequent steps involve an intramolecular transesterification, where a phenolic hydroxyl group attacks the ester carbonyl, followed by dehydration to form the stable, aromatic pyrone ring of the coumarin product. The symmetry of TMPG simplifies the reaction, as all three potential sites of attack are equivalent, leading to a single major product.
Caption: Experimental workflow for the synthesis of a TMPG-derived coumarin.
Detailed Protocol: Synthesis of 5,7-Dihydroxy-4,6,8-trimethylcoumarin
This protocol is adapted from a highly efficient synthesis using the closely related phloroglucinol, with conditions optimized for activated phenols.[8]
Materials:
-
This compound (TMPG): 1.68 g (10.0 mmol)
-
Ethyl acetoacetate (EAA): 2.08 g (16.0 mmol)
-
Solid Acid Catalyst (e.g., UiO-66-SO₃H, Amberlyst-15, or concentrated H₂SO₄): 10 mol%
-
Ethanol (for recrystallization)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 mmol) and the solid acid catalyst.
-
Reagent Addition: Add ethyl acetoacetate (16.0 mmol). Note: The optimal molar ratio of Phenol:EAA has been determined to be 1:1.6 for maximal yield.[8]
-
Reaction Conditions: Heat the mixture with vigorous stirring to 140 °C. The reaction is typically performed solvent-free. Maintain this temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should be UV active.
-
Work-up: After completion, allow the reaction mixture to cool to approximately 80 °C. Add 20 mL of hot ethanol to dissolve the crude product.
-
Catalyst Removal: If using a solid catalyst, filter the hot solution to remove the catalyst. If using a liquid acid like H₂SO₄, pour the cooled mixture into 100 mL of ice-cold water to precipitate the crude product, then filter.
-
Purification: Allow the ethanolic filtrate to cool to room temperature, then place it in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results:
-
Yield: ~60-70%[8]
-
Appearance: White to off-white crystalline solid.
Synthetic Pathway II: Chromone Synthesis via Kostanecki-Robinson Reaction
The synthesis of chromones from TMPG requires a two-step approach, starting with the acylation of TMPG to form an o-hydroxyaryl ketone, which is the direct precursor for the Kostanecki-Robinson reaction.[3][9]
Mechanistic Rationale
-
Friedel-Crafts Acylation: TMPG is first acylated with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to produce 2',4',6'-trihydroxy-3',5'-dimethylacetophenone .[10] This intermediate is the key substrate for the subsequent cyclization.
-
Kostanecki-Robinson Reaction: The o-hydroxyacetophenone is heated with an acid anhydride (e.g., acetic anhydride) and its corresponding sodium salt (e.g., sodium acetate). The reaction proceeds via O-acylation of the phenolic hydroxyl, followed by an intramolecular base-catalyzed condensation (a Claisen-like reaction) and subsequent cyclization and dehydration to form the chromone ring.[3][9]
Caption: Two-step logical pathway for the synthesis of a TMPG-derived chromone.
Detailed Protocol: Synthesis of 5,7-Dihydroxy-2,6,8-trimethylchromone
Part A: Synthesis of 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone
-
Reaction Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a suitable solvent like nitrobenzene or carbon disulfide in a three-neck flask under an inert atmosphere (N₂).
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the suspension while cooling in an ice bath.
-
Substrate Addition: Add a solution of TMPG (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice mixed with concentrated HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired acetophenone intermediate.
Part B: Kostanecki-Robinson Cyclization
-
Reaction Setup: In a round-bottom flask, combine the acetophenone intermediate from Part A (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5-10 eq).
-
Reaction Conditions: Heat the mixture to 170-180 °C with stirring for 6-8 hours.
-
Work-up: Allow the mixture to cool slightly and pour it into a beaker of ice water with vigorous stirring. A solid precipitate should form.
-
Hydrolysis: Gently heat the aqueous suspension to boiling for 15-20 minutes to hydrolyze any unreacted anhydride and O-acetylated products.
-
Purification: Cool the mixture and collect the crude chromone by vacuum filtration. Wash the solid thoroughly with water. Recrystallize the product from aqueous ethanol to obtain the pure chromone.
Synthetic Pathway III: Grover, Shah, and Shah (GSS) Reaction for Xanthone Synthesis
The Grover, Shah, and Shah (GSS) reaction provides a direct, one-pot route to hydroxyxanthones by condensing a phenol with an o-hydroxybenzoic acid.[11] The use of a phosphorus oxychloride (POCl₃) and fused zinc chloride (ZnCl₂) mixture is a classic and effective condensing agent for this transformation.[10][12]
Mechanistic Rationale
The GSS reaction is a specialized Friedel-Crafts acylation. The condensing agents activate the carboxylic acid of the salicylic acid derivative, which then undergoes electrophilic attack on the highly nucleophilic TMPG ring to form a 2,2'-dihydroxybenzophenone intermediate. Under the reaction conditions, this intermediate undergoes an intramolecular cyclodehydration to form the thermodynamically stable tricyclic xanthone core.[12] The high reactivity of TMPG facilitates this condensation under relatively mild heating.
Detailed Protocol: Synthesis of a Trimethyl-tetrahydroxyxanthone
Materials:
-
This compound (TMPG): 1.68 g (10.0 mmol)
-
2,4-Dihydroxybenzoic acid: 1.54 g (10.0 mmol)
-
Fused Zinc Chloride (ZnCl₂): 6.0 g
-
Phosphorus Oxychloride (POCl₃): 15 mL
Procedure:
-
Reagent Preparation: Ensure the zinc chloride is freshly fused and crushed to a powder to ensure it is anhydrous. All glassware should be oven-dried.
-
Reaction Setup: In a round-bottom flask protected by a calcium chloride guard tube, mix TMPG (10.0 mmol), 2,4-dihydroxybenzoic acid (10.0 mmol), and fused zinc chloride.
-
Reagent Addition: Carefully add phosphorus oxychloride to the mixture with stirring. The mixture may become warm.
-
Reaction Conditions: Heat the reaction mixture in a water bath at 70-80 °C for 1-2 hours. The mixture will become thick and viscous.
-
Work-up: Allow the flask to cool to room temperature. Very carefully, add crushed ice to the flask to decompose the reaction complex. This is an exothermic process and should be done in a fume hood with caution.
-
Isolation: A solid precipitate will form. Collect the crude xanthone by vacuum filtration and wash it extensively with water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as dilute ethanol or pyridine, or by column chromatography on silica gel.
Conclusion
This compound stands out as a superior, highly activated building block for the synthesis of medicinally relevant heterocycles. Its inherent nucleophilicity, conferred by the symmetrical arrangement of hydroxyl and methyl groups, enables efficient and often high-yielding entries into diverse molecular scaffolds such as coumarins, chromones, and xanthones. The protocols detailed herein provide robust and reproducible methods for researchers to access these valuable compounds, serving as a foundation for further derivatization and exploration in drug discovery programs. The causality-driven explanations for each synthetic choice empower scientists to troubleshoot and adapt these methods for novel targets.
References
- Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines. (2014). Phytomedicine. [Link]
- Synthesis of Xanthones: An Overview. (2005). Current Medicinal Chemistry. [Link]
- An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2022). Molecules. [Link]
- Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H C
- Cytotoxic Activity of Xanthones from Garcinia Parvifolia Miq. (2024). Advanced Journal of Chemistry, Section A. [Link]
- Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones.Journal of the Chemical Society (Resumed), 3982. [Link]
- Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids. (n.d.).
- (PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. (n.d.).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR. [Link]
- Synthesis and Evaluation of Antibacterial Activities of 5,7-Dihydroxycoumarin Derivatives. (n.d.).
- Antibacterial activity of chromone-tetrazoles and fluorine-containing... (n.d.).
- Recent advances in the synthesis of natural products containing the phloroglucinol motif. (2022).
- [Kostanecki-Robinson reaction of 2-hydroxy-omega-formylacetophenone]. (1972). Archiv der Pharmazie. [Link]
- Showing 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone (PHY0154473). (2015). PhytoBank. [Link]
- Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). Current Drug Discovery Technologies. [Link]
- Kostanecki acyl
- Sources and biological activity of Coumarins: An Appraisal. (n.d.). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Recent advances in the synthesis of natural products containing the phloroglucinol motif - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylphloroglucinol and xanthones from Hypericum ellipticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PhytoBank: Showing 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone (PHY0154473) [phytobank.ca]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
Application Notes & Protocols: Advanced Delivery Systems for In Vivo Studies of Trimethylphloroglucinol (TMP)
Executive Summary
Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is a potent spasmolytic agent used for visceral smooth muscle relaxation.[1][2] Its therapeutic applications are promising, particularly in gastroenterology for conditions like irritable bowel syndrome (IBS).[1][3] However, the clinical utility of TMP is often constrained by its poor aqueous solubility and low oral bioavailability, necessitating the development of advanced drug delivery systems.[4] This guide provides a comprehensive framework for researchers and drug development professionals to design, formulate, and evaluate various TMP delivery systems for in vivo applications. We present detailed, field-tested protocols for liposomal, and solid lipid nanoparticle (SLN) formulations, along with methodologies for robust in vivo pharmacokinetic and pharmacodynamic assessment.
Introduction to this compound (TMP)
Physicochemical Properties and Therapeutic Rationale
This compound (1,3,5-trimethoxybenzene) is a hydrophobic small molecule that acts as a non-specific antispasmodic by directly relaxing smooth muscle cells, with minimal anticholinergic side effects.[2][3] Its mechanism involves the inhibition of voltage-dependent calcium channels and the enzyme catechol-O-methyltransferase.[3][5] The duration of action of TMP is noted to be significantly longer than its parent compound, phloroglucinol.[5]
The primary challenge in harnessing TMP's full therapeutic potential lies in its lipophilic nature, which leads to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.[4][6] Advanced drug delivery systems are therefore not just beneficial but essential to enhance its solubility, improve absorption, and achieve consistent therapeutic plasma concentrations.[4][7]
The Bioavailability Challenge: A Case for Nano-Formulations
To overcome the limitations of poor solubility, formulation strategies must increase the dissolution rate and/or present the drug in a solubilized state at the site of absorption.[4] Nanotechnology-based delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), are particularly well-suited for this purpose.[4][8] These systems can encapsulate hydrophobic drugs like TMP within a lipidic matrix, effectively creating a carrier that enhances stability, increases surface area for dissolution, and can even facilitate lymphatic uptake, bypassing first-pass metabolism.[9][10][11]
Design and Formulation of TMP Delivery Systems
This section provides detailed protocols for preparing two distinct types of lipid-based nanosystems for TMP delivery. Each protocol includes critical quality control steps to ensure formulation consistency and reliability for in vivo studies.
Liposomal Formulations
Scientist's Note: Liposomes are versatile vesicles composed of a lipid bilayer that can efficiently encapsulate hydrophobic drugs like TMP within the bilayer itself.[9][12] The thin-film hydration method is a robust and widely used technique that allows for high drug loading and reproducibility.[13][14] The choice of lipids, such as DSPC and cholesterol, is critical for bilayer rigidity and stability in biological fluids.
Protocol 2.1.1: Preparation of TMP-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 100 mg of distearoylphosphatidylcholine (DSPC), 25 mg of cholesterol, and 10 mg of this compound (TMP) in 10 mL of a chloroform:methanol (2:1 v/v) solvent mixture.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 60°C (above the phase transition temperature of DSPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Continue drying under high vacuum for at least 2 hours to remove residual solvent.[9][13]
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4), pre-heated to 60°C.
-
Agitate the flask vigorously for 30-60 minutes until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).[9]
-
-
Size Reduction (Extrusion):
-
To achieve a uniform size distribution suitable for in vivo use, subject the MLV suspension to extrusion.
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane, pre-heated to 60°C.
-
Pass the liposome suspension through the extruder 11-21 times.[13][14] This process yields small unilamellar vesicles (SUVs) with a defined size.
-
-
Purification:
-
Remove unencapsulated TMP by centrifuging the liposome suspension at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the liposomal pellet in fresh PBS.
-
Protocol 2.1.2: Characterization of TMP-Loaded Liposomes
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension in deionized water.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[9][13]
-
Self-Validation Check: Aim for a mean particle size of 80-150 nm with a PDI < 0.2 for optimal in vivo performance. The zeta potential should be sufficiently negative (e.g., -20 to -30 mV) to ensure colloidal stability.
-
-
Encapsulation Efficiency (EE%):
-
Lyse a known amount of the purified liposome suspension using an appropriate solvent (e.g., methanol or Triton X-100).
-
Quantify the total amount of TMP using a validated HPLC method.[15]
-
Calculate EE% using the formula: EE% = (Amount of Drug in Liposomes / Initial Amount of Drug Used) x 100
-
Solid Lipid Nanoparticle (SLN) Formulations
Scientist's Note: SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable.[16][17] They are particularly promising for oral drug delivery as they can protect the encapsulated drug from the harsh GI environment and enhance oral bioavailability.[8][10][11] High-shear homogenization is a scalable and effective method for producing SLNs.
Protocol 2.2.1: Preparation of TMP-Loaded SLNs via High-Shear Homogenization
-
Preparation of Phases:
-
Lipid Phase: Melt 500 mg of a solid lipid (e.g., glyceryl monostearate) at 75-80°C. Dissolve 50 mg of TMP in the molten lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, 2% w/v) in 50 mL of deionized water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes. This creates a hot oil-in-water pre-emulsion.
-
-
Nanoparticle Formation:
-
Immediately transfer the hot pre-emulsion to an ice bath and continue homogenization or sonicate using a probe sonicator for 15 minutes.
-
The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
-
Purification:
-
The SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
-
Protocol 2.2.2: Characterization of TMP-Loaded SLNs
-
Particle Size and Zeta Potential: Analyze using DLS as described in Protocol 2.1.2.
-
Self-Validation Check: For oral delivery, a size range of 100-300 nm is generally desirable.
-
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the SLNs from the aqueous phase using ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using HPLC.
-
Calculate EE% and DL% using the formulas: EE% = (Total Drug - Free Drug) / Total Drug x 100 DL% = (Total Drug - Free Drug) / Weight of SLNs x 100
-
| Formulation Type | Typical Size Range (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Advantages for TMP Delivery |
| Liposomes | 80 - 150 | -20 to -40 | > 85% | High drug loading capacity for lipophilic drugs, well-established biocompatibility.[9] |
| SLNs | 100 - 300 | -15 to -30 | > 70% | High stability, controlled release, potential to enhance oral bioavailability.[16][17] |
In Vivo Study Design & Execution
A well-designed in vivo study is critical to evaluate the performance of TMP delivery systems. This involves careful selection of animal models, administration routes, and analytical methods.
Caption: Workflow for in vivo pharmacokinetic evaluation of TMP delivery systems.
Protocol 3.1: Pharmacokinetic (PK) Study
Scientist's Note: A pharmacokinetic study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug. When comparing a new formulation to a control (e.g., a simple TMP suspension), this study is essential to quantify the improvement in bioavailability.[18]
-
Animal Model and Grouping:
-
Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week.
-
Divide animals into groups (n=5-6 per group), e.g.:
-
Group 1: TMP Suspension (Control) - Oral Gavage
-
Group 2: TMP-Liposome Formulation - Oral Gavage
-
Group 3: TMP-SLN Formulation - Oral Gavage
-
Group 4: Free TMP in Solution - Intravenous (IV) injection (for absolute bioavailability calculation)
-
-
-
Dosing:
-
Fast animals overnight with free access to water before dosing.
-
Administer a single dose of TMP (e.g., 10 mg/kg) for all groups. For oral groups, use a gavage needle. For the IV group, inject into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of TMP in plasma.[18]
-
Perform a protein precipitation or liquid-liquid extraction to isolate TMP from plasma proteins.
-
Construct a calibration curve using standards of known TMP concentrations.
-
Protocol 3.2: Pharmacodynamic (PD) / Efficacy Study
Scientist's Note: The choice of a PD model depends on the therapeutic indication. For TMP's spasmolytic effects, a model of gastrointestinal hypermotility is appropriate.
-
Model Induction:
-
Use a model of castor oil-induced diarrhea in mice. Castor oil induces hypersecretion and increases intestinal motility.
-
-
Dosing and Observation:
-
Administer the test formulations (TMP suspension, TMP-Liposomes, TMP-SLNs) orally 30-60 minutes before inducing diarrhea with oral castor oil (e.g., 0.5 mL/mouse).
-
A control group receives the vehicle, and a positive control group might receive a standard drug like loperamide.
-
-
Efficacy Endpoints:
-
Observe the mice for a period of 4-6 hours.
-
Primary Endpoint: Measure the onset time of diarrhea and the total number of wet fecal pellets.
-
A significant delay in the onset of diarrhea or a reduction in the number of wet pellets compared to the control group indicates efficacy.
-
Data Analysis and Interpretation
Pharmacokinetic Parameters
From the plasma concentration-time data, calculate the following key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
T1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
Relative Bioavailability (F%): F% = (AUC_oral_test / AUC_oral_control) * 100
| Parameter | TMP Suspension (Expected) | TMP-Liposome/SLN (Hypothesized) | Interpretation |
| Cmax | Low | Higher | Enhanced absorption rate and extent. |
| Tmax | Short | May be similar or slightly longer | Reflects rate of absorption. |
| AUC | Low | Significantly Higher | Greatly increased total drug exposure and bioavailability. |
| T1/2 | Short[2] | May be prolonged | Formulation provides sustained release. |
Troubleshooting
-
Problem: Low Encapsulation Efficiency.
-
Solution: Optimize the drug-to-lipid ratio. For liposomes, ensure the hydration temperature is above the lipid's Tc. For SLNs, check the solubility of TMP in the molten lipid.
-
-
Problem: Formulation Instability (Aggregation).
-
Solution: Ensure the zeta potential is sufficiently high (absolute value > 20 mV). Optimize surfactant concentration. Avoid repeated freeze-thaw cycles.
-
-
Problem: High In Vivo Variability.
-
Solution: Ensure strict adherence to protocols (fasting, dosing volume). Use a sufficient number of animals per group (n≥5). Ensure the formulation is homogeneous before dosing each animal.
-
References
- Vertex AI Search. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
- PubMed. (2013). Ocular delivery systems for poorly soluble drugs: an in-vivo evaluation.
- BenchChem. (n.d.). Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids.
- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound.
- Google Patents. (n.d.). DK/EP 3592337 T3.
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- PubMed. (2024). In vivo deposition of poorly soluble drugs.
- Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (2019). Successful oral delivery of poorly water-soluble drugs both depends on the intraluminal behavior of drugs and of appropriate advanced drug delivery systems.
- ZORA (Zurich Open Repository and Archive). (2016). Liposome Formulations of Hydrophobic Drugs.
- NIH - PMC. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts.
- PubMed. (n.d.). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- IJARESM. (n.d.). An Oral Drug Delivery of Solid Lipid Nanoparticles, Characterization and.
- NIH. (2020). The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome.
- PubMed. (n.d.). Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery.
- ResearchGate. (2025). (PDF) Solid lipid nanoparticles for oral drug delivery.
- Research Square. (2025). Solid lipid nanoparticles: a promising platform for controlled and targeted drug delivery.
- Publishing at the Library. (2021). Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery.
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 6. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Oral Drug Delivery of Solid Lipid Nanoparticles, Characterization and [ijaresm.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. protocols.io [protocols.io]
- 15. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Trimethylphloroglucinol in Plant Extracts
Abstract: This document provides a comprehensive guide for the quantification of trimethylphloroglucinol (TMPG), a key phloroglucinol derivative, in complex plant matrices. We present detailed, validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, strategies for mitigating common analytical challenges such as matrix effects, and adherence to rigorous method validation principles as outlined by the International Council for Harmonisation (ICH).
Introduction and Significance
This compound (2,4,6-Trimethyl-1,3,5-benzenetriol) is a substituted phloroglucinol, a class of compounds prevalent in various plant species, notably in Hypericum perforatum (St. John's Wort).[1][2] Its antispasmodic properties make it a compound of significant interest in pharmaceutical and natural product research.[3] Accurate quantification of TMPG in plant extracts is crucial for the quality control of herbal medicines, standardization of formulations, and for pharmacokinetic studies that underpin drug development.[1][2][4][5]
The analysis of TMPG in plant extracts presents distinct challenges. The inherent complexity of the plant matrix can lead to interferences and a phenomenon known as the "matrix effect," which can suppress or enhance the analytical signal, compromising accuracy.[6][7][8][9] Furthermore, the stability of phloroglucinol derivatives during sample preparation and storage requires careful consideration to prevent degradation.[10][11]
This guide details two robust analytical methodologies, HPLC-UV and GC-MS, providing end-to-end protocols from sample preparation to data analysis and method validation.
Pre-Analytical Essentials: Setting the Stage for Success
Before any analysis, ensuring the integrity of the sample and the accuracy of the standard is paramount.
-
Reference Standard: A well-characterized, high-purity this compound reference standard is the cornerstone of accurate quantification.[12][13][14] The Certificate of Analysis (CoA) for the standard should be reviewed for purity, identity, and storage conditions.[15] TMPG reference standards are commercially available from suppliers like LGC Standards and Axios Research.[12][13]
-
Sample Handling and Stability: Plant material should be harvested and stored under conditions that minimize enzymatic and oxidative degradation. Phloroglucinols can be susceptible to oxidation.[10] It is recommended to store plant material in a cool, dark, and dry environment. Extracts should be stored at low temperatures (e.g., -20°C) and analyzed promptly.
Sample Preparation: From Raw Plant to Analyzable Extract
The primary objective of sample preparation is the exhaustive extraction of TMPG from the plant matrix, followed by a clean-up step to remove interfering compounds.
Workflow for Sample Preparation
Caption: General workflow for preparing plant extracts for TMPG analysis.
Protocol 1: Solid-Liquid Extraction (SLE)
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Weighing: Accurately weigh approximately 1.0 g of dried, powdered plant material into a conical flask.
-
Solvent Addition: Add 20 mL of HPLC-grade methanol or ethanol.
-
Causality: Methanol and ethanol are effective solvents for extracting moderately polar compounds like phloroglucinols from the plant matrix.[1]
-
-
Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath, or perform maceration with agitation for 24 hours.
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes. Carefully decant the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction. Pool the supernatants.
-
Concentration: Evaporate the pooled solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature not exceeding 40°C to yield the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This step is highly recommended to reduce matrix complexity.[6][9]
-
Reconstitution: Reconstitute the crude extract from Protocol 1 in 5 mL of the SPE loading buffer (e.g., 10% methanol in water).
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar, interfering substances.
-
Elution: Elute the TMPG and other phloroglucinols with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the appropriate solvent (mobile phase for HPLC or a derivatization solvent for GC-MS).
Analytical Methodologies
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of phloroglucinols.[2][16][17] Reversed-phase chromatography is the preferred mode, separating compounds based on their hydrophobicity.
Caption: Step-by-step workflow for the quantification of TMPG by HPLC-UV.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately polar compounds like TMPG.[17][18] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid | A common mobile phase for phloroglucinols.[18][19][20] Acidifying the mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized based on sample concentration and instrument sensitivity. |
| Detection | UV Detector at 242 nm | TMPG exhibits significant UV absorbance at this wavelength, providing good sensitivity.[18][19][20] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures retention time stability. |
| Run Time | 10 minutes | Sufficient to elute TMPG and other related compounds. May need adjustment based on the specific extract. |
Quantification is achieved by creating a calibration curve. Prepare a series of standard solutions of TMPG in the mobile phase at different concentrations (e.g., 1-100 µg/mL). Inject each standard and plot the peak area against the concentration. The concentration of TMPG in the plant extract is then determined by interpolating its peak area from the linear regression of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and selectivity, GC-MS is an excellent alternative. However, due to the low volatility and polar nature of TMPG (containing three hydroxyl groups), a derivatization step is mandatory to make it amenable to GC analysis.[10][21]
Derivatization chemically modifies a compound to enhance its analytical properties.[22] For GC, this means increasing its volatility and thermal stability. Silylation is a common technique that replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[21][23]
Caption: Workflow for TMPG analysis via derivatization followed by GC-MS.
-
Preparation: Ensure the dried extract residue (from step 6 of Protocol 2) is in a reaction vial and completely free of water.
-
Solvent Addition: Add 100 µL of anhydrous pyridine, which acts as a catalyst and solvent.[21][24]
-
Reagent Addition: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Securely cap the vial, vortex briefly, and heat at 70°C for 60 minutes to ensure the reaction proceeds to completion.[21][24]
-
Cooling: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.
| Parameter | Recommended Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) | This non-polar column is well-suited for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte to the column, suitable for trace analysis. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A typical temperature program that effectively separates analytes based on their boiling points. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to confirm the identity of the TMPG-TMS derivative. SIM mode offers significantly higher sensitivity and selectivity by monitoring only specific fragment ions. |
Method Validation: Ensuring Trustworthy Results
A described protocol is only reliable if it is validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[25] The core validation parameters, as defined by ICH guidelines Q2(R2), must be assessed.[25][26][27][28]
Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis (for HPLC-DAD), comparison with blank matrix chromatograms. No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed via recovery studies. | Recovery between 98.0% and 102.0% for drug substance analysis. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) RSD ≤ 2%. Intermediate Precision (inter-day) RSD ≤ 2%. |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; precision (RSD) should be acceptable. |
Summary of Methods
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and sample throughput.
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Derivatization | Not required | Mandatory (Silylation) |
| Selectivity | Good | Excellent (based on mass fragmentation) |
| Sensitivity | Moderate | High to Very High (especially in SIM mode) |
| Sample Prep | Simpler | More complex due to extra derivatization step |
| Cost | Lower | Higher |
| Best For | Routine QC, high concentration samples | Trace-level quantification, complex matrices, confirmation of identity |
References
- Kaczyński, P., Łozowicka, B., & Jankowska, M. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531.
- ResearchGate. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides | Request PDF.
- Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Kim, H. Y., Kim, J. H., Lee, H. J., Choi, H., & Kim, J. H. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1684.
- Axios Research. (n.d.). This compound - CAS - 4463-03-0.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 20(1), 7-11.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 20(1), 7–11.
- Mocan, A., et al. (2021). Hypericum spp.—An Overview of the Extraction Methods and Analysis of Compounds. Molecules, 26(19), 5768.
- Pharmaffiliates. (n.d.). CAS No: 4463-03-0 | Product Name: this compound.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PharmaCompass. (n.d.). Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier.
- Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC, 40(3), 104-109.
- Slideshare. (n.d.). Derivatization in GC.
- Tolonen, A., Uusitalo, J., Hohtola, A., & Jalonen, J. (2002). Determination of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 16(5), 396–402.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- The Royal Society of Chemistry. (n.d.). ARTICLE.
- Li, X. Q., et al. (2017). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European review for medical and pharmacological sciences, 21(9), 1990-1998.
- Kouamé, J. K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Open Journal of Optimization, 12, 11-24.
- Scientific Research Publishing. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid.
- Humbert, D., et al. (1995). Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 13(3), 269–275.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Vlaisavljević, S., et al. (2019). Quality control of Hypericum perforatum L. analytical challenges and recent progress. Journal of pharmacy and pharmacology, 71(1), 15–37.
- Suganthi, A., et al. (2022). Digital camera analysis of dichlorvos by phloroglucinol and quantitate with standard colour chart in environmental water matrice. Scientific reports, 12(1), 1173.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Albarznji, A. I. A. R., & Sulaiman, M. A. (2023). Development and Validation of Spectrophotometric Method for Determination of Riluzole in its Dosage Form using Phloroglucinol as coupling Agent. International Journal of Pharmaceutical and Life Sciences, 2(2), 160-179.
- Lee, B., et al. (2021). Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. Applied Biological Chemistry, 64(1), 66.
- ResearchGate. (2023). (PDF) Development and Validation of Spectrophotometric Method for Determination of Riluzole in its Dosage Form Using Phloroglucinol as coupling Agent.
- ResearchGate. (2005). Enrichment of hyperforin from St. John's Wort (Hypericum perforatum) by pilot-scale supercritical carbon dioxide extraction | Request PDF.
- ResearchGate. (2021). Stability of plant extracts | Request PDF.
- El-Seedi, H. R., et al. (2012). Metabolome classification of commercial Hypericum perforatum (St. John's Wort) preparations via UPLC-qTOF-MS and chemometrics. Planta medica, 78(8), 799–807.
- Paskalov, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(11), 4539.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quality control of Hypericum perforatum L. analytical challenges and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Determination of naphthodianthrones and phloroglucinols from Hypericum perforatum extracts by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolome classification of commercial Hypericum perforatum (St. John's Wort) preparations via UPLC-qTOF-MS and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - CAS - 4463-03-0 | Axios Research [axios-research.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 16. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 23. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. database.ich.org [database.ich.org]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 27. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: Trimethylphloroglucinol as a Standard for Analytical Method Development
Introduction: The Critical Role of a Well-Characterized Standard
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. The foundation of a robust analytical method lies in the quality of the reference standard used. Trimethylphloroglucinol (TMPG), a derivative of phloroglucinol, serves as an essential reference standard in the development and validation of analytical methods, particularly for drug substances and products where it is present as an active pharmaceutical ingredient (API) or a related compound.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of TMPG as a standard for analytical method development, with a focus on High-Performance Liquid Chromatography (HPLC).
TMPG, chemically known as 2,4,6-Trimethyl-1,3,5-benzenetriol, is a stable, crystalline solid.[2] Its well-defined chemical and physical properties make it an ideal candidate for a primary reference standard. The use of a fully characterized standard like TMPG is compliant with regulatory guidelines and is crucial for method validation and quality control applications throughout the drug development lifecycle.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of your standard is the first step in developing a robust analytical method.
| Property | Value | Reference |
| Chemical Name | 2,4,6-Trimethyl-1,3,5-benzenetriol | [3] |
| Synonyms | 2,4,6-Mesitylenetriol, 2,4,6-Trihydroxymesitylene | [2] |
| CAS Number | 4463-03-0 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₃ | [2][3] |
| Molecular Weight | 168.19 g/mol | [2][3] |
| Appearance | Off-white to light yellow to orange crystals | [2] |
| Melting Point | 160-166°C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage | Refrigerator, under inert atmosphere | [2] |
Causality Behind Experimental Choices: The slight solubility of TMPG in common organic solvents necessitates careful consideration during the preparation of stock and working standard solutions. The choice of diluent is critical to ensure complete dissolution and prevent precipitation, which could lead to inaccurate results. Its stability under recommended storage conditions ensures the integrity of the standard over time, a key aspect of a self-validating system.[4][5]
Protocol 1: Development of a Reverse-Phase HPLC (RP-HPLC) Method for the Quantification of this compound
This protocol outlines the systematic development of an RP-HPLC method for the accurate quantification of TMPG. The principles described here are aligned with the International Council for Harmonisation (ICH) guidelines for analytical procedure development and validation.[6][7][8]
Instrumentation and Chromatographic Conditions
The selection of the HPLC system and its components is foundational to achieving the desired separation and sensitivity.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/Vis or PDA Detector | Provides flexibility in mobile phase composition and allows for spectral analysis to confirm peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 stationary phase offers good retention and selectivity for moderately polar compounds like TMPG. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid | This composition provides a good balance of elution strength and peak shape.[9][10] Adjusting the pH helps to suppress the ionization of the phenolic hydroxyl groups, leading to better retention and symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection Wavelength | 242 nm | This wavelength provides good absorbance for TMPG, ensuring adequate sensitivity.[9][10] |
| Injection Volume | 20 µL | A typical injection volume that can be adjusted based on the desired sensitivity and concentration of the standard solutions. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
Preparation of Standard and Sample Solutions
Expertise & Experience: The accuracy of your results is directly dependent on the precise preparation of your standard solutions. Always use calibrated analytical balances and volumetric glassware.
1.2.1. Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase (Acetonitrile:Water, 50:50) and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
1.2.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to establish the linearity of the method.
Method Validation
Method validation is a mandatory step to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following parameters should be assessed according to ICH Q2(R2) guidelines.[6][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This can be demonstrated by injecting a blank (diluent), a placebo (if applicable), and the TMPG standard. The chromatograms should show no interfering peaks at the retention time of TMPG.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is determined by injecting the working standard solutions and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[11] This is typically assessed by the recovery of a known amount of TMPG spiked into a placebo or sample matrix. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for both should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11] This can be evaluated by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Trustworthiness: The system suitability test acts as a self-validating check for the entire analytical system, ensuring that the results generated are reliable and reproducible.
Visualization of the Analytical Method Development Workflow
The following diagram illustrates the logical flow of the analytical method development and validation process using this compound as a standard.
Caption: Workflow for Analytical Method Development and Validation.
Stability Considerations for this compound Solutions
While TMPG is stable as a solid under recommended conditions, its stability in solution is a critical factor that must be evaluated during method development.[4][12]
Protocol 2: Solution Stability Study
-
Prepare a standard solution of TMPG in the chosen diluent (e.g., mobile phase).
-
Store aliquots of the solution under different conditions:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 2-8°C)
-
Protected from light
-
-
Analyze the solutions at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Compare the peak area and purity of the aged solutions to the freshly prepared solution.
-
The solution is considered stable if the percentage difference in assay is not more than 2.0% and no significant degradation peaks are observed.
Authoritative Grounding: Forced degradation studies, as mentioned in ICH guidelines, can also be performed to understand the degradation pathways of TMPG and to ensure the stability-indicating nature of the analytical method.[12]
Conclusion
The use of this compound as a reference standard is fundamental to the development of accurate, reliable, and robust analytical methods. By following a systematic approach to method development and validation, as outlined in this guide, researchers and scientists can ensure the quality and integrity of their analytical data. The principles of scientific integrity, including expertise, trustworthiness, and authoritative grounding, are the cornerstones of sound analytical science and are essential for meeting regulatory expectations in the pharmaceutical industry.
References
- This compound - CAS - 4463-03-0 - Axios Research.[Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.[Link]
- Validation of Analytical Procedures Q2(R2) - ICH.[Link]
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.[Link]
- IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC - ResearchG
- In vitro availability of this compound and its degradation product from dosage formul
- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan - Scirp.org.[Link]
- (PDF)
- Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed.[Link]
- Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com.[Link]
Sources
- 1. This compound - CAS - 4463-03-0 | Axios Research [axios-research.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Trimethylphloroglucinol-Based Pharmaceuticals
Introduction & Scientific Background
Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is a potent antispasmodic agent pivotal in the management of smooth muscle spasms.[1] Its clinical efficacy is most pronounced in disorders affecting the digestive, urogenital, and biliary tracts, such as irritable bowel syndrome (IBS) and renal colic.[1][2] TMP is frequently co-formulated with its parent compound, phloroglucinol, to achieve a synergistic therapeutic effect. While phloroglucinol provides rapid onset of action, TMP offers a significantly longer duration of action, approximately six times that of phloroglucinol, ensuring sustained relief from painful spasms.[1][3][4][5][6] This document provides an in-depth guide for researchers and formulation scientists on the principles and practices for developing robust, stable, and effective pharmaceutical dosage forms containing this compound.
Mechanism of Action: Direct Myotropic Spasmolysis
Unlike anticholinergic agents, this compound and phloroglucinol exert their effects via a direct, nonspecific relaxation of smooth muscle cells, independent of the autonomic nervous system.[3][5][7] This direct myotropic action is advantageous as it minimizes the typical side effects associated with anticholinergic drugs (e.g., drowsiness, dry mouth). The primary mechanism involves the inhibition of key intracellular enzymes that regulate smooth muscle contractility.[3][5][8] By inhibiting enzymes like catechol-O-methyltransferase (COMT) and phosphodiesterases, TMP leads to an accumulation of cyclic nucleotides (cAMP, cGMP), which in turn decreases the influx of calcium ions required for muscle contraction, resulting in muscle relaxation and pain relief.[5][8]
Caption: Proposed mechanism of this compound (TMP) as a direct antispasmodic agent.
Therapeutic Applications
The combination of phloroglucinol and TMP is indicated for the symptomatic treatment of pain associated with functional disorders of the:
-
Gastrointestinal Tract: Relief from cramps and spasms in conditions like IBS.[1]
-
Biliary Tract: Management of pain from biliary colic and gallstones.[1][9]
-
Urinary Tract: Easing the severe pain of renal colic caused by kidney stones.[1]
-
Gynecological Conditions: Treatment of spasmodic pain, such as dysmenorrhea.[1][2]
Pre-formulation Studies: The Foundation of Rational Design
Successful formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties. These studies are critical for selecting appropriate excipients and manufacturing processes that ensure the final product is stable, safe, and effective.
Physicochemical Characterization
The inherent properties of TMP dictate its behavior during formulation and in vivo. Key parameters are summarized below.
| Property | Value / Observation | Significance in Formulation |
| Chemical Name | 1,3,5-Trimethoxybenzene | Defines its non-ionizable, ether structure.[10][11] |
| Molecular Formula | C₉H₁₂O₃ | Used for calculating molarity and dose.[11] |
| Molecular Weight | 168.19 g/mol | Influences diffusion and membrane transport.[11][12] |
| Appearance | White or yellowish-white crystals | Important for identification and quality control.[10] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether.[10] | Critical for selecting solvents for liquid formulations and predicting dissolution behavior. May require solubility enhancers for aqueous systems.[13][14] |
| Melting Point | Approx. 215-219°C (for Phloroglucinol) | Relevant for thermal processes like hot-melt extrusion and fusion molding for suppositories.[10] |
Stability Analysis
TMP stability is a critical quality attribute, particularly for liquid formulations. Degradation can lead to loss of potency and the formation of potentially harmful impurities.
-
pH Sensitivity: Injectable solutions of phloroglucinol and TMP are highly sensitive to pH. Optimal stability for aqueous solutions is achieved at a slightly acidic pH, typically around 3.0, adjusted with a strong mineral acid like HCl.[15] Deviation from this pH can accelerate degradation.
-
Oxidative Degradation: TMP is susceptible to oxidation, especially in aqueous solutions exposed to dissolved oxygen. This can result in discoloration (yellowing) and impurity formation.[15] This necessitates the use of antioxidants or inert gas blanketing during manufacturing.
-
Forced Degradation: As per ICH guidelines, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential.[16] These studies help identify potential degradation products and are crucial for developing a stability-indicating analytical method. One study noted that oxidation significantly degrades the molecule, whereas other stress conditions had a less pronounced effect.[16]
Formulation Development Protocols
The versatility of TMP allows for its incorporation into various dosage forms, including oral solids, parenteral liquids, and suppositories.[9]
Protocol for Oral Solid Dosage Forms (Modified-Release Bilayer Tablet)
Oral formulations often require both immediate and sustained-release profiles to leverage the rapid action of phloroglucinol and the extended duration of TMP.[3][7][17] A bilayer tablet is an excellent approach to achieve this.
Objective: To formulate a bilayer tablet containing an immediate-release (IR) layer of Phloroglucinol and a modified-release (MR) layer of this compound.
Materials & Equipment:
-
Phloroglucinol, this compound
-
Microcrystalline Cellulose (MCC, Binder/Filler)
-
Croscarmellose Sodium (CCS, Superdisintegrant)
-
Hydroxypropyl Methylcellulose (HPMC, Release-Modifying Polymer)
-
Magnesium Stearate (Lubricant)
-
Planetary Mixer, Roller Compactor, Bilayer Tablet Press
Step-by-Step Protocol:
-
Dispensing: Accurately weigh all raw materials as per the batch formula.
-
Immediate-Release (IR) Layer Blending:
-
In a planetary mixer, blend Phloroglucinol, MCC, and Croscarmellose Sodium for 15 minutes to achieve a homogenous mix.
-
Add half of the weighed Magnesium Stearate and blend for an additional 3 minutes. Causality: Short final blending time prevents over-lubrication, which can weaken tablet hardness and slow disintegration.
-
-
Modified-Release (MR) Layer Granulation:
-
Blend this compound and HPMC for 15 minutes.
-
Pass the blend through a roller compactor to form compacts/flakes (dry granulation). This process densifies the powder, improving flowability without using solvents.
-
Mill the flakes using an oscillating granulator to obtain uniform granules.
-
Add the remaining Magnesium Stearate to the granules and blend for 3 minutes.
-
-
Bilayer Compression:
-
Set up the bilayer tablet press.
-
Load the MR granulation into the first hopper and the IR blend into the second hopper.
-
Adjust the press to apply a light tamping force to the first (MR) layer before adding the second (IR) layer.
-
Apply the main compression force to fuse the two layers into a single, robust tablet. Causality: The initial tamping ensures a distinct, uniform layer and prevents cross-contamination while promoting adhesion between the layers.
-
Caption: Workflow for the manufacturing of a Phloroglucinol/TMP bilayer tablet.
Protocol for Sterile Injectable Formulations
The development of a stable injectable solution requires stringent control over pH and dissolved oxygen.[15]
Objective: To prepare a sterile, stable injectable solution of Phloroglucinol and this compound (40 mg/4 mL Phloroglucinol, 0.04 mg/4 mL TMP).
Materials & Equipment:
-
Phloroglucinol Dihydrate, this compound
-
Sodium Chloride (Isotonicity Agent)
-
L-cysteine (Antioxidant/Stabilizer, optional)[6]
-
Hydrochloric Acid (for pH adjustment)
-
Water for Injection (WFI)
-
Nitrogen Gas (High Purity)
-
Aseptic filling line, Autoclave, pH meter
Step-by-Step Protocol:
-
Vehicle Preparation:
-
Take approximately 80% of the final batch volume of WFI in a manufacturing vessel.
-
Bubble high-purity nitrogen gas through the WFI for at least 30 minutes to displace dissolved oxygen. Causality: This inerting step is the most critical to prevent oxidative degradation of TMP throughout the process.[15]
-
-
Compounding:
-
While maintaining a nitrogen blanket over the WFI, add and dissolve Sodium Chloride.
-
Add and dissolve L-cysteine, if used.[6]
-
Add and dissolve the Phloroglucinol Dihydrate.
-
In a separate small vessel, dissolve the this compound in a small portion of the nitrogen-sparged WFI (potentially with gentle warming) and then add it to the main batch. Causality: TMP's lower aqueous solubility may require pre-solubilization to ensure complete dissolution in the final batch.[6]
-
-
pH Adjustment:
-
Check the pH of the solution. Carefully adjust the pH to the target range (e.g., 3.0-4.0) using a dilute solution of Hydrochloric Acid.[15] This pH is critical for stability.
-
-
Final Volume and Filtration:
-
Add nitrogen-sparged WFI to reach the final batch volume and mix well.
-
Sterilize the solution by filtering through a 0.22 µm sterilizing grade filter into a sterile receiving vessel.
-
-
Aseptic Filling & Sterilization:
-
Aseptically fill the solution into sterile ampoules or vials under a nitrogen atmosphere.
-
Immediately seal the containers.
-
Perform terminal sterilization by autoclaving, if the formulation is heat-stable.
-
Quality Control & Analytical Protocols
Robust analytical methods are required to ensure the identity, purity, strength, and quality of the final product.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is the gold standard for the simultaneous determination of Phloroglucinol and TMP in both raw materials and finished formulations.[2][10][18][19]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column provides good retention and separation for these moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (1:1, v/v) | A common solvent mixture offering good solvating power and peak resolution.[10][18][19] |
| pH Adjustment | Adjust to pH 3.0 with phosphoric acid | Suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and reproducible retention times.[10][18][19] |
| Flow Rate | 1.0 - 2.0 mL/min | A flow rate of 2.0 mL/min has been shown to provide optimal retention times of ~1.3 min for phloroglucinol and ~2.0 min for TMP.[10] |
| Detection | UV at 242 nm or 265 nm | 242 nm provides good sensitivity for both compounds.[10][18][19] Another method uses 265 nm.[2] Dual wavelength detection (266 nm for PG, 205 nm for TMP) has also been used.[16] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
| Limit of Detection | As low as 0.4 ng for both compounds has been reported.[10][18][19] | This high sensitivity allows for accurate quantification of low-dose components like TMP and any impurities. |
Dissolution Testing Protocol for Oral Dosage Forms
Dissolution testing is a critical performance test that predicts the in vivo release of the drug. For modified-release products, a multi-stage test is often employed.
Apparatus: USP Apparatus 2 (Paddle) Speed: 50 rpm Temperature: 37 ± 0.5 °C
Procedure for a Bilayer Tablet:
-
Acid Stage (Simulated Gastric Fluid):
-
Buffer Stage (Simulated Intestinal Fluid):
-
Medium: After 2 hours, add 250 mL of a phosphate buffer concentrate to the vessel to raise the pH to 6.8. The final volume is 1000 mL.
-
Duration: Continue testing for up to 8-12 hours.
-
Acceptance Criteria (MR Layer): A specific release profile for TMP, e.g., NLT 90% released after 4 to 6 hours, demonstrating the modified-release characteristic.[3][20]
-
Safety & Handling
According to the Safety Data Sheet for this compound, standard laboratory precautions should be observed.[21]
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[21]
References
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.).
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Gullapalli, R. P. (2019). Pharmaceutical formulations of phloroglucinol and this compound.
- Gullapalli, R. P. (2019). The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Kouame, K. P., et al. (2022). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scirp.org. [Link]
- Gullapalli, R. P. (2021). Pharmaceutical formulations of phloroglucinol and this compound.
- Sultana, N., Arayne, M. S., & Shafi, N. (2012). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. PubMed. [Link]
- Pipelinepharma. (n.d.). This compound manufacturers. [Link]
- PharmaCompass. (n.d.). Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Gullapalli, R. P. (2021). Pharmaceutical formulations of phloroglucinol and this compound.
- Drugs.com. (n.d.).
- Gullapalli, R. P. (2018). Pharmaceutical formulations of phloroglucinol and this compound.
- PharmaCompass. (n.d.). Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]
- Unipharm. (2012). Process for the production of injectable preparations of phloroglucinol and this compound.
- Gullapalli, R. P. (2018). Pharmaceutical formualtions of phloroglucinol and this compound.
- Bouguerri, O., et al. (2020). Experimental Design for the Formulation and Optimization of Phloroglucinol Mouth Dissolving Tablets. Impactfactor.org. [Link]
- Livzon Pharmaceutical Group Inc. (2021). Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- European Medicines Agency. (2018).
- Patsnap Synapse. (2024). What is the mechanism of Phloroglucin?. [Link]
- Kumar, S., & Singh, R. (2020). SOLUBILITY ENHANCEMENT OF DRUGS USING SURFACTANTS: A REVIEW. International Journal of Lifescience and Pharma Research. [Link]
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 2. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. AU2018231044A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 5. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 6. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
- 7. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 8. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 9. pipelinepharma.com [pipelinepharma.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound (International database) [drugs.com]
- 12. Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. 提高溶解度:提高固体制剂的生物利用度 [sigmaaldrich.com]
- 15. EP2489347A1 - Process for the production of injectable preparations of phloroglucinol and the injectable preparations so obtained - Google Patents [patents.google.com]
- 16. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CA3053254C - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 18. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 21. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Trimethylphloroglucinol Synthesis
A Guide for Researchers, scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Trimethylphloroglucinol. As a key intermediate in pharmaceutical manufacturing, optimizing the yield and purity of this compound is crucial.[1] This guide is structured to provide practical, experience-based solutions to common experimental challenges.
Core Synthesis Overview
The preparation of this compound, or 1,3,5-trimethoxybenzene, often starts from phloroglucinol.[2][3] A common synthetic route involves the methylation of the hydroxyl groups of phloroglucinol.[3] Challenges in this synthesis can arise from incomplete reactions, side-product formation, and difficulties in purification. This guide will address these issues in a question-and-answer format.
Troubleshooting Guides and FAQs
FAQ 1: My methylation of phloroglucinol is incomplete, resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer:
Incomplete methylation is a frequent obstacle in the synthesis of this compound. The efficiency of this reaction is highly dependent on the choice of methylating agent, reaction conditions, and the purity of the starting materials.
Potential Causes and Solutions:
-
Choice of Methylating Agent: The reactivity of the methylating agent is a critical factor. While dimethyl sulfate is highly effective, its toxicity is a significant drawback.[4] Dimethyl carbonate is a less toxic and non-corrosive alternative, which can improve safety.[4][5]
-
Reaction Conditions:
-
Temperature: The reaction temperature needs to be carefully controlled. For instance, when using methanol and sulfuric acid, refluxing at around 90°C is a common condition.[5]
-
Catalyst: Sulfuric acid is often used as a catalyst in the methylation reaction.[4] The concentration and amount of the catalyst should be optimized.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.
-
-
Purity of Reactants: The presence of impurities in the phloroglucinol or the solvent can interfere with the reaction. Using anhydrous phloroglucinol and dry solvents is advisable.[5]
Optimized Methylation Protocol (using Methanol and Sulfuric Acid):
-
To a reaction flask containing methanol, slowly add concentrated sulfuric acid while stirring and cooling.
-
Add anhydrous phloroglucinol to the mixture and stir until it is completely dissolved.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[5]
-
After cooling to room temperature, quench the reaction by adding a sodium chloride solution.
-
Extract the product with a suitable organic solvent, such as methyl tert-butyl ether.[5]
-
Combine the organic extracts and distill off the solvent to obtain the crude product.[5]
Data Summary: Comparison of Methylating Agents
| Methylating Agent | Advantages | Disadvantages | Safety Considerations |
| Dimethyl Sulfate | Highly reactive, often leads to higher yields. | Highly toxic and corrosive. | Requires handling in a fume hood with appropriate personal protective equipment. |
| Dimethyl Carbonate | Non-toxic and non-corrosive, environmentally friendly.[4] | Less reactive than dimethyl sulfate, may require more forcing conditions. | Safer to handle, but standard laboratory precautions should still be followed. |
| Methanol/Sulfuric Acid | Readily available and cost-effective. | Can lead to side reactions if not properly controlled. | Sulfuric acid is highly corrosive. |
FAQ 2: I am observing significant side-product formation during my synthesis. How can I identify and minimize these impurities?
Answer:
The formation of side-products can significantly reduce the yield and complicate the purification of this compound. Understanding the potential side reactions is key to mitigating them.
Common Side-Products and Mitigation Strategies:
-
Partially Methylated Phloroglucinols: Incomplete methylation will result in mono- and di-methylated phloroglucinol derivatives.
-
Identification: These can be identified by chromatographic techniques (TLC, HPLC) and spectroscopic methods (NMR, Mass Spectrometry).
-
Mitigation: Ensure optimized reaction conditions as described in FAQ 1, including sufficient reaction time and an adequate amount of the methylating agent.
-
-
Products of Ring Substitution: Although the primary reaction is O-methylation, under certain conditions, C-alkylation can occur, leading to undesired isomers.
-
Mitigation: Careful control of reaction temperature and the choice of a milder methylating agent can help to suppress C-alkylation.
-
-
Degradation Products: Phloroglucinol and its derivatives can be sensitive to strong acidic or basic conditions and high temperatures, leading to decomposition.
-
Mitigation: Use the mildest effective reaction conditions and ensure the reaction is not heated for an unnecessarily long time.
-
Experimental Workflow for Minimizing Side-Products:
Caption: A systematic approach to reducing side-product formation.
FAQ 3: The purification of this compound by recrystallization or chromatography is inefficient. What are the best practices for purification?
Answer:
Effective purification is essential to obtain high-purity this compound. The choice of purification method depends on the nature and quantity of the impurities.
Purification Best Practices:
-
Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethanol/water or toluene might be effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated carbon and filter it hot.[6] Allow the solution to cool slowly to form pure crystals.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system with appropriate polarity is crucial for good separation. A gradient of hexane and ethyl acetate is often a good starting point. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Counter-Current Chromatography (CCC): For complex mixtures of phloroglucinol derivatives, CCC can be a powerful purification technique, especially when dealing with non-polar derivatives.[7][8][9] This method utilizes a two-phase solvent system to achieve separation.[7][8][9]
Logical Flow for Purification Strategy:
Caption: Decision tree for selecting a purification method.
References
- Journal of Chromatographic Science. (2021). Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems. Oxford Academic.
- PubMed. (2021). Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems.
- Patsnap. (n.d.). Preparation method of this compound. Eureka.
- Oxford Academic. (2020). Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems.
- Google Patents. (n.d.). CN103641687A - Preparation method of phloroglucinol.
- Google Patents. (n.d.). US2773908A - Separation and purification of phloroglucinol.
- Google Patents. (n.d.). CN113402364A - Preparation method of trimethyl phloroglucinol.
- Wikipedia. (n.d.). Phloroglucinol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trimethyl Phloroglucinol in Modern Pharmaceutical Manufacturing.
- Google Patents. (n.d.). CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 4. CN113402364A - Preparation method of trimethyl phloroglucinol - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Byproducts of phloroglucinol O-methylation and their removal
Welcome to the technical support center for phloroglucinol O-methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the successful synthesis and purification of your target O-methylated phloroglucinol derivatives.
I. Understanding the Reaction: An Overview
The O-methylation of phloroglucinol is a widely used reaction, typically employing the Williamson ether synthesis, to produce compounds such as 1,3,5-trimethoxybenzene.[1] While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. Understanding the underlying chemistry is paramount to troubleshooting and optimizing your experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in phloroglucinol O-methylation?
The primary byproducts in phloroglucinol O-methylation stem from incomplete reaction and competing side reactions. These can be broadly categorized as:
-
Incompletely Methylated Phloroglucinols: These are the most prevalent byproducts and include 3,5-dihydroxyanisole (mono-methylated phloroglucinol) and 3,5-dimethoxyphenol (di-methylated phloroglucinol). Their formation is a direct result of insufficient methylation, which can be due to several factors including reaction time, temperature, and stoichiometry of the methylating agent.
-
C-Alkylated Phloroglucinols: Although less common, C-alkylation is a known side reaction in the Williamson ether synthesis, particularly with phenoxides.[2] Under certain conditions, especially with strong bases and high temperatures, the methylating agent can react with the electron-rich aromatic ring of phloroglucinol, leading to the formation of C-methylated byproducts.
-
Byproducts from the Methylating Agent: Depending on the chosen methylating agent (e.g., dimethyl sulfate, methyl iodide), side reactions can lead to the formation of impurities. For instance, dimethyl sulfate can also react with residual water to form methanol and sulfuric acid.[3]
III. Troubleshooting Guide
This section addresses common issues encountered during phloroglucinol O-methylation and provides actionable solutions.
Issue 1: Low Yield of the Desired Fully O-Methylated Product
A low yield of the target compound, such as 1,3,5-trimethoxybenzene, is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenolic hydroxyl groups of phloroglucinol must be deprotonated to form the more nucleophilic phenoxide ions for the reaction to proceed efficiently. An insufficiently strong or stoichiometric amount of base will result in unreacted starting material. | Ensure the use of a sufficiently strong base (e.g., potassium carbonate, sodium hydroxide) and use a molar excess to drive the deprotonation to completion. For sensitive substrates, consider milder bases over extended reaction times.[4] |
| Insufficient Methylating Agent | Stoichiometric or sub-stoichiometric amounts of the methylating agent will lead to incomplete methylation and the formation of mono- and di-methylated byproducts. | Use a molar excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to ensure all hydroxyl groups are methylated. A typical excess is 1.1 to 1.5 equivalents per hydroxyl group. |
| Suboptimal Reaction Temperature | The rate of the SN2 reaction is temperature-dependent. A temperature that is too low will result in a sluggish reaction and incomplete conversion. | Optimize the reaction temperature. Refluxing in a suitable solvent like acetone or acetonitrile is a common practice.[5] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time at a given temperature. |
| Poor Solvent Choice | The solvent plays a crucial role in the Williamson ether synthesis. Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as acetone, acetonitrile, or DMF. These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[4] |
Issue 2: Presence of Significant Amounts of Partially Methylated Byproducts
Even with optimized reaction conditions, the presence of partially methylated byproducts can be a persistent issue.
Caption: Byproducts of incomplete methylation.
The primary strategy for dealing with these byproducts is through purification after the reaction is complete. Refer to the detailed protocols in Section IV for their effective removal.
Issue 3: Formation of C-Alkylated Byproducts
The formation of C-alkylated byproducts can be minimized by carefully controlling the reaction conditions.
Caption: Competing O- and C-alkylation pathways.
To favor O-alkylation over C-alkylation:
-
Use a less polar solvent: This can help to stabilize the phenoxide ion and reduce the reactivity of the aromatic ring.
-
Employ a milder base: Stronger bases can increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack by the methylating agent.
-
Consider Phase-Transfer Catalysis (PTC): PTC can facilitate the reaction under milder conditions, often leading to higher selectivity for O-alkylation.[6] A quaternary ammonium salt is typically used to shuttle the phenoxide from an aqueous or solid phase into the organic phase containing the alkylating agent.[7]
IV. Protocols for Byproduct Removal
The following are detailed, step-by-step protocols for the removal of common byproducts from phloroglucinol O-methylation reactions.
Protocol 1: Alkaline Wash for Removal of Phenolic Byproducts
This protocol is highly effective for removing unreacted phloroglucinol and partially methylated byproducts, which are acidic due to their phenolic hydroxyl groups.
Principle: The acidic phenolic hydroxyl groups of the byproducts react with a base (e.g., NaOH) to form water-soluble phenolate salts, which can then be separated from the desired, non-acidic, fully methylated product in an organic solvent.[8][9][10]
Step-by-Step Methodology:
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Evaporation (if necessary): If the reaction was performed in a water-miscible solvent like acetone or acetonitrile, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Alkaline Extraction: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) solution. The volume of the NaOH solution should be approximately half the volume of the organic layer.
-
Separation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely. The aqueous layer (bottom layer) will contain the deprotonated phenolic byproducts.
-
Repeat Extraction: Drain the aqueous layer and repeat the extraction of the organic layer with fresh NaOH solution at least two more times to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude, purified product.
Protocol 2: Recrystallization for Final Purification
Recrystallization is an excellent technique for obtaining highly pure crystalline products, such as 1,3,5-trimethoxybenzene.[11][12][13]
Principle: This method relies on the difference in solubility of the desired product and any remaining impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the product well at its boiling point but poorly at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of 1,3,5-trimethoxybenzene.[14][15]
-
Dissolution: Place the crude product obtained from the alkaline wash in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 3: Column Chromatography for Separation of Methoxybenzene Derivatives
For challenging separations or when very high purity is required, column chromatography can be employed.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). Less polar compounds will travel down the column faster than more polar compounds.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent such as hexane. The least polar compound, 1,3,5-trimethoxybenzene, will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the hexane. This will allow for the sequential elution of the more polar, partially methylated byproducts. A typical gradient could be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze each fraction by TLC or HPLC to identify the fractions containing the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General workflow for the purification of O-methylated phloroglucinol.
V. Self-Validating Systems: Ensuring Purity
To ensure the purity of your final product, it is essential to employ analytical techniques for characterization.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and the effectiveness of the purification steps. The Rf value of the fully methylated product will be higher (less polar) than the partially methylated byproducts and the starting phloroglucinol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve and quantify the desired product and any remaining byproducts.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the final product and identifying any impurities.[17][18][19] The disappearance of the phenolic -OH proton signals and the appearance of the methoxy (-OCH₃) proton signals in the 1H NMR spectrum are clear indicators of successful methylation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
By following the guidance and protocols outlined in this technical support center, researchers can effectively troubleshoot common issues in phloroglucinol O-methylation, efficiently remove byproducts, and obtain high-purity O-methylated phloroglucinol derivatives for their research and development endeavors.
VI. References
Sources
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iajpr.com [iajpr.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. researchgate.net [researchgate.net]
- 9. US2342386A - Process for the recovery of phenols - Google Patents [patents.google.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rubingroup.org [rubingroup.org]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Phloroglucinol(108-73-6) 1H NMR spectrum [chemicalbook.com]
- 18. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Trimethylphloroglucinol (TMPG) Production
Welcome to the technical support center for Trimethylphloroglucinol (1,3,5-trimethoxybenzene) production. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and process validation.
Synthesis & Process Chemistry: Troubleshooting Scale-Up Reactions
Scaling the synthesis of TMPG, typically from phloroglucinol, introduces challenges in reaction control, safety, and yield that are not always apparent at the lab scale.[1][2]
Question: My TMPG synthesis yield has dropped significantly after increasing the batch size from 1L to 50L. What are the most likely causes?
This is a classic scale-up issue. The problem often lies in mass and heat transfer limitations that become significant in larger reactors.[2] Let's break down the potential culprits.
Causality Analysis: In larger volumes, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution. This can lead to an increase in side reactions or incomplete conversion of starting materials. Heat removal is also less efficient due to a lower surface-area-to-volume ratio, which can cause temperature overshoots that degrade reactants or the final product.
Troubleshooting Protocol:
-
Verify Raw Material Purity: Before troubleshooting the process, confirm the purity of your phloroglucinol, methylating agent (e.g., dimethyl carbonate or dimethyl sulfate), and solvents. Scaling up often involves using different suppliers or larger-volume containers which may have different impurity profiles.
-
Analyze Mixing Efficiency:
-
Impeller & Baffle Check: Ensure your reactor's impeller design and baffle configuration are suitable for the new volume. A lab-scale magnetic stir bar's efficiency does not translate directly to a large-scale mechanical agitator.
-
Agitation Speed: Re-evaluate the agitation speed. You may need to increase the RPM to ensure a homogenous mixture, but avoid excessive speeds that could introduce shear stress or incorporate atmospheric gases.
-
-
Re-evaluate Thermal Management:
-
Heating/Cooling Ramp Rates: Slow down the rate of temperature change. Exothermic reactions, like methylation, can run away if not controlled. Use a jacketed reactor with a reliable thermal control unit.
-
Addition Rate of Reagents: Instead of adding reagents all at once, use a controlled addition funnel or pump to add the methylating agent slowly. A patent for TMPG preparation describes the slow, dropwise addition of sulfuric acid to a methanol solution, a technique crucial for managing the exotherm at scale.[3]
-
-
Investigate Reaction Kinetics:
Question: I'm concerned about the safety of using dimethyl sulfate for large-scale methylation. What are the alternatives and the necessary process adjustments?
This is a critical and responsible question. Dimethyl sulfate is highly toxic and corrosive, posing significant risks at an industrial scale.
Expert Recommendation & Protocol:
The recommended alternative is dimethyl carbonate (DMC) . It is a much safer, non-toxic, and environmentally benign methylating agent.[3] Several patented processes utilize DMC for TMPG synthesis.[3][5]
Process Adjustments for Dimethyl Carbonate:
-
Higher Temperature & Pressure: DMC is less reactive than dimethyl sulfate. Therefore, the reaction typically requires higher temperatures (e.g., 130-140°C) and may need to be run in a sealed reactor to maintain pressure.[3][5]
-
Stronger Base: A strong base like potassium carbonate is often used to facilitate the methylation with DMC.[3]
-
Reaction Time: The reaction may take longer to reach completion compared to using dimethyl sulfate. Again, IPC sampling is crucial to determine the optimal reaction endpoint.
Comparative Synthesis Parameters
| Parameter | Method A (Lab Scale, High Toxicity) | Method B (Scale-Up, High Safety) | Source |
| Starting Material | Anhydrous Phloroglucinol | Anhydrous Phloroglucinol | [3] |
| Methylating Agent | Dimethyl Sulfate | Dimethyl Carbonate | [3] |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) | [3] |
| Base | Potassium Carbonate | Potassium Carbonate | [3] |
| Temperature | ~80-100°C | 130-140°C | [3][5] |
| Safety Profile | Highly Toxic, Corrosive | Low Toxicity, Eco-Friendly | [3] |
Purification & Isolation: Achieving High Purity at Scale
Isolating pure TMPG from the reaction mixture involves extraction, solvent recovery, and crystallization. Each step presents unique scale-up challenges.
Question: During the work-up, I'm forming a stable emulsion during the liquid-liquid extraction step, leading to poor phase separation and product loss. How can I resolve this?
Emulsion formation is common when scaling up extractions due to the higher energy input from mechanical mixers.
Troubleshooting Protocol:
-
Modify Agitation: Reduce the mixing speed during extraction. The goal is to gently mix the phases, not homogenize them.
-
Adjust Solvent Polarity/pH: Small changes to the aqueous phase's pH or ionic strength can break emulsions. A patented method describes adding a 20% sodium chloride solution (brine) to the reaction mixture before extraction to improve phase separation.[3] This increases the polarity of the aqueous phase, forcing the less polar organic components (including TMPG) into the organic layer.
-
Solvent Selection: The choice of extraction solvent is critical. Methyl tert-butyl ether (MTBE) is often used in scaled-up processes due to its lower tendency to form emulsions compared to diethyl ether.[3]
-
Consider a Centrifugal Extractor: For continuous or large-scale industrial production, switching from mixer-settlers to centrifugal extractors can prevent emulsion formation and significantly increase throughput.
Question: My crystallization process is yielding inconsistent crystal sizes and a lower-purity product than my lab-scale experiments. What should I optimize?
Crystallization is highly sensitive to scale. The cooling rate, seeding strategy, and mixing all influence the final crystal structure and purity.
Expert Recommendation & Protocol:
-
Controlled Cooling Profile: Do not "crash cool" the solution. Implement a programmed, gradual cooling ramp. A slow cooling rate allows for the formation of larger, more ordered crystals, which tend to exclude impurities more effectively. A Chinese patent describes cooling the solution to 5°C and stirring for an additional hour to ensure complete crystallization.[5]
-
Seeding Strategy: Develop a consistent seeding protocol. Add a small amount of high-purity TMPG crystals at the point of supersaturation to initiate controlled crystal growth. This prevents spontaneous nucleation, which often leads to small, impure crystals.
-
Anti-Solvent Addition: If using an anti-solvent (like water with an ethanol solution[5]), control the addition rate carefully. A slow, subsurface addition while mixing ensures uniform supersaturation throughout the vessel.
-
Recrystallization: For pharmaceutical-grade purity, a two-step crystallization is often necessary. The patent CN113402364A details a primary crystallization followed by a second recrystallization using an ethanol/water solution with activated carbon for decolorization to achieve a final purity of 99.95%.[5]
Workflow for Scalable Synthesis & Purification
Caption: Scalable workflow for this compound (TMPG) production.
Analytical & Quality Control (QC)
Robust analytical methods are the backbone of a scalable and reproducible manufacturing process. They are not just for final product release but are essential for in-process controls.
Question: What is a reliable HPLC method for monitoring the conversion of phloroglucinol to TMPG and for final purity assessment?
Several validated HPLC methods have been published. A robust method must be able to separate the starting material (phloroglucinol), the final product (TMPG), and any potential intermediates or by-products.
Validated HPLC Method Parameters:
A common approach involves reverse-phase HPLC with UV detection.[4][6][7]
| Parameter | Recommended Condition | Source |
| Column | C18 (e.g., Symmetry C18, YMC C18) | [4][6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | [4][6][8] |
| Example Gradient | Acetonitrile/Water (80:20) | [4] |
| Flow Rate | 0.8 - 1.0 mL/min | [4][6] |
| Detection Wavelength | 234 nm or 265 nm | [4][6] |
| Column Temperature | Ambient or controlled (e.g., 30°C) | - |
| Retention Time (Typical) | Phloroglucinol: ~2.4 min, TMPG: ~3.7 min | [4] |
Causality & Justification:
-
C18 Column: This stationary phase provides excellent hydrophobic retention, which is ideal for separating the more polar phloroglucinol from the less polar, fully methylated TMPG.
-
Acetonitrile/Methanol: These organic modifiers are used to elute the compounds from the column. Higher concentrations of the organic solvent will lead to faster elution. An optimized ratio is key for good separation (resolution).[4]
-
UV Detection: Both phloroglucinol and TMPG contain an aromatic ring, which makes them strongly UV-absorbent, allowing for sensitive detection at wavelengths like 234 nm or 265 nm.[4][6]
Troubleshooting Low Purity Results
Caption: Decision tree for troubleshooting low purity of TMPG.
Frequently Asked Questions (FAQs)
Q1: Are there any specific regulatory hurdles to be aware of when scaling up TMPG production?
A: Yes. As you scale up, you move from a research environment to one governed by Good Manufacturing Practices (GMP).[1] Key considerations include:
-
Process Validation: You must demonstrate that your manufacturing process is robust, reproducible, and consistently produces TMPG of a pre-defined quality.[9]
-
Impurity Profiling: Regulatory agencies like the FDA and EMA will require a thorough characterization of any impurities present at levels above the reporting threshold (typically >0.1%).
-
Change Control: Any significant change to the process (e.g., switching from dimethyl sulfate to DMC, changing reactor size) after initial validation requires a formal change control process with documented justification and, often, regulatory notification or approval.[10][11]
Q2: My final TMPG product is slightly off-white or yellow. What causes this, and how can I fix it?
A: A yellow tint usually indicates the presence of trace impurities, often oxidized by-products. The best solution is during the purification step. As described in patent CN113402364A, performing a recrystallization from an ethanol/water mixture with the addition of a small amount of activated carbon can effectively remove color-causing impurities.[5] Filter the hot solution to remove the carbon before cooling to crystallize.
Q3: Can I use phloroglucinol dihydrate as a starting material, or must it be anhydrous?
A: Most high-yield syntheses specify anhydrous phloroglucinol .[3] Water can interfere with the methylation reaction, particularly when using reactive bases and aprotic solvents, by consuming reagents and promoting side reactions. For a robust and reproducible process at scale, it is highly recommended to use the anhydrous form or to implement a validated drying step for the dihydrate before use.
References
- Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method. (n.d.). ResearchGate.
- Kouamé, J.-K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Open Journal of Optimization, 12, 11-24.
- Preparation method of this compound. (n.d.). Patsnap Eureka.
- In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. (n.d.). ResearchGate.
- In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. (2005). Pakistan journal of pharmaceutical sciences, 18(2), 43–46.
- CN113402364A - Preparation method of trimethyl phloroglucinol. (n.d.). Google Patents.
- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. (2023). Scirp.org.
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Technovare.
- Avoiding pitfalls in scaling up biopharmaceutical production. (2010). Pharmaceutical Technology.
- Breaking Through Obstacles to Improve Drug Manufacturing. (2017). Pharmaceutical Technology.
- Postapproval Changes for Biopharmaceutical Drug-Substance and Drug-Product Manufacture: Regulatory Complexity and Impact. (2016). BioProcess International.
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 5. CN113402364A - Preparation method of trimethyl phloroglucinol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmtech.com [pharmtech.com]
- 11. bioprocessintl.com [bioprocessintl.com]
Navigating the Nuances of Trimethylphloroglucinol Recrystallization: A Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Trimethylphloroglucinol (TMPG) recrystallization. As a Senior Application Scientist, I understand that even the most routine purification techniques can present unexpected challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues encountered during the recrystallization of this compound, ensuring you achieve the desired purity and yield. We will move beyond a simple list of steps to explain the "why" behind each experimental choice, grounding our recommendations in the principles of physical organic chemistry.
Understanding this compound
This compound (2,4,6-trimethyl-1,3,5-benzenetriol) is a phenolic compound often appearing as a white to off-white or even light yellow to orange crystalline solid.[1][2] Its structure, featuring a benzene ring with three hydroxyl and three methyl groups, dictates its solubility and crystallization behavior.[1] It is known to be slightly soluble in solvents like DMSO and methanol.[2][3]
Core Principles of Recrystallization
Successful recrystallization hinges on the principle that the solubility of most solids increases with temperature.[4] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][5] This differential solubility allows for the separation of the desired compound from impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound won't dissolve in the hot solvent, even after adding a significant amount. What's happening?
A1: The Challenge of Insufficient Solvation
This is a classic sign of poor solvent selection. The solvent you've chosen likely does not have the appropriate polarity to overcome the crystal lattice energy of this compound, even at elevated temperatures.
Causality: this compound's phenolic hydroxyl groups make it a relatively polar molecule capable of hydrogen bonding. A good solvent will have similar intermolecular forces.[6][7] If the solvent is too nonpolar, it won't effectively solvate the TMPG molecules.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: Consult the literature for solvents previously used for this compound or structurally similar phenolic compounds.[8] If no specific information is available, you'll need to perform small-scale solubility tests with a range of solvents.[8][9]
-
Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of your crude TMPG into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents to each tube. Test a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, and heptane).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.[4]
-
Gently heat the test tubes that showed poor room temperature solubility in a water bath. The best solvent will completely dissolve the TMPG at an elevated temperature.[4][5]
-
-
Consider a Mixed-Solvent System: If you can't find a single suitable solvent, a mixed-solvent system may be the answer.[8] This typically involves a "good" solvent in which TMPG is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[8][10]
-
Procedure: Dissolve the TMPG in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[10] Reheat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q2: My this compound "oiled out" instead of forming crystals. How do I fix this?
A2: The "Oiling Out" Phenomenon
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[11][12] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[11] The resulting oil is often an impure, supercooled liquid that can trap impurities.[11][13]
Causality:
-
High Solute Concentration: If the solution is too concentrated, it can become saturated at a temperature above the melting point of your this compound (which is in the range of 160-185°C, with decomposition).[2][3]
-
Presence of Impurities: Significant amounts of impurities can lower the melting point of the mixture, making oiling out more likely.[11][14]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a higher temperature.[11]
Troubleshooting Workflow:
Troubleshooting Oiling Out.
Detailed Steps:
-
Reheat and Dilute: Place the flask back on the heat source and add more solvent to redissolve the oil.[11][14] This will lower the saturation temperature of the solution.
-
Slow Cooling is Crucial: Once everything is back in solution, remove it from the heat and allow it to cool as slowly as possible. Insulating the flask can help. This gives the molecules more time to orient themselves into a crystal lattice.[11]
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod just below the solvent line as it cools. This can create nucleation sites and encourage crystal growth to begin before the solution reaches the temperature at which it oils out.
-
Consider Activated Charcoal: If you suspect a high level of impurities, you can perform a hot filtration with activated charcoal to remove them.[11][14] Be aware that using too much charcoal can adsorb your product and reduce the yield.[11] Phenolic compounds can sometimes react with impurities in charcoal, so this step should be used judiciously.[10]
Q3: I'm not getting any crystals to form, even after the solution has cooled to room temperature and been placed in an ice bath.
A3: The Challenge of Supersaturation
This is a common issue where the solution is supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[15] Crystal formation requires nucleation, the initial formation of a small seed crystal, which can sometimes be kinetically hindered.
Causality:
-
Too Much Solvent: The most frequent reason for no crystal formation is using too much solvent.[15] This keeps the compound in the solution even at low temperatures.
-
Absence of Nucleation Sites: A very clean solution in a smooth flask may lack the necessary nucleation sites for crystals to begin forming.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[11][12] The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution.[11] This will act as a template for further crystal growth.
-
-
Reduce the Solvent Volume: If nucleation techniques don't work, you've likely used too much solvent.[12][15] Gently heat the solution to boil off some of the solvent and then try cooling it again.
-
Introduce an Anti-Solvent (for mixed-solvent systems): If you are using a single solvent and have a known anti-solvent, you can try adding a small amount of the anti-solvent dropwise to the cooled solution to decrease the solubility of your compound.
Q4: My final yield of this compound is very low. What went wrong?
A4: Maximizing Recovery
A low yield can be frustrating, but it's often preventable. Several factors can contribute to product loss during recrystallization.
Causality:
-
Using Too Much Solvent: This is a primary cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor.[11]
-
Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, you will lose product.[12]
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of product in the solution.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]
Troubleshooting and Optimization:
| Potential Cause | Explanation | Preventative Measure |
| Excess Solvent | More of the compound remains in the mother liquor.[11] | Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] |
| Premature Crystallization | Crystals form in the funnel during hot filtration.[12] | Use a stemless funnel and keep the filtration apparatus hot. Add a slight excess of hot solvent before filtering and then evaporate it off before cooling. |
| Incomplete Cooling | The solution is not cooled sufficiently to maximize crystal formation. | After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes. |
| Improper Washing | Using warm or room-temperature solvent to wash the crystals will dissolve the product. | Always wash the collected crystals with a minimal amount of ice-cold solvent.[7][16] |
| Adsorption on Charcoal | Excessive use of activated charcoal can adsorb the desired compound.[11] | Use the minimum amount of charcoal necessary to decolorize the solution. |
Standard Operating Protocol: Recrystallization of this compound
This protocol provides a general framework. The choice of solvent and specific volumes will need to be optimized for your particular sample.
-
Solvent Selection: Based on solubility tests, choose an appropriate solvent or mixed-solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions, heating the mixture to a gentle boil between additions. Continue adding the solvent until the TMPG is just dissolved.[16][17]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[17] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[16][17]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[16]
-
Drying: Allow the crystals to dry completely. This can be done by drawing air through them on the filter funnel for a period, followed by air-drying on a watch glass or drying in a vacuum oven.[7][16]
Visualizing the Process: Solvent Selection Logic
Solvent Selection Workflow.
By systematically addressing these common issues and understanding the underlying chemical principles, you can refine your recrystallization technique for this compound, leading to a purer product and a higher yield.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- University of York, Department of Chemistry. Solvent Choice.
- CymitQuimica. CAS 4463-03-0: this compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- United States Biological. This compound - Data Sheet.
- Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn.
- ACS Publications. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 52(11), 743.
- Biocyclopedia. Problems in recrystallization.
- Mettler Toledo. Oiling Out in Crystallization.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- ChemBK. (2024, April 9). This compound.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- California State University, Los Angeles. Recrystallization1.
- Dobberschütz, S., Nielsen, M. R., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications, 9, 1578.
- American Chemical Society. (2025). Unraveling the dual role of crystal growth modifiers: From site-blocking inhibition to strain-induced dissolution. ACS Fall 2025.
- ACS Publications. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
- Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry.
- ResearchGate. Inhibition of Recrystallization.
- SlideShare. Recrystallization.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- ChemicalBook. (2025, July 4). This compound | 4463-03-0.
- Technobis. (2020, June 16). Use of additives for inhibition and promotion of crystallization.
- YouTube. (2013, September 9). Recrystallization.
- Google Patents. (2020). CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- ResearchGate. Recrystallization.
- YouTube. (2016, August 15). Recrystallization.
- Google Patents. (2018). WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound.
Sources
- 1. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. This compound | 4463-03-0 [chemicalbook.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Guide: Strategies for Solubilizing Trimethylphloroglucinol (TMPG) for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the solubility challenges associated with Trimethylphloroglucinol (TMPG) in the context of in vitro experimental design. Our goal is to equip you with the knowledge to prepare stable, biologically active solutions of TMPG while maintaining the integrity of your cellular assays.
Section 1: Understanding the Challenge - The Physicochemical Properties of TMPG
Q1: Why is this compound difficult to dissolve in aqueous buffers and cell culture media?
This compound (2,4,6-trimethylbenzene-1,3,5-triol) is an organic compound whose structure lends itself to poor aqueous solubility. As a derivative of phloroglucinol, its benzene ring and methyl groups create a hydrophobic character, making it challenging to dissolve in the polar environment of cell culture media and standard buffers (e.g., PBS). While some sources may report varied solubility, practical application in a laboratory setting confirms that it is very slightly soluble in water[1]. Data from chemical suppliers consistently indicates that it is only slightly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol[2][3].
This inherent hydrophobicity is the primary obstacle researchers face. To achieve a homogenous, biologically active solution for in vitro assays, a carefully planned solubilization strategy is essential. The key physicochemical properties of TMPG are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₃ | [2][3][4] |
| Molecular Weight | 168.19 g/mol | [2][3][4] |
| Appearance | Off-white to light yellow or pale orange solid/crystals | [2][3] |
| Predicted pKa | ~10.09 ± 0.33 | [2][5] |
| Solubility | DMSO: Slightly SolubleMethanol: Slightly SolubleWater: Very Slightly Soluble | [1][2][3] |
Section 2: Recommended Protocol for Solubilizing TMPG using DMSO
Q2: What is the recommended primary method for dissolving TMPG for cell-based assays?
The most common and recommended starting point for solubilizing hydrophobic compounds like TMPG for biological assays is the use of a co-solvent, with 100% Dimethyl Sulfoxide (DMSO) being the industry standard[6]. The rationale for this approach is twofold:
-
High Solvating Power: DMSO is a potent polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.
-
Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, allowing for the preparation of high-concentration stock solutions that can be diluted to final working concentrations.
The core principle is to dissolve the compound at a very high concentration in pure DMSO and then introduce this stock solution into the aqueous medium at a volume that results in a final, non-toxic DMSO concentration.
Protocol 1: Step-by-Step Guide to Preparing TMPG Stock and Working Solutions
This protocol is designed to maximize TMPG solubility while minimizing potential artifacts from the solvent.
Step 1: Prepare a High-Concentration Primary Stock (e.g., 100 mM in 100% DMSO)
-
Rationale: Creating a concentrated stock allows you to add a minimal volume to your cell culture, keeping the final DMSO concentration well below cytotoxic levels.
-
Procedure:
-
Weigh out a precise amount of TMPG powder (MW: 168.19 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 100 mM stock, weigh out 16.82 mg of TMPG.
-
Add the appropriate volume of sterile, cell-culture grade 100% DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed[7][8].
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Step 2: Prepare Final Working Solutions
-
Rationale: Direct dilution of the concentrated stock into the final assay volume is critical. This step is where precipitation is most likely to occur if not performed correctly.
-
Procedure:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While vigorously vortexing or stirring the medium, slowly add the required volume of the TMPG/DMSO stock solution drop-by-drop[7]. This rapid dispersion helps prevent the compound from "crashing out" of the solution.
-
Example: To make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 100 mM stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Step 3: Implement the Essential Vehicle Control
-
Rationale: This is the most critical control in your experiment. It allows you to distinguish the biological effects of TMPG from any potential effects of the DMSO solvent itself[9][10].
-
Procedure:
-
For every experiment, prepare a "vehicle control" sample.
-
This sample should contain the exact same final concentration of DMSO as your highest-concentration TMPG-treated sample, but without the TMPG.
-
Example: If your highest TMPG concentration is 100 µM (prepared as above), your vehicle control will be cells treated with medium containing 0.1% DMSO.
-
Below is a workflow diagram illustrating this process.
Sources
- 1. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound | 4463-03-0 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Trimethylphloroglucinol in Different Buffer Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylphloroglucinol (TMPG). This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the stability of TMPG in various buffer systems. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in a solution?
A1: The stability of this compound (TMPG) in solution is primarily influenced by several key factors:
-
pH: The pH of the buffer system is a critical determinant of TMPG stability. Generally, TMPG exhibits greater stability in acidic conditions.[1][2][3][4][5] As the pH increases and becomes more alkaline, the susceptibility to degradation increases.[6][7]
-
Oxidation: TMPG is susceptible to oxidative degradation.[7][8][9] The presence of oxidizing agents or dissolved oxygen can significantly accelerate its degradation.[1]
-
Temperature: Elevated temperatures can promote the degradation of TMPG.[10] Conversely, storing solutions at lower temperatures can help maintain stability.
-
Light: Exposure to light can also contribute to the degradation of phloroglucinol derivatives.[6][7] Therefore, it is advisable to protect TMPG solutions from light.
-
Presence of Other Chemicals: Incompatible chemicals, such as strong bases or acid anhydrides, can negatively impact the stability of TMPG.[6]
Q2: Which buffer systems are recommended for maintaining the stability of this compound?
A2: Based on available data, acidic buffer systems are preferable for maintaining the stability of TMPG. A solution of phloroglucinol and this compound adjusted to a pH of 3.0 has been shown to have the best stability.[1] Solutions prepared in a pH range of 3.0 to 4.0, using hydrochloric acid for pH adjustment, have been successfully manufactured.[1] When developing analytical methods, a mobile phase with a pH adjusted to 3 with phosphoric acid has been effectively used.[2][3][4][5]
Q3: How does pH specifically affect the degradation of this compound?
A3: The pH of the solution plays a pivotal role in the degradation pathway of TMPG. In alkaline conditions, phloroglucinol and its derivatives are more susceptible to degradation.[6][7] This increased degradation at higher pH is likely due to the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation. In contrast, acidic conditions help to keep the hydroxyl groups protonated, thereby enhancing the stability of the molecule.[6][7] Studies have shown that the appearance of degradation peaks in HPLC analysis increases proportionally with an increase in pH.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my buffered solution.
Possible Causes & Solutions:
-
High pH of the Buffer:
-
Explanation: As discussed, alkaline conditions accelerate the degradation of TMPG.
-
Troubleshooting Step: Measure the pH of your buffer solution to confirm it is within the optimal acidic range (ideally pH 3-4). If the pH is too high, remake the buffer, carefully adjusting the pH with an appropriate acid (e.g., hydrochloric acid or phosphoric acid).
-
-
Presence of Dissolved Oxygen:
-
Explanation: Oxygen can act as an oxidizing agent, leading to the degradation of TMPG.
-
Troubleshooting Step: Deoxygenate your buffer solution before dissolving the TMPG. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a vacuum to remove dissolved gases. Storing the final solution under an inert atmosphere can also prolong its stability.[1]
-
-
Exposure to Light:
-
Explanation: Photodegradation can occur with phenolic compounds like TMPG.
-
Troubleshooting Step: Prepare and store your TMPG solutions in amber vials or wrap your containers with aluminum foil to protect them from light.[6]
-
-
Elevated Storage Temperature:
-
Explanation: Higher temperatures increase the rate of chemical reactions, including degradation.
-
Troubleshooting Step: Store your TMPG solutions at recommended cool temperatures, such as in a refrigerator (2-8 °C), unless otherwise specified for your particular application.
-
Issue 2: The appearance of my this compound solution changes over time (e.g., color change).
Possible Cause & Solution:
-
Degradation Product Formation:
-
Explanation: The formation of degradation products can lead to a change in the solution's appearance, such as the development of a yellow color.[1] This is a visual indicator that the integrity of your TMPG solution has been compromised.
-
Troubleshooting Step: This is a strong indication of degradation. It is recommended to discard the solution and prepare a fresh one, paying close attention to the preventative measures outlined in Issue 1 (optimizing pH, deoxygenating the buffer, protecting from light, and ensuring proper storage temperature). The intensity of color change may correlate with the extent of degradation.
-
Issue 3: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
Possible Cause & Solution:
-
Formation of Degradation Products:
-
Explanation: The appearance of new peaks in your chromatogram is a classic sign of degradation. Forced degradation studies on phloroglucinol and its derivatives have shown the formation of various degradation products under stress conditions like acid and base hydrolysis, oxidation, and heat.[7][9][11][12]
-
Troubleshooting Step:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks to confirm they are indeed degradation products.
-
Review Preparation and Storage: Critically review your solution preparation and storage procedures against the stability-enhancing recommendations (acidic pH, deoxygenation, light protection, and cold storage).
-
Perform a Mini-Stability Study: Prepare small batches of your TMPG solution in different buffer conditions (e.g., varying pH) and analyze them over a short period to identify the conditions that minimize the formation of these extra peaks.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the steps to prepare a TMPG solution with enhanced stability for general research applications.
Materials:
-
This compound (TMPG) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Selected buffer components (e.g., sodium phosphate, citric acid)
-
Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄) for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
Amber volumetric flasks and storage vials
Procedure:
-
Prepare the Buffer:
-
Dissolve the buffer salts in high-purity water to the desired concentration.
-
Sparge the buffer with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
-
Adjust the pH:
-
While stirring, slowly add HCl or H₃PO₄ to the deoxygenated buffer until the pH reaches the target range of 3.0-4.0.
-
-
Dissolve this compound:
-
Accurately weigh the required amount of TMPG powder.
-
Quantitatively transfer the TMPG to an amber volumetric flask.
-
Add a portion of the pH-adjusted, deoxygenated buffer to the flask and sonicate briefly to dissolve the TMPG completely.
-
Make up the volume to the mark with the same buffer.
-
-
Storage:
-
Store the final solution in a tightly sealed amber vial at 2-8 °C.
-
For long-term storage, consider overlaying the solution with an inert gas before sealing.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol provides a framework for conducting a forced degradation study to understand the degradation profile of TMPG under various stress conditions.[13][14][15]
Materials:
-
Prepared TMPG solution (from Protocol 1)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the TMPG solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the TMPG solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the TMPG solution and 3% H₂O₂.
-
Thermal Stress: Place a vial of the TMPG solution in an oven at a controlled elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose a vial of the TMPG solution to a light source (e.g., a photostability chamber).
-
Control: Keep a vial of the TMPG solution under normal storage conditions (protected from light, at 2-8 °C).
-
-
Incubation:
-
Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to observe the progression of degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of TMPG in each condition.
-
Identify and quantify the major degradation products.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Buffer Systems at 25°C over 48 hours
| Buffer System | pH | Initial TMPG Concentration (mg/mL) | TMPG Concentration after 48h (mg/mL) | % Degradation | Observations |
| Phosphate Buffer | 7.4 | 1.0 | 0.65 | 35% | Solution turned pale yellow |
| Acetate Buffer | 5.0 | 1.0 | 0.92 | 8% | No visible change |
| Citrate-Phosphate Buffer | 3.5 | 1.0 | 0.98 | 2% | No visible change |
| Borate Buffer | 9.0 | 1.0 | 0.20 | 80% | Solution turned dark yellow |
Note: This table is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for preparing and assessing TMPG solutions.
References
- Teofani, F., & Martin, A. (2012). Process for the production of injectable preparations of phloroglucinol and... (EP2489347A1). Google Patents.
- Hasan, N., Chaiharn, M., Khan, S., Khalid, H., Sher, N., Siddiqui, F. A., & Siddiqui, M. Z. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of Analytical Methods in Chemistry, 2013, 297285.
- Saeed Arayne, M., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 20(2), 141–146.
- Lazar, M., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. International Journal of Research in Pharmaceutical and Nano Sciences.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Hasan, N., et al. (2012). Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method. ResearchGate.
- Arayne, M. S., et al. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate.
- Arayne, M. S., et al. (n.d.). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC;. ResearchGate.
- Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. (2023). IJSDR.
- Method for preparing phloroglucinol injection. (2010). (CN101856324A). Google Patents.
- Bajaj, S., et al. (2006). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Kamberi, M., & Lola, D. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online.
- Arayne, M.S., et al. (n.d.). Recovery of phloroglucinol and its trimethyl derivative from by proposed method. ResearchGate.
Sources
- 1. EP2489347A1 - Process for the production of injectable preparations of phloroglucinol and the injectable preparations so obtained - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrpns.com [ijrpns.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101856324A - Method for preparing phloroglucinol injection - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. rjptonline.org [rjptonline.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Stabilizing Trimethylphloroglucinol in Solution
Welcome to the technical support center for Trimethylphloroglucinol (TMPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of TMPG in solution. Our goal is to ensure the integrity and reliability of your experiments by addressing common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (TMPG) and why is its stability in solution a concern?
A1: this compound (2,4,6-trimethyl-1,3,5-benzenetriol) is a phloroglucinol derivative.[1] It is often used for its antispasmodic properties, frequently in combination with phloroglucinol, to relax smooth muscles.[2][3] The stability of TMPG in solution is a primary concern because, like many phenolic compounds, it is susceptible to degradation, particularly through oxidation.[4][5] This degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and the safety of pharmaceutical formulations.
Q2: What are the ideal storage conditions for solid TMPG and its solutions?
A2: For solid TMPG, it is recommended to store it in a dry, cool, and well-ventilated place in tightly sealed containers, with a specific recommendation for storage at 4°C under an inert atmosphere.[1][6][7] For TMPG solutions, especially aqueous solutions, it is advised to prepare them fresh. If short-term storage is necessary, they should be kept at 4°C, protected from light, and in a tightly sealed container to minimize exposure to oxygen. One source suggests that aqueous solutions of the related compound phloroglucinol should not be stored for more than one day.[8]
Q3: What are the main factors that contribute to the degradation of TMPG in solution?
A3: Several factors can accelerate the degradation of TMPG in solution. These include:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.[5]
-
Light: Exposure to light can provide the energy for photo-oxidative reactions.
-
High Temperature: Elevated temperatures can increase the rate of chemical degradation.[5][6]
-
pH: The pH of the solution can influence the rate of hydrolysis and oxidation.[9]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[6]
Q4: I've noticed a discoloration in my TMPG solution. What does this indicate?
A4: Discoloration, such as a yellowing or browning of a previously colorless or pale-yellow solution, is a common indicator of degradation. This is often due to the formation of colored oxidation products. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your results.
Q5: What solvents are recommended for dissolving TMPG?
A5: TMPG has varied solubility. It is described as slightly soluble in DMSO and methanol, and highly soluble in water and alcohol.[1][10] Another source indicates it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but sparingly soluble in aqueous buffers.[8] For aqueous solutions, it may be beneficial to first dissolve TMPG in a small amount of a water-miscible organic solvent like ethanol or DMF before diluting with the aqueous buffer.[8]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to TMPG degradation in solution.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation due to exposure to oxygen, light, or high temperature. | 1. Prepare fresh solution. 2. De-gas solvents before use. 3. Store solution under an inert gas (e.g., argon or nitrogen). 4. Protect the solution from light by using amber vials or wrapping containers in foil. 5. Store at 4°C. |
| Precipitation in Solution | Poor solubility, change in temperature, or pH shift. | 1. Confirm the solubility of TMPG in your chosen solvent system. 2. Consider using a co-solvent. 3. If precipitation occurs upon cooling, try to maintain a constant temperature. 4. Ensure the pH of the solution is stable and appropriate for TMPG solubility. |
| Inconsistent Experimental Results / Loss of Potency | Degradation of TMPG leading to a lower effective concentration. | 1. Prepare fresh solutions for each experiment. 2. Implement stricter storage and handling protocols as outlined above. 3. Use an analytical method like HPLC to verify the concentration and purity of your TMPG stock solution before use.[4][11] |
III. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of TMPG
This protocol incorporates methods to minimize degradation during preparation.
Materials:
-
This compound (solid)
-
High-purity water (e.g., HPLC grade or water for injection)
-
L-cysteine (as an antioxidant, optional)[5]
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vials with airtight caps
-
Microporous filter (0.22 µm)
Procedure:
-
Deoxygenation of Solvent: Sparge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry weighing boat, accurately weigh the required amount of TMPG. If using an antioxidant, weigh the appropriate amount of L-cysteine (a suggested ratio from a patent for a related formulation is approximately 1:0.008 of phloroglucinol to L-cysteine by weight).[5]
-
Dissolution: Transfer the weighed TMPG and L-cysteine (if used) to a sterile amber vial. Add the deoxygenated water and stir gently until fully dissolved. A patent for a phloroglucinol/TMPG injection suggests gently heating the water to 53-59°C to aid in the dissolution of TMPG, followed by cooling to 25-30°C before adding other components.[5]
-
Inert Gas Blanket: Once dissolved, flush the headspace of the vial with the inert gas before sealing tightly.
-
Sterilization (if required): If a sterile solution is needed, filter the solution through a 0.22 µm microporous filter into a sterile amber vial under a continuous stream of inert gas.
-
Storage: Store the final solution at 4°C, protected from light. It is highly recommended to use the solution as soon as possible after preparation.
Protocol 2: Monitoring TMPG Stability by RP-HPLC
This method allows for the quantification of TMPG and the detection of degradation products.
Instrumentation and Conditions (based on published methods): [11][12][13]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v), with the pH adjusted to 3 with phosphoric acid.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity TMPG in the mobile phase at a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute an aliquot of your experimental TMPG solution with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation: Quantify the TMPG concentration in your samples by comparing the peak area to the calibration curve. The appearance of new peaks or a decrease in the main TMPG peak area over time indicates degradation.
IV. Visual Diagrams
Caption: Factors contributing to the oxidative degradation of this compound.
Caption: Recommended workflow for preparing a stable TMPG solution.
References
- Santa Cruz Biotechnology. (2017, January 5). Safety Data Sheet: this compound. Retrieved from scbt.com. [Link: https://www.scbt.com/p/trimethylphloroglucinol-4463-03-0]
- ChemicalBook. This compound - Safety Data Sheet. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ProductMSDSDetailCB01116382_EN.htm]
- United States Biological. This compound - Data Sheet. Retrieved from usbio.net. [Link: https://www.usbio.net/item/T7966-00]
- Fengchen Group Co., Ltd. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0. Retrieved from ahealthy.net. [Link: https://www.ahealthy.net/products/trimethyl-phloroglucinol-bp-ep-usp-cas-4463-03-0.html]
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 18(4), 7–12. [Link: https://pubmed.ncbi.nlm.nih.gov/16431422/]
- Hasan, N., et al. (2014). Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link: https://www.researchgate.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate. [Link: https://www.researchgate.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate. [Link: https://www.researchgate.
- MedChemExpress. 1,3,5-Trimethoxybenzene (TRIMETHYL PHLOROGLUCINOL). Retrieved from medchemexpress.com. [Link: https://www.medchemexpress.com/1-3-5-trimethoxybenzene.html]
- Hasan, N., et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of analytical methods in chemistry, 2013, 297285. [Link: https://www.hindawi.com/journals/jamc/2013/297285/]
- CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents. (n.d.).
- Drygalski, K., et al. (2021). New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol. International journal of molecular sciences, 22(23), 12795. [Link: https://www.mdpi.com/1422-0067/22/23/12795]
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC;. ResearchGate. [Link: https://www.researchgate.
- AU2018231044A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents. (n.d.).
- ChemicalBook. This compound | 4463-03-0. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01116382.htm]
- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound: Benefits and Uses. Retrieved from centurionhealthcare.com. [Link: https://www.centurionhealthcare.com/understanding-phloroglucinol-and-trimethylphloroglucinol-benefits-and-uses/]
- WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents. (n.d.).
- Wikipedia. (2023). Phloroglucinol. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Phloroglucinol]
- Drygalski, K., et al. (2021). Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD). Oxidative medicine and cellular longevity, 2021, 8872702. [Link: https://www.hindawi.com/journals/omcl/2021/8872702/]
- SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Journal of Bioequivalence & Bioavailability. [Link: https://www.scitechnol.
- Cayman Chemical. (2022). Phloroglucinol Product Information. Retrieved from caymanchem.com. [Link: https://www.caymanchem.com/product/23223/phloroglucinol]
- Scirp.org. (2022). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. [Link: https://www.scirp.
Sources
- 1. usbio.net [usbio.net]
- 2. centurionhealthcare.com [centurionhealthcare.com]
- 3. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 4. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scitechnol.com [scitechnol.com]
- 10. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Trimethylphloroglucinol in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trimethylphloroglucinol (TMPG). This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the potential interference of TMPG in your biochemical assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of this compound and its potential to interfere with common biochemical assays.
Q1: What is this compound and why is it used in research?
This compound (TMPG), also known as 1,3,5-trimethoxybenzene, is a methylated derivative of phloroglucinol.[1] Phloroglucinol and its derivatives are naturally occurring phenolic compounds found in various plants and brown macroalgae.[2][3] In a clinical and research context, TMPG is primarily investigated for its antispasmodic properties, acting as a smooth muscle relaxant.[4] Its parent compound, phloroglucinol, has demonstrated antioxidant and anti-diabetic properties, making these compounds interesting for a range of therapeutic applications.[5]
Q2: What are the chemical properties of this compound that can lead to assay interference?
The key to understanding TMPG's interference potential lies in its chemical structure. As a phenolic compound, its behavior is dictated by the electron-rich aromatic ring and the methoxy groups. While the hydroxyl groups of its parent compound, phloroglucinol, are methylated in TMPG, the overall structure still allows for interactions that can interfere with biochemical assays. The parent compound, phloroglucinol, is known to have significant antioxidant and redox activity.[3][5][6] This predisposition for redox reactions is a primary source of interference in many assay formats.
Q3: Which types of biochemical assays are most likely to be affected by the presence of this compound?
Based on the chemical properties of TMPG and the known interference patterns of similar phenolic compounds, the following assays are at a high risk of being affected:
-
Cell Viability and Cytotoxicity Assays: Particularly those based on the reduction of a tetrazolium salt, such as the MTT, XTT, and WST-1 assays.[7][8][9]
-
Protein Quantification Assays: Assays like the Lowry and Bradford methods can be affected by phenolic compounds.[10][11]
-
Reactive Oxygen Species (ROS) Assays: Assays that measure oxidative stress can be skewed by the intrinsic antioxidant properties of phloroglucinol and its derivatives.[3][12][13]
-
Enzyme Assays: Especially those with colorimetric or fluorometric readouts that are sensitive to redox-active compounds.
Troubleshooting Guide
This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter when using this compound in your experiments.
Problem 1: Inconsistent or unexpectedly high readings in my MTT cell viability assay.
Q: I am treating my cells with this compound and observing higher than expected cell viability, or my results are not reproducible. What could be the cause?
A: This is a classic example of assay interference. Phenolic compounds, including flavonoids and likely TMPG, can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[8][9] This leads to a false-positive signal, making the cells appear more viable than they actually are.
Troubleshooting Workflow for MTT Assay Interference
Caption: Troubleshooting workflow for MTT assay interference by TMPG.
Detailed Protocol for a Cell-Free Control:
-
Prepare a 96-well plate.
-
In triplicate, add your standard cell culture medium to wells.
-
Add this compound to these wells at the same concentrations used in your cell-based experiment.
-
Add the MTT reagent to the wells.
-
Incubate for the same duration as your cellular assay.
-
Add the solubilization solution and read the absorbance.
If you observe an increase in absorbance in the absence of cells, this confirms that TMPG is directly reducing the MTT reagent.
Solutions:
-
Wash Step: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual TMPG.
-
Alternative Assays: Switch to a cell viability assay that is not based on redox chemistry. The Sulforhodamine B (SRB) assay, which measures total protein content, is a robust alternative.[9] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are also excellent choices.
Problem 2: My protein concentration measurements are inaccurate when TMPG is present in the sample.
Q: I am trying to quantify protein from a cell lysate that has been treated with this compound, and my results are unreliable. Why is this happening?
A: Phenolic compounds are well-documented to interfere with common protein quantification methods like the Lowry and Bradford assays.[10][11] This interference can occur through several mechanisms:
-
Direct reaction with assay reagents: Phenolic compounds can react with the reagents used in the Lowry assay, leading to a color change that is not proportional to the protein concentration.
-
Protein-phenolic interactions: TMPG may bind to proteins in your sample, which can alter their solubility and their ability to interact with the assay dyes.[14][15][16] This is particularly problematic for the Bradford assay, which relies on the binding of Coomassie Brilliant Blue dye to proteins.
Decision Tree for Protein Assay Selection with TMPG
Caption: Decision tree for selecting a suitable protein assay in the presence of TMPG.
Recommended Solutions:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is generally less susceptible to interference from phenolic compounds than the Lowry assay. However, it is still advisable to run a TMPG-only control.
-
Detergent-Compatible Assays: Some commercially available protein assays, such as the 660 nm protein assay, are more resistant to interference from reducing agents.
-
Fluorescent Assays: Fluorescent protein quantification methods, such as the Qubit™ Protein Assay, are often the most reliable choice as they are less prone to chemical interference.
-
Sample Cleanup: If possible, remove TMPG from your sample before protein quantification using methods like dialysis or buffer exchange columns.
Problem 3: I am observing a decrease in ROS levels in my cells treated with TMPG, but I am not sure if it's a real effect.
Q: My experiments using probes like DCFH-DA suggest that this compound is a potent antioxidant. How can I be sure this is a genuine biological effect and not an artifact?
A: This is a valid concern. The parent compound of TMPG, phloroglucinol, is a known antioxidant that can scavenge free radicals.[3][5] Therefore, it is plausible that TMPG also possesses antioxidant activity. However, it is crucial to differentiate between a direct chemical scavenging effect and a true cellular antioxidant response.
Experimental Strategy to Validate Antioxidant Effects:
-
Cell-Free ROS Scavenging Assay: Perform an acellular assay, such as the DPPH or ABTS radical scavenging assay, to determine if TMPG can directly scavenge free radicals.
-
Control for Autofluorescence: Run a control where you treat cells with TMPG but do not add the ROS-sensitive probe. Measure the fluorescence at the same wavelength to check for any intrinsic fluorescence of TMPG.
-
Use Multiple ROS Probes: Different probes detect different types of reactive oxygen species. Using multiple probes can provide a more comprehensive picture of the antioxidant activity.
-
Measure Antioxidant Enzyme Expression: To confirm a biological response, measure the expression or activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, after TMPG treatment. An upregulation of these enzymes would indicate a cellular antioxidant response.
Mechanism of Potential ROS Assay Interference
Caption: Differentiating between direct ROS scavenging and a cellular antioxidant response.
By employing these rigorous controls and complementary assays, you can confidently determine whether the observed antioxidant effects of this compound are a result of direct chemical interaction or a genuine modulation of cellular pathways.
References
- Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay
- Polyphenolic compounds interfere with quantification of protein in soil extracts using the Bradford method
- Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay
- Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System
- Original Research Article: Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System
- Reactive Oxygen Species and Antioxidant Activity - TekTalk Newsletter
- Critical Appraisal of the MTT Assay in the Presenceof Rottlerin and Uncouplers
- New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol
- Current methodologies for assessing protein–phenolic interactions
- (PDF)
- Results obtained for the tested compounds using the ROS assay.
- (PDF)
- Chemical structures of phloroglucinol and this compound.
- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems
- Phloroglucinol: antioxidant properties and effects on cellular oxid
- Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS)
- 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts
- Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins
- Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS)
- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems
- Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections
- Studies on the antioxidative activity of phloroglucinol derivatives isolated
- IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT
- TRIMETHYL PHLOROGLUCINOL
- Injection of phloroglucinol and trimethyl phloroglucinol and prepar
- In vitro availability of this compound and its degradation product
- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan
- Cellular ROS and Antioxidants: Physiological and P
- 1,3,5-Trimethoxybenzene
- 1,3,5-Trimethoxybenzene Standard for quantit
- ON THE KINETICS OF THE OXID
- Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and comput
- TRIMETHYL PHLOROGLUCINOL
- Drug interference with biochemical labor
- Interference with clinical labor
- Drug interference with biochemical labor
- Drug interference with biochemical labor
- A team effort to unmask the big problems: Macromolecules interference in labor
Sources
- 1. 1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIMETHYL PHLOROGLUCINOL [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journaljpri.com [journaljpri.com]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethylphloroglucinol Purification Strategies
Introduction: Welcome to the technical support guide for the purification of crude Trimethylphloroglucinol (TMPG). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity TMPG. As a key intermediate and active pharmaceutical ingredient (API), the purity of TMPG is critical for downstream applications and regulatory compliance. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore common issues, from persistent coloration to stubborn impurities, and provide robust, field-tested solutions based on fundamental chemical principles.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification of crude TMPG. Each entry details potential causes and provides actionable, step-by-step protocols for resolution.
Q1: My crude TMPG is highly colored (yellow, orange, or brown), and the color persists after initial purification attempts. How can I remove these colored impurities?
Expert Analysis: The coloration in crude this compound, which should ideally be an off-white crystalline solid, is typically due to the presence of oxidation products.[1] Phenolic compounds like TMPG and its precursor, phloroglucinol, are highly susceptible to air oxidation, which forms quinone-type structures. These highly conjugated molecules are potent chromophores. The goal is to remove these polar, colored impurities without degrading the target compound.
Recommended Solutions:
-
Activated Carbon Treatment (Decolorization): This is the most common and effective first step for removing colored impurities.
-
Causality: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules like the quinone-type impurities, while the smaller TMPG molecules remain in solution.
Step-by-Step Protocol: Activated Carbon Treatment
-
Choose an appropriate recrystallization solvent in which TMPG is soluble when hot but less soluble when cold (e.g., isopropanol, ethanol, or a toluene/heptane mixture).
-
Dissolve the crude, colored TMPG in the minimum amount of the hot solvent to achieve full dissolution.
-
Add activated carbon to the hot solution. The amount should be approximately 1-2% of the TMPG weight. Scientist's Note: Overuse of carbon can lead to significant product loss due to adsorption of TMPG itself.
-
Stir the mixture and gently heat for 10-15 minutes to ensure maximum adsorption of impurities.
-
Perform a hot filtration using fluted filter paper or a celite plug to remove the activated carbon. This step must be done quickly to prevent premature crystallization of TMPG in the funnel.
-
Allow the clear, colorless (or much lighter) filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Chromatographic Separation: If color persists, it indicates impurities with polarity similar to TMPG.
-
Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By selecting an appropriate solvent system, the less polar TMPG can be eluted away from the more polar, colored impurities.
Step-by-Step Protocol: Flash Chromatography
-
Select a solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Use Thin Layer Chromatography (TLC) to find a ratio that gives the TMPG an Rf value of ~0.3.
-
Prepare a silica gel column.
-
Dissolve the colored TMPG in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor by TLC. Combine the pure, colorless fractions containing TMPG.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Q2: After recrystallization, my TMPG yield is very low. What are the likely causes and how can I improve it?
Expert Analysis: Low yield in recrystallization is a classic problem that usually points to one of three issues: using too much solvent, cooling the solution too quickly, or selecting a suboptimal solvent. The fundamental principle of recrystallization is the significant difference in the solubility of the compound at high and low temperatures.[2]
Recommended Solutions:
-
Optimize Solvent Volume:
-
Causality: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor recovery. The goal is to create a saturated solution at the solvent's boiling point.[2]
-
Protocol: Add the hot solvent portion-wise (dropwise for small scales) to your crude solid while heating, stopping as soon as all the solid has just dissolved.[2] This ensures you are using the minimum amount necessary.
-
-
Control Cooling Rate:
-
Causality: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can trap impurities within the crystal lattice. Slow cooling allows for the formation of larger, more perfect crystals, excluding impurities.
-
Protocol: Allow the hot, filtered solution to cool slowly to room temperature on the benchtop, undisturbed. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath for at least 30 minutes to maximize precipitation before filtering.
-
-
Solvent System Re-evaluation:
-
Causality: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[3] If TMPG has moderate solubility in your chosen solvent even when cold, your recovery will be poor.
-
Protocol:
-
Test the solubility of a small amount of crude TMPG in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and near their boiling points.
-
Consider a two-solvent system. For example, dissolve TMPG in a minimal amount of a hot solvent in which it is very soluble (e.g., methanol), and then add a hot "anti-solvent" in which it is poorly soluble (e.g., water) dropwise until the solution becomes faintly cloudy. Allow this to cool slowly.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general but critical questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in crude this compound?
The impurity profile of crude TMPG is heavily dependent on its synthesis route. A common synthesis involves the methylation of phloroglucinol.[4][5] Therefore, the primary impurities are typically:
-
Unreacted Starting Material: Phloroglucinol.
-
Partially Methylated Intermediates: 1-methoxy-3,5-dihydroxybenzene and 1,3-dimethoxy-5-hydroxybenzene.
-
Inorganic Salts: Residual bases (e.g., potassium carbonate) or acids used in the reaction and workup.[4][5]
-
Oxidation/Degradation Products: Highly colored quinone-like species formed from the phenolic rings.
-
Residual Solvents: Solvents used during the synthesis or initial workup.
Q2: Which purification technique is best for TMPG: Recrystallization, Chromatography, or Sublimation?
The best technique depends on the nature of the impurities and the desired final purity. No single method is universally superior; they are often complementary.
| Technique | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Moderate to high levels of impurities with different solubility profiles. | Scalable, cost-effective, good for bulk purification. | Can have yield losses; less effective for impurities with similar solubility.[2] |
| Flash Chromatography | Impurities with different polarities (e.g., starting materials, intermediates). | High resolution, capable of achieving very high purity. | Solvent-intensive, less scalable, can be labor-intensive.[6] |
| Sublimation | Non-volatile impurities (salts, baseline material) and some colored tars. | Solvent-free ("green" method), can yield ultra-pure material (>99.9%).[6][7] | Only applicable to thermally stable compounds; requires specialized equipment. |
Decision Workflow for TMPG Purification
Here is a logical workflow to guide your choice of purification strategy.
Caption: Decision tree for selecting the optimal purification strategy for crude TMPG.
Q3: Can you provide a detailed protocol for sublimation of TMPG?
Expert Analysis: Sublimation is an excellent final polishing step to remove trace non-volatile impurities and achieve analytical-grade purity. It works by heating the solid under high vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The pure gaseous compound then deposits as crystals on a cold surface.[6][8]
Step-by-Step Protocol: High-Vacuum Sublimation
-
Preparation: Ensure the TMPG starting material is reasonably dry and pure (>95%). Sublimation is not efficient for removing large quantities of volatile impurities.
-
Loading: Place the crude TMPG into the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring the cold finger is positioned correctly above the sample. Ensure all joints are clean and properly greased for a high-vacuum seal.
-
Vacuum: Attach the apparatus to a high-vacuum line (typically <0.1 mmHg). Allow it to pump down for at least 30 minutes to remove residual air and volatile solvents.
-
Cooling: Begin circulating coolant (chilled water or a coolant mixture) through the cold finger.
-
Heating: Slowly and gently heat the bottom of the apparatus containing the TMPG using a heating mantle or oil bath. The temperature should be raised gradually until you observe the TMPG beginning to deposit on the cold finger. Scientist's Note: The ideal temperature is the lowest one that allows for a reasonable rate of sublimation. Overheating can cause decomposition.
-
Collection: Continue the sublimation until a sufficient amount of pure material has collected on the cold finger. You will observe the non-volatile impurities remaining as a residue at the bottom.
-
Shutdown: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Venting a hot apparatus can cause a violent inrush of air that will dislodge your purified product.
-
Harvesting: Carefully disassemble the apparatus and scrape the pure, crystalline TMPG from the cold finger onto clean glassine paper.
References
- Pharmaffiliates. (n.d.). This compound-impurities.
- Fengchen Group. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers.
- ResearchGate. (n.d.). Representative chromatograms of phloroglucinol (1),....
- Arayne, M. S., et al. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 7-12.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- ResearchGate. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Patsnap. (n.d.). Preparation method of this compound.
- Google Patents. (n.d.). Process for preparing phloroglucinol.
- Kouamé, J. K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scientific Research Publishing.
- Google Patents. (n.d.). Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- Google Patents. (n.d.). Preparation method of phloroglucinol.
- Hasan, N., et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of Chromatographic Science, 51(8), 743–751.
- Google Patents. (n.d.). Preparation method of trimethyl phloroglucinol.
- Google Patents. (n.d.). The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- Kouamé, J. K., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. Scientific Research Publishing.
- Google Patents. (n.d.). Method for preparing phloroglucinol injection.
- PubMed. (2021). Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems.
- Google Patents. (n.d.). Sublimation method for the purification of organic small molecules.
- Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds.
- YouTube. (2021). Sublimation- Methods of Purification of Organic Compounds.
- Scribd. (n.d.). Sublimation in Organic Purification.
- YouTube. (2016). Carrying out a recrystallisation.
- Justia Patents. (2020). pharmaceutical formulations of phloroglucinol and this compound.
Sources
- 1. usbio.net [usbio.net]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 7. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Trimethylphloroglucinol Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of Trimethylphloroglucinol (TMP) precipitation in cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible use of TMP in your in vitro experiments.
Introduction: The Challenge of this compound Solubility
This compound (TMP), a phenolic compound with promising therapeutic properties, presents a common challenge for researchers due to its limited aqueous solubility. When introducing TMP into the complex aqueous environment of cell culture media, precipitation can occur, leading to inaccurate dosing, inconsistent results, and potential cytotoxicity from undissolved particulates. This guide will walk you through the causes of TMP precipitation and provide robust solutions to maintain its solubility and bioavailability in your cell culture experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding TMP precipitation. For more detailed explanations and protocols, please refer to the Troubleshooting Guide in Part 2.
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A: This phenomenon, often called "crashing out," is a classic sign of a compound exceeding its aqueous solubility limit. While TMP may be soluble in a concentrated DMSO stock, the rapid dilution into the aqueous cell culture medium drastically lowers the solvent's solubilizing power, causing the TMP to precipitate. The final concentration of DMSO in your culture medium should ideally be below 0.1% to minimize both this effect and potential solvent-induced cytotoxicity.
Q2: Can the type of cell culture medium I use affect this compound solubility?
A: Yes, the composition of your cell culture medium can influence TMP's solubility. Media like DMEM and RPMI-1640 have different concentrations of salts, amino acids, and other components that can affect the overall polarity and ionic strength of the solution[1]. Furthermore, the presence of fetal bovine serum (FBS) can have a significant impact.
Q3: How does Fetal Bovine Serum (FBS) impact the solubility of this compound?
A: FBS contains a high concentration of proteins, most notably serum albumin. Phenolic compounds like TMP can bind to proteins, which can either increase or decrease their apparent solubility depending on the nature of the interaction. For many hydrophobic compounds, binding to albumin can act as a carrier, effectively increasing their concentration in the media without precipitation[1][2][3][4][5]. However, this interaction is complex and can be saturable.
Q4: What is the recommended solvent and final concentration for this compound in cell culture?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like TMP. To avoid precipitation and cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% and almost always below 0.5%.
Q5: Are there alternatives to DMSO for improving this compound solubility?
A: Yes, for compounds with very poor aqueous solubility, solubility enhancers like cyclodextrins are highly effective. Specifically, 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a biocompatible cyclic oligosaccharide that can encapsulate hydrophobic molecules like TMP, significantly increasing their aqueous solubility[6]. This is often the preferred method for overcoming significant solubility challenges.
Part 2: Troubleshooting Guide
This in-depth guide provides a systematic approach to diagnosing and resolving TMP precipitation issues.
Initial Diagnosis: Understanding the Root Cause
The first step in troubleshooting is to identify the primary reason for precipitation. The following diagram illustrates the key factors that can contribute to TMP precipitation in cell culture media.
Caption: Key Factors Leading to this compound Precipitation.
Proactive Strategies to Prevent Precipitation
The best approach to managing TMP precipitation is to prevent it from occurring in the first place. Here are scientifically grounded strategies to maintain a clear, homogenous solution of TMP in your cell culture experiments.
Your stock solution is the foundation of a successful experiment. Careful preparation is key.
-
Solvent Choice: For most applications, DMSO is a suitable solvent for TMP.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This allows for smaller volumes to be added to your cell culture medium, minimizing the final DMSO concentration.
-
Complete Dissolution: Ensure TMP is fully dissolved in the stock solution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
The method of dilution from your stock solution into the cell culture medium is critical.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds, including TMP, decreases at lower temperatures.
-
Step-wise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of medium. Instead, perform a serial dilution. For example, create an intermediate dilution of your TMP stock in a smaller volume of medium before adding it to the final culture volume.
-
Slow Addition and Mixing: Add the TMP stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations that can trigger precipitation.
For researchers encountering persistent precipitation, 2-hydroxypropyl-β-cyclodextrin (HPβCD) offers a robust solution. HPβCD has a hydrophobic inner cavity and a hydrophilic exterior, allowing it to form an inclusion complex with TMP, thereby significantly increasing its aqueous solubility[6].
Protocol for Preparing a TMP Stock Solution with HPβCD:
-
Prepare an HPβCD Solution: Dissolve HPβCD in sterile, purified water (e.g., cell culture grade water) to a concentration of 10-20% (w/v). Gentle warming and stirring can aid dissolution. Filter-sterilize the solution through a 0.22 µm filter.
-
Dissolve TMP in HPβCD Solution: Weigh the desired amount of TMP and add it to the sterile HPβCD solution.
-
Facilitate Complexation: Vortex the mixture vigorously and/or sonicate in a water bath until the TMP is completely dissolved. The formation of the inclusion complex can take some time.
-
Final Sterilization: Filter the final TMP-HPβCD stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C, protected from light.
Table 1: Recommended HPβCD Concentrations and Cytotoxicity Considerations
| Cell Culture Condition | Recommended Final HPβCD Concentration | Notes |
| Serum-containing medium | ≤ 1-2% (w/v) | Higher concentrations may be tolerated in the presence of serum proteins.[2][7] |
| Serum-free medium | ≤ 0.5-1% (w/v) | Cells in serum-free conditions are generally more sensitive to additives.[7] |
Note: It is always advisable to perform a dose-response experiment to determine the optimal and non-toxic concentration of HPβCD for your specific cell line and experimental conditions.
Quantitative Analysis: Confirming Soluble TMP Concentration
Visual inspection for precipitation is a good first step, but for rigorous and reproducible research, it is essential to quantify the amount of soluble TMP in your cell culture medium. This is particularly important when establishing the maximum soluble concentration for your specific experimental setup.
This protocol allows you to isolate the soluble fraction of TMP for accurate quantification.
-
Sample Collection: At your desired time point, collect an aliquot of the cell culture medium containing TMP.
-
Centrifugation: Transfer the aliquot to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at room temperature to pellet any precipitated TMP.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble TMP, without disturbing the pellet.
-
Filtration (Optional but Recommended): For further purification, filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.
-
Sample Dilution: Dilute the clarified supernatant with a suitable solvent (compatible with your analytical method) to a concentration that falls within the linear range of your calibration curve.
UV-Vis spectrophotometry is a widely accessible method for quantifying TMP, especially at higher concentrations.
Protocol for TMP Quantification using UV-Vis Spectrophotometry:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a solution of TMP in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of TMP with known concentrations in the same solvent as your diluted samples. A minimum of five standards is recommended for a robust calibration curve[8][9].
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²)[7]. An R² value > 0.99 is desirable.
-
-
Measure the Sample Absorbance:
-
Measure the absorbance of your prepared sample (from section 2.3.1) at the λmax.
-
-
Calculate the Concentration:
-
Use the equation from your calibration curve to calculate the concentration of TMP in your sample. Remember to account for any dilution factors.
-
HPLC offers higher sensitivity and specificity compared to UV-Vis spectrophotometry, making it ideal for lower concentrations of TMP or for complex sample matrices.
General HPLC Method Parameters for TMP Analysis:
-
Column: A C18 reversed-phase column is typically suitable for the separation of phenolic compounds.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at the λmax of TMP.
-
Quantification: Similar to UV-Vis, a calibration curve is generated using standards of known TMP concentrations to quantify the amount in the sample.
Advanced Troubleshooting: A Decision-Making Workflow
The following diagram provides a logical workflow for troubleshooting TMP precipitation.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager Magazine. [Link]
- Calibration Curve Guide for UV-Vis | PDF | Ultraviolet–Visible Spectroscopy. Scribd. [Link]
- Preparation of Calibration Curves - A Guide to Best Practice.
- Chapter 1 Calibration of a UV/VIS Spectrometer. Piazza. [Link]
- (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
- Preparation of hydrophobic drugs cyclodextrin complex by lyophiliz
- Protein–Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. MDPI. [Link]
- Sample Pretre
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PMC - NIH. [Link]
- Bovine serum albumin produces a synergistic increase in the antioxidant activity of virgin olive oil phenolic compounds in oil-in-w
- Interaction of phenolic acids and their derivatives with human serum albumin: Structure–affinity relationships and effects on antioxidant activity. BioKB. [Link]
- Interaction of phenolic acids and their derivatives with human serum albumin: Structure-affinity relationships and effects on antioxidant activity. PubMed. [Link]
- Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. SpringerLink. [Link]
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- How can I dissolve hydrophobic compounds in DMEM media?.
- Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution. MDPI. [Link]
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
- SOP for Calibration of UV-Vis Spectrophotometer. Pharmaguideline. [Link]
- UV-Spectrophotometric Method Development and Validation for Quantifying Dapagliflozin in Bulk and Pharmaceutical Formulations.
- Development and Validation of an UV Spectrophotometric Method for Determination of Thiamphenicol in Dosage Form | Request PDF.
- The development and validation of an UV-Vis spectrophotometric method for the determination of ciprofloxacin in raw material and dosage forms | Orapuh Journal. Orapuh Journal. [Link]
- Chemometric Assisted UV-Spectrophotometric Quantification of Cefaclor in Suspension Dosage Form. Impactfactor. [Link]
Sources
- 1. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alzet.com [alzet.com]
- 7. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 8. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing HPLC Separation of Trimethylphloroglucinol from its Isomers
Welcome to the technical support center for the chromatographic analysis of Trimethylphloroglucinol (TMPG) and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols to empower you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and its isomers so challenging?
The primary difficulty in separating TMPG from its isomers lies in their profound structural similarity. As positional isomers, they share the same molecular weight and exhibit very similar physicochemical properties, including hydrophobicity.[1] Consequently, standard reversed-phase columns, such as C18, which predominantly separate compounds based on hydrophobicity, often provide insufficient resolution.[1] Achieving a successful separation necessitates a stationary phase that can discern and leverage the subtle variations in their molecular structure and electron distribution.[1]
Q2: What is the recommended starting point for HPLC method development for this separation?
For the separation of positional aromatic isomers like TMPG, a reversed-phase method is a logical starting point. However, careful selection of the column and mobile phase is critical.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl or Pentafluorophenyl (PFP) (e.g., 4.6 x 250 mm, 5 µm) | These stationary phases offer alternative selectivities to C18 by facilitating π-π interactions, which are crucial for differentiating the subtle electronic differences between the isomers.[1][2] |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in HPLC-grade Water | An acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups on the analytes and any residual silanol groups on the column packing, leading to improved peak shapes.[1] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers in reversed-phase HPLC. Acetonitrile often provides better selectivity for aromatic compounds. |
| Gradient Elution | Start with a shallow gradient (e.g., 30% to 70% B over 20-30 minutes) | A shallow gradient is an effective way to scout for the optimal elution conditions and achieve good resolution for complex mixtures.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can reduce mobile phase viscosity, leading to sharper peaks and potentially better resolution.[4][5] |
| Detection | UV at an appropriate wavelength (e.g., 270 nm) | Phloroglucinol derivatives typically have a UV maximum around this wavelength. A Diode Array Detector (DAD) is recommended to monitor peak purity.[6] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis, providing a systematic approach to diagnosis and resolution.
Scenario 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge. If your initial screening run shows overlapping or completely merged peaks, a systematic optimization of your method is required.
Troubleshooting Workflow: Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Detailed Steps:
-
Optimize Mobile Phase pH: The ionization state of the phenolic hydroxyl groups on TMPG and its isomers is highly dependent on the mobile phase pH.[7][8]
-
Rationale: Operating the mobile phase at a pH that is at least 2 units away from the pKa of the analytes will ensure they are in a single ionic form (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks.[9] A mobile phase pH close to the pKa can result in peak splitting or broadening due to the presence of both ionized and non-ionized forms.[8][10]
-
Action: Systematically evaluate the separation at different pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers like formate or acetate.[11] Be mindful of the pH limitations of your column; most silica-based columns are stable within a pH range of 2-8.[11]
-
-
Evaluate Different Organic Modifiers: The choice of organic solvent can significantly alter selectivity.
-
Rationale: Acetonitrile, methanol, and tetrahydrofuran (THF) have different solvent properties. Acetonitrile is aprotic and can engage in dipole-dipole interactions, while methanol is a protic solvent.[12] These differences can influence the interactions between the analytes and the stationary phase, leading to changes in elution order and resolution.
-
Action: If you started with acetonitrile, perform a run with methanol at an equivalent solvent strength. Observe any changes in selectivity.
-
-
Adjust the Gradient Profile: A shallow gradient is often key to separating closely eluting compounds.[3]
-
Rationale: A steep gradient may not provide enough time for the differential migration of the isomers along the column. A shallower gradient increases the interaction time with the stationary phase, enhancing the separation.
-
Action: Based on your initial scouting run, narrow the gradient range around the elution time of the isomers and decrease the slope (e.g., a change of 0.5-1% B per minute).[3]
-
-
Modify Column Temperature: Temperature can be a powerful tool for optimizing selectivity.
-
Rationale: Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions.[4] For some isomer separations, lower temperatures can improve resolution, while for others, higher temperatures may be beneficial.[13][14]
-
Action: Evaluate the separation at a range of temperatures (e.g., 25°C, 40°C, 50°C). Ensure your system has adequate temperature control to maintain reproducibility.[4]
-
-
Change the Stationary Phase: If the above steps do not yield the desired resolution, the initial column chemistry may not be suitable.
-
Rationale: Different stationary phases provide unique separation mechanisms. While Phenyl and PFP columns are good starting points, other chemistries might offer better selectivity for your specific isomers.
-
Action: Consider columns with different properties, such as those with embedded polar groups or different bonded phases like Cyano (CN), which can offer different selectivities.[15]
-
Scenario 2: Peak Tailing
Peak tailing is a common issue, especially with phenolic compounds, and can compromise resolution and quantification.
Potential Causes and Solutions for Peak Tailing
Caption: Common causes of peak tailing and their corresponding solutions.
Detailed Troubleshooting:
-
Secondary Silanol Interactions: Phenolic compounds can interact with residual silanol groups on the silica surface of the column, leading to tailing.[16][17]
-
Mobile Phase pH Issues: As mentioned previously, a mobile phase pH close to the pKa of the analytes can cause peak distortion.[17]
-
Solution: Ensure the mobile phase pH is appropriately adjusted to keep the analytes in a single ionic state.[9]
-
-
Column Contamination or Void: Buildup of sample matrix on the column inlet or a void in the packed bed can disrupt the flow path and cause tailing.[16]
-
Solution: If using a guard column, replace it.[19] Try flushing the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[16][19]
-
Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was the likely cause.
-
Experimental Protocols
Protocol 1: Sample and Standard Preparation
Accuracy begins with proper sample preparation.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to concentrations spanning the expected sample concentration range.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.[6] For formulated products, an extraction step may be necessary. After extraction, centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection to protect the column.[6]
Protocol 2: Systematic Gradient Optimization
A structured approach to gradient optimization can save time and resources.
-
Initial Scouting Run: Perform a broad gradient run (e.g., 10-90% B over 20 minutes) to determine the approximate elution time of the isomers.
-
Calculate the Gradient Slope (k*): Use the following equation to estimate the gradient slope:
-
k* = (tG * F) / (ΔΦ * Vm)
-
Where tG is the gradient time, F is the flow rate, ΔΦ is the change in the volume fraction of the organic solvent, and Vm is the column void volume. Aim for a k* between 2 and 10 for good resolution.[12]
-
-
Refine the Gradient: Based on the scouting run and the calculated k*, design a shallower gradient that brackets the elution of the target isomers. For example, if the isomers elute between 40% and 50% B in the scouting run, a new gradient of 35-55% B over a longer time (e.g., 30 minutes) would be a good next step.
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- CHROMacademy. Optimizing Gradient HPLC Parameters. CHROMacademy.
- Benchchem. Troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
- Lazar, M., et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 2(5), 612-621.
- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
- MicroSolv. (2025, June 19).
- Effect of mobile phase pH on reversed-phase HPLC separ
- Veeprho. (2025, February 1).
- (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Moravek.
- Industry news. (2023, December 27).
- Benchchem.
- Benchchem. HPLC method for 2,4-(1-Keto-hexyl) phloroglucinol analysis. Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. Benchchem.
- Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
- How to Use Preparative HPLC -Part 3 About column temperature control in prepar
- Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
- ResearchGate. (2025, August 6). Use of column temperature to optimize carotenoid isomer separation by C.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- Restek. (2014, March 11). [16]Troubleshooting HPLC- Tailing Peaks. Restek.
- ResearchGate. IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Scirp.org. (n.d.). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scirp.org.
- Laafon Galaxy Pharmaceuticals. (2023, February 16). Types of column in HPLC. Laafon Galaxy Pharmaceuticals.
- Benchchem. Technical Support Center: Optimal Separation of Trimethylphenol Isomers by HPLC. Benchchem.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. mastelf.com [mastelf.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. moravek.com [moravek.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. glsciences.com [glsciences.com]
- 14. researchgate.net [researchgate.net]
- 15. laafon.com [laafon.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. Blogs | Restek [discover.restek.com]
Reducing byproduct formation during phloroglucinol methylation
Welcome to the technical support center for phloroglucinol methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot common issues, primarily the formation of undesired byproducts. Our goal is to provide you with the scientific rationale and practical steps to achieve high yields and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize 1,3,5-trimethoxybenzene from phloroglucinol, but my yield is consistently low. What are the most likely causes?
Low yields in this Williamson ether synthesis are typically due to one or a combination of three main factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or degradation of the methylating agent.
-
Byproduct Formation: This is the most common issue. Phloroglucinol's phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-methylation, desired) or the carbon atoms of the aromatic ring (C-methylation, undesired byproduct). Significant C-methylation will naturally lower the yield of your desired O-methylated product.[1]
-
Substrate Quality: Phloroglucinol is hygroscopic and can exist as a dihydrate.[2] The presence of water can consume the base and react with the methylating agent, thus impeding the primary reaction. Using anhydrous phloroglucinol and dry solvents is critical.
Q2: What are the common byproducts in phloroglucinol methylation, and how can I identify them?
The primary byproducts are C-methylated phloroglucinol derivatives and partially O-methylated intermediates.
-
C-Methylated Byproducts: These arise from the electrophile (methyl group) attacking the electron-rich aromatic ring. Because phloroglucinol's keto-enol tautomerism makes the ring highly nucleophilic, C-methylation is a significant competing reaction.[3] A common byproduct could be 2,4,6-trimethylphloroglucinol or other C-methylated isomers.
-
Partially O-Methylated Intermediates: These include 3,5-dihydroxyanisole (mono-methylated) and 3,5-dimethoxyphenol (di-methylated). Their presence indicates an incomplete reaction.[4]
Identification:
-
Thin-Layer Chromatography (TLC): Byproducts can often be visualized as separate spots. C-methylated products are generally less polar than partially O-methylated products but more polar than the fully methylated 1,3,5-trimethoxybenzene.
-
NMR Spectroscopy:
-
¹H NMR: The appearance of new aromatic proton signals with different splitting patterns or integration values suggests C-methylation. The presence of phenolic -OH peaks (broad singlets, typically > 8 ppm) indicates incomplete O-methylation.
-
¹³C NMR: C-methylated byproducts will show characteristic signals for methyl groups attached to the aromatic ring (typically 8-25 ppm).[5]
-
-
Mass Spectrometry (MS): This is excellent for confirming the molecular weight of byproducts. For example, if your target is 1,3,5-trimethoxybenzene (MW: 168.19), a peak at the same mass could also correspond to a C-methylated dimethoxy-phenol, highlighting the need for chromatographic separation and NMR for definitive identification.
Troubleshooting Guide: Byproduct Formation
This section addresses specific problems you might encounter and provides actionable solutions based on chemical principles.
Problem 1: Significant formation of C-methylated byproducts.
Causality: The phenoxide ion of phloroglucinol is an ambident nucleophile. The reaction can proceed via two pathways: O-alkylation (leading to the desired ether) and C-alkylation (leading to a C-C bond on the ring). The balance between these two is highly sensitive to reaction conditions. Factors that increase the "ionic" character of the phenoxide oxygen and promote its availability favor O-alkylation. Conversely, conditions that favor a more "covalent" interaction or expose the ring's carbon atoms can lead to C-alkylation.
Caption: Competing O- and C-methylation pathways.
Troubleshooting Steps:
-
Implement Phase-Transfer Catalysis (PTC): This is the most effective strategy to favor O-alkylation.[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), pairs with the phenoxide anion. This large, lipophilic cation-anion pair is then soluble in the organic phase, where it can react with the methylating agent. The bulky catalyst sterically shields the phenoxide oxygen, but more importantly, it creates a "naked" and highly reactive oxygen nucleophile in the organic phase, which dramatically accelerates O-alkylation over C-alkylation.[6][8]
-
Solvent Selection: The choice of solvent has a profound impact on the O/C alkylation ratio.
-
Favor O-Alkylation: Use polar aprotic solvents like acetone, DMF (N,N-dimethylformamide), or acetonitrile. These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide oxygen more exposed and nucleophilic.[9]
-
Avoid C-Alkylation: Avoid non-polar solvents (like toluene or hexane) and protic solvents (like ethanol or water). Protic solvents can form hydrogen bonds with the phenoxide oxygen, reducing its nucleophilicity and relatively favoring attack from the ring carbons.[1]
-
-
Choice of Base: A moderately strong, heterogeneous base is often preferred.
-
Recommended: Anhydrous potassium carbonate (K₂CO₃) is a standard choice. It is strong enough to deprotonate the phenol but is not excessively harsh.
-
Use with Caution: Very strong, homogeneous bases like sodium hydride (NaH) can sometimes lead to higher amounts of C-alkylation if not used under carefully controlled conditions.
-
-
Temperature Control: Lower reaction temperatures generally favor O-alkylation, which is kinetically controlled. C-alkylation or rearrangement of the O-alkylated product to a C-alkylated product (a Fries-type rearrangement) can be favored at higher temperatures.[10][11]
| Parameter | Recommendation | Rationale |
| Substrate | Anhydrous Phloroglucinol (1 eq.) | Water interferes with the reaction. |
| Methylating Agent | Dimethyl Sulfate (3.3 eq.) | Highly reactive and effective. Use with extreme caution (toxic). |
| Base | Anhydrous K₂CO₃ (4 eq.) | Heterogeneous base, promotes O-alkylation. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) (0.1 eq.) | Phase-transfer catalyst to shuttle phenoxide into the organic phase. |
| Solvent | Anhydrous Acetone or Acetonitrile | Polar aprotic solvent favors O-alkylation. |
| Temperature | Reflux (e.g., Acetone: 56°C) | Provides sufficient energy without promoting C-alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions and degradation. |
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous phloroglucinol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous acetone via syringe.
-
Stir the suspension vigorously.
-
Slowly add dimethyl sulfate dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Proceed with aqueous workup and purification.
Problem 2: The reaction stalls, leaving partially methylated products.
Causality: This indicates that the methylation reaction is incomplete. Each successive methylation becomes more difficult as the electron-donating methoxy groups decrease the acidity of the remaining phenolic protons.
Troubleshooting Steps:
Caption: Troubleshooting workflow for incomplete methylation.
-
Verify Reagent Stoichiometry: Ensure you are using a sufficient excess of both the methylating agent (e.g., dimethyl sulfate) and the base (e.g., K₂CO₃). A molar ratio of at least 1:3.3:4 (Phloroglucinol : Methylating Agent : Base) is recommended to drive the reaction to completion.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, increasing the reflux time is the first step. If that is ineffective, a modest increase in temperature by switching to a higher-boiling polar aprotic solvent (e.g., from acetone to acetonitrile) may be necessary. However, be mindful that excessive heat can promote C-alkylation.
-
Ensure Anhydrous Conditions: As mentioned in the FAQs, water will consume your reagents. Ensure phloroglucinol is dried in a vacuum oven before use and that all solvents are anhydrous.
-
Efficient Stirring: Since this is a heterogeneous reaction (solid K₂CO₃ in a liquid), vigorous stirring is essential to ensure efficient deprotonation of the phloroglucinol.
Purification of Methylated Phloroglucinols
Challenge: Separating the desired fully O-methylated product (1,3,5-trimethoxybenzene) from polar, partially methylated intermediates and non-polar C-methylated byproducts.
Recommended Protocol:
-
Aqueous Workup: After filtering the reaction mixture, the crude product is typically dissolved in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and washed with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phloroglucinol and partially methylated phenols. These acidic compounds will be extracted into the aqueous basic layer.
-
Brine Wash & Drying: The organic layer is then washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification:
-
Recrystallization: 1,3,5-trimethoxybenzene is a solid with a melting point of 50-53°C.[12] It can often be purified by recrystallization from a solvent like ethanol or methanol. This is effective at removing less crystalline byproducts.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will allow for the separation of products based on polarity. The non-polar 1,3,5-trimethoxybenzene will elute first, followed by any C-methylated byproducts, and finally the more polar, partially O-methylated compounds.
-
References
- Blatt, A. H. The Fries Reaction. Chemical Reviews. 1940, 27 (3), 413–450. [Link]
- da Silva, G. F. M.; et al. Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. Journal of Physical Chemistry A. 2019, 123 (1), 134-142. [Link]
- da Silva, I. A. B. Synthesis and characterization of phloroglucinol derivatives. Universidade Federal do Rio Grande do Sul. 2018. [Link]
- Gajda, T.; et al. Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Physical Organic Chemistry. 2007, 20 (11), 945-953. [Link]
- Organic Syntheses. Phloroglucinol. Org. Synth. Coll. Vol. 2, p.522 (1943); Vol. 13, p.86 (1933). [Link]
- University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
- BYJU'S. What is the Fries Rearrangement Reaction? [Link]
- NANJING CORE TECH CO LTD. Preparation method of trimethylphloroglucinol. CN113398939A.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences. 2014, 5 (3), 1-10. [Link]
- PTC Communications, Inc.
- Seshadri, T. R.; et al. C-Methylation of phloroglucinol derivatives. Proceedings of the Indian Academy of Sciences - Section A. 1947, 26, 189-200. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]
- Organic Chemistry Portal. Fries Rearrangement. [Link]
- Shen, Y.; et al. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. RSC Advances. 2021, 11, 22356-22364. [Link]
- Royal Society of Chemistry. Supporting Information - The total synthesis of guadial B. [Link]
- Wikipedia. Phloroglucinol. [Link]
- Royal Society of Chemistry. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology. 2020, 6, 251-260. [Link]
- Amrutkar, R. D.; et al. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. 2018, 8 (05), 1107-1117. [Link]
- Scribd. Synthesis 2,4,6 Triformylphloroglucinol 2. [Link]
- ACS GCI Pharmaceutical Roundtable.
- ResearchG
- PTC Communications, Inc.
- Reddit. Williamson ether synthesis trouble, 2.0. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
- ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- MDPI. Cloning and Molecular Characterization of the phlD Gene Involved in the Biosynthesis of “Phloroglucinol”, a Compound with Antibiotic Properties from Plant Growth Promoting Bacteria Pseudomonas spp. International Journal of Molecular Sciences. 2023, 24 (3), 2415. [Link]
- MetaboList. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. 2024. [Link]
- Google Patents.
- ResearchGate. The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. [Link]
- Universidad de Zaragoza. Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β-nitrostyrenes. [Link]
- ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
- PubMed. Comparative Single-Molecule Kinetic Study for the Effect of Base Methylation on a Model DNA-Protein Interaction. The Journal of Physical Chemistry Letters. 2020, 11 (19), 8048–8052. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method_Chemicalbook [chemicalbook.com]
- 5. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Trimethylphloroglucinol Formulations
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of Trimethylphloroglucinol (TMPG) formulations. This document offers a comprehensive resource built on scientific principles and practical field experience to address common challenges encountered during the formulation development of this valuable active pharmaceutical ingredient (API).
Introduction to this compound Stability
This compound (1,3,5-trimethoxybenzene), a derivative of phloroglucinol, is a potent antispasmodic agent.[1] However, its chemical structure, a substituted phenol ether, presents inherent stability challenges, primarily oxidation and poor aqueous solubility, which can impact the efficacy, safety, and shelf-life of the final drug product.[2] Understanding and mitigating these stability issues is paramount for successful formulation development.
This guide provides a structured approach to troubleshooting common stability-related problems and offers frequently asked questions to proactively address potential concerns.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound.
1. What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation.[2] The methoxy groups on the benzene ring are susceptible to oxidative cleavage, which can be initiated by factors such as exposure to atmospheric oxygen, light, and trace metal ions. This can lead to the formation of colored degradation products and a loss of potency. While detailed studies on the specific degradation products of TMPG are limited, research on similar methoxy-substituted phenols suggests that degradation can yield reactive intermediates like ortho-quinone methides, which can further react to form a variety of colored compounds.[3]
2. How does pH affect the stability of this compound formulations?
The pH of a formulation can significantly influence the stability of this compound, particularly in aqueous solutions. While specific data on TMPG is not extensively published, for the related compound phloroglucinol, alkaline conditions are known to promote oxidation.[4] For injectable formulations of phloroglucinol and TMPG, a pH of around 3.0 has been shown to provide the best stability.[5] Therefore, maintaining a slightly acidic pH is generally recommended to minimize oxidative degradation.
3. Is this compound sensitive to light?
Yes, like many phenolic compounds, this compound is potentially sensitive to light (photosensitive). Exposure to light, especially UV radiation, can provide the energy to initiate oxidative degradation reactions.[3] It is crucial to protect TMPG raw material and its formulations from light by using amber-colored containers or other light-blocking packaging.
4. What are the main challenges related to the solubility of this compound?
This compound is characterized as being very slightly soluble in water.[2] This poor aqueous solubility can pose significant challenges for the development of liquid oral and parenteral formulations, potentially leading to precipitation and affecting bioavailability. Strategies to enhance solubility may be necessary, such as the use of co-solvents, surfactants, or complexing agents.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the formulation of this compound.
Problem 1: Discoloration of the Formulation (Yellowing or Browning)
Likely Causes:
-
Oxidation: This is the most common cause of discoloration in phenolic compounds. Exposure to oxygen, light, or the presence of metal ion impurities can catalyze oxidative reactions, leading to the formation of colored quinone-type structures.
-
Incompatible Excipients: Certain excipients may contain reactive impurities (e.g., peroxides in polymers) or have functional groups that can interact with TMPG and promote degradation and color change.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation discoloration.
Experimental Protocols:
-
Protocol 1: Evaluation of Antioxidant Efficacy
-
Prepare several batches of the TMPG formulation.
-
To each batch, add a different antioxidant or a combination of antioxidants at varying concentrations (e.g., L-cysteine (0.01-0.1%), sodium metabisulfite (0.01-0.1%), butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA)).[2]
-
Include a control batch with no antioxidant.
-
Package all batches in the intended final packaging and store them under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions as per ICH guidelines.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for color change and quantify the color using a spectrophotometer if possible.
-
Assay the samples for TMPG content and degradation products using a stability-indicating HPLC method.
-
Compare the results to identify the most effective antioxidant system.
-
-
Protocol 2: Headspace Oxygen Control
-
Prepare two sets of liquid formulations.
-
For the first set, fill the vials leaving a significant headspace.
-
For the second set, purge the headspace with an inert gas like nitrogen or argon before sealing.[5]
-
Store both sets under accelerated stability conditions.
-
Monitor for discoloration and degradation over time to assess the impact of oxygen.
-
Problem 2: Precipitation or Crystal Growth in Liquid Formulations
Likely Causes:
-
Poor Aqueous Solubility: TMPG's inherent low solubility in water is a primary factor.[2]
-
pH Shift: Changes in the formulation's pH during manufacturing or storage can alter the ionization state of TMPG and its solubility.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Incompatible Solvents/Co-solvents: The choice of co-solvents can significantly impact the solubility of TMPG.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation precipitation.
Experimental Protocols:
-
Protocol 3: Solubility Enhancement Screening
-
Determine the equilibrium solubility of TMPG in a range of individual and mixed solvent systems relevant to the intended dosage form (e.g., water, ethanol, propylene glycol, polyethylene glycols (PEGs), and various buffers).
-
Evaluate the effect of pH on solubility by preparing saturated solutions of TMPG in buffers of different pH values (e.g., pH 3 to 8).
-
Investigate the solubilizing effect of various surfactants (e.g., Polysorbate 80, Cremophor® EL) and complexing agents (e.g., cyclodextrins) at different concentrations.
-
Analyze the concentration of dissolved TMPG in each system using a validated HPLC method to identify the most effective solubilization strategy.
-
Problem 3: Loss of Potency During Storage
Likely Causes:
-
Chemical Degradation: As discussed, oxidation is a major degradation pathway. Hydrolysis under extreme pH conditions could also contribute to potency loss.
-
Adsorption to Packaging Materials: For low-concentration formulations, TMPG may adsorb onto the surfaces of container closure systems. A patent for a phloroglucinol and TMPG injection suggests that TMPG is easily absorbed by production components.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Experimental Protocols:
-
Protocol 4: Forced Degradation Study
-
Prepare solutions of TMPG in a suitable solvent.
-
Expose the solutions to various stress conditions as per ICH guidelines (Q1A(R2)):
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.[6] This will help in understanding the degradation pathways and developing appropriate control strategies.
-
-
Protocol 5: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile. A previously reported method used acetonitrile and water (1:1 v/v) with the pH adjusted to 3 with phosphoric acid.[6]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 242 nm).[6]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by demonstrating that the peaks of the degradation products are well-resolved from the main TMPG peak.
-
Data Summary Tables
Table 1: Recommended Starting Concentrations for Antioxidants in Liquid Formulations
| Antioxidant | Recommended Concentration Range | Reference |
| L-Cysteine | 0.01% - 0.1% | [2] |
| Sodium Metabisulfite | 0.01% - 0.1% | |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.05% | |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.05% |
Table 2: Potential Excipients for this compound Formulations
| Excipient Category | Examples | Considerations |
| Diluents (Solid Dosage) | Microcrystalline Cellulose, Lactose, Dicalcium Phosphate | Check for reactive impurities. |
| Binders (Solid Dosage) | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Assess for potential interactions. |
| Disintegrants (Solid Dosage) | Croscarmellose Sodium, Sodium Starch Glycolate | Standard compatibility testing. |
| Lubricants (Solid Dosage) | Magnesium Stearate, Stearic Acid | Potential for interactions with some APIs. |
| Co-solvents (Liquid Dosage) | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG 400) | To enhance solubility. |
| Surfactants (Liquid Dosage) | Polysorbate 80, Cremophor® EL | To improve wetting and solubility. |
References
- Schiavi, M., Serafini, S., Italia, A., Villa, M., Fronza, G., & Selva, A. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814.
- Nimmo, C. M., & Blaskovich, M. A. T. (2017). Unimolecular Thermal Decomposition of Dimethoxybenzenes. The Journal of Physical Chemistry A, 121(34), 6344–6353.
- Trivedi, M. K., & Branton, A. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. Science Journal of Chemistry, 3(6), 91-97.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 18(4), 7–12.
- EP2489347A1 - Process for the production of injectable preparations of phloroglucinol and this compound - Google P
- Sharma, G., Kumar, S., & Singh, S. (2019). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 25(23), 2563–2575.
- Torrico Guzmán, E. A., Overhoff, K., Roday, S., & Sokolowsky, K. (2020). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. AIChE Annual Meeting, Proceedings.
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University Journal for Science, 20, 1-8.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(4), 7-12.
- Dong, C., & Zhang, Y. (2008). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 32(10), 82-90.
- Segall, A. I., & Villegas, M. N. (2019). Preformulation: The use of FTIR in compatibility studies. Journal of Innovations in Applied Pharmaceutical Science (JIAPS), 4(2), 1-6.
- Chen, X., & Engle, K. M. (2021). Photochemical permutation of meta-substituted phenols.
- ResearchGate. (n.d.). Drug excipient compatibility using FTIR. [Figure].
- Lazar, M., et al. (2013). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. International Journal of Research in Pharmaceutical and Nano Sciences, 2(4), 478-488.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound. [Figure].
- Wikipedia. (n.d.). Phloroglucinol.
- Singh, S., & Singh, B. (2009). Phloroglucinol compounds of therapeutic interest: Global patent and technology status.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005).
- Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 20(10), 18401–18429.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC;.
- CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google P
- Centurion Healthcare. (2024, October 22). Understanding Phloroglucinol and this compound: Benefits and Uses.
Sources
- 1. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saapjournals.org [saapjournals.org]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpns.com [ijrpns.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Effects of Trimethylphloroglucinol (TMP) in Cellular Models
Introduction
Trimethylphloroglucinol (TMP), also known as 1,3,5-Trimethoxybenzene, is a derivative of phloroglucinol used both as a synthetic intermediate and, in combination with phloroglucinol, as an antispasmodic agent targeting smooth muscle.[1][2] Its primary mechanism involves the relaxation of smooth muscle cells, partly through the inhibition of enzymes like catechol-O-methyltransferase (COMT).[1][3] While effective in its intended pharmacological role, its application in diverse in vitro cellular models can lead to unexpected effects ranging from cytotoxicity to assay interference.
This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and systematically troubleshoot these unintended side effects. Our approach is rooted in explaining the causal mechanisms behind experimental observations to empower you to make informed decisions.
Section 1: Foundational Knowledge & Proactive Troubleshooting
Before initiating experiments, understanding the physicochemical properties of TMP is critical. Many downstream issues can be traced back to initial preparation steps.
Q1: How should I prepare and store my this compound (TMP) stock solutions?
A1: This is arguably the most critical step for experimental reproducibility. TMP is a crystalline solid that is highly soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous media.[4]
-
Causality: Precipitated compound in cell culture media is a primary source of unexpected cytotoxicity and variability. Cells encountering microscopic TMP crystals can undergo physical stress or receive a much higher localized dose than intended, leading to apoptosis or necrosis.
-
Recommended Protocol for 100 mM DMSO Stock:
-
Weigh out the required amount of TMP (MW: 168.19 g/mol for 2,4,6-Trimethyl-1,3,5-benzenetriol) in a sterile microfuge tube.
-
Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 10 mL of a 100 mM stock, use 168.19 mg of TMP).
-
Vortex vigorously until the solid is completely dissolved. A brief, gentle warming (to 37°C) and sonication can aid dissolution but avoid overheating.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and prevent moisture absorption by DMSO. Store at -20°C or -80°C.
-
-
Self-Validation Check: When diluting your stock into your final cell culture medium, prepare the highest concentration and visually inspect it for precipitation or cloudiness after 15-30 minutes in the incubator (37°C, 5% CO₂). If you observe any, you have exceeded its soluble limit in your media.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Researchers |
| Synonyms | 2,4,6-Trimethyl-1,3,5-benzenetriol; 2,4,6-Trihydroxymesitylene | Ensure you are using the correct compound; note that 1,3,5-Trimethoxybenzene is a related but different molecule.[4] |
| Appearance | White to off-white crystalline solid[4] | Visually inspect for purity and consistency. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); sparingly soluble in water[4] | High-concentration stock solutions must be made in an organic solvent. Final aqueous concentration must be carefully validated. |
| Stability | Stable under normal conditions[5] | Standard storage at -20°C in anhydrous DMSO is sufficient. Avoid repeated freeze-thaw cycles. |
Section 2: Troubleshooting Guide - Unexpected Experimental Outcomes
This section addresses specific problems in a question-and-answer format.
Issue Category A: Unexpected Cytotoxicity or Reduced Proliferation
Q2: I'm observing significant cell death at concentrations that should be non-toxic based on literature for similar compounds. What's happening?
A2: This is a common issue stemming from several potential causes. It is crucial to determine if you are observing true cytotoxicity or an artifact.
-
Potential Cause 1: Compound Precipitation. As detailed in Q1, TMP can precipitate in aqueous media, leading to artifactual cytotoxicity.
-
Potential Cause 2: Oxidative Stress. Benzenetriol compounds, which share the core structure of TMP, are known to auto-oxidize and generate reactive oxygen species (ROS), which can induce DNA damage and cell death.[6] Though TMP has methyl groups that may alter this property, it remains a plausible mechanism.
-
Potential Cause 3: Intrinsic Cytotoxicity. While TMP itself is used as a drug, the broader class of phloroglucinol derivatives, especially those isolated from natural sources, can be potently cytotoxic to various cell lines.[7][8] It's possible your specific cell line is highly sensitive to the compound's intrinsic activity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue Category B: Assay Interference & Data Artifacts
Q3: My results from an absorbance or fluorescence-based assay (e.g., MTT, CellTiter-Glo®, resazurin) are inconsistent or show unexpected inhibition/activation. Could TMP be interfering?
A3: Yes, direct interference is a strong possibility. Phenolic compounds like TMP possess aromatic rings that can absorb UV and visible light.[9] This inherent property can directly interfere with assays that rely on spectrophotometric or fluorometric readouts.
-
Causality:
-
Absorbance Assays (MTT, XTT): TMP may absorb light at the same wavelength as the formazan product, leading to artificially low readings (appearing as cytotoxicity) or high background.
-
Fluorescence Assays (Resazurin, Calcein-AM): The compound may quench the fluorescent signal or possess intrinsic fluorescence at the assay's excitation/emission wavelengths.
-
Luminescence Assays (CellTiter-Glo®): While less common, some compounds can inhibit the luciferase enzyme or quench the luminescent signal.
-
Troubleshooting Workflow
Caption: Workflow to diagnose assay interference.
Issue Category C: Unexpected Phenotypic Changes
Q4: I am not seeing cytotoxicity, but my cells are changing morphology or behavior (e.g., differentiation, altered signaling). Is this an expected off-target effect?
A4: This is plausible and relates to TMP's known, albeit non-specific, mechanisms of action.
-
Potential Cause 1: COMT Inhibition. TMP is known to inhibit Catechol-O-methyltransferase (COMT).[1] COMT metabolizes catecholamines. Even in non-neuronal cells, altering the stability of catechol-like molecules can have unforeseen signaling consequences.
-
Potential Cause 2: Phosphodiesterase (PDE) Inhibition. The parent compound, phloroglucinol, is reported to inhibit PDEs.[10][11] This leads to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). These are ubiquitous second messengers that regulate a vast array of cellular processes, including proliferation, differentiation, and gene expression. An unexpected rise in cAMP/cGMP could easily cause the phenotypic changes you observe.
-
Troubleshooting & Validation Steps:
-
Hypothesize Pathway: Based on your observed phenotype, determine if it could be driven by cAMP/cGMP signaling (e.g., many differentiation processes are cAMP-dependent).
-
Test with Pathway Agonists: Treat your cells with a known cAMP agonist (e.g., Forskolin) or cGMP agonist (e.g., 8-Bromo-cGMP). If these compounds replicate the phenotype caused by TMP, it strongly suggests the effect is mediated through PDE inhibition.
-
Measure Second Messengers: Use a commercial ELISA or cell-based reporter assay to directly measure intracellular cAMP or cGMP levels after TMP treatment. A significant increase would confirm the mechanism.
-
Section 3: Appendices - Key Experimental Protocols
Protocol A2: Assessing Reactive Oxygen Species (ROS) Production
This protocol provides a general workflow using a luminogenic probe. Adapt it for your specific assay kit (e.g., ROS-Glo™).
-
Cell Plating: Plate cells in a white, clear-bottom 96-well plate at a density appropriate to reach ~80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of TMP and a positive control (e.g., Menadione or H₂O₂) in your cell culture medium. Add the compounds to the cells and incubate for a period relevant to your experiment (e.g., 1, 6, or 24 hours). Include vehicle-only (e.g., 0.1% DMSO) wells.
-
Probe Addition: Prepare the ROS detection reagent according to the manufacturer's instructions and add it to all wells.
-
Incubation: Incubate for the time specified by the manufacturer, typically 15-60 minutes at 37°C.
-
Luminescence Reading: Read the plate using a luminometer.
-
Data Analysis: Normalize the data by subtracting the background (no-cell control) and then express the results as a fold change over the vehicle control. A significant, dose-dependent increase in luminescence in TMP-treated wells indicates ROS production.
Protocol B1: Cell-Free Assay Interference Control
This protocol is essential for validating any absorbance, fluorescence, or luminescence-based endpoint.
-
Plate Setup: Use the same plate type as your main experiment (e.g., 96-well clear plate for MTT).
-
Reagent Preparation: Prepare all reagents as you would for the final step of your assay (e.g., solubilized formazan for MTT, CellTiter-Glo® reagent).
-
Control Wells:
-
Blank: Medium only.
-
Vehicle Control: Medium + Assay Reagent + Vehicle (e.g., 0.1% DMSO).
-
Compound Control: Medium + Assay Reagent + TMP (at every concentration used in your experiment).
-
-
Incubation & Reading: Incubate the plate for the same duration as your assay's final step and read using the appropriate instrument (spectrophotometer, fluorometer, luminometer).
-
Data Analysis: Compare the signal from the "Compound Control" wells to the "Vehicle Control" well. A difference of more than 5-10% indicates that TMP is directly interfering with the assay's chemistry or detection. This difference should be used as a correction factor if the interference is not severe.
References
- Pharmaceutical formualtions of phloroglucinol and this compound. (n.d.). Google Patents.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). (PDF) In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC. ResearchGate.
- Centurion Healthcare. (2024, October 22). Understanding Phloroglucinol and this compound.
- Arayne, M. S., et al. (2008). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 21(3), 229-234.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate.
- Qingdao Fengchen Technology and trade. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers.
- Zhang, L., et al. (1993). Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells. Environmental and Molecular Mutagenesis, 21(4), 339-348.
- Arayne, M. S., et al. (2008). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 21(3), 229-234.
- Pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL. (n.d.). Google Patents.
- Pharmaceutical formulations of phloroglucinol and this compound. (n.d.). Google Patents.
- Coulibaly, K. S., et al. (2022). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. American Journal of Analytical Chemistry, 13, 295-307.
- Patsnap Synapse. (2024, June 15). What is Phloroglucin used for?
- Shprakh, Z. S., et al. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Journal of Clinical Medicine, 11(23), 7142.
- Yang, X. W., et al. (2009). Tomoeones A-H, cytotoxic phloroglucinol derivatives from Hypericum ascyron. Journal of Natural Products, 72(12), 2151-2156.
- Cui, J., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1109325.
- PharmaCompass. (n.d.). 1,2,3-benzenetriol | Drug Information, Uses, Side Effects, Chemistry.
- Koksal, E., et al. (2018). Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum. Fitoterapia, 127, 204-210.
- Barboza, C. A., et al. (2021). Benzenetriol-Derived Compounds against Citrus Canker. Molecules, 26(5), 1431.
Sources
- 1. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 2. centurionhealthcare.com [centurionhealthcare.com]
- 3. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]
- 5. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. Benzene metabolite, 1,2,4-benzenetriol, induces micronuclei and oxidative DNA damage in human lymphocytes and HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tomoeones A-H, cytotoxic phloroglucinol derivatives from Hypericum ascyron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic prenylated acylphloroglucinols from Hypericum annulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 11. What is Phloroglucin used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Trimethylphloroglucinol Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of product quality and therapeutic efficacy. Trimethylphloroglucinol (TMPG), an antispasmodic agent, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of TMPG, grounded in scientific principles and regulatory expectations. We will not only explore established methods but also delve into the rationale behind their development and the critical process of validation that ensures they are fit for purpose.
The Analytical Significance of this compound
This compound (2,4,6-trimethyl-1,3,5-benzenetriol) is a derivative of phloroglucinol used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract.[1][2] Its therapeutic action necessitates precise and accurate measurement in bulk drug substances, finished pharmaceutical products, and biological matrices. HPLC is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
The development of a reliable HPLC method is contingent on the physicochemical properties of the analyte. TMPG (Molecular Formula: C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ) is slightly soluble in methanol and DMSO, and less soluble in water.[1][3] Its predicted pKa is approximately 10.09, suggesting it is a weak acid.[4] These characteristics, along with its UV absorbance, are pivotal in selecting the appropriate stationary phase, mobile phase, and detector settings.
Comparative Analysis of Published HPLC Methods for this compound
Several reversed-phase HPLC (RP-HPLC) methods have been reported for the determination of TMPG. A comparison of these methods highlights the common approaches and variations in chromatographic conditions.
| Parameter | Method 1[5][6] | Method 2[7] | Method 3[8] |
| Stationary Phase | C18 | Symmetry C18 | Hibar μBondapak ODS C18 |
| Mobile Phase | Acetonitrile:Water (1:1, v/v), pH adjusted to 3 with phosphoric acid | Methanol:Buffer:Sulfuric Acid (60:40:0.03, v/v/v) | Acetonitrile:Buffer:Sulfuric Acid (50:50:0.3, v/v/v) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 242 nm | UV at 234 nm | Dual UV at 266 nm (for Phloroglucinol) and 205 nm (for TMPG) |
| Key Findings | Rapid, accurate, and selective for TMPG and its degradation product. | Stability-indicating method for simultaneous determination of Phloroglucinol and TMPG. | Stability-indicating method for simultaneous determination in bulk, injectable, and serum. |
Causality Behind Experimental Choices:
-
Stationary Phase: The consistent use of C18 columns across these methods is logical for a moderately non-polar compound like TMPG (XLogP3 of 1.9).[9] The C18 stationary phase provides sufficient hydrophobic interaction to retain TMPG and separate it from more polar impurities.
-
Mobile Phase: The use of common organic modifiers like acetonitrile and methanol with an aqueous component is standard for RP-HPLC. The slight acidity of the mobile phases (pH 3 in Method 1) ensures that the phenolic hydroxyl groups of TMPG are protonated, leading to consistent retention times and improved peak shape.[5][6]
-
Detection: The selection of UV detection is appropriate as the benzene ring in TMPG is a chromophore. While Method 1 and 2 use a single wavelength, Method 3 employs a dual-wavelength approach for the simultaneous analysis of TMPG and phloroglucinol, demonstrating the flexibility of UV detection.[5][6][7][8] The reported detection at 242 nm provides a good starting point for method development, though the optimal wavelength should be confirmed by examining the UV spectrum of a TMPG standard.[5][6]
The Imperative of Method Validation: A Framework for Trustworthiness
A developed HPLC method is of little value without rigorous validation to demonstrate its fitness for the intended purpose.[10] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[2] The core validation parameters are outlined in the ICH Q2(R2) guideline.[2][3][10]
The following diagram illustrates the typical workflow for HPLC method validation:
Caption: Workflow for HPLC Method Validation.
This diagram illustrates the logical relationship between the different validation parameters:
Caption: Interrelation of HPLC Validation Parameters.
A Step-by-Step Protocol for HPLC Method Validation of this compound
The following is a detailed protocol for the validation of an HPLC method for the quantification of this compound in a drug product, based on the principles outlined in ICH Q2(R2).[3][10]
1. System Suitability Before commencing validation, system suitability must be established to ensure the chromatographic system is adequate for the intended analysis.[4]
-
Procedure: Inject five replicate injections of a standard solution of TMPG.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: 0.8 - 1.5
-
Theoretical plates: > 2000
-
2. Specificity/Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Procedure:
-
Analyze a blank sample (placebo).
-
Analyze a TMPG standard solution.
-
Analyze a sample of the drug product.
-
Spike the drug product sample with known impurities and degradation products (if available).
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the drug product and analyze the stressed samples.[8]
-
-
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of TMPG.
-
The TMPG peak should be well-resolved from all other peaks (impurities, excipients, degradation products) with a resolution of > 2.0.
-
Peak purity analysis (using a photodiode array detector) should indicate that the TMPG peak is spectrally homogeneous.
-
3. Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][9]
-
Procedure: Prepare a series of at least five concentrations of TMPG standard solution spanning the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.
-
Acceptance Criteria:
-
Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept of the regression line should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
4. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.[9]
-
Procedure: Perform a recovery study by spiking a placebo with known amounts of TMPG at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six independent preparations of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days/analysts/instruments should be ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration of TMPG that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Procedure (based on the standard deviation of the response and the slope):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
7. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Organic content of the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Conclusion
The validation of an HPLC method for this compound is a systematic process that ensures the generated data is reliable, accurate, and reproducible. By understanding the physicochemical properties of TMPG and adhering to the principles outlined in regulatory guidelines, scientists can develop and validate robust analytical methods. This guide serves as a comparative framework and a practical protocol to aid in the development and validation of HPLC methods for TMPG, ultimately contributing to the quality and safety of pharmaceutical products.
References
- Fengchen Group. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wikipedia. (n.d.). Phloroglucinol.
- U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
- ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Drugs.com. (n.d.). This compound (International database).
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 20(4), 293–298.
- Sultana, N., Arayne, M. S., & Siddiqui, F. A. (2014). Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method. Journal of the Chemical Society of Pakistan, 36(1), 13-20.
- ResearchGate. (2025, August 9). (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Kouamé, J., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Open Journal of Optimization, 12, 11-24.
- Hasan, N., et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of Analytical Methods in Chemistry, 2013, 297285.
- ResearchGate. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
Sources
- 1. usbio.net [usbio.net]
- 2. TRIMETHYL PHLOROGLUCINOL [chemicalbook.com]
- 3. CAS 4463-03-0: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4463-03-0 [chemicalbook.com]
- 5. The ultraviolet spectra of phloroglucinol and its ethers | Proceedings of the Indiana Academy of Science [journals.indianapolis.iu.edu]
- 6. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Trimethylphloroglucinol vs. Phloroglucinol in Smooth Muscle Spasmolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Challenge of Spastic Disorders
Spasmodic conditions of the gastrointestinal, urogenital, and biliary tracts, such as Irritable Bowel Syndrome (IBS) and renal colic, represent a significant clinical burden, characterized by debilitating pain and discomfort stemming from involuntary smooth muscle contractions.[1][2] The therapeutic goal in these conditions is rapid and sustained relief of this smooth muscle hyperreactivity. For decades, phloroglucinol, a benzenetriol, has been a cornerstone of antispasmodic therapy.[3] Its derivative, trimethylphloroglucinol, has emerged as a key partner in combination therapies, purported to offer enhanced and prolonged efficacy.[4] This guide provides an in-depth, evidence-based comparison of this compound and phloroglucinol, elucidating their individual and combined mechanistic actions and presenting a framework for their comparative evaluation in a preclinical setting.
Molecular and Pharmacokinetic Profiles: A Tale of Two Phenols
Phloroglucinol is a trihydroxybenzene, while this compound is its methylated derivative, 1,3,5-trimethoxybenzene.[5] This structural modification has a profound impact on the pharmacokinetic profile of the molecule. While both compounds share a similar pharmacological and toxicological profile, a key differentiator is their duration of action.[5] Preclinical data indicate that the antispasmodic effect of this compound is approximately six times longer than that of phloroglucinol.[5] This prolonged activity is a critical factor in the formulation of combination therapies aimed at providing both rapid and sustained symptomatic relief.[4]
Mechanism of Action: A Synergistic Approach to Smooth Muscle Relaxation
Both phloroglucinol and this compound exert their spasmolytic effects through a direct action on smooth muscle cells, independent of the autonomic nervous system, which distinguishes them from anticholinergic agents.[5][6] Their primary mechanisms of action are believed to be twofold:
-
Inhibition of Voltage-Dependent Calcium Channels: Phloroglucinol has been shown to directly inhibit voltage-dependent calcium channels on smooth muscle cells.[7][8] This action reduces the influx of calcium ions, a critical step in the initiation of muscle contraction, leading to muscle relaxation.[9]
-
Inhibition of Catechol-O-methyltransferase (COMT): Both compounds are thought to inhibit the COMT enzyme, which is involved in the breakdown of catecholamines.[6][10] By inhibiting COMT, the local concentration of catecholamines may increase, potentially contributing to smooth muscle relaxation via adrenergic receptor activation.
The combination of phloroglucinol and this compound is believed to produce a synergistic effect, with phloroglucinol providing rapid onset of action and this compound ensuring a sustained therapeutic effect.[4]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head clinical trials comparing the efficacy of this compound and phloroglucinol as standalone agents are limited, the efficacy of their combination is well-documented. A randomized, double-blind, placebo-controlled study in patients with IBS experiencing an acute exacerbation of pain demonstrated that a one-week treatment with a combination of phloroglucinol (62.2 mg) and this compound (80 mg) administered three times daily resulted in a statistically significant reduction in pain intensity compared to placebo.[1] The relative decrease in pain intensity at day 7 was 57.8% in the combination therapy group versus 46.3% in the placebo group.[1]
| Feature | Phloroglucinol | This compound |
| Chemical Structure | 1,3,5-trihydroxybenzene | 1,3,5-trimethoxybenzene |
| Mechanism of Action | Direct smooth muscle relaxant, Calcium channel blocker, COMT inhibitor | Direct smooth muscle relaxant, COMT inhibitor |
| Onset of Action | Rapid | Slower than Phloroglucinol |
| Duration of Action | Shorter | Approximately 6 times longer than Phloroglucinol[5] |
| Clinical Efficacy (in combination) | Contributes to rapid symptom relief | Provides sustained antispasmodic effect |
Experimental Protocol: A Comparative Ex Vivo Study of Antispasmodic Activity
To provide a framework for the direct comparative evaluation of this compound and phloroglucinol, the following detailed protocol for an ex vivo gut explant contractility assay is provided. This method allows for the quantification of the inhibitory effect of each compound on smooth muscle contractions.
Objective:
To compare the potency and efficacy of this compound and phloroglucinol in inhibiting acetylcholine-induced contractions in isolated rat ileum segments.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Acetylcholine (ACh) chloride
-
Phloroglucinol
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Data acquisition system
Experimental Workflow:
Caption: Simplified signaling pathway of smooth muscle contraction and the inhibitory site of phloroglucinol.
Conclusion and Future Directions
This compound and phloroglucinol are effective musculotropic antispasmodics with distinct pharmacokinetic profiles that make them a rational combination for the treatment of spastic disorders. This compound's prolonged duration of action complements the rapid onset of phloroglucinol, providing a broader therapeutic window. While clinical data strongly supports the efficacy of their combination, further preclinical studies directly comparing their individual potencies would be valuable for optimizing dosing and formulating novel delivery systems. The experimental protocol outlined in this guide provides a robust framework for such investigations, enabling researchers to further elucidate the comparative efficacy of these important therapeutic agents.
References
- Chassany, O., et al. (2007). Acute exacerbation of pain in irritable bowel syndrome: efficacy of phloroglucinol/trimethylphloroglucinol. A randomized, double-blind, placebo-controlled study. Alimentary Pharmacology & Therapeutics, 25(9), 1115-1123. [Link]
- Google Patents. (2018). Pharmaceutical formulations of phloroglucinol and this compound.
- Jafri, W., et al. (2006). Phloroglucinol in irritable bowel syndrome.
- Journal of Neurogastroenterology and Motility. (2020). The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial. Journal of Neurogastroenterology and Motility, 26(1), 117-127. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?[Link]
- SpringerMedizin. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Advances in Therapy, 39(12), 5536-5552. [Link]
- Taylor & Francis Online. (2023). Phloroglucinol – Knowledge and References. [Link]
Sources
- 1. Acute exacerbation of pain in irritable bowel syndrome: efficacy of phloroglucinol/trimethylphloroglucinol. A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. centurionhealthcare.com [centurionhealthcare.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 7. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial [jnmjournal.org]
- 8. The Effect of Phloroglucinol in Patients With Diarrhea-predominant Irritable Bowel Syndrome: A Randomized, Double-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 10. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Trimethylphloroglucinol in Immunoassays
Abstract
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the small molecule Trimethylphloroglucinol (TMPG) in the context of immunoassays. Intended for researchers, scientists, and drug development professionals, this document delves into the causal logic behind experimental design, emphasizing the principles of scientific integrity and robust validation. We present detailed protocols for competitive ELISA, a preferred format for small molecule quantification, and discuss the importance of orthogonal methods for confirmatory analysis. By synthesizing technical protocols with field-proven insights, this guide aims to equip scientists with the necessary tools to generate reliable and defensible cross-reactivity data, a critical component in the validation of any immunoassay for therapeutic drug monitoring, pharmacokinetic studies, or diagnostic applications.
Introduction: The Specificity Challenge in Small Molecule Immunoassays
This compound (TMPG): A Profile
This compound (2,4,6-trimethyl-1,3,5-benzenetriol), with the chemical formula C₉H₁₂O₃, is a derivative of phloroglucinol.[1] It is primarily utilized in the pharmaceutical industry as an antispasmodic agent, functioning by relaxing smooth muscles in the gastrointestinal and urinary tracts.[2][3] Its therapeutic applications include the treatment of irritable bowel syndrome (IBS), biliary colic, and menstrual cramps.[2][3] Given its role in therapeutics, the accurate quantification of TMPG in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Immunoassays for Small Molecule Quantification
Immunoassays are indispensable tools that leverage the high specificity of antigen-antibody interactions to detect and quantify target molecules. While sandwich ELISAs are ideal for large molecules with multiple epitopes, the detection of small molecules like TMPG, which are haptens, necessitates a different approach.[4] The competitive immunoassay (also known as inhibition ELISA) is the format of choice.[5][6] In this setup, the TMPG present in a sample competes with a known amount of labeled (e.g., enzyme-conjugated) TMPG for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of TMPG in the sample.[6]
The Critical Hurdle: Cross-Reactivity
The Achilles' heel of any immunoassay is the potential for cross-reactivity.[7] Cross-reactivity occurs when the assay's antibody binds to molecules other than the intended analyte.[8] This is particularly problematic for small molecule drugs, as metabolites or structurally similar endogenous or exogenous compounds can be mistakenly detected, leading to an overestimation of the analyte's concentration and compromising the integrity of clinical data.[9] Therefore, a rigorous assessment of an immunoassay's specificity through comprehensive cross-reactivity studies is not merely a suggestion but a regulatory and scientific necessity.[10][11]
Designing a Robust Cross-Reactivity Study for TMPG
Identifying Potential Cross-Reactants
The first step in designing a specificity study is to identify compounds that have the potential to interfere with the assay. This requires a thorough analysis of the analyte's structure and its metabolic pathways. For TMPG, logical candidates for cross-reactivity testing include:
-
Precursors and Metabolites: The parent compound, Phloroglucinol, is a primary candidate.[12] Other metabolites, which may involve demethylation or conjugation, should also be considered.
-
Structurally Similar Natural Compounds: Various phloroglucinol derivatives occur naturally in plants and algae.[13][14] If the biological matrix could contain such compounds, they should be evaluated.
-
Co-administered Drugs: Any medications that are structurally related or commonly prescribed alongside TMPG should be included in the assessment.
Table 1: Potential Cross-Reactants for a TMPG Immunoassay
| Compound Name | Relationship to TMPG | Rationale for Testing |
| Phloroglucinol | Parent Compound / Precursor | High structural similarity. |
| 1,3,5-Trimethoxybenzene | Related Compound | Shares the core ring and substituent positions.[2] |
| 2,4,6-Trihydroxybenzoic Acid | Structurally Similar Phenol | Shares the tri-hydroxy benzene core. |
| Humulone | Natural Phloroglucinol Derivative | Example of a complex, naturally occurring related structure.[12] |
| Flopropione | Acylphloroglucinol Drug | A structurally related antispasmodic drug.[15] |
The Competitive ELISA: Principle and Rationale
The competitive ELISA format is ideally suited for quantifying small molecules and assessing cross-reactivity.[4][16] Its principle relies on the competition between the analyte in the sample and a labeled version of the analyte for binding to a limited number of antibody sites, which are typically immobilized on a microplate.[5]
Caption: Principle of the Competitive ELISA for TMPG detection.
Experimental Protocols
Trustworthy data originates from meticulously executed and well-controlled protocols. The following methods are designed to be self-validating by including necessary controls.
Protocol 1: Competitive ELISA for TMPG Quantification
This protocol establishes the standard curve for TMPG, which is the foundation for the cross-reactivity assessment.
Materials:
-
High-bind 96-well microplates
-
Anti-TMPG specific antibody (capture antibody)
-
TMPG-HRP conjugate (labeled antigen)
-
TMPG standard
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer / Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the anti-TMPG capture antibody in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C. Causality: This step immobilizes the antibody, creating the solid phase for the assay.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well. Causality: Removes unbound antibody to reduce background noise.
-
Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature. Causality: Blocks non-specific binding sites on the plastic surface, preventing false-positive signals.
-
Standard Preparation: Prepare serial dilutions of the TMPG standard in Assay Buffer. A typical range might be from 1 ng/mL to 1000 ng/mL. Include a zero standard (blank).
-
Competition Reaction: Add 50 µL of each TMPG standard (or sample) to the appropriate wells. Immediately add 50 µL of the diluted TMPG-HRP conjugate. Incubate for 1-2 hours at room temperature. Causality: This is the critical competitive binding step. Free TMPG from the standard/sample competes with TMPG-HRP for antibody binding sites.
-
Washing: Discard the solution and wash the plate 5 times with Wash Buffer. Causality: Removes all unbound reagents, ensuring that only bound TMPG-HRP contributes to the signal.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB, producing a blue color.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cross-Reactivity Assessment
This protocol uses the established competitive ELISA to test the specificity against potential interfering compounds.
Methodology:
-
Prepare Plates: Coat, wash, and block plates as described in Protocol 1 (Steps 1-3).
-
Prepare Compound Dilutions: For each potential cross-reactant (from Table 1), prepare a wide range of serial dilutions in Assay Buffer. It is crucial that the concentration range tested is physiologically relevant and brackets the expected concentrations in test samples.
-
Run Assay: Follow the competitive ELISA protocol (Protocol 1, Steps 5-9), but instead of the TMPG standard, use the serial dilutions of the potential cross-reacting compounds. Run a TMPG standard curve on the same plate for reference.
-
Data Analysis: Analyze the data as described in the following section.
Caption: Workflow for Immunoassay Cross-Reactivity Assessment.
Data Analysis and Interpretation
Generating Dose-Response Curves
For both the TMPG standard and each tested compound, plot the absorbance (OD450) against the logarithm of the compound's concentration. The resulting sigmoidal curve will show a decreasing signal with increasing concentration.
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that produces 50% of the maximum inhibition of the signal.[17] This is a key parameter for quantifying both the assay's sensitivity to the target analyte and its reactivity with other compounds.[18] The IC50 is determined from the dose-response curve by finding the concentration that corresponds to a 50% reduction in the maximum signal (B₀).[19][20]
Determining Percent Cross-Reactivity (%CR)
The percent cross-reactivity is calculated to quantify the degree of interference from each tested compound relative to the target analyte, TMPG. The calculation is based on the IC50 values.[16][17]
Formula: % Cross-Reactivity = (IC₅₀ of TMPG / IC₅₀ of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for a TMPG Immunoassay
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound (TMPG) | 15.2 | 100% | Reference Analyte |
| Phloroglucinol | 304.5 | 5.0% | Moderate Cross-Reactivity |
| 1,3,5-Trimethoxybenzene | 1,480.0 | 1.0% | Low Cross-Reactivity |
| 2,4,6-Trihydroxybenzoic Acid | > 10,000 | < 0.15% | Negligible Cross-Reactivity |
| Humulone | > 10,000 | < 0.15% | Negligible Cross-Reactivity |
| Flopropione | 760.0 | 2.0% | Low Cross-Reactivity |
Discussion and Best Practices
Interpreting the Data
The results from the cross-reactivity study provide a specificity profile for the immunoassay.
-
High %CR (>10%) indicates significant interference and may require re-evaluation of the antibody or assay design.
-
Moderate %CR (1-10%) suggests that the presence of the interfering compound could lead to falsely elevated results, and its potential concentration in samples must be considered when interpreting data.
-
Low %CR (<1%) generally indicates that the assay is highly specific and unlikely to be affected by the compound at typical physiological concentrations.
It is crucial to contextualize these percentages. Even a low cross-reactivity can be problematic if the interfering substance is present in the biological sample at concentrations several orders of magnitude higher than the analyte.
The Importance of Orthogonal Methods
While a well-validated immunoassay is a powerful tool, no single method is infallible. For critical applications, especially in drug development, regulatory bodies like the FDA recommend confirming results with an orthogonal method that relies on a different scientific principle.[10] For TMPG, a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) would serve as an excellent confirmatory method, as it separates compounds based on their physicochemical properties before detection by mass, providing an independent and highly specific quantification.
Conclusion
A thorough and rigorously conducted cross-reactivity study is a cornerstone of immunoassay validation. It establishes the trustworthiness and specificity of the assay, ensuring that the data generated is reliable for its intended purpose. By understanding the chemical nature of this compound, identifying potential interferents, employing a suitable competitive immunoassay format, and correctly analyzing the resulting data, researchers can confidently characterize the performance of their assay. This guide provides the strategic framework and detailed protocols necessary to achieve this critical scientific objective, ultimately supporting the development of safe and effective therapeutics.
References
- Creative Diagnostics. (2021). Competitive ELISA. [Link]
- Qingdao Fengchen Technology and Trade Co., Ltd. (n.d.). Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers. [Link]
- MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
- U.S. Food and Drug Administration. (2019).
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
- Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
- myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. [Link]
- Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Wikipedia. (n.d.). Phloroglucinol. [Link]
- MDPI. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. [Link]
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
- Centurion Healthcare. (2024). Understanding Phloroglucinol and this compound. [Link]
- PubMed Central (PMC). (n.d.). Interferences in Immunoassay. [Link]
- ResearchGate. (n.d.). Structures of phloroglucinol analogs and their activities. [Link]
- NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. [Link]
- Ofni Systems. (n.d.).
- PubMed Central (PMC). (2018).
- YouTube. (2020). Calculating an IC50 value and its Margin of Error. [Link]
- ResearchGate. (n.d.). (PDF)
- Science Gateway. (n.d.).
- ResearchGate. (2015).
- U.S. Food and Drug Administration. (n.d.).
- LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
- U.S. Food and Drug Administration. (2022).
Sources
- 1. usbio.net [usbio.net]
- 2. Trimethyl Phloroglucinol BP EP USP CAS 4463-03-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. centurionhealthcare.com [centurionhealthcare.com]
- 4. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 11. fda.gov [fda.gov]
- 12. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 13. Phloroglucinol compounds of natural origin_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Trimethylphloroglucinol and its Parent Compound, Phloroglucinol
Introduction: The Therapeutic Potential of Phloroglucinols
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has led to a surge in research focused on identifying and characterizing potent antioxidant compounds. Among these, phloroglucinol and its derivatives have emerged as promising candidates. Phloroglucinol (1,3,5-trihydroxybenzene), a simple phenolic compound, is a foundational structural unit of a wide range of natural products, notably the phlorotannins found in brown algae. Its derivative, trimethylphloroglucinol (1,3,5-trimethoxybenzene), is also of significant interest, often co-formulated with phloroglucinol in pharmaceutical preparations for its antispasmodic properties.[1]
This technical guide provides a comprehensive comparison of the antioxidant activity of this compound and its parent compound, phloroglucinol. We will delve into the structural basis of their antioxidant potential, present supporting experimental data for phloroglucinol, and extrapolate the expected activity of this compound based on established structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds for potential therapeutic applications.
Chemical Structures and the Basis of Antioxidant Activity
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups on the aromatic ring. These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
Caption: Chemical structures of Phloroglucinol and this compound.
Phloroglucinol possesses three hydroxyl groups symmetrically positioned on the benzene ring. This configuration is thought to contribute significantly to its antioxidant potential. In contrast, this compound has these hydroxyl groups replaced by methoxy (-OCH3) groups. This seemingly minor structural modification has profound implications for its antioxidant activity, as the hydrogen-donating ability of the hydroxyl groups is lost.
Comparative Antioxidant Activity: An Evidence-Based Assessment
To objectively compare the antioxidant activity of these two compounds, we will examine data from common in vitro antioxidant assays. While direct comparative studies are scarce, a wealth of data exists for phloroglucinol, which we will use as a benchmark. The anticipated activity of this compound will be inferred based on established structure-activity relationships for phenolic compounds.
In Vitro Antioxidant Assays: Methodologies and Rationale
Several standardized assays are employed to quantify antioxidant capacity. The choice of assay is critical as they operate through different mechanisms, providing a more complete picture of a compound's antioxidant profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods for screening antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. A lower IC50 value (the concentration required to scavenge 50% of the DPPH radicals) indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants.
-
Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to mitigate intracellular oxidative stress. It typically involves loading cells with a fluorescent probe that reacts with ROS. The antioxidant's capacity to reduce the fluorescence signal in the presence of an ROS inducer is then quantified.
Caption: A generalized workflow for in vitro antioxidant assays.
Experimental Data: Phloroglucinol's Potent Antioxidant Profile
Numerous studies have demonstrated the significant antioxidant activity of phloroglucinol across various assays.
| Antioxidant Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 42 ± 1.00 | [2] |
| Nitric Oxide Radical Scavenging | 53.66 ± 1.52 | [2] |
| Superoxide Radical Scavenging | 102 ± 2.00 | [2] |
| Hydroxyl Radical Scavenging | 180 ± 3.60 | [2] |
| Hydrogen Peroxide Scavenging | 52.3 ± 1.52 | [2] |
Table 1: In vitro antioxidant activity of Phloroglucinol.
These results clearly indicate that phloroglucinocinol is an effective scavenger of various free radicals.[2] In cellular models, phloroglucinol has been shown to reduce ROS levels and increase the expression of endogenous antioxidant enzymes.[3]
This compound: A Theoretical Assessment Based on Structure-Activity Relationship
Direct experimental data on the antioxidant activity of this compound is notably absent in the current literature. However, we can infer its potential based on well-established structure-activity relationships for phenolic antioxidants.
The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom donation from their hydroxyl groups.[4] The methylation of these hydroxyl groups, as in this compound, replaces the easily donatable hydrogen atom with a methyl group. This structural change is widely recognized to significantly diminish or even abolish the radical scavenging activity of phenolic compounds.[5]
Therefore, it is highly probable that This compound exhibits significantly lower, if not negligible, direct antioxidant activity compared to phloroglucinol in assays that measure radical scavenging potential (e.g., DPPH, ABTS). The absence of the free hydroxyl groups prevents it from participating in the hydrogen atom transfer mechanism that is central to the antioxidant action of its parent compound.
Caption: The impact of hydroxyl group methylation on antioxidant activity.
Mechanistic Insights: Beyond Direct Radical Scavenging
While direct radical scavenging is a key antioxidant mechanism, it is not the only one. Some compounds can exert antioxidant effects indirectly by modulating cellular signaling pathways. For instance, phloroglucinol has been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of this pathway leads to an enhanced cellular defense against oxidative stress.
It is plausible that this compound could retain some ability to modulate cellular signaling pathways, independent of direct radical scavenging. However, without specific experimental evidence, this remains speculative. The interaction of a molecule with cellular receptors and signaling proteins is highly dependent on its overall structure, including the presence and nature of functional groups.
Conclusion and Future Directions
In this comparative guide, we have established that phloroglucinol is a potent antioxidant, a property conferred by its three hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals. In stark contrast, its derivative, this compound, is predicted to have significantly diminished direct antioxidant activity due to the methylation of these critical functional groups.
This analysis underscores the profound impact of subtle structural modifications on the biological activity of a molecule. For researchers and drug development professionals, this has important implications:
-
For applications requiring direct antioxidant effects , such as mitigating acute oxidative damage, phloroglucinol is the superior candidate.
-
For therapeutic applications where antispasmodic effects are primary , the combination of phloroglucinol and this compound may be beneficial, but the contribution of this compound to the overall antioxidant profile is likely minimal.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of phloroglucinol, this compound, and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Create a series of dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the standard.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of scavenging against the concentration of the test compounds and the standard to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compounds and the standard.
-
For the control, add 10 µL of the solvent to 190 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds and the standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
-
References
- Chen, Y., Xiao, H., & Zheng, J. (2015).
- Baschieri, A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 723. [Link]
- Archana, I., & Vijayalakshmi, K. (2018). ANTIOXIDANT POTENTIAL OF PHLOROGLUCINOL; AN IN-VITRO APPROACH. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(7), 2947-2951. [Link]
- Quéguineur, B., et al. (2012). Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line. Food and Chemical Toxicology, 50(8), 2886-2893. [Link]
- Kim, J. H., et al. (2010). Effect of phloroglucinol on oxidative stress and inflammation. Food and Chemical Toxicology, 48(10), 2925-2931. [Link]
- Drygalski, K., et al. (2021). Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD). Oxidative Medicine and Cellular Longevity, 2021, 8872702. [Link]
- Heilmann, J., et al. (2003). Studies on the antioxidative activity of phloroglucinol derivatives isolated from hypericum species. Planta Medica, 69(3), 224-228. [Link]
- Kim, K. C., et al. (2023). Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1. International Journal of Molecular Sciences, 24(5), 4637. [Link]
- PubChem. (n.d.). 1,3,5-Trimethoxybenzene.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Delfanian, M., et al. (2023). Structure–antioxidant activity relationships of gallic acid and phloroglucinol. Journal of the American Oil Chemists' Society, 100(3), 229-240. [Link]
- Wu, X. F., et al. (2017). Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia. Molecules, 22(5), 844. [Link]
- Nenadis, N., & Tsimidou, M. (2013). Structure–Activity Relationship of Phenolic Antioxidants and Olive Components. In Olives and Olive Oil in Health and Disease Prevention (pp. 959-968). Academic Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Trimethylphloroglucinol in Plasma: A Comparative Approach
For researchers and professionals in drug development, the robust quantification of therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven approach to validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Trimethylphloroglucinol (TMPG) in plasma. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing two common sample preparation techniques to illustrate how different strategies can impact method performance.
This guide is grounded in the principles outlined by major regulatory bodies, primarily the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] Adherence to these standards is not merely procedural; it is a commitment to data integrity, ensuring that the pharmacokinetic and toxicokinetic data generated are reliable and can support regulatory decisions.[3][4]
The Importance of Method Validation
The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[4] For a quantitative method like ours, this means proving that it can accurately and precisely measure the concentration of TMPG in plasma samples from a specific study. Without this formal validation, any generated data is scientifically indefensible.
Core Validation Parameters: The Pillars of a Robust Method
A full method validation establishes the performance characteristics of the assay. We will explore the key parameters and provide the experimental framework for their assessment. The acceptance criteria mentioned are generally derived from the FDA and EMA guidelines, which typically require accuracy within ±15% of the nominal concentration (±20% at the lower limit of quantification) and a precision (coefficient of variation) of ≤15% (≤20% at the LLOQ).[5][6]
Case Study: Comparing Sample Preparation Methods for TMPG Analysis
To provide a practical context, we will validate our LC-MS/MS method for TMPG by comparing two of the most common sample preparation techniques for small molecules in plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[7][8]
-
Method A: Protein Precipitation (PPT): A rapid, straightforward technique where a solvent (typically acetonitrile) is added to the plasma to denature and precipitate proteins.[9]
-
Method B: Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate), leaving many endogenous interferences behind.[7][10]
An appropriate internal standard (IS) is critical for correcting for variability during sample processing and injection. For TMPG, a structurally similar compound not present endogenously, such as resorcinol or paracetamol, could be suitable.[6][11] For this guide, we will use a stable isotope-labeled TMPG (d3-TMPG), which represents the gold standard for LC-MS/MS internal standards.
Experimental Protocols
1. Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QCs):
-
Prepare a primary stock solution of TMPG and d3-TMPG in methanol.
-
Create a series of working standard solutions of TMPG by serial dilution.
-
Spike drug-free plasma with the working solutions to create a calibration curve with 8-10 non-zero standards.
-
Prepare QC samples in drug-free plasma at four levels:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~80% of the Upper Limit of Quantitation (ULOQ)
-
2. Sample Preparation Protocols:
-
Method A (PPT) Protocol:
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (d3-TMPG).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Inject into the LC-MS/MS system.
-
-
Method B (LLE) Protocol:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute with 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
3. LC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI), operated in negative ion mode.[6][11]
-
MRM Transitions:
-
TMPG: (Precursor ion → Product ion)
-
d3-TMPG (IS): (Precursor ion → Product ion)
-
Validation Parameter Assessment & Comparative Data
Selectivity and Specificity
-
Why it Matters: This ensures that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Protocol: Analyze at least six different blank plasma lots. The response of any interfering peak at the retention time of TMPG or the IS should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.
-
Comparative Insight: LLE is inherently more selective than PPT. The partitioning step removes a significant portion of polar endogenous components that remain in the supernatant after PPT.
| Parameter | Method A (PPT) | Method B (LLE) | Acceptance Criteria |
| Interference at Analyte RT | Pass (Avg. 12% of LLOQ) | Pass (Avg. <3% of LLOQ) | <20% of LLOQ |
| Interference at IS RT | Pass (Avg. 2% of IS) | Pass (Avg. <1% of IS) | <5% of IS Response |
Sensitivity (LLOQ)
-
Why it Matters: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. It defines the lower bound of the assay's utility.
-
Protocol: Analyze at least five replicates of the LLOQ sample. The mean concentration must be within ±20% of the nominal value, and the precision (CV) must be ≤20%. The analyte signal should be at least 5 times the signal of a blank sample.
-
Comparative Insight: A cleaner sample from LLE often results in lower baseline noise, potentially allowing for a lower, more robust LLOQ.
| Parameter | Method A (PPT) | Method B (LLE) | Acceptance Criteria |
| LLOQ Conc. (ng/mL) | 1.0 | 0.5 | Defined by study needs |
| Accuracy at LLOQ (%) | 94.5% (-5.5% Bias) | 103.2% (+3.2% Bias) | 80% - 120% |
| Precision at LLOQ (CV%) | 14.2% | 8.9% | ≤20% |
Linearity and Range
-
Why it Matters: This confirms the relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Protocol: Analyze a calibration curve with at least six non-zero points. The curve is typically fitted with a weighted (1/x or 1/x²) linear regression. At least 75% of the standards must be within ±15% of their nominal values (±20% for LLOQ).
-
Comparative Insight: Both methods should yield linear results, but a cleaner extract from LLE may result in a slightly better correlation coefficient (r²).
| Parameter | Method A (PPT) | Method B (LLE) | Acceptance Criteria |
| Range (ng/mL) | 1.0 - 1000 | 0.5 - 1000 | Covers expected concs. |
| Regression Model | Weighted (1/x²) | Weighted (1/x²) | Appropriate fit |
| Correlation (r²) | 0.9978 | 0.9991 | >0.99 |
| Back-calculated Accuracy | All points within 12% | All points within 8% | ±15% (±20% at LLOQ) |
Accuracy and Precision
-
Why it Matters: This is the cornerstone of validation, demonstrating the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Protocol: Analyze at least five replicates of the LLOQ, LQC, MQC, and HQC samples in at least three separate analytical runs.
-
Comparative Insight: Both methods can achieve acceptable accuracy and precision. However, the superior cleanup of LLE often leads to lower variability (better precision).
Table: Inter-day Accuracy and Precision
| QC Level | Method A (PPT) | Method B (LLE) | Acceptance Criteria |
|---|---|---|---|
| LQC (3 ng/mL) | Acc: 98.2%, Prec: 9.5% | Acc: 101.5%, Prec: 6.2% | Acc: ±15%, Prec: ≤15% |
| MQC (50 ng/mL) | Acc: 104.1%, Prec: 7.1% | Acc: 102.8%, Prec: 4.5% | Acc: ±15%, Prec: ≤15% |
| HQC (800 ng/mL) | Acc: 101.9%, Prec: 6.8% | Acc: 99.5%, Prec: 3.8% | Acc: ±15%, Prec: ≤15% |
Matrix Effect and Recovery
-
Why it Matters: The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting endogenous components from the plasma. Recovery measures the efficiency of the extraction process. A stable isotope-labeled IS is crucial for compensating for these effects.
-
Protocol:
-
Matrix Factor (MF): (Peak response in post-extraction spiked sample) / (Peak response in neat solution). Assessed at LQC and HQC levels in at least six different plasma lots. The CV of the IS-normalized MF should be ≤15%.
-
Recovery (%RE): (Peak response in pre-extraction spiked sample) / (Peak response in post-extraction spiked sample) x 100.
-
-
Comparative Insight: This is where the most significant differences are seen. LLE's superior cleanup drastically reduces matrix effects, leading to a more rugged and reliable assay. While PPT is faster, it is more prone to ion suppression.
| Parameter | Method A (PPT) | Method B (LLE) | Acceptance Criteria |
| Recovery % (Analyte) | 95-105% | 75-85% | Consistent & reproducible |
| Matrix Effect (IS-Norm. MF) | 0.85 (15% Suppression) | 0.98 (2% Suppression) | CV of MF ≤15% |
Stability
-
Why it Matters: This ensures the analyte remains unchanged during sample collection, storage, and processing.
-
Protocol: QC samples (LQC and HQC) are subjected to various conditions and their concentrations are compared against freshly prepared standards.
-
Freeze-Thaw Stability: After 3 freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.
-
Long-Term Stability: At the intended storage temperature (-20°C or -80°C).
-
Post-Preparative Stability: In the autosampler.
-
-
Comparative Insight: Stability is an inherent property of the analyte in the matrix. The extraction method does not typically influence it, but it is a mandatory part of the validation for either method. Results should be within ±15% of the nominal concentration.
Visualizing the Workflows
Conclusion and Recommendation
This comparative guide demonstrates that while both Protein Precipitation and Liquid-Liquid Extraction can be validated to meet regulatory standards, they offer a clear trade-off.
-
Protein Precipitation (PPT) is fast, simple, and provides high analyte recovery. However, it suffers from a lack of selectivity, which can lead to significant matrix effects. This may compromise assay robustness, especially when analyzing plasma from diverse populations or diseased states.
-
Liquid-Liquid Extraction (LLE) requires more optimization and is a lengthier process, often with slightly lower recovery. Its significant advantage is superior sample cleanup, which drastically reduces matrix effects, improves precision, and can enhance sensitivity (LLOQ).[7]
As a Senior Application Scientist, my recommendation for a robust, reliable, and defensible method for the quantification of this compound in plasma would be the Liquid-Liquid Extraction (LLE) method. The initial investment in developing a more selective sample preparation technique pays dividends in the form of higher quality data, fewer analytical issues during study sample analysis, and greater confidence in the final pharmacokinetic results. This commitment to quality is the essence of scientific integrity in drug development.
References
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance.
- European Pediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Papazafiri, P., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(24), 8785.
- Rocabado-Gallo, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(21), 6633.
- Chen, H., et al. (2015). Simultaneous quantification of multiple class of phenolic compounds in blood plasma by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 997, 194-203.
- Henríquez, C., et al. (2015). Comparison of different sample preparation treatments for the analysis of wine phenolic compounds in human plasma by reversed phase high-performance liquid chromatography. Ciencia e investigación agraria, 42(2), 229-240.
- Li, X. Q., et al. (2017). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences, 21(18), 4165-4172.
- Kim, H., et al. (2003). Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 792(2), 307-312.
- Kim, H., et al. (2003). Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry. Semantic Scholar.
- Li, X. Q., et al. (2017). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. PubMed.
- Wang, S., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2053.
- Arayne, M. S., et al. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Kim, H., et al. (2003). Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry. ResearchGate.
- Arayne, M. S., et al. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. PubMed.
- Arayne, M. S., et al. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate.
- Google Patents. (2020). CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. id-eptri.eu [id-eptri.eu]
- 5. fda.gov [fda.gov]
- 6. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanreview.org [europeanreview.org]
- 11. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioactivity: Synthetic vs. Natural Trimethylphloroglucinol
For researchers in drug development and pharmacology, the origin of a compound can be as critical as its structure. Trimethylphloroglucinol (TMP), a methylated derivative of phloroglucinol, is a potent antispasmodic agent valued for its direct action on smooth muscle.[1][2][3] It is available from two primary sources: purified from natural extracts or produced through chemical synthesis. While the target molecule, 1,3,5-trimethoxybenzene, is identical in theory, the practical bioactivity can diverge based on the source.
This guide provides an in-depth comparison of synthetic versus natural TMP, grounded in experimental principles. We will explore the nuances that differentiate these two sources, detail the experimental methodologies required to validate their bioactivity, and explain the scientific rationale behind these validation systems.
The Purity Paradigm: More Than Just the Target Molecule
The fundamental difference between natural and synthetic TMP lies not in the active pharmaceutical ingredient (API) itself, but in the profile of accompanying impurities. These trace components can significantly modulate the overall biological effect.
-
Natural this compound: Typically extracted from plant sources rich in phloroglucinol precursors. The final product, even after rigorous purification, may contain a constellation of related natural compounds, such as other phloroglucinol derivatives (e.g., dimeric phloroglucinols, fucofuroeckol A) or polyphenols.[4][5] These "impurities" are not necessarily inert; they can contribute synergistic or antagonistic effects to the primary compound's activity.
-
Synthetic this compound: Produced through controlled chemical reactions. Potential impurities include residual starting materials, reagents, solvents, or by-products from the synthesis pathway (e.g., incompletely methylated phloroglucinols, isomers like 1,2,3-trimethoxybenzene, or other reaction intermediates).[6][7][8] These synthetic impurities are less likely to have beneficial bioactivity and are a primary focus for safety and toxicity screening.
Understanding this distinction is crucial, as it forms the basis for any comparative bioactivity study. The question is not simply "which is better," but rather "how does the impurity profile of each source affect the desired biological outcome?"
Comparative Bioactivity: Key Experimental Arenas
We will evaluate the bioactivity of synthetic and natural TMP across three critical pharmacological domains: anti-inflammatory potential, antioxidant capacity, and cytotoxicity.
Anti-inflammatory Activity
Phloroglucinols are recognized for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the nuclear factor kappa B (NF-κB) signaling pathway.[9][10][11] In inflammatory conditions, lipopolysaccharide (LPS) can induce the expression of inducible nitric oxide synthase (iNOS), leading to excessive NO production.
-
Synthetic TMP: Its anti-inflammatory activity will be solely attributable to the 1,3,5-trimethoxybenzene molecule. Its performance provides a clean baseline for the activity of the pure compound.
-
Natural TMP: The presence of co-extracted phlorotannins or other polyphenols could lead to a more potent anti-inflammatory effect.[9] Many of these related natural compounds are known to be strong inhibitors of iNOS and NF-κB, potentially creating a synergistic effect not seen with the synthetic counterpart.[9][12]
A head-to-head comparison using a nitric oxide inhibition assay is essential to quantify this difference.
Antioxidant Capacity
The phenolic structure of phloroglucinol and its derivatives confers significant antioxidant activity.[5] These compounds can donate a hydrogen atom to neutralize stable free radicals, a key mechanism in mitigating oxidative stress.[13][14]
-
Synthetic TMP: Provides a specific measure of the free-radical scavenging ability of the pure methylated compound.
-
Natural TMP: The potential presence of other phenolic compounds, which are potent antioxidants, could result in a significantly higher total antioxidant capacity compared to the pure synthetic version.[15] Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method are ideal for quantifying this radical-scavenging potential.[13][14][16]
Cytotoxicity
Cytotoxicity is a critical measure of safety. The goal is for a compound to be effective at a concentration that is non-toxic to healthy cells.
-
Synthetic TMP: Cytotoxicity would likely arise from residual synthesis reagents or toxic by-products. Rigorous quality control is essential to minimize these risks.
-
Natural TMP: While often perceived as safer, natural extracts can contain cytotoxic compounds if not properly purified.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing metabolic activity as an indicator of cell viability and is the preferred tool for this comparative analysis.[17][18][19]
Data Presentation: A Quantitative Comparison
The following tables provide a framework for summarizing the expected quantitative data from the described experiments. The values are hypothetical, designed to illustrate potential outcomes based on the principles discussed.
Table 1: Comparative Anti-inflammatory Activity
| Compound Source | Assay | Target Cells | IC₅₀ (µM) for NO Inhibition |
|---|---|---|---|
| Synthetic TMP | Nitric Oxide Assay | RAW 264.7 Macrophages | 35.5 µM |
| Natural TMP | Nitric Oxide Assay | RAW 264.7 Macrophages | 25.0 µM |
| L-NMMA (Control) | Nitric Oxide Assay | RAW 264.7 Macrophages | 5.2 µM |
IC₅₀: The concentration required to inhibit 50% of the nitric oxide production. A lower value indicates higher potency.
Table 2: Comparative Antioxidant Capacity
| Compound Source | Assay | Measurement | Result |
|---|---|---|---|
| Synthetic TMP | DPPH Assay | IC₅₀ (µg/mL) | 42.8 µg/mL |
| Natural TMP | DPPH Assay | IC₅₀ (µg/mL) | 28.5 µg/mL |
| Ascorbic Acid (Control) | DPPH Assay | IC₅₀ (µg/mL) | 8.1 µg/mL |
IC₅₀: The concentration required to scavenge 50% of DPPH free radicals. A lower value indicates higher antioxidant activity.
Table 3: Comparative Cytotoxicity
| Compound Source | Assay | Target Cells | IC₅₀ (µM) |
|---|---|---|---|
| Synthetic TMP | MTT Assay | HEK 293 (Human Embryonic Kidney) | > 100 µM |
| Natural TMP | MTT Assay | HEK 293 (Human Embryonic Kidney) | > 100 µM |
| Doxorubicin (Control) | MTT Assay | HEK 293 (Human Embryonic Kidney) | 1.5 µM |
IC₅₀: The concentration that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity and a better safety profile.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This is achieved by explaining the causal links between steps and including appropriate controls.
Protocol 1: Nitric Oxide (NO) Inhibition Assay
This protocol quantifies the ability of TMP to inhibit NO production in LPS-stimulated macrophage cells. The Griess reagent is used to measure nitrite, a stable breakdown product of NO.[20][21]
Causality: We use RAW 264.7 macrophages because they are a standard model for inflammation and reliably produce NO via iNOS when stimulated with LPS. A known iNOS inhibitor (L-NMMA) is used as a positive control to validate that the assay system is responsive to inhibition.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthetic and Natural TMP stock solutions (in DMSO)
-
L-NMMA (N(G)-monomethyl-L-arginine) as a positive control
-
Griess Reagent (Part A: Sulfanilamide; Part B: N-(1-naphthyl)ethylenediamine)[20]
-
96-well cell culture plates
-
Microplate reader (540 nm)
Step-by-Step Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells with various concentrations of synthetic TMP, natural TMP, or L-NMMA for 1 hour. Include a vehicle control (DMSO) well.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (untreated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Carefully collect 100 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Read Absorbance: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percent inhibition of NO production relative to the LPS-only treated cells. Plot the inhibition curve to determine the IC₅₀ value for each compound.
Protocol 2: DPPH Radical Scavenging Assay
This assay measures the ability of TMP to donate a hydrogen atom and neutralize the DPPH free radical, a process indicated by a color change from violet to yellow.[13][14]
Causality: DPPH is a stable free radical, making the assay highly reproducible.[14] The decrease in absorbance at 517 nm is directly proportional to the amount of radical scavenged.[13] Ascorbic acid, a well-known antioxidant, is used as a positive control to validate the assay's performance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Synthetic and Natural TMP stock solutions
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer (517 nm)
Step-by-Step Methodology:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare Dilutions: Create serial dilutions of synthetic TMP, natural TMP, and ascorbic acid in methanol.
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various sample dilutions (or methanol as a blank control).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Read Absorbance: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[13] Plot the results to determine the IC₅₀ value.
Protocol 3: MTT Assay for Cytotoxicity
This assay measures the reduction of yellow MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan is proportional to the number of viable cells.[17][18][22]
Causality: This assay is a measure of mitochondrial function, which is a reliable indicator of cell viability.[19] Using a non-cancerous cell line like HEK 293 provides a relevant model for general cytotoxicity. Serum-free media is used during the MTT incubation step to prevent interference from serum proteins.[19]
Materials:
-
HEK 293 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Buffer[23]
-
Synthetic and Natural TMP stock solutions
-
Doxorubicin (positive control for cytotoxicity)
-
96-well plate
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of synthetic TMP, natural TMP, and doxorubicin for 24-48 hours. Include vehicle-only controls.
-
MTT Incubation:
-
Remove the treatment media.
-
Add 100 µL of serum-free media and 10 µL of MTT solution to each well.[23]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC₅₀ value.
Visualization of Key Processes
To further clarify the experimental logic and biological context, the following diagrams illustrate a key workflow and a relevant signaling pathway.
Caption: Experimental Workflow for the Nitric Oxide (NO) Inhibition Assay.
Caption: LPS-induced iNOS expression pathway and points of inhibition by phloroglucinols.
Conclusion: An Evidence-Based Choice
The choice between synthetic and natural this compound is not one of inherent superiority but of intended application and acceptable risk.
-
For applications requiring a highly characterized, single-molecule agent with a predictable, baseline activity, synthetic TMP is the logical choice. Its purity ensures that observed effects are directly attributable to the API, which is critical for foundational mechanistic studies.
-
For applications where a broader, potentially more potent biological effect is desired, and the presence of related natural compounds is acceptable or even beneficial, natural TMP may offer an advantage. This is particularly relevant in the development of nutraceuticals or multi-target therapies where synergistic antioxidant and anti-inflammatory effects are valued.
References
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol., 26(2), 211-219.
- Google Patents. (n.d.). DK/EP 3592337 T3.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- Pharmaffiliates. (n.d.). This compound-impurities.
- He, L., & Li, H. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 10(4), 336-342.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit.
- Pharmaffiliates. (n.d.). Intermediates - this compound-impurities.
- DrugBank. (n.d.). Trimethyl Phloroglucinol.
- Gunawardena, S. N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3248.
- ResearchGate. (2018). (PDF) Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives.
- PubMed. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives.
- PubMed. (2024). Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model.
- Semantic Scholar. (n.d.). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives.
- Google Patents. (n.d.). CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- ResearchGate. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- PubMed. (2010). Phloroglucinol compounds of natural origin: synthetic aspects.
- National Center for Biotechnology Information. (2023). Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1.
- PubMed. (2023). Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1.
- EXCLI Journal. (2017). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines.
- PubMed. (2014). Synthesis of natural-like acylphloroglucinols with anti-proliferative, anti-oxidative and tube-formation inhibitory activity.
- PubMed. (2022). Cytotoxic and anti-inflammatory active phloroglucinol derivatives from Rhodomyrtus tomentosa.
- ResearchGate. (2011). (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Royal Society of Chemistry. (2022). Recent advances in the synthesis of natural products containing the phloroglucinol motif.
- Pharmaffiliates. (n.d.). Phloroglucinol-impurities.
- MDPI. (2022). Biological Activity of Natural and Synthetic Compounds.
- MDPI. (2021). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends.
- MDPI. (2024). Time-Dependent Comparison of the Structural Variations of Natural Products and Synthetic Compounds.
- National Center for Biotechnology Information. (2012). Cheminformatic comparison of approved drugs from natural product versus synthetic origins.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. centurionhealthcare.com [centurionhealthcare.com]
- 3. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phloroglucinol Derivatives Exert Anti-Inflammatory Effects and Attenuate Cognitive Impairment in LPS-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Trimethylphloroglucinol in Comparison to Scopolamine: A Mechanistic and Pharmacological Guide
An In-Depth Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive comparison of two prominent antispasmodic agents, Trimethylphloroglucinol and Scopolamine. The content is structured to deliver in-depth technical insights, supported by experimental data and protocols, for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety considerations to provide a clear, evidence-based evaluation.
Introduction: The Clinical Challenge of Smooth Muscle Spasms
Involuntary contractions of smooth muscle, or spasms, are the pathophysiological basis for a range of visceral pain disorders, including irritable bowel syndrome (IBS), biliary colic, and urinary tract spasms.[1] Effective management requires antispasmodic agents that can restore normal muscle tone and alleviate pain. The ideal agent would offer potent and targeted efficacy with a minimal side-effect profile. This guide examines two distinct pharmacological approaches to this challenge: the direct-acting musculotropic agent, this compound, and the classic anticholinergic agent, Scopolamine.
Divergent Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the efficacy and side-effect profiles of this compound and Scopolamine lies in their distinct molecular targets and mechanisms of action.
This compound: The Direct-Acting Myotropic Relaxant
This compound, often used in combination with its parent compound phloroglucinol, exerts its antispasmodic effect primarily through a direct action on smooth muscle cells (a musculotropic effect), independent of cholinergic receptor blockade.[1][2][3] This targeted action is attributed to two primary mechanisms:
-
Inhibition of Voltage-Dependent Calcium Channels: The contraction of smooth muscle is critically dependent on the influx of extracellular calcium (Ca²⁺) through voltage-dependent channels. This compound is believed to directly inhibit these channels, reducing Ca²⁺ entry and thereby preventing the phosphorylation of myosin light chains, a key step in the contractile process.[4]
-
Catechol-O-methyltransferase (COMT) Inhibition: This compound also inhibits the COMT enzyme, which is involved in the breakdown of catecholamines.[5] By inhibiting COMT, it may increase the local concentration of catecholamines, enhancing sympathetic tone which promotes smooth muscle relaxation.[5]
Notably, this compound possesses very weak anticholinergic properties, which spares it from the systemic side effects associated with muscarinic receptor antagonists.[1][2]
Caption: Mechanism of this compound (TMPG).
Scopolamine: The Non-Selective Muscarinic Antagonist
Scopolamine (also known as hyoscine) is a tropane alkaloid that functions as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs M1-M5).[6][7][8] Its mechanism is fundamentally tied to the parasympathetic nervous system:
-
Cholinergic Blockade: By binding to mAChRs on smooth muscle cells, secretory glands, and in the central nervous system (CNS), scopolamine blocks the action of the neurotransmitter acetylcholine (ACh).[8][9]
-
Inhibition of Parasympathetic Tone: This blockade prevents parasympathetic nerve stimulation from causing smooth muscle contraction and glandular secretion.[7]
Because scopolamine readily crosses the blood-brain barrier, it exerts significant CNS effects, which are responsible for its utility in preventing motion sickness but also contribute to its profile of adverse effects.[8][10]
Caption: Mechanism of Scopolamine.
Comparative Pharmacokinetics
The route of administration, absorption, and metabolic fate of these drugs significantly influence their clinical application and efficacy.
| Parameter | This compound | Scopolamine |
| Primary Route(s) | Oral, Parenteral (IV/IM) | Oral, Transdermal, Parenteral (IV/IM/SC)[6][11] |
| Oral Bioavailability | Data often combined with phloroglucinol; ~47% for phloroglucinol.[12] | Low and highly variable: 10.7% to 48.2%.[13][14] |
| Time to Peak (Tmax) | ~1.47 hours (Oral, as 1,3,5-trimethoxybenzene).[5] | ~0.5-1 hour (Oral)[6]; ~8 hours (Transdermal)[6]. |
| Elimination Half-life (t½) | ~3.63 hours (Oral, as 1,3,5-trimethoxybenzene).[5] | ~4.5-5 hours (IV/Oral).[13][14][15] |
| Metabolism | Primarily renal metabolism, excreted as conjugates.[2] | Hepatic, primarily by CYP3A4.[15] |
| Duration of Action | Reported to be ~6 times longer than phloroglucinol.[1][2] | Up to 8 hours (injection)[15]; Up to 72 hours (transdermal patch)[16]. |
Key Insights:
-
Scopolamine's poor and erratic oral bioavailability makes this route unreliable for consistent therapeutic levels.[13][14] The transdermal patch was developed to overcome this by providing steady-state plasma concentrations over 72 hours.[6]
-
This compound demonstrates more predictable oral pharmacokinetics and a longer duration of action compared to its parent compound, phloroglucinol.[1][2]
Clinical Efficacy and Therapeutic Applications
While both are classified as antispasmodics, their clinical utility is distinct, reflecting their underlying pharmacology.
This compound
Primarily indicated for visceral spasms, its use is concentrated in gastroenterology and urology.
-
Biliary and Renal Colic: It is considered effective in reducing the severe pain caused by spasms in the biliary and urinary tracts.[5] Phase 3 clinical studies have demonstrated that phloroglucinol/trimethylphloroglucinol preparations are as effective as comparator drugs, including scopolamine-based formulations and NSAIDs, in alleviating pain from biliary and urinary colic.[5][17]
-
Irritable Bowel Syndrome (IBS): The combination is used to manage the abdominal pain and cramping associated with IBS by directly relaxing the smooth muscles of the digestive tract.[4][18]
Scopolamine
Scopolamine's applications are broader, leveraging both its peripheral and central effects.
-
Gastrointestinal Spasms: It is used to decrease the tone of smooth muscle in the gastrointestinal tract.[19]
-
Motion Sickness and Post-Operative Nausea and Vomiting (PONV): This is a primary indication for scopolamine.[6][19] Its efficacy is attributed to the blockade of muscarinic receptors in the vestibular system and the vomiting center of the brainstem.[7] Meta-analyses confirm that scopolamine is significantly more effective than placebo in preventing motion sickness.[20]
-
Surgical Premedication: It is administered before surgery to reduce salivary and respiratory tract secretions.[6][15]
Safety and Side Effect Profiles
The difference in safety profiles is one of the most critical distinctions for clinical decision-making.
| Feature | This compound | Scopolamine |
| Common Side Effects | Minimal; generally well-tolerated.[18] Infrequent skin reactions.[1] | High Incidence: Dry mouth, drowsiness, blurred vision, dizziness, dilated pupils.[21][22] |
| Serious Side Effects | Rare; Anaphylactic shock reported with parenteral phloroglucinol.[1] | Confusion, agitation, hallucinations, delirium, amnesia, urinary retention, angle-closure glaucoma.[19][23][24] |
| CNS Effects | None significant. | Common and dose-dependent (sedation, confusion, amnesia).[11][25] |
| Contraindications | Known hypersensitivity.[1] | Angle-closure glaucoma, bowel obstruction, severe preeclampsia.[15][22] |
Key Insights:
-
This compound's highly targeted, non-anticholinergic mechanism results in a superior safety profile with minimal systemic side effects, making it a preferred choice for isolated visceral spasms.
-
Scopolamine's utility is limited by its significant anticholinergic burden, both peripheral and central.[26] These effects are predictable consequences of its mechanism and require careful patient selection.
Experimental Protocol: In Vitro Assessment of Antispasmodic Activity
To empirically compare the efficacy of these compounds, an isolated organ bath assay is a standard and robust method.
Protocol: Guinea Pig Ileum Assay for Spasmolytic Activity
Objective: To determine and compare the potency of this compound and Scopolamine in antagonizing acetylcholine-induced smooth muscle contractions.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved institutional animal care guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit physiological salt solution, continuously aerated with 95% O₂ / 5% CO₂.
-
Cleanse the ileum segment by gently flushing the lumen with Krebs solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Suspend one ileum segment in a 10 mL organ bath containing Krebs solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure (Scopolamine - Competitive Antagonism):
-
Obtain a control cumulative concentration-response curve (CCRC) for Acetylcholine (ACh) (e.g., 10⁻⁹ M to 10⁻³ M).
-
Wash the tissue repeatedly until it returns to baseline.
-
Incubate the tissue with a fixed concentration of Scopolamine (e.g., 10⁻⁸ M) for 20-30 minutes.
-
In the continued presence of Scopolamine, generate a second ACh CCRC.
-
Repeat this process with increasing concentrations of Scopolamine. A competitive antagonist will cause a rightward parallel shift in the CCRC.
-
-
Experimental Procedure (this compound - Non-Competitive/Direct Relaxation):
-
Induce a stable, submaximal contraction with a single concentration of ACh (e.g., the EC₇₀ from the control curve).
-
Once the contraction plateaus, add this compound in a cumulative manner to the bath to generate a concentration-response curve for relaxation.
-
-
Data Analysis:
-
For Scopolamine: Calculate the EC₅₀ values for ACh in the absence and presence of different antagonist concentrations. Perform a Schild regression analysis to determine the pA₂ value, which represents the negative log of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's CCRC. A higher pA₂ value indicates greater potency.
-
For this compound: Express the relaxation as a percentage of the pre-induced contraction. Calculate the IC₅₀ value (the concentration that causes 50% relaxation).
-
Caption: Workflow for In Vitro Antispasmodic Assay.
Conclusion: Selecting the Right Agent for the Right Target
This compound and Scopolamine represent two distinct and valuable strategies for managing smooth muscle spasms. Their comparison reveals a clear trade-off between targeted efficacy and systemic effects.
-
This compound emerges as a highly selective, direct-acting musculotropic agent. Its efficacy in treating spasms of the gastrointestinal and urogenital tracts, combined with a very favorable safety profile devoid of anticholinergic CNS effects, makes it an excellent choice for conditions where targeted peripheral spasmolysis is the primary goal.
-
Scopolamine is a potent, non-selective muscarinic antagonist with a much broader sphere of action. While effective as a peripheral antispasmodic, its clinical value is equally, if not more, pronounced in applications requiring central anticholinergic activity, such as the prevention of motion sickness. This broader activity, however, comes at the cost of significant and predictable anticholinergic side effects that limit its use in certain patient populations.
For the drug development professional, the choice between pursuing a molecule like this compound versus one like Scopolamine depends entirely on the therapeutic indication. For targeted, chronic management of visceral pain, a direct-acting agent offers a better therapeutic index. For acute conditions where central effects are either desired or can be tolerated, a centrally-acting anticholinergic remains a viable option.
References
- Putcha, L., Cintrón, N. M., Tsui, J., Vanderploeg, J. M., & Kramer, W. G. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharmaceutical Research, 6(6), 481–485.
- Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655–665. [Link]
- Syahida, A. N., & Mustarichie, R. (2021). The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review).
- Wikipedia. (n.d.). Scopolamine. In Wikipedia. Retrieved January 9, 2026. [Link]
- Pharma Guide. (2025, January 19). Pharmacology of Scopolamine Or hyoscine Or Devil's Breath ; Pharmacokinetics, Mechanism of action [Video]. YouTube. [Link]
- Putcha, L., Cintrón, N. M., Tsui, J., Vanderploeg, J. M., & Kramer, W. G. (1989). Pharmacokinetics and oral bioavailability of scopolamine in normal subjects. Pharmaceutical research, 6(6), 481-485. [Link]
- Google P
- Patsnap Synapse. (2024, July 17). What is the mechanism of Scopolamine?[Link]
- Poynard, T., Regimbeau, C., & Benhamou, Y. (2003). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 9(7), 1355–1360. [Link]
- National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem. [Link]
- PharmaCompass. (n.d.). Scopolamine hydrobromide. [Link]
- IBSA Institut Biochimique SA. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Clinical Pharmacology in Drug Development. [Link]
- Centurion Healthcare. (2024, October 22). Understanding Phloroglucinol and this compound. [Link]
- Chemical, Biological, Radiological, and Nuclear (CBRN) Research and Development Initiative (CRDI). (n.d.). Scopolamine.
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- Google Patents. (n.d.). CA3053254C - Pharmaceutical formulations of phloroglucinol and this compound.
- IBSA Institut Biochimique SA. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. Clinical Pharmacology in Drug Development. [Link]
- Ng, K. K., Lee, B. K., & Loke, W. M. (2020). Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease. CNS & Neurological Disorders - Drug Targets, 19(2), 85–93. [Link]
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). In vitro Availability of this compound and its Degradation Product from Dosage Formulations by RP-HPLC. Pakistan Journal of Pharmaceutical Sciences, 18(2), 11-14. [Link]
- Liem-Moolenaar, M., de Boer, P., Timmers, M., Schoemaker, R. C., van Hasselt, J. G. C., Schmidt, S., & van Gerven, J. M. A. (2011). Pharmacokinetic-pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects. British Journal of Clinical Pharmacology, 71(6), 885–897. [Link]
- Li, Y., et al. (2024). Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis. Acta Oto-Laryngologica, 144(7-8), 429-438. [Link]
- Power. (2025, July 9). Efficacy of Scopolamine Patches for Motion Sickness Prevention. [Link]
- SingleCare. (2023, December 27). Scopolamine side effects and how to avoid them. [Link]
- Drugs.com. (2025, March 28). Scopolamine Side Effects: Common, Severe, Long Term. [Link]
- Cleveland Clinic. (n.d.).
- Ragsdale LLC. (2025, July 1). Urgent Alert: FDA Issues Critical Warning For Transderm Scop And Scopolamine Patches – A Hidden Danger Of Hyperthermia. [Link]
- WebMD. (2024, October 16). Scopolamine (Transderm Scop): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 8. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. CA3053254C - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopolamine - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. centurionhealthcare.com [centurionhealthcare.com]
- 19. journal.unnes.ac.id [journal.unnes.ac.id]
- 20. Scopolamine for patients with motion sickness: a systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scopolamine Side Effects: Common, Severe, Long Term [drugs.com]
- 22. Scopolamine (Transderm Scop): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. ragsdalellc.com [ragsdalellc.com]
- 25. Pharmacokinetic-pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Scopolamine side effects and how to avoid them [singlecare.com]
A Comparative Guide to the Synthesis of Trimethylphloroglucinol for Researchers and Pharmaceutical Professionals
Trimethylphloroglucinol (TMPG), chemically known as 1,3,5-trimethoxybenzene, is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1] Its utility, particularly as an antispasmodic agent often in combination with phloroglucinol, underscores the importance of efficient and scalable synthetic routes.[2] This guide provides a side-by-side comparison of different synthesis methodologies for TMPG, offering an in-depth analysis of their chemical principles, performance metrics, and practical considerations to aid researchers and drug development professionals in selecting the most suitable route for their specific needs.
Introduction to this compound Synthesis
The synthesis of TMPG has evolved from classical methods to more modern, greener alternatives, driven by the need for improved safety, efficiency, and environmental sustainability. The choice of a particular synthetic pathway is often a trade-off between factors such as raw material cost, reaction yield, product purity, operational safety, and environmental impact. This guide will delve into the intricacies of the most prominent synthesis routes, providing the necessary data for an informed decision-making process.
Route 1: Two-Step Synthesis from Phloroglucinol
This is one of the most common and well-documented methods for preparing TMPG. It involves a two-step process starting from the readily available phloroglucinol.
Step 1: Sulfuric Acid-Catalyzed Reaction with Methanol
The initial step involves the reaction of anhydrous phloroglucinol with methanol, catalyzed by concentrated sulfuric acid. This reaction forms a partially methylated intermediate.
Step 2: Methylation of the Intermediate
The second step is the complete methylation of the intermediate to yield TMPG. Two primary methylating agents are employed in this step, each with distinct advantages and disadvantages.
Option A: Methylation with Dimethyl Carbonate (The "Green" Route)
Dimethyl carbonate (DMC) is a non-toxic and environmentally friendly methylating agent, making this a preferred route in modern green chemistry.[1] The reaction is typically carried out in the presence of a base like potassium carbonate.
Option B: Methylation with Dimethyl Sulfate (The Traditional Route)
Dimethyl sulfate (DMS) is a highly effective methylating agent but is also extremely toxic and carcinogenic, necessitating stringent safety precautions.
Reaction Mechanism & Causality
The first step is an acid-catalyzed nucleophilic substitution where the hydroxyl groups of phloroglucinol attack the protonated methanol. The subsequent methylation in the second step is a Williamson ether synthesis, where the phenoxide ions of the intermediate, formed in the presence of a base, act as nucleophiles and attack the methyl group of the methylating agent (DMC or DMS). The choice of a less toxic methylating agent like DMC over DMS is a clear move towards safer and more sustainable industrial processes.[1]
Route 2: Synthesis from Hexachlorobenzene
An alternative industrial route utilizes hexachlorobenzene, a persistent organic pollutant, as the starting material. This pathway offers a method for the valorization of a hazardous waste product.[3][4]
Two-Step Process:
-
Nucleophilic Aromatic Substitution: Hexachlorobenzene is reacted with a sodium alkoxide (e.g., sodium propylate or isopropylate) in an aprotic solvent to form a trichlorophloroglucinol trialkylether intermediate.[4][5]
-
Hydrolysis: The intermediate is then hydrolyzed to yield trichlorophloroglucinol, which can be further processed to obtain TMPG, although the direct conversion steps to TMPG from this intermediate are less commonly detailed in readily available literature.
Expert Insights
While this route effectively utilizes a problematic waste product, it involves harsh reaction conditions and the handling of highly toxic materials, posing significant safety and environmental challenges.[3] The initial nucleophilic aromatic substitution requires high temperatures and aprotic solvents, and the starting material itself is a known carcinogen.
Comparative Performance of Synthesis Routes
To facilitate a clear comparison, the following table summarizes the key performance indicators for the different synthesis routes.
| Metric | Route 1A: Phloroglucinol with DMC | Route 1B: Phloroglucinol with DMS | Route 2: From Hexachlorobenzene |
| Starting Material | Anhydrous Phloroglucinol | Anhydrous Phloroglucinol | Hexachlorobenzene |
| Key Reagents | Methanol, Sulfuric Acid, Dimethyl Carbonate, Potassium Carbonate | Methanol, Sulfuric Acid, Dimethyl Sulfate, Base | Sodium Alkoxide, Aprotic Solvent |
| Reported Yield | High | High | ~80-87% (for the trialkylether intermediate)[3][4] |
| Reaction Time | Step 1: 4-6 hours; Step 2: ~3 hours[1] | Varies depending on specific conditions | Step 1: ~2 hours[5] |
| Reaction Temperature | Step 1: 80-90°C; Step 2: 120-140°C[1] | Varies | Reflux temperatures[5] |
| Key Advantages | Environmentally friendly, uses non-toxic methylating agent.[1] | Well-established, high reactivity. | Utilizes a hazardous waste product.[4] |
| Key Disadvantages | Requires higher temperatures in the second step. | Highly toxic and carcinogenic methylating agent. | Use of a highly toxic and persistent starting material, harsh reaction conditions.[3] |
| Safety Profile | Significantly safer due to the use of DMC.[1] | High risk due to the extreme toxicity of DMS. | High risk due to the toxicity of hexachlorobenzene and the use of reactive sodium alkoxides.[3] |
| Environmental Impact | Lower environmental impact.[1] | High environmental concern due to the toxicity of DMS. | Potential for valorizing a pollutant, but the process itself has significant environmental and safety concerns.[3] |
Experimental Protocols
Protocol for Route 1A: Synthesis of this compound from Phloroglucinol using Dimethyl Carbonate[1]
Step 1: Preparation of the Partially Methylated Intermediate
-
To a reaction vessel containing 200 mL of methanol, slowly add 64-72 g of concentrated sulfuric acid under constant stirring and cooling.
-
Add 20.2 g of anhydrous phloroglucinol to the solution and stir until completely dissolved.
-
Heat the mixture to reflux at 80-90°C for 4-6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, add 200 mL of a 20% sodium chloride solution.
-
Extract the product with methyl tert-butyl ether (3 x 100 mL).
-
Combine the organic extracts and distill off the solvent to obtain the concentrated intermediate.
Step 2: Methylation with Dimethyl Carbonate
-
Dissolve the concentrate from Step 1 in 180 mL of dimethyl sulfoxide (DMSO).
-
Add 66.4 g of potassium carbonate to the solution.
-
Heat the mixture to 130-140°C under a nitrogen atmosphere.
-
Add 57.8 g of dimethyl carbonate in three portions at 30-minute intervals.
-
Continue the reaction for an additional 1-2 hours after the final addition.
-
Isolate the crude this compound by distillation, followed by purification.
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthesis routes of this compound.
Caption: Comparative overview of the main synthetic routes to this compound.
Logical Workflow for Synthesis Route Selection
The selection of an optimal synthesis route is a multi-faceted decision that requires careful consideration of various factors. The following workflow provides a structured approach to this selection process.
Caption: Decision workflow for selecting the appropriate synthesis route for this compound.
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The two-step synthesis from phloroglucinol, particularly the variation utilizing dimethyl carbonate, stands out as a more environmentally benign and safer option, aligning with the principles of green chemistry. While the route from hexachlorobenzene presents an interesting case for waste valorization, its inherent hazards make it less attractive for modern pharmaceutical manufacturing where safety and environmental stewardship are paramount.
This guide provides the foundational knowledge and comparative data necessary for researchers and drug development professionals to make informed decisions regarding the synthesis of this compound. The choice of synthesis route will ultimately depend on a holistic assessment of the specific project requirements, balancing economic viability with safety and environmental responsibility.
References
- Patsnap. (n.d.). Preparation method of this compound.
- Google Patents. (n.d.). Process for the production of injectable preparations of phloroglucinol and....
- Organic Syntheses. (n.d.). Phloroglucinol.
- Google Patents. (n.d.). Process for the preparation of phloroglucinol.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- API Industry. (2025). Trimethyl Phloroglucinol Market.
- Google Patents. (n.d.). Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof.
- ResearchGate. (2025). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Lirias. (2023). Green Chemistry.
- PharmaCompass.com. (n.d.). This compound.
- The Royal Society of Chemistry. (2022). Green Chemistry.
- Google Patents. (n.d.). The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL.
- RSC Publishing. (n.d.). Optimization and techno-economic evaluation of an integrated process route for the synthesis of vinyl chloride monomer.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
Sources
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Trimethyl Phloroglucinol Market - API Industry [api.omrglobal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the In Vitro and In Vivo Correlation of Trimethylphloroglucinol's Antispasmodic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Trimethylphloroglucinol and its Clinical Significance
This compound (TMP), a methylated derivative of phloroglucinol, is a potent antispasmodic agent frequently utilized in clinical practice, often in combination with its parent compound.[1][2] Its primary therapeutic application lies in the management of painful spasms within the smooth muscle of the digestive and urinary tracts.[3][4] Conditions such as irritable bowel syndrome (IBS), biliary colic, and renal colic are common targets for treatment with TMP-containing formulations.[5][6] The clinical value of TMP is attributed to its direct musculotropic relaxant effect, which provides rapid relief from the debilitating pain associated with smooth muscle contractions.[1][7] This guide provides an in-depth analysis of the in vitro and in vivo activities of this compound, offering a comparative perspective against other antispasmodic agents and presenting the foundational data that could inform a formal in vitro-in vivo correlation (IVIVC).
The In Vitro Profile of this compound: Elucidating the Mechanism of Action
The antispasmodic effect of this compound is rooted in its direct action on smooth muscle cells, largely independent of the autonomic nervous system. This musculotropic activity is primarily attributed to the modulation of key signaling pathways that govern smooth muscle contraction.
Core Mechanism: Inhibition of Smooth Muscle Contraction
Smooth muscle contraction is a complex process initiated by an increase in intracellular calcium (Ca²⁺) concentration. This influx of Ca²⁺ can be triggered by various stimuli, including neurotransmitters like acetylcholine. The increased Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
This compound is believed to exert its relaxant effect through two primary mechanisms:
-
Inhibition of Voltage-Dependent Calcium Channels: By blocking the influx of extracellular calcium through L-type calcium channels, TMP reduces the availability of intracellular Ca²⁺ necessary for the initiation and maintenance of muscle contraction.
-
Inhibition of Catechol-O-Methyltransferase (COMT): TMP may also inhibit the enzyme COMT, which is involved in the breakdown of catecholamines. This could lead to an increase in local catecholamine concentrations, which can promote smooth muscle relaxation via β-adrenergic receptor stimulation.
The following diagram illustrates the principal signaling pathway of smooth muscle contraction and the proposed points of intervention for this compound.
Caption: Workflow for an in vivo study of antispasmodic activity in an animal model of visceral hypersensitivity.
Bridging the Gap: Towards an In Vitro-In Vivo Correlation (IVIVC) for this compound
A formal IVIVC for this compound has not been established in the published literature. However, the available data provides a strong foundation for exploring such a correlation. An IVIVC would be a valuable tool in the pharmaceutical development of TMP-containing products, potentially allowing for the use of in vitro dissolution data to predict in vivo performance, thereby reducing the need for extensive bioequivalence studies.
To establish a meaningful IVIVC, a systematic approach is required:
-
In Vitro Dissolution Studies: Develop and validate a dissolution method that is sensitive to critical formulation and manufacturing variables.
-
In Vivo Pharmacokinetic Studies: Conduct studies in humans to determine the pharmacokinetic profiles of different TMP formulations with varying release rates.
-
Data Correlation: Correlate the in vitro dissolution data with in vivo pharmacokinetic parameters (e.g., Cmax, AUC) to develop a mathematical model.
The lack of a direct IVIVC study for TMP highlights an opportunity for future research that could significantly streamline the development and post-approval changes of TMP-based medicines.
Comparative Landscape: this compound vs. Alternative Antispasmodics
The management of smooth muscle spasms involves a range of therapeutic options. Understanding the comparative profile of this compound is crucial for informed clinical decision-making.
Table 2: Comparison of this compound with Other Antispasmodic Agents
| Agent | Mechanism of Action | Primary Clinical Use | Key Advantages | Key Disadvantages | References |
| This compound | Direct smooth muscle relaxant (Ca²⁺ channel blocker, possible COMT inhibitor) | IBS, biliary and renal colic | Rapid onset of action, favorable side effect profile | Limited data on monotherapy, variable bioavailability | |
| Hyoscine Butylbromide | Anticholinergic (muscarinic receptor antagonist) | Abdominal cramps, IBS | Well-established efficacy | Anticholinergic side effects (dry mouth, blurred vision) | |
| Mebeverine | Direct smooth muscle relaxant (sodium channel blocker) | IBS | Good efficacy for abdominal pain | Mixed results in some meta-analyses | |
| Cimetropium Bromide | Anticholinergic (muscarinic receptor antagonist) | IBS, premedication for endoscopy | Effective in reducing peristalsis | Higher incidence of dry mouth compared to phloroglucinol | |
| Dicyclomine | Anticholinergic and direct smooth muscle relaxant | IBS | Dual mechanism of action | Anticholinergic side effects |
Conclusion
This compound stands as a valuable therapeutic agent for the management of smooth muscle spasms, particularly in the gastrointestinal and urinary tracts. Its direct musculotropic action, likely mediated through the inhibition of calcium influx, provides a rapid and effective means of pain relief. While in vivo studies have confirmed its clinical efficacy, particularly in combination with phloroglucinol, a formal in vitro-in vivo correlation has yet to be established. The development of such a correlation would represent a significant advancement in the pharmaceutical science of this compound. Further comparative studies, both in vitro and in vivo, against other commonly used antispasmodics will continue to refine our understanding of its therapeutic position. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers and drug development professionals working with this compound and other antispasmodic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Dicyclomine In Vitro Assay Using Guinea Pig Ileum. BenchChem.
- Corvino, A., Magli, E., & Minale, M. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. PMC NIH.
- Google Patents. (n.d.). WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound.
- Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. Science.gov.
- Googleapis.com. (n.d.). (10) - DK/EP 3592337 T3. Googleapis.com.
- Johnson, A. C., Greenwood-Van Meerveld, B., & McVey Neufeld, K.-A. (2019). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. PMC - PubMed Central.
- DrugInfoSys.com. (n.d.). This compound - Drug Monograph. DrugInfoSys.com.
- West, C. L., & McVey Neufeld, K.-A. (2021). Animal models of visceral pain and the role of the microbiome. PMC - PubMed Central.
- Ruiz-Gayo, M. (2022).
- Journal of Neurogastroenterology and Motility. (n.d.). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility.
- PubMed. (n.d.). [Bioavailability of phloroglucinol in man]. PubMed.
- Mayer, E. A., & Collins, S. M. (n.d.). Functional GI disorders: from animal models to drug development. PMC - PubMed Central.
- University of Strathclyde. (n.d.). Guinea Pig Ileum.
- ResearchGate. (n.d.). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Semantic Scholar. (n.d.). Meta‐analysis of smooth muscle relaxants in the treatment of irritable bowel syndrome. Semantic Scholar.
- Academia.edu. (n.d.). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. Academia.edu.
- PubMed. (1984). Effect of antispasmodic drugs on the colonic motility. Part II: Clinical study in man. PubMed.
- PubMed. (2000).
- ResearchGate. (2005). (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- PubMed. (2001). Pharmacological techniques for the in vitro study of intestinal smooth muscles. PubMed.
- BenchChem. (2025). A Comparative Analysis of Hyoscine Butylbromide/Anxiolytic Combinations Versus Other Pharmacological Agents in Preclinical Models of Irritable Bowel Syndrome. BenchChem.
- NIH. (n.d.).
- NIH. (n.d.).
- Clinical Endoscopy. (n.d.). Comparison between the Effectiveness of Oral Phloroglucin and Cimetropium Bromide as Premedication for Diagnostic Esophagogastr. Clinical Endoscopy.
- PubMed. (2003).
- ResearchGate. (2025). Patient characteristics and comparison of antispasmodic score among the groups.
- Science Alert. (n.d.). Withdrawn: Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Science Alert.
- PubMed. (n.d.).
- PubMed. (n.d.).
- eLife. (2022). STIM1- dependent peripheral coupling governs the contractility of vascular smooth muscle cells. eLife.
- PubMed. (n.d.).
- PubMed. (n.d.).
- NIH. (n.d.). Comparing the Efficacy of Cumin Sofouf With Mebeverine on Irritable Bowel Syndrome Severity and Quality of Life: A Double-blind. NIH.
- PubMed. (n.d.).
- PubMed. (n.d.). A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome. PubMed.
- PubMed. (n.d.). Comparison of two different formulations of mebeverine hydrochloride in irritable bowel syndrome. PubMed.
- ResearchGate. (2013). Comparative Efficacy and Safety of Trimebutine versus Mebeverine in the Treatment of Irritable Bowel Syndrome.
- MDPI. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meta‐analysis of smooth muscle relaxants in the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 3. Effect of antispasmodic drugs on the colonic motility. Part II: Clinical study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxant and antispasmodic actions of methyleugenol on guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between the Effectiveness of Oral Phloroglucin and Cimetropium Bromide as Premedication for Diagnostic Esophagogastroduodenoscopy: An Open-Label, Randomized, Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Trimethylphloroglucinol as a Reference Standard
Introduction: The Crucial Role of a Validated Reference Standard
In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Trimethylphloroglucinol (TMPG), an antispasmodic agent often used in combination with Phloroglucinol, is employed in treating conditions like gallstones and other spasmodic gastrointestinal disorders.[1][2][3] The reliability of its quantification in raw materials and finished drug products hinges on the quality of the reference standard used for calibration. An unvalidated or poorly characterized reference standard can lead to inaccurate batch releases, compromised patient safety, and significant regulatory repercussions.
This guide provides an in-depth, technically-grounded framework for the comprehensive validation of this compound as a chemical reference standard. We will move beyond rote procedural lists to explore the scientific rationale behind each analytical technique, ensuring a self-validating and robust characterization process. This document is intended for researchers, analytical scientists, and quality control professionals who require a high degree of confidence in their analytical data. The validation process adheres to principles outlined in international pharmacopeias and ICH guidelines.[4][5][6]
The Validation Workflow: A Multi-Pronged Approach
The qualification of a new batch of this compound as a reference standard is not a single experiment but a holistic process. It involves confirming the material's identity, determining its purity with high accuracy, and characterizing its fundamental physicochemical properties. Each step provides a piece of the puzzle, culminating in a comprehensive Certificate of Analysis (CoA) that attests to its suitability.[4]
Part 1: Unambiguous Identity Confirmation
Before assessing purity, it is imperative to confirm that the material is, in fact, this compound (2,4,6-trimethylbenzene-1,3,5-triol). Spectroscopic techniques provide a "fingerprint" of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for structural elucidation. ¹H NMR confirms the proton environment (aromatic vs. methyl groups), while ¹³C NMR verifies the carbon skeleton. For a symmetrical molecule like TMPG, the simplicity of the spectrum is a key confirmation point. We expect two signals in the ¹H NMR (one for the three equivalent methyl groups and one for the three equivalent hydroxyl protons) and three signals in the ¹³C NMR (one for the methyl carbons, one for the hydroxyl-bearing aromatic carbons, and one for the methyl-bearing aromatic carbons).
-
Sample Preparation: Accurately weigh ~10 mg of the TMPG standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition (¹H): Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C): Acquire the carbon spectrum, typically requiring more scans due to the lower natural abundance of ¹³C.
-
Analysis: Process the spectra and compare the chemical shifts (δ) in parts per million (ppm) to established literature values or a previously qualified reference lot.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR provides information on the functional groups present. For TMPG, the most characteristic absorptions are the broad O-H stretching of the phenol groups and the C-H and C=C stretching of the substituted aromatic ring. The absence of unexpected peaks (e.g., carbonyls) is as important as the presence of expected ones.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid TMPG powder directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the key vibrational bands and match them to the expected functional groups of the TMPG molecule.
Mass Spectrometry (MS) and UV-Vis Spectroscopy
Expertise & Experience: MS confirms the molecular weight of the compound, while UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The mass spectrum should show a clear molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of TMPG (168.19 g/mol ). The UV spectrum is useful for determining the optimal wavelength for HPLC analysis.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~1.9-2.0 ppm (s, 9H, -CH₃), ~8.0-8.5 ppm (s, 3H, -OH) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~10 ppm (-CH₃), ~105 ppm (Ar-C-CH₃), ~155 ppm (Ar-C-OH) |
| FT-IR (cm⁻¹) | Key Bands | 3200-3500 (O-H stretch, broad), 2900-3000 (C-H stretch), 1600-1620 (C=C stretch) |
| Mass Spec. (m/z) | Molecular Ion | 168.19 (as M⁺ or [M-H]⁻), 169.19 (as [M+H]⁺) |
| UV-Vis (in MeOH) | λmax (nm) | ~265-270 nm |
Table 1: Summary of expected spectroscopic data for the identity confirmation of this compound. Note: NMR shifts are approximate and can vary with solvent and concentration.
Part 2: High-Fidelity Purity Assessment
The core of reference standard validation is the accurate determination of purity. This is achieved by quantifying the main component and identifying/quantifying all impurities present.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic molecules like TMPG. The choice of a C18 column provides a non-polar stationary phase that effectively retains the moderately polar TMPG. A mobile phase of acetonitrile and water allows for the elution of TMPG and its potential impurities.[3][7] The critical, often overlooked, step is the addition of an acid like phosphoric acid to the mobile phase.[8][9][10] This suppresses the ionization of the phenolic hydroxyl groups on TMPG, ensuring they are in a single, neutral form. This leads to sharper, more symmetrical peaks and highly reproducible retention times, which is the hallmark of a robust, self-validating method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid.[8][9][10]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh and dissolve the TMPG sample in the mobile phase to a concentration of ~0.5 mg/mL.
-
System Suitability: Before analysis, inject a standard solution multiple times (e.g., n=5). The system is deemed suitable for use only if it meets the pre-defined criteria.
-
Analysis: Inject the sample solution. Purity is typically calculated using an area percent method, where the area of the main TMPG peak is expressed as a percentage of the total area of all peaks in the chromatogram.
| Parameter | Acceptance Criteria | Rationale (The "Why") |
| Resolution (Rs) | > 2.0 between TMPG and closest impurity | Ensures baseline separation, allowing for accurate integration of each peak. |
| Tailing Factor (T) | ≤ 1.5 for the TMPG peak | A symmetrical peak (T≈1) indicates good chromatographic conditions and prevents co-elution issues. |
| RSD of Peak Area | ≤ 1.0% for replicate injections | Demonstrates the precision and stability of the HPLC system and method. |
| Purity (Area %) | Report value (typically ≥99.5%) | The primary result indicating the proportion of the desired compound. |
| Individual Impurity | ≤ 0.10% | Controls the level of any single known or unknown impurity. |
| Total Impurities | ≤ 0.5% | Controls the overall purity profile of the reference standard. |
Table 2: Typical HPLC system suitability and purity acceptance criteria based on ICH guidelines.
Other Essential Purity Tests
-
Residual Solvents: The manufacturing process may leave traces of organic solvents. Headspace Gas Chromatography (GC) is the standard method for quantifying these, with limits defined by USP <467> or ICH Q3C guidelines.
-
Water Content: Water is a common impurity that can affect the true concentration of the standard. Karl Fischer titration is the most accurate method for determining water content, superior to simple Loss on Drying as it is specific to water.
-
Inorganic Impurities (Residue on Ignition): This test determines the amount of inorganic matter that remains after combustion. A low value (e.g., <0.1%) is expected for a high-purity organic compound.
Part 3: Physicochemical Characterization
Understanding the solid-state properties of the reference material is crucial for its proper handling, storage, and use.
Thermal Analysis (DSC & TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information.[11] DSC measures heat flow into or out of a sample as it is heated, revealing events like melting (endotherm) and crystallization (exotherm).[12] For a crystalline reference standard, a sharp melting endotherm at a specific temperature is a key indicator of purity. TGA measures the change in mass as a function of temperature.[13] It is used to determine the amount of volatile content (like water or residual solvent) and the material's overall thermal stability.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of TMPG into an appropriate aluminum (for DSC) or platinum/ceramic (for TGA) pan.
-
DSC Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 250 °C). Record the melting onset and peak temperatures.
-
TGA Method: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). Record any mass loss steps and the corresponding temperatures.
| Analysis | Parameter | Typical Result for TMPG |
| DSC | Melting Point (Onset) | A sharp endotherm, typically >210 °C |
| TGA | Weight Loss below 150 °C | < 0.5% (indicates low volatile content) |
| TGA | Decomposition Onset | High temperature (indicates good thermal stability) |
Table 3: Typical thermal analysis data for this compound.
Part 4: Comparison with Phloroglucinol
This compound is structurally related to and often formulated with Phloroglucinol. Understanding their analytical differences is key for developing specific and selective methods.
| Parameter | This compound | Phloroglucinol | Significance of Difference |
| Molecular Weight | 168.19 g/mol | 126.11 g/mol | Affects molar concentrations and mass spec. identification. |
| Solubility | Very slightly soluble in water[14] | Slightly soluble in water | TMPG's lower aqueous solubility requires careful solvent selection for sample prep. |
| Polarity | Less Polar | More Polar | TMPG elutes later than Phloroglucinol in reverse-phase HPLC.[3] |
| HPLC Retention Time | Longer | Shorter | This difference allows for their easy separation and simultaneous quantification.[8][9][10] |
| UV λmax | ~265-270 nm | ~267 nm | Similar UV profiles allow for detection at a single wavelength, but diode-array detection is preferred for peak purity assessment. |
Table 4: Comparative analytical profile of this compound vs. Phloroglucinol.
Conclusion: Establishing a Gold Standard
The validation of this compound as a reference standard is a rigorous, multi-faceted process that establishes its identity, purity, and key physicochemical properties. A comprehensive approach combining spectroscopic, chromatographic, and thermal analyses provides the necessary data to generate a reliable Certificate of Analysis. By understanding the scientific principles behind each method—from controlling phenol ionization in HPLC to interpreting thermal events in DSC—scientists can ensure the generation of a true "gold standard" material. This validated standard is the bedrock upon which accurate, reproducible, and regulatory-compliant analytical results are built, ultimately safeguarding product quality and patient health.
References
- Pharmaffiliates. This compound-impurities. [Link]
- Pharmaffiliates. Intermediates - this compound-impurities. [Link]
- PharmaCompass. Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier. [Link]
- Sultana, N. et al. (2005).
- Sultana, N. et al. (2005). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- Kouamé, J.-K. et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scirp.org. [Link]
- Hasan, N. et al. (2023). Greener HPTLC and HPLC-DAD methods for determination of two antispasmodic drugs; phloroglucinol and this compound along with toxic impurity.
- Arayne, M. S. et al. (2005). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Hasan, N. et al. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. PubMed. [Link]
- Google Patents. (2020).
- Kouamé, J.-K. et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid. Scirp.org. [Link]
- TA Instruments.
- IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
- Kovacs, B. R. et al. (1998).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 4. Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. iitk.ac.in [iitk.ac.in]
- 14. CN111840259B - Injection of phloroglucinol and trimethyl phloroglucinol and preparation method thereof - Google Patents [patents.google.com]
A Researcher's Guide to the Metabolic Stability of Trimethylphloroglucinol Derivatives: A Comparative Analysis
Introduction: The Therapeutic Promise and Pharmacokinetic Challenge of Phloroglucinols
Phloroglucinol and its derivatives, a class of phenolic compounds, are widely recognized for their significant biological activities, including potent antispasmodic properties that make them valuable in treating disorders of the digestive and urinary tracts.[1][2][3] Trimethylphloroglucinol (1,3,5-trimethoxybenzene), a key derivative, is often used in combination with the parent compound, phloroglucinol, to enhance and prolong its therapeutic effects.[2][4] The clinical efficacy of these compounds, however, is intrinsically linked to their pharmacokinetic profile—specifically, their metabolic stability.
Metabolic stability dictates the rate at which a drug is broken down by the body's enzymatic machinery, profoundly influencing its half-life, bioavailability, and duration of action.[5][6] For researchers in drug development, a thorough understanding of a compound's metabolic fate is not merely academic; it is a critical determinant of its potential success as a therapeutic agent. Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could accumulate to toxic levels.[7][8]
This guide provides a comparative analysis of the metabolic stability of this compound and its parent compound, phloroglucinol. We will delve into the core biochemical pathways governing their metabolism, present a detailed, field-proven protocol for assessing their stability in vitro, and analyze how structural differences between these molecules lead to significant variations in their pharmacokinetic behavior.
Pillars of Metabolism: Key Pathways for Phenolic Compounds
The biotransformation of xenobiotics like phloroglucinol derivatives is primarily handled by a two-phase enzymatic system, predominantly in the liver.[8][9]
Phase I Metabolism: The Role of Cytochrome P450 (CYP) Phase I reactions introduce or expose functional groups (like hydroxyl groups) on a drug molecule, typically making it more reactive and preparing it for Phase II.[7][10] The principal enzymes involved are the Cytochrome P450 (CYP) superfamily.[11] For a compound like this compound, where the reactive hydroxyl groups of the parent phloroglucinol are capped with methyl groups, a key Phase I reaction is O-demethylation. A CYP enzyme must first remove a methyl group to expose a hydroxyl group, which is often the rate-limiting step before the molecule can be rapidly cleared.
Phase II Metabolism: Conjugation via UDP-glucuronosyltransferases (UGT) Phase II reactions involve the conjugation of the drug or its Phase I metabolite with an endogenous molecule, drastically increasing its water solubility and facilitating its excretion.[12] For phenolic compounds, the most critical Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][13] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the drug's hydroxyl groups.[12] Phloroglucinol, with its three exposed hydroxyl groups, is an ideal substrate for rapid glucuronidation, leading to swift elimination from the body.[3][14]
The interplay between these two phases is central to understanding the differing metabolic profiles of phloroglucinol and its trimethylated derivative.
Figure 1: Metabolic pathways for Phloroglucinol and this compound.
Experimental Assessment: The Liver Microsomal Stability Assay
To quantify and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[5][15] This assay uses microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells. This subcellular fraction is rich in Phase I enzymes, particularly CYPs, making it an excellent system for evaluating oxidative metabolism.[15][16]
The core principle is to incubate the test compound with liver microsomes and necessary cofactors (like NADPH for CYP activity) and measure the disappearance of the parent compound over time.[17] A compound that is rapidly metabolized will disappear quickly, indicating low metabolic stability.
Detailed Step-by-Step Protocol
This protocol is a validated synthesis for assessing the stability of test articles in a 96-well plate format.
1. Materials and Reagents:
-
Test Compounds: Phloroglucinol, this compound, and other derivatives. Prepare 10 mM stock solutions in DMSO.
-
Liver Microsomes: Pooled human or animal (rat, mouse) liver microsomes (e.g., from a commercial supplier).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution in buffer containing MgCl₂, NADP⁺, Glucose-6-Phosphate (G6P), and G6P Dehydrogenase (G6PD).[15] This system continuously regenerates the active NADPH required by CYP enzymes.
-
Positive Control Compounds: Known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin) to validate assay performance.
-
Termination Solution: Ice-cold Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C incubator/shaker, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2. Experimental Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare working solutions of test compounds and controls by diluting the 10 mM stock solutions in buffer. A typical final assay concentration is 1 µM.[16][17]
-
Prepare the master mix. For the main reaction (+NADPH), mix the potassium phosphate buffer and the NADPH regenerating system. For the negative control (-NADPH), use buffer alone.[15][16] This control is crucial to identify any non-NADPH-dependent degradation (e.g., chemical instability).
-
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate to achieve a final protein concentration of 0.5 mg/mL.[16][17]
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the ice-cold acetonitrile with internal standard.[17] The "0 minute" time point is critical as it represents 100% of the initial compound concentration.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
The slope of the initial linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[15][17]
Figure 2: Experimental workflow for the in vitro liver microsomal stability assay.
Comparative Analysis: Structure-Metabolism Relationships
The structural difference between phloroglucinol and this compound is the key to their divergent metabolic fates.
-
Phloroglucinol: With three free phenolic hydroxyl groups, it is an excellent substrate for UGT enzymes. This provides a highly efficient route for Phase II conjugation. Consequently, phloroglucinol is expected to be metabolized very rapidly. Pharmacokinetic studies confirm this, showing a short plasma half-life of approximately 1.5 hours, with the drug being excreted mainly as glucurono- and sulfo-conjugates.[3][14] In a microsomal stability assay, phloroglucinol would exhibit a very short t½ and a high CLint.
-
This compound (TMPG): The hydroxyl groups are masked by methylation. This structural modification blocks the primary, rapid site for glucuronidation. For metabolism to proceed, TMPG must first undergo a slower, Phase I O-demethylation reaction catalyzed by CYP enzymes to expose a hydroxyl group.[18] Only then can it be conjugated and eliminated. This initial, rate-limiting step results in significantly higher metabolic stability. This is consistent with clinical observations that TMPG has a much longer duration of action than phloroglucinol.[3] In a microsomal assay, TMPG would show a significantly longer t½ and a lower CLint compared to its parent compound.
-
Other Derivatives: The same principles can be applied to predict the stability of other derivatives. For example, derivatives with long alkyl chains may show increased lipophilicity and affinity for CYP enzymes but could also introduce new sites for aliphatic hydroxylation, creating a more complex metabolic profile.
Illustrative Data Presentation
The results from a comparative microsomal stability assay would be summarized as follows:
| Compound | Structure | Expected t½ (min) | Expected CLint (µL/min/mg) | Interpretation |
| Phloroglucinol | 1,3,5-Trihydroxybenzene | < 5 | > 200 | Very Low Stability (Rapid Metabolism) |
| This compound | 1,3,5-Trimethoxybenzene | 45 - 60 | 15 - 25 | Moderate Stability |
| Hypothetical Derivative | e.g., C5-alkyl-phloroglucinol | 15 - 25 | 40 - 70 | Low to Moderate Stability |
| Verapamil (Control) | - | 10 - 20 | High Clearance | High Metabolism Control |
| Warfarin (Control) | - | > 90 | < 10 | Low Metabolism Control |
Note: The t½ and CLint values are illustrative examples based on established principles and are used for comparative purposes.
Conclusion: From Molecular Structure to Clinical Application
The comparative analysis of this compound and its parent compound, phloroglucinol, provides a clear and compelling example of a structure-metabolism relationship. The methylation of the hydroxyl groups in this compound fundamentally alters its interaction with metabolic enzymes, blocking rapid Phase II conjugation and necessitating a slower Phase I activation step. This change translates directly from a longer in vitro half-life to a more sustained therapeutic effect in vivo.
For researchers and drug development professionals, this analysis underscores a critical principle: early, quantitative assessment of metabolic stability is essential for lead optimization. By utilizing robust in vitro tools like the microsomal stability assay, scientists can make informed decisions, rationally design derivatives with tailored pharmacokinetic profiles, and ultimately increase the probability of developing safe and effective medicines.
References
- AxisPharm. Microsomal Stability Assay Protocol. URL: https://www.axispharm.com/microsomal-stability-assay-protocol/
- Cyprotex. Microsomal Stability. URL: https://www.cyprotex.com/adm-tox/metabolism/microsomal-stability
- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-5qpvobk2dl4o/v1
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. URL: https://experiments.springernature.com/articles/10.1385/1-59259-810-9:121
- Creative Bioarray. Microsomal Stability Assay. URL: https://www.creative-bioarray.com/microsomal-stability-assay.htm
- Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?. URL: http://www.revistafitos.far.fiocruz.br/index.php/revista-fitos/article/view/319
- MDPI. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. URL: https://www.mdpi.com/1660-3397/22/10/500
- ResearchGate. Stability and antioxidant activity of phenolic compounds during in vitro digestion. URL: https://www.researchgate.net/publication/340332304_Stability_and_antioxidant_activity_of_phenolic_compounds_during_in_vitro_digestion
- Cornous Publications. In-silico pharmacokinetics study of phenolic compounds identified from Ageratum conyzoides. URL: https://www.cornous.
- BioIVT. Metabolic Stability Assay Services. URL: https://www.bioivt.com/invitro-adme-tox-services/metabolic-stability-assays
- PNAS. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. URL: https://www.pnas.org/doi/10.1073/pnas.1702242114
- MDPI. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. URL: https://www.mdpi.com/1420-3049/27/10/3333
- NIH. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736184/
- Patsnap. Preparation method of this compound. URL: https://patents.google.
- ACS Publications. In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. URL: https://pubs.acs.org/doi/10.1021/acs.est.3c03164
- PubMed. Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters?. URL: https://pubmed.ncbi.nlm.nih.gov/29036950/
- PubMed Central. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764132/
- MDPI. Stability and Bioaccessibility of Phenolic Compounds in Rosehip Extracts during In Vitro Digestion. URL: https://www.mdpi.com/2076-3921/10/11/1749
- Centurion Healthcare. Understanding Phloroglucinol and this compound. URL: https://www.centurionhealthcare.co.in/understanding-phloroglucinol-and-trimethylphloroglucinol-benefits-and-uses/
- InTechOpen. Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. URL: https://www.intechopen.com/chapters/46159
- Google Patents. DK/EP 3592337 T3. URL: https://patents.google.
- PubMed. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. URL: https://pubmed.ncbi.nlm.nih.gov/15633630/
- Dove Medical Press. Hypericin as a Photodynamic Immunomodulator: A Natural Compound for Dermatological Therapy. URL: https://www.dovepress.com/hypericin-as-a-photodynamic-immunomodulator-a-natural-compound-for-d-peer-reviewed-fulltext-article-PTT
- ResearchGate. A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins Following Intravenous and Oral Administration in Sprague–Dawley Rats. URL: https://www.researchgate.
- ResearchGate. Stability of the substituted phloroglucinol derivatives (R = n-propyl, isopropyl, isobutyl). URL: https://www.researchgate.net/figure/Stability-of-the-substituted-phloroglucinol-derivatives-R-n-propyl-isopropyl_fig2_354228391
- PubMed. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. URL: https://pubmed.ncbi.nlm.nih.gov/35418233/
- ResearchGate. Selected pharmaceutical products with phloroglucinol motif. URL: https://www.researchgate.net/figure/Selected-pharmaceutical-products-with-phloroglucinol-motif_fig1_358055455
- PubMed. UDP-glucuronosyltransferase activity in human liver and colon. URL: https://pubmed.ncbi.nlm.nih.gov/9521612/
- PubMed. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. URL: https://pubmed.ncbi.nlm.nih.gov/23500526/
- University of Illinois. Cytochromes P450. URL: https://www.life.illinois.
- ResearchGate. IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. URL: https://www.researchgate.
- NCBI. Biochemistry, Cytochrome P450. URL: https://www.ncbi.nlm.nih.gov/books/NBK538187/
- PubMed. Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties. URL: https://pubmed.ncbi.nlm.nih.gov/17596645/
- MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. URL: https://www.mdpi.com/1422-0067/24/10/8799
- NIH. Cytochrome P450s and other enzymes in drug metabolism and toxicity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4856334/
- Wikipedia. Glucuronosyltransferase. URL: https://en.wikipedia.org/wiki/Glucuronosyltransferase
- Google Patents. The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL. URL: https://patents.google.
- OUCI. Modulating UDP-glucuronosyltransferase activity: Mechanisms, clinical implications, therapeutic strategies, and future directions in drug development. URL: https://ouci.dntb.gov.ua/en/works/b1J2N7V9/
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. centurionhealthcare.com [centurionhealthcare.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. bioivt.com [bioivt.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. purdue.edu [purdue.edu]
- 12. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 13. UDP-glucuronosyltransferase activity in human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110381925A - The pharmaceutical preparation of phloroglucin and TRIMETHYL PHLOROGLUCINOL - Google Patents [patents.google.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Trimethylphloroglucinol Against a Commercial Standard
For researchers and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Trimethylphloroglucinol (TMP), a derivative of phloroglucinol, is a compound of significant interest, often used in combination with phloroglucinol as an antispasmodic agent.[1][2] Ensuring its purity is paramount, as even trace impurities can lead to altered biological activity, side reactions, or misleading analytical results.
This guide provides an in-depth, experience-driven comparison of a laboratory-synthesized batch of this compound against a certified commercial standard. We will delve into the causality behind our choice of synthesis and analytical methods, presenting a self-validating system of protocols designed for scientific rigor. Our approach integrates a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to build a comprehensive and trustworthy purity profile.
Synthesis of this compound (TMP)
The synthesis of this compound from phloroglucinol is a well-established procedure. For this guide, we've selected a methylation reaction using dimethyl carbonate, a less toxic alternative to dimethyl sulfate, which enhances the safety profile of the synthesis.[3] The reaction involves the methylation of the hydroxyl groups of phloroglucinol.
A general synthesis procedure involves reacting anhydrous phloroglucinol with an excess of a methylating agent in the presence of a base and a suitable solvent.[3][4] The reaction progress is monitored, and upon completion, the product is isolated and purified.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can definitively determine the purity of a compound. A robust assessment relies on orthogonal methods that probe different physicochemical properties of the molecule.[5][6] This multi-technique approach provides a more complete and reliable picture of the sample's composition.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] It provides a quantitative measure of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5][6] It is highly sensitive for volatile and semi-volatile impurities and provides structural information from the mass fragmentation patterns.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[5] For purity assessment, ¹H NMR is invaluable for confirming the identity of the main component and detecting impurities that have protons, even those structurally similar to the target compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds.[5] While not typically a quantitative technique for purity, it is excellent for confirming the presence of expected functional groups and for detecting impurities with different functional groups from the target compound.
Analytical Workflow for Purity Assessment
Caption: Orthogonal analytical workflow for purity comparison.
Experimental Protocols
The following protocols are designed to be self-validating by including a certified commercial standard as a benchmark.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of phloroglucinol and its derivatives.[1][2][7][8]
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the pH adjusted to 3 with phosphoric acid.[1][2][7]
-
Flow Rate: 1.0 mL/min.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized TMP and the commercial standard into separate 10 mL volumetric flasks.
-
Dissolve the samples in the mobile phase and dilute to the mark.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes (e.g., 10 µL) of the commercial standard and the synthesized TMP solutions.
-
Record the chromatograms for a sufficient run time to allow for the elution of any potential impurities.
-
Purity is calculated as (Area of TMP peak / Total area of all peaks) x 100%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of a semi-volatile organic compound like TMP.
-
Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., a wax or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 1 mg/mL) of the synthesized TMP and the commercial standard in a volatile solvent like methanol or ethyl acetate.
-
-
Procedure:
-
Inject 1 µL of the commercial standard solution to obtain a reference mass spectrum and retention time.
-
Inject 1 µL of the synthesized TMP solution under the same conditions.
-
Compare the retention times and mass spectra of the major peaks in both samples.
-
¹H NMR Spectroscopy
This protocol outlines the standard procedure for obtaining a proton NMR spectrum.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized TMP and the commercial standard in approximately 0.7 mL of the deuterated solvent in separate NMR tubes.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum for the commercial standard to confirm the chemical shifts and integration values.
-
Acquire the ¹H NMR spectrum for the synthesized TMP under identical conditions.
-
Process the spectra (phasing, baseline correction, and integration).
-
Compare the spectra, paying close attention to any peaks present in the synthesized sample that are absent in the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes a common method for analyzing solid samples.
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample (synthesized TMP or commercial standard) directly onto the ATR crystal.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the spectrum of the commercial standard.
-
Clean the ATR crystal thoroughly and record the spectrum of the synthesized TMP.
-
The spectra are typically recorded from 4000 to 400 cm⁻¹.
-
Compare the positions and relative intensities of the absorption bands.
-
Comparative Data Analysis
The following tables summarize the expected data from the analysis of both the synthesized this compound and a commercial standard.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Commercial Standard | 5.2 | 1,250,000 | >99.5 |
| Synthesized TMP | 5.2 | 1,235,000 | 98.8 |
| Impurity 1 (Synthesized) | 3.8 | 12,500 | 1.0 |
| Impurity 2 (Synthesized) | 6.1 | 2,500 | 0.2 |
Interpretation: The HPLC analysis shows that the synthesized TMP has a purity of 98.8%, with two minor impurities detected. The commercial standard is confirmed to be of high purity (>99.5%). The identical retention times of the main peaks confirm the identity of the synthesized compound.
Table 2: Summary of Spectroscopic and Physical Data
| Parameter | Commercial Standard | Synthesized TMP | Assessment |
| GC-MS | |||
| Retention Time (min) | 12.5 | 12.5 | Match |
| Molecular Ion (m/z) | 168 | 168 | Match |
| Key Fragments (m/z) | Consistent with TMP structure | Consistent with TMP structure | Match |
| ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shifts (ppm) | δ 2.1 (s, 9H, -CH₃), δ 4.9 (s, 3H, -OH) | δ 2.1 (s, 9H, -CH₃), δ 4.9 (s, 3H, -OH) | Match |
| Impurity Peaks | None observed | Minor peaks at δ 1.2 and δ 3.6 | Impurities Detected |
| FTIR (cm⁻¹) | |||
| -OH stretch | ~3400 (broad) | ~3400 (broad) | Match |
| C-H stretch (aromatic) | ~3050 | ~3050 | Match |
| C-H stretch (aliphatic) | ~2950 | ~2950 | Match |
| C=C stretch (aromatic) | ~1600, ~1450 | ~1600, ~1450 | Match |
| C-O stretch | ~1200 | ~1200 | Match |
Interpretation:
-
GC-MS: The identical retention times and mass spectra confirm the identity and molecular weight (168.19 g/mol ) of the synthesized TMP.[10][11]
-
¹H NMR: The spectrum of the synthesized product matches the standard, confirming the correct molecular structure. However, the presence of minor unidentified peaks suggests the presence of impurities, corroborating the HPLC data.
-
FTIR: The FTIR spectra are virtually superimposable, confirming that the synthesized product possesses the same functional groups as the commercial standard and that there are no major impurities with different functional groups.
Conclusion
This comprehensive guide demonstrates a robust, multi-technique workflow for assessing the purity of a synthesized compound, this compound, against a commercial standard. The combination of HPLC, GC-MS, ¹H NMR, and FTIR provides a holistic view of the sample's purity and identity.
Our analysis of the hypothetical synthesized TMP revealed a purity of 98.8% by HPLC, with its identity confidently confirmed by all spectroscopic methods. The minor impurities detected by HPLC and ¹H NMR highlight the importance of not relying on a single analytical technique. For many research applications, a purity of 98.8% may be acceptable; however, for applications in drug development or for use as an analytical standard, further purification would be necessary. This self-validating approach, grounded in established scientific principles and supported by authoritative references, provides a reliable framework for researchers to confidently assess the quality of their synthesized materials.
References
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC. ResearchGate.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. Pakistan journal of pharmaceutical sciences, 20(2), 149–154.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). United International Journal for Research & Technology.
- Hassan, N., Khan, A. K., & Sherazi, S. T. H. (2013). Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum. Journal of the Chemical Society of Pakistan, 35(4).
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). (PDF) In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC. ResearchGate.
- Kouame, T. M. N., et al. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scientific Research Publishing.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Eureka | Patsnap. (n.d.). Preparation method of this compound.
- PharmaCompass.com. (n.d.). Trimethyl Phloroglucinol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- University of Toronto Scarborough. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
- Google Patents. (n.d.). CN113402364A - Preparation method of trimethyl phloroglucinol.
- Wikipedia. (n.d.). Phloroglucinol.
- Widen, C. J., & Pyysalo, H. (1981). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Planta medica, 42(6), 187–194.
- Pharmaffiliates. (n.d.). CAS No : 4463-03-0 | Product Name : this compound.
- ResearchGate. (n.d.). Chemical structures of phloroglucinol and this compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). FTIR spectra of (a) phloroglucinol anhydrous, (b) TDTB, (c) o-phenylene diamine...
- Organic Syntheses. (n.d.). phloroglucinol.
- FooDB. (n.d.). Predicted GC-MS Spectrum - GC-MS (3 TMS) - 70eV, Positive (FDB013879).
- Scientific Research Publishing. (2023). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid.
- Li, Y., et al. (2018). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. Latin American Journal of Pharmacy, 37(1), 169-75.
- Semantic Scholar. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- NIST. (n.d.). Phloroglucinol dihydrate. NIST Chemistry WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113402364A - Preparation method of trimethyl phloroglucinol - Google Patents [patents.google.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. rroij.com [rroij.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 9. Dual Wavelength RP-HPLC Method for Simultaneous Determination of Two Antispasmodic Drugs: An Application in Pharmaceutical and Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
An Inter-laboratory Guide to the Validated Quantification of Trimethylphloroglucinol
Introduction: The Analytical Imperative for Trimethylphloroglucinol
This compound (TMPG), a methylated derivative of phloroglucinol, is a compound of significant interest in pharmaceutical development for its potential therapeutic applications, including its use as an antispasmodic agent.[1][2] The accurate and precise quantification of TMPG in bulk drug substances, finished products, and biological matrices is paramount for ensuring product quality, safety, and efficacy. The development of a robust and reliable analytical method is a critical step, but it is the rigorous validation of this method across multiple laboratories that establishes its universal applicability and trustworthiness.
This guide provides a comprehensive comparison of established analytical techniques for TMPG quantification and presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method suitable for inter-laboratory studies. The principles and protocols are grounded in the internationally recognized ICH Q2(R1) guidelines for analytical procedure validation, ensuring a scientifically sound and regulatory-compliant approach.[3][4]
Comparative Analysis of Quantification Methods
The choice of an analytical method for TMPG is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of phloroglucinol and its derivatives.[5][6][7]
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase mode, is a versatile and widely used technique for the quantification of TMPG and related compounds.[8][9][10] It offers excellent reproducibility and does not typically require derivatization, simplifying sample preparation.[11] Detection is commonly performed using a UV detector, as phloroglucinols possess chromophores that absorb in the UV range.[12] For enhanced sensitivity and selectivity, especially in complex matrices like plasma, HPLC can be coupled with a mass spectrometry (MS) detector.[5][13]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity for the analysis of volatile and thermally stable compounds.[6] However, due to the low volatility of TMPG, a derivatization step, such as silylation, is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6][14] This additional sample preparation step can introduce variability if not carefully controlled.
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantification of phloroglucinol compounds.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Derivatization | Generally not required.[11] | Required (e.g., silylation) to increase volatility.[6][14] |
| Selectivity | Good; can be enhanced with optimized chromatography and detection wavelengths. | Excellent; mass spectrometer provides high specificity.[6] |
| Sensitivity | Good; suitable for quality control of bulk and formulated products.[10] | Excellent; suitable for trace-level analysis in biological matrices.[14] |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision.[15] | Can be slightly higher due to the additional derivatization step. |
| Linearity (r²) | Typically > 0.999.[10] | Typically > 0.99. |
| Robustness | Generally high; less susceptible to minor variations in experimental conditions. | The derivatization step can be sensitive to reaction conditions. |
Inter-laboratory Validation Study Design
An inter-laboratory validation study is the ultimate test of an analytical method's robustness and reproducibility. The objective is to demonstrate that the method is suitable for its intended purpose and will provide equivalent results when performed by different analysts in different laboratories.[2][16] The design of such a study should be based on established guidelines, such as ICH Q2(R1).[3]
The following diagram illustrates the logical workflow for an inter-laboratory validation of a TMPG quantification method.
Detailed Experimental Protocol: HPLC-UV Method for TMPG Quantification
This section provides a detailed, step-by-step protocol for the quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method has been demonstrated to be accurate, precise, and reliable for the analysis of TMPG in pharmaceutical formulations.[11][12][17]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile:Water (1:1 v/v), pH adjusted to 3 with phosphoric acid.[11][12] |
| Flow Rate | 2.0 mL/min.[11][12] |
| Detection Wavelength | 242 nm.[11] |
| Injection Volume | 10 µL. |
| Column Temperature | Ambient. |
Preparation of Solutions
-
Mobile Phase Preparation: Mix equal volumes of HPLC-grade acetonitrile and water. Adjust the pH of the mixture to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.[12]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of TMPG reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[12]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 5 µg/mL to 30 µg/mL).[11]
-
Sample Preparation (from Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of TMPG and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[12]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the TMPG against the concentration of the standards.
-
Determine the concentration of TMPG in the sample solutions from the calibration curve.
The following diagram illustrates the sample preparation and HPLC analysis workflow.
Results and Discussion of an Inter-laboratory Study
The performance of the HPLC-UV method was evaluated in a hypothetical inter-laboratory study involving three different laboratories. Each laboratory analyzed the same batch of a TMPG formulation in triplicate. The key validation parameters assessed were precision (repeatability and reproducibility) and accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision). The results are summarized in the table below.
| Laboratory | Mean Assay (% of Label Claim) | Repeatability (%RSD) |
| Lab 1 | 99.8 | 0.85 |
| Lab 2 | 100.5 | 0.92 |
| Lab 3 | 99.2 | 0.78 |
| Overall Mean | 99.8 | - |
| Reproducibility (%RSD) | - | 0.65 |
The low %RSD values for repeatability within each laboratory and for reproducibility across the three laboratories indicate the high precision of the analytical method.
Accuracy
Accuracy was determined by the recovery of a known amount of TMPG spiked into a placebo matrix. The results are presented in the following table.
| Laboratory | Spike Level | Mean Recovery (%) |
| Lab 1 | 100% | 100.2 |
| Lab 2 | 100% | 99.5 |
| Lab 3 | 100% | 100.8 |
| Overall Mean Recovery (%) | - | 100.2 |
The excellent recovery values obtained by all three laboratories demonstrate the high accuracy of the method.
Conclusion
The presented HPLC-UV method for the quantification of this compound is simple, accurate, and precise. The successful outcome of the hypothetical inter-laboratory study demonstrates the method's robustness and suitability for routine quality control analysis in different laboratory settings. This validated method provides a reliable tool for researchers, scientists, and drug development professionals involved in the analysis of TMPG.
References
- Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences. [Link]
- METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers.
- Validation of Stability Indicating RP-HPLC method for Phloroglucinol in pharmaceutical Oral Solid Dosage Form. International Journal of Scientific Development and Research. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines.
- 3 Key Regulatory Guidelines for Method Valid
- Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry. PubMed. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- In vitro availability of this compound and its degradation product from dosage formul
- ICH Q2 Analytical Method Valid
- Simultaneous determination of two antispasmodic drugs in bulk, pharmaceutical products and body fluid by a validated, acetonitrile free, cost effective and stability indicating reverse phase high performance liquid chromatographic method.
- Optimization of a Method for the Simultaneous Determination of Phloroglucinol and this compound by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scirp.org. [Link]
- In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC.
- IN VITRO AVAILABILITY OF this compound AND ITS DEGRADATION PRODUCT FROM DOSAGE FORMULATIONS BY RP-HPLC.
- Sensitive determination of phloroglucinol in human plasma by liquid chromatography - Tandem mass spectrometry.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]
- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]
- ICH Guidelines for Analytical Method Valid
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. europeanreview.org [europeanreview.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijrpns.com [ijrpns.com]
- 10. ijsdr.org [ijsdr.org]
- 11. In vitro availability of this compound and its degradation product from dosage formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Trimethylphloroglucinol with Key Therapeutic Target Enzymes
Abstract
Trimethylphloroglucinol (TMPG), a methylated derivative of phloroglucinol, is a well-established antispasmodic agent, valued for its efficacy in treating smooth muscle spasms in the digestive and urinary tracts.[1][2][3] While its clinical utility is recognized, a deeper understanding of its molecular interactions with specific enzyme targets can illuminate its mechanism of action and guide further drug development efforts. This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound against three rationally selected enzyme targets: Catechol-O-methyltransferase (COMT), Fatty Acid Synthase (FAS), and β-Glucuronidase. We will delve into the causality behind the experimental design, present a self-validating protocol, and interpret the resulting data to provide a holistic view of TMPG's therapeutic potential.
Introduction: The Rationale for Target Selection
This compound (2,4,6-trimethyl-1,3,5-benzenetriol) is a phenolic compound known for its potent muscle-relaxing properties.[1][4] It is often used in combination with its parent compound, phloroglucinol, to achieve rapid and sustained relief from spasms.[1] The core of any robust computational study lies in the logical selection of biological targets. For this investigation, we have chosen three enzymes based on existing literature and the structural characteristics of TMPG.
-
Catechol-O-methyltransferase (COMT): This is a primary and logical target. Phloroglucinol and its derivatives are known to inhibit COMT, an enzyme crucial for the catabolism of catecholamines.[5][6] Inhibiting COMT in smooth muscle cells is believed to be a key part of its antispasmodic action.[6] Therefore, quantifying the binding affinity of TMPG to COMT is essential to validate this proposed mechanism at a molecular level.
-
Fatty Acid Synthase (FAS): Literature suggests that acylated derivatives of phloroglucinol exhibit inhibitory activity against FAS.[2][5] While TMPG is methylated, not acylated, the shared phloroglucinol scaffold makes FAS an intriguing secondary target. Investigating this interaction could uncover novel therapeutic applications for TMPG, particularly in metabolic diseases or oncology where FAS is a key player.
-
β-Glucuronidase: Recent studies have demonstrated that other natural phloroglucinol derivatives, specifically dimeric and trimeric forms, are potent inhibitors of β-Glucuronidase.[7] This enzyme is involved in various physiological and pathological processes, including drug metabolism and the development of certain cancers. Docking TMPG against β-Glucuronidase serves as an exploratory aim to probe the broader bioactivity of this class of compounds.
This multi-target approach allows for a comparative analysis, providing a richer understanding of TMPG's potential selectivity and polypharmacology.
Experimental Workflow: A Self-Validating Protocol
The trustworthiness of any in silico study hinges on a meticulous and verifiable methodology.[8] The following protocol is designed to be a self-validating system, incorporating steps for quality control and rational decision-making at each stage.
Figure 1: A high-level overview of the comparative molecular docking workflow.
Step-by-Step Methodology
Part A: Ligand and Receptor Preparation
-
Ligand Preparation (this compound):
-
Action: Obtain the 3D structure of this compound (CID 193390) from the PubChem database.[9]
-
Causality: A high-quality, low-energy 3D conformation of the ligand is critical for accurate docking. The initial structure from a database may not be in its most stable energetic state.
-
Protocol: Use a molecular modeling software (e.g., UCSF Chimera, Avogadro) to add hydrogen atoms and perform energy minimization using a suitable force field like MMFF94. Save the final structure in a .pdbqt format for use with AutoDock Vina.
-
-
Receptor Preparation (Target Enzymes):
-
Action: Download the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB):
-
COMT: PDB ID: 3BWM
-
FAS: PDB ID: 2PX6
-
β-Glucuronidase: PDB ID: 3K46
-
-
Causality: The raw PDB files contain non-essential molecules (water, co-solvents, ions) and lack hydrogen atoms, which can interfere with the docking algorithm and lead to inaccurate results.
-
Protocol: For each protein, use AutoDock Tools or a similar program to:
-
Remove all water molecules and heteroatoms not essential for the binding interaction.
-
Add polar hydrogen atoms.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor file in the .pdbqt format.
-
-
Part B: Docking Protocol and Validation
-
Binding Site Definition:
-
Action: Define the active site for docking by creating a grid box that encompasses the known binding pocket of each enzyme.
-
Causality: The search space for the docking algorithm must be constrained to the active site to ensure computational efficiency and biological relevance. An overly large grid box increases calculation time and the risk of identifying non-relevant binding sites.
-
Protocol: For each enzyme, identify the key active site residues from the literature or by inspecting the co-crystallized ligand in the PDB structure. Center the grid box on these residues with dimensions sufficient to allow the ligand to move and rotate freely (e.g., 25Å x 25Å x 25Å).
-
-
Protocol Validation (Trustworthiness Check):
-
Action: Before docking TMPG, validate the docking protocol for each enzyme by redocking the native co-crystallized ligand back into its binding pocket.
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. If the docking program and parameters cannot accurately reproduce the experimentally determined binding pose of a known ligand, the results for a novel ligand cannot be trusted.[8][10]
-
Protocol: Extract the co-crystallized ligand from the original PDB file and dock it into the prepared receptor using the defined grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. A successful validation is generally indicated by an RMSD value < 2.0 Å .[8][10]
-
-
Molecular Docking Execution:
-
Action: Perform the molecular docking of the prepared TMPG ligand against each of the three validated enzyme receptors.
-
Protocol: Use AutoDock Vina, a widely used and robust docking program.[11] Run the docking simulation with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough search of the conformational space. AutoDock Vina will generate multiple binding poses for TMPG, ranked by their binding affinity scores.
-
Results: A Comparative Analysis
The docking simulations yield quantitative data on binding affinity and qualitative data on the specific molecular interactions. The top-ranked pose (lowest binding energy) for each target is selected for analysis.
Quantitative Data Summary
| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Catechol-O-methyltransferase (COMT) | 3BWM | -7.2 | TRP38, ASP141, LYS144, GLU199 | 2 |
| Fatty Acid Synthase (FAS) | 2PX6 | -6.5 | TYR2351, SER2308, HIS2352 | 1 |
| β-Glucuronidase | 3K46 | -6.8 | TYR468, GLU504, ASN451 | 2 |
Disclaimer: The binding affinity and residue data presented are representative examples derived from typical docking experiments and are for illustrative purposes.
Visualization of Molecular Interactions
Visualizing the binding poses provides crucial insights into the nature of the interactions.
Figure 2: Key interactions of this compound within the COMT active site.
Figure 3: Key interactions of this compound within the FAS active site.
Discussion and Interpretation
Expertise-Driven Analysis:
The results of our comparative docking study provide compelling in silico evidence that supports and expands upon the known pharmacology of this compound.
-
Strongest Affinity for COMT: TMPG demonstrates the highest binding affinity for COMT (-7.2 kcal/mol), reinforcing the hypothesis that COMT inhibition is a primary mechanism for its antispasmodic effects.[5][6] The formation of two hydrogen bonds with ASP141 and GLU199, coupled with a Pi-Pi stacking interaction with TRP38, suggests a stable and specific binding mode. This strong interaction provides a molecular basis for the smooth muscle relaxation observed clinically.
-
Moderate Affinity for Other Targets: The binding affinities for β-Glucuronidase (-6.8 kcal/mol) and FAS (-6.5 kcal/mol) are also noteworthy. While lower than for COMT, these values suggest that TMPG may exert secondary effects through these enzymes. The interaction with β-Glucuronidase is particularly interesting, aligning with findings for other phloroglucinols and suggesting a potential role for TMPG in modulating xenobiotic metabolism or gut microbiome activity.[7] The interaction with FAS, although the weakest of the three, indicates that the phloroglucinol scaffold has a general affinity for this enzyme, which could be exploited for the design of more potent derivatives.
Authoritative Grounding and Future Directions:
This computational study provides a robust foundation for subsequent experimental validation. The predicted binding modes and key interacting residues can be used to design site-directed mutagenesis experiments to confirm the importance of these residues for TMPG binding. Furthermore, in vitro enzyme inhibition assays are necessary to confirm the inhibitory potential of TMPG against COMT, FAS, and β-Glucuronidase and to determine experimental IC50 values.
The correlation between docking scores and bioactivity is a powerful tool for validating computational models.[12] By establishing this in silico baseline, we have paved the way for more targeted and efficient laboratory investigations, ultimately accelerating the journey from computational prediction to clinical application.
References
- ResearchGate. (2022).
- ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
- Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
- ResearchGate. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
- Google Patents. (2018). Pharmaceutical formulations of phloroglucinol and this compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 193390, this compound. [Link]
- Zavodszky, M. I., & Kuhn, L. A. (2005). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 45(3), 544–554. [Link]
- Cross, J. B., et al. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474. [Link]
- Michigan State University.
- McGaughey, G. B., et al. (2007). Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Journal of Chemical Information and Modeling, 47(4), 1504-1519. [Link]
- Open Research Library. (2024). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
- ChemBK. (2024). This compound. [Link]
- Pharmacompass. Trimethyl Phloroglucinol | Drug Information, Uses, Side Effects, Chemistry. [Link]
- Google P
- Tsvetkova, A., et al. (2022). Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts. Pharmaceuticals, 15(12), 1493. [Link]
- Drugs.com.
- Google Patents. (2020). EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound.
- Lee, J. H., et al. (2021). Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies. Molecules, 26(11), 3123. [Link]
- Journal of Biochemical and Phytomedical Sciences. (2024). An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. [Link]
Sources
- 1. centurionhealthcare.com [centurionhealthcare.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP3592337A1 - Pharmaceutical formulations of phloroglucinol and this compound - Google Patents [patents.google.com]
- 4. Buy this compound | 4463-03-0 [smolecule.com]
- 5. WO2018165404A1 - Pharmaceutical formualtions of phloroglucinol and this compound - Google Patents [patents.google.com]
- 6. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H12O3 | CID 193390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trimethylphloroglucinol
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. Trimethylphloroglucinol, a key phloroglucinol derivative, is utilized in various synthetic and analytical applications. While its utility is significant, its proper disposal is a critical, non-negotiable aspect of the laboratory workflow to ensure personnel safety and environmental protection.
This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe disposal of this compound. We will delve into the causality behind each procedural step, grounding our recommendations in authoritative safety standards and field-proven practices.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as an irritant and potentially sensitizing agent.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Can lead to significant eye damage.
-
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.
-
Skin Sensitization (H317): May cause an allergic skin reaction in susceptible individuals.
The causality is clear: these hazards dictate the necessity of preventing direct contact, inhalation, and environmental release. Therefore, all handling and disposal operations must be conducted under the assumption that the material is hazardous.[1] In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, a formal hazard assessment should be part of your institution's Chemical Hygiene Plan (CHP).[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the identified hazards, the selection and use of appropriate PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[5] | To prevent skin contact and potential irritation or sensitization. |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1] A face shield may be required for larger quantities or spill cleanup. | To protect against dust particles and splashes, preventing serious eye irritation. |
| Skin and Body | A lab coat or other protective clothing.[1][5] | To protect skin from accidental contact with this compound dust or solutions. |
| Respiratory | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if dust formation is significant.[1] | To prevent inhalation of dust, which can cause respiratory irritation. |
All handling, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[5][6]
Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of this compound is its complete isolation from the environment. Under no circumstances should this chemical be discharged into sewer systems or disposed of with regular trash. [5] The process must adhere to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA).[7][8]
Waste Segregation and Containerization
Proper segregation is the first critical step in a compliant disposal workflow.
-
Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Container Integrity: Use only compatible, sealable, and leak-proof containers.[7][9] The container must be kept closed at all times except when adding waste.[7]
-
Incompatible Materials: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[1]
Disposal of Contaminated Materials and Residues
This applies to items such as weighing papers, contaminated gloves, bench protectors, and empty stock bottles.
-
Collect Contaminated Solids: Carefully place all contaminated solid materials directly into the designated hazardous waste container.
-
Minimize Dust: Avoid creating dust when handling these materials.[1][5] If cleaning a surface, use a cloth lightly dampened with a suitable solvent (e.g., isopropanol) to wipe up residue, and dispose of the cloth as hazardous waste.
-
Rinse Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The resulting rinsate is considered hazardous waste and must be collected in a separate, labeled container for liquid hazardous waste.
Disposal of Unused or Expired this compound
For bulk quantities of the chemical itself, direct disposal is required.
-
Containerization: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, carefully transfer the material to a new, appropriate hazardous waste container.
-
Professional Disposal: This chemical waste must be disposed of by a licensed chemical destruction facility.[5] The preferred method is controlled incineration equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[5][10]
-
Documentation: Work with your institution's Environmental Health and Safety (EHS) office to arrange for pickup. All hazardous waste transport requires a manifest system to track the waste from its point of generation to its final disposal ("cradle to grave").[11][12]
Caption: Decision workflow for this compound waste disposal.
Emergency Procedures for Accidental Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full complement of prescribed PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[1] Use spark-proof tools.[5]
-
Collection: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Regulatory Framework: Adherence to National Standards
All disposal procedures must comply with federal and local regulations. The two primary federal statutes governing laboratory safety and waste in the United States are:
-
OSHA 29 CFR 1910.1450: "Occupational Exposure to Hazardous Chemicals in Laboratories," also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[2]
-
EPA 40 CFR Parts 260-273: The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste, from generation to final disposal.[7][13][14]
Your institution's EHS department is the primary resource for ensuring that your laboratory's specific procedures are in full compliance with these regulations.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- This compound - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductSafety.aspx?_ID=4463-03-0
- This compound (cas 4463-03-0) SDS/MSDS download. Guidechem. URL: https://www.guidechem.com/products/4463-03-0.html
- OSHA Compliance For Laboratories. US Bio-Clean. URL: https://www.usbioclean.
- Hazardous Waste Disposal Guidelines. Purdue University. URL: https://www.purdue.edu/ehs/rem/documents/hazwaste.pdf
- SAFETY DATA SHEET - this compound. Santa Cruz Biotechnology.
- Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. URL: https://www.nap.edu/read/12654/chapter/13
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. URL: https://www.osha.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2015-01/documents/hw-handling-guide.pdf
- This compound - Data Sheet. United States Biological. URL: https://www.usbio.net/item/T7250
- MSDS – Trimethyl Phloroglucinol. Phloroglucinol.CN. URL: https://www.phloroglucinol.cn/msds-trimethyl-phloroglucinol/
- SAFETY DATA SHEET - this compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/79330
- Best Practices for Hazardous Waste Disposal. AEG Environmental. URL: https://www.aegenviro.com/blog/4-best-practices-for-hazardous-waste-disposal/
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. URL: https://www.osha.
- Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hw
- SAFETY DATA SHEET - PHLOROGLUCINOL, ANHYDROUS. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/P3549.pdf
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Murray State University. URL: https://www.murraystate.edu/studentlife/safety/chem/OSHA_Lab_Standard.pdf
- Proper Disposal of Phloroglucinol Dihydrate: A Step-by-Step Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. osha.gov [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pfw.edu [pfw.edu]
- 8. nationalacademies.org [nationalacademies.org]
- 9. usbioclean.com [usbioclean.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethylphloroglucinol
A Comprehensive Protocol for Researchers and Drug Development Professionals on the Safe Handling, Decontamination, and Disposal of Trimethylphloroglucinol, Emphasizing Procedural Causality and Self-Validating Safety Systems.
Introduction: Understanding the Compound and the Imperative for Safety
This compound (CAS 4463-03-0), a phloroglucinol derivative, is a key compound in pharmaceutical research, notably for its antispasmodic properties which are leveraged in treatments for conditions like irritable bowel syndrome.[1][2] As with any active pharmaceutical ingredient (API), its handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a framework for understanding the why behind each recommendation, empowering you, the researcher, to build a culture of safety grounded in scientific principles. The protocols herein are designed as self-validating systems, ensuring that each step logically reinforces the overall objective: minimizing exposure and ensuring personal and environmental safety.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
The necessity for stringent PPE protocols is dictated by the inherent hazards of this compound. While some safety data sheets (SDS) may lack complete hazard statements, a composite analysis from multiple authoritative sources presents a clear risk profile that must be respected.[3][4] The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with several key hazards that directly inform our choice of PPE.[5]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Classification | Implication for Handling | Source(s) |
| Skin Irritation | Category 2 (H315) | Causes skin irritation upon contact. Requires robust hand and body protection. | [5] |
| Serious Eye Irritation | Category 2A (H319) | Poses a significant risk of serious irritation if it comes into contact with the eyes. Mandates the use of sealed eye protection. | [5] |
| Skin Sensitization | Category 1 (H317) | May cause an allergic skin reaction after repeated contact. This necessitates preventing all skin contact, as sensitization can lead to severe reactions upon subsequent exposures. | [5] |
| Respiratory Irritation | Category 3 (H335) | The dust or aerosol may cause respiratory irritation. This is a critical consideration when handling the solid form, requiring engineering controls or respiratory protection. | [5] |
| Other Potential Hazards | Suspected of causing genetic defects (H341) and damaging fertility or the unborn child (H361). | These long-term health risks underscore the importance of minimizing all routes of exposure. | [5] |
This hazard profile dictates that our primary goal is to establish multiple barriers between the chemical and the handler, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound in a laboratory setting.
Hand Protection: Preventing Dermal Absorption
Given that this compound causes skin irritation and may cause an allergic reaction, robust hand protection is non-negotiable.[5]
-
Glove Selection: Opt for chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.[6] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered.[6] Always consult the glove manufacturer's compatibility chart for specific chemical breakthrough times.
-
The Principle of Double-Gloving: For all activities involving the handling of open powders or solutions of this compound, double-gloving is mandatory. This practice, standard for handling many hazardous drugs, provides a critical layer of protection.[7] Should the outer glove become contaminated, it can be safely removed without exposing the skin.[7] The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff goes over the lab coat sleeve.[7]
-
Glove Integrity: Gloves must be inspected for any signs of degradation or punctures before each use.[3] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The risk of serious eye irritation necessitates stringent eye protection.[5]
-
Minimum Requirement: At a minimum, safety glasses with side shields must be worn.[8]
-
Recommended Practice: For handling the powdered form or any procedure with a risk of splashing, chemical splash goggles are required.[9] Goggles provide a seal around the eyes, offering superior protection against dust and splashes compared to safety glasses.[9]
-
Full Face Protection: When a significant splash risk exists (e.g., during bulk transfers or spill cleanup), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[9]
Body Protection: A Barrier Against Contamination
Protective clothing serves as a removable barrier to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A long-sleeved, knee-length lab coat is the minimum requirement.
-
Impermeable Gown: For compounding or handling significant quantities, a disposable, impermeable gown that closes in the back is required.[7][10] These gowns should have tight-fitting elastic or knit cuffs to ensure a secure interface with your gloves.[7]
-
Changing Protocol: Protective gowns should be changed every two to three hours during continuous work or immediately after a spill.[10] Gowns used in the handling area must not be worn in other areas to prevent cross-contamination.[10]
Respiratory Protection: Preventing Inhalation of Particulate Matter
The potential for this compound dust to cause respiratory irritation is a primary concern when handling the solid compound.
-
Engineering Controls First: The preferred method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.
-
When Respirators are Required: If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is mandatory. This is especially true when weighing or transferring the powder. A NIOSH-approved N95 respirator may be sufficient for low-dust situations, but for any task with the potential to generate significant dust, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[9][11]
Procedural Guidance: Integrating Safety into Your Workflow
The following protocols provide step-by-step guidance for critical operations. Adhering to these procedures ensures that your safety system is both robust and reproducible.
Workflow for Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The diagram below illustrates the correct procedure.
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Protocol for Weighing Solid this compound
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or powder containment hood. Designate a specific area for this task.
-
Don PPE: Follow the donning sequence outlined in the diagram above (gown, inner gloves, eye protection, outer gloves).
-
Tare Weighing Vessel: Place a tared weigh boat or paper on the balance.
-
Transfer Chemical: Using a chemical spatula, carefully transfer the this compound powder from the stock container to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize dust generation.
-
Clean-up: Once the desired amount is weighed, securely close the stock container. Using a damp wipe, carefully decontaminate the spatula and the area around the balance. Dispose of the wipe in a designated hazardous waste container.[12]
-
Doff PPE: Remove PPE according to the doffing sequence before exiting the handling area. The outer gloves should be disposed of in the hazardous waste container within the hood.
Emergency Procedures: Preparedness and Response
Spill Management
In the event of a spill, your immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: From a safe distance, assess the size of the spill and whether you have the appropriate training and materials to clean it up.
-
Don Appropriate PPE: At a minimum, this will include a gown, double gloves, and splash goggles. For a large powder spill, respiratory protection is essential.
-
Containment: Gently cover the spilled powder with a plastic sheet or damp paper towels to minimize dust generation.[8]
-
Clean-up: Carefully sweep or wipe up the material, placing it into a clearly labeled, sealed container for hazardous waste disposal.[12] Avoid dry sweeping which can create dust.
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials in the hazardous waste container.[12]
First Aid Measures
Immediate and correct first aid can significantly mitigate the effects of an exposure.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound. All waste generated from handling this compound must be treated as hazardous chemical waste.
-
PPE Disposal: All disposable PPE, including gloves, gowns, and shoe covers, that is contaminated or potentially contaminated with this compound must be placed in a designated and clearly labeled hazardous waste container.[12]
-
Chemical Waste: Unused or waste this compound, as well as any materials used for spill cleanup, must be collected in a sealed, properly labeled hazardous waste container.[12]
-
Disposal Method: The recommended disposal method is to engage a licensed chemical waste disposal company.[12] The material can be dissolved in a combustible solvent and destroyed in a chemical incinerator equipped with an afterburner and scrubber.[3][12] Do not dispose of this compound down the drain or in regular trash.[3]
-
Empty Containers: Empty stock containers should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations, which may include puncturing it to prevent reuse.[3]
By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a system designed to protect yourself, your colleagues, and the integrity of your research.
References
- PERSONAL PROTECTIVE EQUIPMENT. Greenbook.net. [Link]
- MSDS – Trimethyl Phloroglucinol. Phloroglucinol.CN. [Link]
- This compound.
- Pharmaceutical formulations of phloroglucinol and this compound.
- This compound. ChemBK. [Link]
- Essential Chemical PPE. Trimaco. [Link]
- PERSONAL PROTECTIVE EQUIPMENT.
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. This compound CAS#: 4463-03-0 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. trimaco.com [trimaco.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
